Product packaging for 4-(4-Chlorophenyl)piperidine(Cat. No.:CAS No. 26905-02-2)

4-(4-Chlorophenyl)piperidine

Cat. No.: B1270657
CAS No.: 26905-02-2
M. Wt: 195.69 g/mol
InChI Key: VKQHTSSNSJIMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(4-Chlorophenyl)piperidine is an organic compound with the molecular formula C₁₁H₁₄ClN and a molecular weight of 195.69 g/mol . It is classified as a phenylpiperidine, a class of compounds featuring a piperidine ring bound to a phenyl group . This solid substance has a melting point of 204°C to 208°C and a recommended storage temperature in a cool, dark place . As a building block in organic chemistry, this compound serves as a key precursor and intermediate in medicinal chemistry and pharmacology research. Its structure is related to metabolites of established pharmaceutical agents, highlighting its value in designing and synthesizing novel bioactive molecules . Researchers can utilize this compound to explore structure-activity relationships or to develop new compounds targeting the central nervous system. Please handle with appropriate care: this product may cause skin and serious eye irritation . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClN B1270657 4-(4-Chlorophenyl)piperidine CAS No. 26905-02-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQHTSSNSJIMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360941
Record name 4-(4-chlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26905-02-2
Record name 4-(4-Chlorophenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26905-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-chlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Chlorophenyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Arylpiperidine Scaffold

Within the landscape of medicinal chemistry, the piperidine ring is a cornerstone scaffold, present in the structures of numerous commercialized drugs. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to achieve specific interactions with biological targets. When substituted at the 4-position with an aryl group, as in 4-(4-Chlorophenyl)piperidine, the resulting motif becomes a privileged structure in neuropharmacology and beyond. This guide provides an in-depth analysis of the core physicochemical properties of this compound (CAS No. 26905-02-2), a key building block for researchers and scientists in drug development. Understanding these fundamental characteristics is paramount, as they directly govern the compound's behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and overall pharmacokinetic profile. This document will serve as a technical resource, detailing not only the properties themselves but also the experimental methodologies required for their validation, thereby providing a comprehensive framework for its application in pharmaceutical research.[1]

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the foundation of all subsequent physicochemical analysis.

IdentifierValueSource
Chemical Name This compound[N/A]
CAS Number 26905-02-2[1][2]
Molecular Formula C₁₁H₁₄ClN[1][2]
Molecular Weight 195.69 g/mol [1][2]
Canonical SMILES C1CNCCC1C2=CC=C(C=C2)Cl[N/A]
InChIKey VKQHTSSNSJIMAL-UHFFFAOYSA-N[2]

graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [style=bold];

// Define atom nodes N1 [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; H1 [label="H", fontsize=10];

C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; Cl1 [label="Cl", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"];

// Piperidine Ring Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- H1 [style=solid];

// Phenyl Ring Bonds C3 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C6;

// Chlorine Bond C9 -- Cl1;

// Invisible nodes for double bonds node [shape=point, width=0]; p1 [pos="!"]; C7 -- p1 [style=invis]; p1 -- C8 [style=invis]; p2 [pos="!"]; C10 -- p2 [style=invis]; p2 -- C11 [style=invis]; p3 [pos="!"]; C6 -- p3 [style=invis];

// Double bonds in phenyl ring edge [style=double]; C7 -- C8; C10 -- C11; C6 -- C11; // Corrected double bond placement// Positioning with neato N1 [pos="0,0!"]; C1 [pos="-0.87,0.5!"]; C2 [pos="-0.87,1.5!"]; C3 [pos="0,2!"]; C4 [pos="0.87,1.5!"]; C5 [pos="0.87,0.5!"]; H1 [pos="0,-0.6!"];

C6 [pos="0,3.5!"]; C7 [pos="-1.2,4!"]; C8 [pos="-1.2,5!"]; C9 [pos="0,5.5!"]; C10 [pos="1.2,5!"]; C11 [pos="1.2,4!"]; Cl1 [pos="0,6.7!"]; }

Caption: 2D structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These parameters are critical for predicting its behavior in drug development processes.

PropertyValueSignificance in Drug Development
Appearance White to orange to green powder/crystalProvides a baseline for material identification and purity assessment.
Melting Point 204 - 208 °CA high melting point suggests a stable crystalline lattice. This is a critical parameter for formulation, stability, and purity analysis.[1]
Boiling Point 160 °C @ 10 mmHg290.7 ± 40.0 °C @ 760 mmHgImportant for purification via distillation and for assessing thermal stability during synthesis and storage.[1][3]
Density 1.1 ± 0.1 g/cm³Relevant for formulation, processing, and packaging calculations.[2][3]
pKa (Predicted) 10.14 ± 0.10The basicity of the piperidine nitrogen is crucial. pKa determines the ionization state at physiological pH (approx. 7.4), which profoundly impacts solubility, receptor interaction (ionic bonding), and membrane permeability.
LogP (Predicted) 2.7 - 2.98The octanol-water partition coefficient (LogP) is a key indicator of lipophilicity. A value in this range suggests good membrane permeability, a desirable trait for oral bioavailability, but also flags potential for non-specific binding and metabolic liability.[2]

Analytical and Experimental Methodologies

To ensure scientific integrity, predicted values must be validated by robust experimental methods. The following sections detail standard protocols for the synthesis and characterization of this compound.

Synthesis Protocol: Catalytic Hydrogenation

A common and effective method for synthesizing this compound is through the catalytic hydrogenation of its unsaturated precursor, 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine.[4]

Causality: This reaction is a standard reduction of a double bond within the tetrahydropyridine ring to yield the fully saturated piperidine ring. Palladium on carbon (Pd/C) is an excellent and widely used catalyst for this type of hydrogenation due to its high activity and selectivity. Methanol is chosen as a solvent for its ability to dissolve the starting material and for its inertness under these reaction conditions.

G cluster_0 Synthesis Workflow start Start: Dissolve Precursor add_catalyst Add Pd/C Catalyst start->add_catalyst Precursor in Methanol hydrogenate Hydrogenate (10 psi H₂) add_catalyst->hydrogenate Inert Atmosphere filter Filter Catalyst hydrogenate->filter Reaction Complete (7h) evaporate Evaporate Solvent filter->evaporate Filtrate purify Column Chromatography evaporate->purify Crude Product end_node End: Pure Product purify->end_node DCM/MeOH/NH₃ Eluent

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 g (21.7 mmol) of 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine in 20 mL of methanol in a suitable reaction vessel.

  • Catalyst Addition: Carefully add 500 mg of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture vigorously for 7 hours at ambient temperature under a constant hydrogen pressure of 10 psi.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a solvent system such as dichloromethane/methanol/ammonia (e.g., a 5:4.9:0.1 ratio) to afford the pure this compound.[4]

pKa Determination: Potentiometric Titration

Causality: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[5] It works by monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added. For a basic compound like this compound, titration with a strong acid (like HCl) allows for the precise determination of the half-equivalence point, where the concentrations of the protonated (ionized) and neutral (unionized) forms are equal. At this point, the measured pH is equal to the pKa.[6]

Step-by-Step Methodology:

  • Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Add a standardized solution of 0.1 M HCl in small, precise increments using a burette.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-neutralization point on the resulting titration curve.

LogP Determination: Shake-Flask Method

Causality: The shake-flask method is the "gold standard" for experimentally determining the LogP value.[7][8] It directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol (simulating a lipid bilayer) and water (simulating an aqueous biological environment). The ratio of the compound's concentration in the two phases at equilibrium gives the partition coefficient (P), the logarithm of which is LogP.[9][10]

G cluster_1 LogP Determination Workflow prep Prepare Pre-saturated n-Octanol & Water dissolve Dissolve Compound in one Phase prep->dissolve mix Mix Phases & Shake to Equilibrium dissolve->mix separate Centrifuge to Separate Phases mix->separate e.g., 24h analyze Quantify Concentration in Each Phase (HPLC) separate->analyze calculate Calculate LogP analyze->calculate Log([C]octanol / [C]water)

Caption: Workflow for LogP determination via the Shake-Flask method.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate completely. Use a phosphate buffer (e.g., pH 7.4) instead of pure water for LogD measurements.[7][10]

  • Sample Preparation: Prepare a stock solution of this compound in the n-octanol phase at a known concentration.

  • Partitioning: Add a precise volume of the stock solution to a precise volume of the pre-saturated aqueous phase in a suitable vessel.

  • Equilibration: Shake the vessel for a sufficient period (e.g., 24 hours) at a constant temperature to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the analyte in each phase using a validated analytical method, such as HPLC-UV.[8]

  • Calculation: Calculate the partition coefficient P = [Concentration in n-octanol] / [Concentration in water]. The final LogP is the base-10 logarithm of P.

Applications in Research and Drug Development

This compound is a valuable intermediate and building block in pharmaceutical development.[1] Its structure is a key component in the synthesis of more complex molecules targeting the central nervous system (CNS).

  • Neuroscience Research: It is used as a scaffold in the synthesis of novel ligands for studying neurotransmitter systems. Its structure allows for the modulation of receptors and transporters involved in conditions like depression and anxiety.[1]

  • Pharmaceutical Development: The compound serves as a crucial starting material or intermediate in the multi-step synthesis of various therapeutic agents, including potential new analgesics and antipsychotics.[1] Its defined physicochemical properties make it a reliable component for constructing drug candidates with improved efficacy and safety profiles.

Safety and Handling

Appropriate handling is essential when working with any chemical intermediate.

  • Hazard Classification: this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[2]

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or fume hood.

  • First Aid: In case of skin contact, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[2]

References

  • Protocols.io. (2024, September 23). LogP / LogD shake-flask method.
  • Zafar, S., Akhtar, S., Tariq, T., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Chemsrc. (2025, August 25). This compound.
  • Zafar, S., Akhtar, S., Tariq, T., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences.
  • Zafar, S., Akhtar, S., Tariq, T., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed.
  • ResearchGate. (2025, August 9). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC).
  • Sousa, T., Ribeiro, D., & Reis, S. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • ResearchGate. (PDF) LogP / LogD shake-flask method v1.
  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-161.
  • Zafar, S., Akhtar, S., Tariq, T., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate.

Sources

Introduction: The Significance of the 4-Arylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Chlorophenyl)piperidine (CAS: 26905-02-2)

The 4-arylpiperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of a vast array of pharmacologically active agents.[1] Its rigid, saturated heterocyclic structure provides a reliable three-dimensional scaffold for orienting functional groups to interact with biological targets, particularly within the central nervous system (CNS). Within this privileged class of compounds, this compound, identified by its CAS number 26905-02-2, stands out as a critical building block and synthetic intermediate.[2][3] Its strategic combination of a piperidine ring and a halogenated aromatic moiety makes it an indispensable precursor in the synthesis of high-value pharmaceuticals. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, properties, and applications of this versatile compound.

Physicochemical and Structural Characteristics

This compound is a solid at room temperature, with its properties defined by its bicyclic structure.[4][5] The presence of the basic nitrogen atom in the piperidine ring and the electron-withdrawing chlorine atom on the phenyl group dictates its reactivity and intermolecular interactions.

PropertyValueSource(s)
CAS Number 26905-02-2[4][6]
Molecular Formula C₁₁H₁₄ClN[4][5][6]
Molecular Weight 195.69 g/mol [4][6]
IUPAC Name This compound[4]
Appearance White to creamy-white crystalline powder[7][8]
Melting Point 137-140 °C[8][9]
Boiling Point ~344.5 °C (Predicted)[8][10]
Solubility Sparingly soluble in water (340 mg/L at 20°C)[7][8]
XLogP3 2.7[4][6]

Strategic Synthesis and Methodologies

The synthesis of 4-arylpiperidines, including the title compound, is a well-explored area of organic chemistry, driven by its pharmaceutical importance. Methodologies often focus on constructing the C-C bond between the piperidine and aryl rings and can be broadly categorized into several key approaches.

Catalytic Hydrogenation of Tetrahydropyridine Precursors

One of the most direct and efficient methods involves the catalytic hydrogenation of a corresponding unsaturated precursor, 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine. This approach is favored for its high yield and atom economy.

Causality and Experimental Insight: The choice of Palladium on Carbon (Pd/C) as a catalyst is standard for the hydrogenation of alkenes. It provides a surface for the adsorption of both the hydrogen gas and the double bond of the tetrahydropyridine, facilitating the syn-addition of hydrogen across the bond with high efficiency. Methanol is an excellent solvent choice as it readily dissolves the starting material and does not interfere with the catalytic process. The reaction is typically run under a slight positive pressure of hydrogen to ensure sufficient availability for the reaction, without requiring high-pressure equipment.

Experimental Protocol: Synthesis via Catalytic Hydrogenation [2]

  • Setup: To a solution of 4-(4-chloro-phenyl)-1,2,3,6-tetrahydro-pyridine (5.0 g, 21.7 mmol) in methanol (20 mL) in a suitable hydrogenation vessel, add 10% Palladium on Carbon (500 mg).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture vigorously for 7 hours at ambient temperature under a hydrogen pressure of 10 psi.

  • Workup: Upon completion (monitored by TLC or GC-MS), carefully vent the hydrogen atmosphere and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an eluent system of dichloromethane/methanol/ammonia (e.g., 5:4.9:0.1) to afford pure this compound.[2]

G A 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine C This compound (CAS: 26905-02-2) A->C Catalytic Hydrogenation B H₂, Pd/C Methanol, 10 psi, 7h B->A

Caption: Catalytic hydrogenation workflow for the synthesis of this compound.

Cross-Coupling Strategies

Modern synthetic chemistry offers powerful cross-coupling reactions for forming the aryl-piperidine bond. Methods like the Negishi coupling provide a versatile route that is compatible with a wide range of functional groups.[1]

Causality and Experimental Insight: This strategy involves coupling a 4-piperidylzinc iodide reagent with an aryl halide. The reaction's success often hinges on co-catalysis with both a palladium complex (like Cl₂Pd(dppf)) and a copper(I) species.[1] The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The copper(I) co-catalyst is critical, particularly with hindered halides, as it is believed to facilitate the transmetalation step from zinc to palladium, accelerating the overall reaction rate.[1] The use of an N-Boc protecting group on the piperidine nitrogen is a common tactic to prevent side reactions and improve the solubility and handling of the organozinc reagent.

Grignard Addition to Piperidones

A classical and widely used approach involves the addition of an aryl Grignard reagent (e.g., 4-chlorophenylmagnesium bromide) to a protected 4-piperidone derivative, such as N-Boc-4-piperidone.[1][8] This forms a tertiary alcohol, 4-(4-chlorophenyl)piperidin-4-ol, which is a key intermediate itself and can be subsequently deoxygenated if the parent piperidine is the target.

Core Applications in Drug Development

This compound and its immediate precursor, 4-(4-chlorophenyl)piperidin-4-ol (CAS: 39512-49-7), are not typically therapeutic agents themselves. Instead, they are invaluable intermediates in the synthesis of commercial drugs and serve as scaffolds for discovering new ones.

Key Intermediate in Pharmaceutical Synthesis
  • Loperamide: The anti-diarrheal medication Loperamide features the 4-(4-chlorophenyl)-4-hydroxypiperidine core. This compound serves as a primary building block in its multi-step synthesis, underscoring its industrial significance.[10][11]

  • Haloperidol: 4-(4-chlorophenyl)-4-hydroxypiperidine is a known metabolite of the antipsychotic drug Haloperidol.[9][12] Its availability is crucial for pharmacological and toxicological studies, enabling researchers to understand the drug's metabolic fate and potential side effects.

G cluster_0 Precursor & Scaffolds cluster_1 Commercial Drugs & Research Areas A 4-(4-Chlorophenyl)piperidin-4-ol (CAS: 39512-49-7) C Loperamide (Anti-diarrheal Agent) A->C Key Synthetic Intermediate B This compound (CAS: 26905-02-2) E Novel CNS Agents (SAR Studies) B->E Core Scaffold for Analog Synthesis D Haloperidol (Antipsychotic Agent) D->A Metabolizes to

Caption: Role of this compound derivatives in drug development.

Scaffold for Structure-Activity Relationship (SAR) Studies

The rigid piperidine core and the defined exit vector from the chlorophenyl group make this compound an ideal starting point for SAR studies.[3] Researchers can systematically modify the piperidine nitrogen with various substituents to explore interactions with specific receptors or enzymes. Derivatives have been synthesized and evaluated for a range of activities, including analgesic and hypotensive effects, demonstrating the scaffold's versatility.[13][14]

Analytical Characterization

Ensuring the purity and identity of this compound is critical for its use in regulated pharmaceutical synthesis. A combination of chromatographic and spectroscopic methods is employed.

  • Gas Chromatography (GC): Due to its volatility, GC is a suitable method for purity assessment.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the identity of the compound by providing both its retention time and its mass fragmentation pattern, which can be compared to a reference standard.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for purity analysis, especially for non-volatile derivatives or related compounds in a synthesis mixture.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][5]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling.[5]

  • Handling: Wash hands thoroughly after handling. Avoid creating dust. Use in a well-ventilated area.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place, sealed in dry, at room temperature.[5][8]

Conclusion and Future Outlook

This compound (CAS: 26905-02-2) is more than just a chemical intermediate; it is an enabling tool for drug discovery and development. Its robust and efficient synthesis, combined with its privileged structural motifs, ensures its continued relevance. As researchers continue to explore new treatments for CNS disorders and other conditions, the 4-arylpiperidine scaffold, and specifically versatile building blocks like this compound, will undoubtedly play a central role in the design and synthesis of the next generation of therapeutic agents.[10]

References

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
  • Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)
  • Synthesis of 4-substituted 4-arylpiperidines. ElectronicsAndBooks.
  • 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki. Guidechem.
  • How can 4-(4-chlorophenyl) piperidin-4-ol be synthesized?. Guidechem.
  • Exploring 4-(4-Chlorophenyl)
  • 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7. ChemicalBook.
  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection. PubMed.
  • Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine)
  • This compound | 26905-02-2. ChemicalBook.
  • 4-(4-Chlorophenyl)piperidin-4-ol synthesis. ChemicalBook.
  • This compound-4-carbonitrile. MySkinRecipes.
  • The Role of 4-(4-Chlorophenyl)-4-hydroxypiperidine in Modern Drug Synthesis. Source Not Available.
  • This compound | C11H14ClN | CID 1203613. PubChem.
  • 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282. PubChem.
  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)
  • 26905-02-2 this compound. Echemi.
  • SAFETY D
  • 4-(para-Chlorophenyl)-4-hydroxypiperidine. Cheméo.
  • 4-(4-Chlorophenyl)-4-hydroxypiperidine 99 39512-49-7. Sigma-Aldrich.
  • 4-(4-Chlorophenyl)-4-hydroxypiperidine | 39512-49-7. TCI Chemicals.

Sources

An In-Depth Technical Guide to the Solubility of 4-(4-Chlorophenyl)piperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document is structured to provide a holistic understanding, beginning with the fundamental physicochemical properties of 4-(4-Chlorophenyl)piperidine that govern its solubility. It then delves into the theoretical principles of solubility, followed by an inferred qualitative solubility profile. The core of this guide presents detailed, step-by-step protocols for determining both thermodynamic and kinetic solubility, enabling the generation of precise and reliable data.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a compound is paramount to predicting and explaining its solubility behavior.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClN[1]
Molecular Weight 195.69 g/mol [1]
Appearance Solid (predicted)N/A
Boiling Point 290.7 ± 40.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
XLogP3-AA 2.7[1]
Hydrogen Bond Donors 1 (the piperidine nitrogen)[1]
Hydrogen Bond Acceptors 1 (the piperidine nitrogen)[1]

The presence of a chlorophenyl group contributes to the molecule's lipophilicity, as indicated by the XLogP3-AA value of 2.7. The piperidine ring, with its secondary amine, provides a site for hydrogen bonding, which can influence its interaction with protic solvents.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play for this compound are:

  • Van der Waals forces: Present in all molecules, these forces are more significant in the nonpolar chlorophenyl ring.

  • Dipole-dipole interactions: The polar C-Cl and C-N bonds contribute to the molecule's overall dipole moment.

  • Hydrogen bonding: The secondary amine in the piperidine ring can act as a hydrogen bond donor and acceptor.

The interplay of these forces determines the solubility in different classes of organic solvents:

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the piperidine nitrogen, leading to favorable interactions and likely good solubility.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide): These solvents have significant dipole moments and can interact with the polar regions of this compound. Good to moderate solubility is expected.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through van der Waals forces. The nonpolar chlorophenyl group will have favorable interactions with these solvents, but the polar piperidine ring may limit overall solubility.

Inferred Qualitative Solubility Profile

Based on the physicochemical properties and theoretical principles, the following qualitative solubility profile for this compound in common organic solvents can be inferred. It is crucial to note that this is a predicted profile and should be confirmed by experimental determination.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSolubleHydrogen bonding with the piperidine nitrogen.
EthanolSolubleHydrogen bonding with the piperidine nitrogen.
Polar Aprotic AcetoneSolubleDipole-dipole interactions.
Ethyl AcetateSolubleDipole-dipole interactions.
DichloromethaneSolubleFavorable interactions with the chlorophenyl group.
Dimethyl Sulfoxide (DMSO)Very SolubleStrong polar aprotic solvent.
Nonpolar TolueneSparingly SolubleAromatic stacking with the chlorophenyl ring.
HexaneInsoluble to Sparingly SolubleMismatch in polarity.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The two primary methods for assessing the solubility of pharmaceutical compounds are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.

G A Add excess solid this compound to a known volume of solvent in a sealed vial. B Equilibrate at a constant temperature with agitation (e.g., shaker, rotator) for a defined period (e.g., 24-72 hours). A->B C Allow the suspension to settle. B->C D Withdraw a clear aliquot of the supernatant. C->D E Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. D->E F Dilute the filtrate with a suitable mobile phase. E->F G Quantify the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS). F->G H Calculate the solubility in mg/mL or mol/L. G->H G A Prepare a high-concentration stock solution of this compound in DMSO. B Dispense the stock solution into a multi-well plate. A->B C Add the desired organic solvent to each well to create a dilution series. B->C D Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. C->D E Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance. D->E F Alternatively, filter the contents of the wells and analyze the filtrate concentration by HPLC-UV or LC-MS. D->F G Determine the concentration at which precipitation occurs (the kinetic solubility). E->G F->G

Sources

A Technical Guide to the Physicochemical Properties of 4-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Chlorophenyl)piperidine is a heterocyclic amine that serves as a crucial structural motif and synthetic intermediate in medicinal chemistry. Its piperidine core, substituted with a para-chlorinated phenyl ring, makes it a key building block for a range of pharmacologically active agents, including antipsychotics, antihistamines, and opioid receptor modulators. An accurate understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its synthesis, purification, handling, and formulation in a research and development setting.

This guide provides a detailed analysis of the melting and boiling points of this compound. It addresses common discrepancies in publicly available data, delves into the molecular factors governing these properties, and outlines rigorous experimental protocols for their determination.

A Critical Note on Compound Identification: A frequent point of confusion in chemical databases and supplier catalogs is the conflation of this compound (CAS 26905-02-2) with its hydroxylated analog, 4-(4-Chlorophenyl)piperidin-4-ol (CAS 39512-49-7). The presence of the tertiary hydroxyl group in the latter dramatically influences intermolecular forces, leading to significantly different physical properties. This guide will focus on the target compound while using the well-documented data of its 4-hydroxy analog as a comparative case to illustrate key physicochemical principles.

Physicochemical Properties Overview

The accurate determination of phase transition temperatures is essential for predicting a compound's behavior under various experimental conditions. The data available for this compound is sparse and often predicted, whereas its 4-hydroxy analog is well-characterized experimentally.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)Reported Boiling Point (°C)
This compound 26905-02-2C₁₁H₁₄ClN195.69[1]0 (Predicted)[2][3]290.7 ± 40.0 (Predicted, at 760 mmHg)[3]
4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7C₁₁H₁₄ClNO211.69[4]137 - 141[4][5][6][7]344.5 ± 42.0 (Predicted, at 760 mmHg)[4][6]

Section 1: Melting Point Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The strength of the crystal lattice, dictated by intermolecular forces, determines the energy required to break the ordered structure.

Structural Interpretation
  • This compound: As a secondary amine, this molecule can act as a hydrogen bond donor (N-H) and acceptor (N). The chlorophenyl group introduces dipole-dipole interactions and van der Waals forces. The lack of a hydroxyl group results in weaker intermolecular hydrogen bonding compared to its 4-ol analog. The predicted melting point of 0°C is likely a computational estimate and appears unusually low, suggesting the compound may be a low-melting solid or potentially an oil at room temperature.[2][3]

  • 4-(4-Chlorophenyl)piperidin-4-ol (Comparative): The addition of a tertiary hydroxyl group introduces a potent hydrogen bond donor site. This leads to strong, directional hydrogen bonding networks within the crystal lattice, significantly increasing the energy required to melt the solid. This is reflected in its well-documented and much higher melting point of 139-141°C.[5]

Experimental Protocol: Capillary Melting Point Determination

This method remains the gold standard for routine melting point analysis due to its simplicity and accuracy.[8]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a depth of 2-3 mm. The sample should be tightly packed by tapping the tube or dropping it through a longer glass tube.[9]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).

  • Rapid Approximation: Heat the block rapidly to obtain a rough estimate of the melting point. This saves time in subsequent, more precise measurements.[9]

  • Accurate Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample, begin heating at a slow, controlled rate (1-2°C per minute).

  • Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2. A narrow range (0.5-2°C) is indicative of high purity.[10]

Causality and Trustworthiness: A slow heating rate is critical because it ensures thermal equilibrium between the sample, the heating block, and the thermometer, preventing temperature lags that lead to artificially high readings. Using a calibrated thermometer or validating the apparatus with a known standard (e.g., benzoic acid) ensures the trustworthiness of the results.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Data Reporting P1 Dry & Pulverize Sample P2 Load 2-3 mm into Capillary Tube P1->P2 P3 Compact Sample P2->P3 M1 Place Capillary in Apparatus P3->M1 M2 Rapid Heating for Approximation M1->M2 M3 Cool Down >20°C M2->M3 M4 Slow Heating (1-2°C/min) with New Sample M3->M4 M5 Observe & Record T1 (First Liquid) M4->M5 M6 Observe & Record T2 (All Liquid) M5->M6 R1 Report as Range (T1 - T2) M6->R1 R2 Assess Purity (Narrow Range = High Purity) R1->R2

Caption: Workflow for Capillary Melting Point Determination.

Section 2: Boiling Point Analysis

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11][12] It is highly dependent on intermolecular forces and external pressure.

Structural Interpretation
  • This compound: The predicted boiling point of ~291°C reflects its relatively high molecular weight and the presence of dipole-dipole forces and hydrogen bonding.[3] The N-H bond allows for intermolecular hydrogen bonding, which requires significant energy to overcome for the molecule to enter the vapor phase.

  • 4-(4-Chlorophenyl)piperidin-4-ol (Comparative): The addition of the -OH group provides another, stronger site for hydrogen bonding. This results in a more extensive and higher-energy intermolecular force network, leading to a significantly higher predicted boiling point of ~345°C.[4]

Experimental Protocol: Micro-Boiling Point Determination

For research purposes where sample volume may be limited, the micro-boiling point method is highly effective.

Methodology:

  • Apparatus Setup: Add approximately 0.5 mL of the liquid sample to a small test tube. Place a smaller capillary tube (sealed at the top) into the test tube, open end down.

  • Heating: Attach the test tube assembly to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block).[13]

  • Observation: Heat the bath gently. Initially, a stream of bubbles will emerge from the capillary as trapped air expands and escapes.[12][13]

  • Equilibrium: Continue heating until a rapid, continuous stream of bubbles emerges from the capillary. This indicates the liquid is boiling and its vapor is displacing the remaining air.

  • Recording: Turn off the heat and allow the apparatus to cool slowly. The bubbling will slow and stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[13] At this moment, the external pressure equals the vapor pressure of the liquid.

  • Pressure Correction: Since boiling point is pressure-dependent, it is crucial to record the atmospheric pressure at the time of the experiment. Results can be corrected to standard pressure (760 mmHg) using nomographs or established formulas. The boiling point of a liquid decreases as atmospheric pressure decreases (e.g., at higher altitudes).

Causality and Trustworthiness: This method is self-validating because the boiling point is identified during cooling, ensuring the system is at or near equilibrium. The moment liquid re-enters the capillary is a precise indicator that the vapor pressure inside the capillary has just dropped below the external atmospheric pressure.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement Cycle cluster_reporting Data Finalization S1 Add 0.5 mL Liquid to Test Tube S2 Insert Inverted Capillary Tube S1->S2 S3 Attach to Thermometer & Immerse in Heating Bath S2->S3 M1 Heat Gently S3->M1 M2 Observe Rapid, Continuous Bubbles M1->M2 M3 Stop Heating & Allow Slow Cooling M2->M3 M4 Record Temp When Liquid Enters Capillary M3->M4 R1 Record Barometric Pressure M4->R1 R2 Apply Pressure Correction if Needed R1->R2

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

References

  • This compound | 26905-02-2. (n.d.). ChemicalBook. Retrieved January 10, 2026.
  • This compound | CAS#:26905-02-2. (n.d.). Chemsrc. Retrieved January 10, 2026.
  • 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7. (n.d.).
  • Melting point determination. (n.d.). University of Calgary. Retrieved January 10, 2026.
  • Experiment 1 - Melting Points. (n.d.). University of Michigan-Dearborn. Retrieved January 10, 2026.
  • CAS 39512-49-7 | CAS DataBase. (n.d.). ChemicalBook. Retrieved January 10, 2026.
  • 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7. (n.d.). ChemicalBook. Retrieved January 10, 2026.
  • Experiment (1) Determination of Melting Points. (2021). University of Technology, Iraq. Retrieved January 10, 2026.
  • Chemical Properties of 4-(para-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7). (n.d.). Cheméo. Retrieved January 10, 2026.
  • Measuring the Melting Point. (2023). Westlab Canada. Retrieved January 10, 2026.
  • Determination of Melting Point. (n.d.). Loudoun County Public Schools. Retrieved January 10, 2026.
  • 4-(4-Chlorophenyl)-4-hydroxypiperidine 99% | CAS 39512-49-7. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026.
  • Boiling Water at Reduced Pressure Demonstration Sheet. (n.d.). University of Wisconsin-Madison. Retrieved January 10, 2026.
  • 4-(4-Chlorophenyl)-4-hydroxypiperidine 99 | CAS 39512-49-7 [Alternative Source]. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026.
  • Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved January 10, 2026.
  • 02 Exp 1 Boiling Point Determination. (n.d.). Scribd. Retrieved January 10, 2026.
  • 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 wiki. (n.d.). Guidechem. Retrieved January 10, 2026.
  • A boiling-point method for the determination of low vapour pressure. (n.d.).
  • This compound | C11H14ClN | CID 1203613. (n.d.). PubChem. Retrieved January 10, 2026.
  • Boiling Point Determination. (n.d.). University of Calgary. Retrieved January 10, 2026.
  • 4-(4-Chlorophenyl)-4-hydroxypiperidine | 39512-49-7. (n.d.). TCI Chemicals. Retrieved January 10, 2026.
  • 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282. (n.d.). PubChem. Retrieved January 10, 2026.

Sources

An In-depth Technical Guide to the Crystal Structure Determination of 4-(4-Chlorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 4-(4-Chlorophenyl)piperidine hydrochloride, a compound of interest in medicinal chemistry and drug development. In the absence of a publicly available crystal structure, this document serves as a detailed roadmap for researchers to obtain and interpret this critical structural information. The guide covers the synthesis of the hydrochloride salt, robust protocols for crystallization, a step-by-step workflow for single-crystal X-ray diffraction (SC-XRD) analysis, and alternative methods such as powder X-ray diffraction (PXRD) with Rietveld refinement. By elucidating the precise three-dimensional arrangement of atoms, intermolecular interactions, and packing motifs, the methodologies described herein will empower scientists to understand the solid-state properties of this molecule, which are crucial for its development as a pharmaceutical agent.

Introduction: The Significance of Solid-State Characterization

This compound serves as a key structural motif in a variety of pharmacologically active compounds. Its hydrochloride salt is often utilized to improve solubility and stability. A definitive understanding of its three-dimensional structure is paramount for several reasons:

  • Structure-Activity Relationship (SAR) Studies: The precise conformation of the piperidine ring and the orientation of the chlorophenyl group provide foundational knowledge for designing new derivatives with enhanced biological activity.

  • Polymorph Screening: The solid form of an active pharmaceutical ingredient (API) can exist in different crystalline arrangements, or polymorphs, each with unique physicochemical properties such as solubility, dissolution rate, and stability. Crystal structure analysis is the definitive method for identifying and characterizing these polymorphs.

  • Intellectual Property: A novel crystalline form of a drug substance can be a patentable invention, making its characterization a critical aspect of the drug development process.

  • Formulation Development: Knowledge of the crystal packing and intermolecular interactions informs the selection of excipients and the design of a stable and effective drug product.

This guide is structured to provide both the theoretical underpinnings and the practical, field-proven methodologies for elucidating the crystal structure of this compound hydrochloride.

Synthesis and Preparation of this compound Hydrochloride

The first crucial step is the synthesis and purification of the target compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common approach involves the reduction of a corresponding pyridine precursor. The resulting free base must be of high purity to ensure the growth of high-quality crystals.

Formation of the Hydrochloride Salt

The hydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.

Protocol for Hydrochloride Salt Formation:

  • Dissolution: Dissolve the purified this compound free base in a suitable organic solvent, such as diethyl ether, ethyl acetate, or methanol.

  • Acidification: While stirring, add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or methanol) dropwise. The addition should be continued until the solution becomes acidic, which can be checked with pH paper.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid.

  • Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system may be necessary to obtain a highly pure product suitable for crystallization.[1]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal of suitable size and quality is often the most challenging step in crystal structure determination. A variety of techniques should be employed to explore different crystallization conditions.[2]

Solvent Selection

The choice of solvent is critical. A good solvent for crystallization will dissolve the compound when hot but will result in supersaturation upon cooling, leading to crystal growth. A screening of various solvents with different polarities is recommended.

Common Crystallization Techniques
  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, which gradually increases the concentration and induces crystallization.[3]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The vapor of the second solvent diffuses into the first, reducing the solubility of the compound and promoting crystallization.

  • Solvent-Antisolvent System: An "antisolvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) is slowly added to a solution of the compound to induce precipitation and crystal growth.[2]

Technique Principle Typical Solvents Advantages
Slow EvaporationGradual increase in concentrationDichloromethane, Methanol, EthanolSimple setup
Slow CoolingDecreased solubility at lower temperaturesEthanol, Isopropanol, AcetonitrileGood for compounds with temperature-dependent solubility
Vapor DiffusionGradual change in solvent compositionChloroform/Hexane, Methanol/Diethyl EtherCan produce high-quality crystals
Solvent-AntisolventInduced precipitation by reducing solubilityDichloromethane/Hexane, Acetone/WaterRapid screening of conditions

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, the definitive three-dimensional structure can be determined using SC-XRD.[4][5][6]

The SC-XRD Experimental Workflow

The process of determining a crystal structure from a single crystal can be broken down into several key steps.

sc_xrd_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination & Refinement cluster_analysis Analysis & Validation synthesis Synthesis & Purification of This compound HCl crystallization Single Crystal Growth synthesis->crystallization High Purity Sample mounting Crystal Selection & Mounting crystallization->mounting data_acq X-ray Diffraction Data Acquisition mounting->data_acq Mounted Crystal unit_cell Unit Cell Determination data_acq->unit_cell data_reduction Data Reduction & Integration unit_cell->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (e.g., CHECKCIF) structure_refinement->validation analysis Analysis of Geometric Parameters & Intermolecular Interactions validation->analysis reporting Reporting & Deposition (e.g., CCDC) analysis->reporting

Figure 1: A comprehensive workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol for SC-XRD
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal motion of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected by a detector.[6]

  • Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the diffraction spots are then integrated.

  • Structure Solution: The integrated data is used to solve the phase problem and generate an initial model of the crystal structure. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[7]

  • Structure Validation: The final structure is validated using software tools like PLATON and CHECKCIF to ensure its chemical and crystallographic reasonability.

Alternative and Complementary Techniques

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

If obtaining single crystals of sufficient quality proves to be challenging, valuable structural information can still be obtained from a polycrystalline (powder) sample using PXRD.

Rietveld refinement is a powerful technique where the entire experimental powder diffraction pattern is fitted with a calculated profile based on a structural model.[8][9][10][11] This method can be used to:

  • Refine the crystal structure if a good starting model is available.

  • Identify and quantify different polymorphic forms in a mixture.

  • Determine unit cell parameters with high precision.

Ab Initio Crystal Structure Prediction

In recent years, computational methods for ab initio crystal structure prediction have become increasingly powerful.[12][13][14] These methods use the chemical formula of a compound to predict its most likely crystal structures based on energy calculations. The predicted structures can then be compared with experimental PXRD data to identify the correct one.

Expected Structural Features and Analysis

Based on the known structures of similar piperidinium hydrochloride salts, the following structural features can be anticipated for this compound hydrochloride:

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation.

  • Protonation Site: The piperidine nitrogen will be protonated, forming a piperidinium cation.

  • Hydrogen Bonding: The protonated nitrogen (N-H+) will act as a hydrogen bond donor, likely forming a hydrogen bond with the chloride anion (Cl-). This N-H···Cl hydrogen bond is a key interaction that will influence the crystal packing.

  • Crystal Packing: The interplay of hydrogen bonding, and other intermolecular interactions will dictate the overall three-dimensional packing of the ions in the crystal lattice.

A thorough analysis of the final crystal structure should include:

  • Tabulation of Crystallographic Data: A summary of the unit cell parameters, space group, and refinement statistics.

  • Molecular Geometry: An analysis of bond lengths, bond angles, and torsion angles.

  • Supramolecular Interactions: A detailed description of all hydrogen bonds and other significant intermolecular contacts.

  • Packing Diagrams: Visual representations of the crystal packing to illustrate the arrangement of molecules in the unit cell.

Conclusion

While the crystal structure of this compound hydrochloride is not currently in the public domain, this technical guide provides a clear and comprehensive pathway for its determination. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain this vital structural information. The resulting crystal structure will provide invaluable insights into the solid-state properties of this compound, thereby supporting its rational development in medicinal chemistry and pharmaceutical sciences. The methodologies outlined herein are robust and widely applicable to the crystallographic analysis of other small molecule hydrochloride salts.

References

  • Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71.
  • Takata, M., et al. (2001). The Rietveld Method. In International Tables for Crystallography (Vol. B, pp. 384-401).
  • MyScope. (n.d.). X-ray Diffraction - What is Rietveld refinement?
  • McCusker, L. B., et al. (1999). Rietveld refinement guidelines. Journal of Applied Crystallography, 32(1), 36-50.
  • Hilaris Publisher. (2019). Rietveld Refinement: A Technique More than Just Identification.
  • University of York. (n.d.). Single Crystal X-ray Diffraction.
  • Carleton College. (2007). Single-crystal X-ray Diffraction.
  • Bruker. (n.d.). Single Crystal X-ray Diffractometers.
  • Oganov, A. R., & Glass, C. W. (2006). Crystal structure prediction using ab initio evolutionary techniques: Principles and applications. The Journal of Chemical Physics, 124(24), 244704.
  • SciSpace. (n.d.). The Incorporation of Single Crystal X-ray Diffraction into the Undergraduate Chemistry Curriculum Using Internet-Facilitated Rem.
  • Oganov, A. R., et al. (2009).
  • CRYSTAL. (n.d.). CRYSTAL.
  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Stack Exchange. (2020). What are the freely available crystal-structure visualization softwares?
  • Almasir, M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
  • JACS. (2023). Experimentally Validated Ab Initio Crystal Structure Prediction of Novel Metal–Organic Framework Materials.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Ullah, N., & Altaf, A. A. (2014). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(3), 365-372.

Sources

An In-Depth Technical Guide to 4-(4-Chlorophenyl)piperidine: Molecular Identity, Physicochemical Characterization, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-(4-Chlorophenyl)piperidine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its rigid scaffold, featuring a piperidine ring linked to a chlorophenyl moiety, serves as a crucial building block in the synthesis of a wide array of pharmacologically active agents, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive technical overview of this compound, detailing its fundamental molecular and physicochemical properties. We will delve into its structural identity, established methods for its synthesis and characterization, and its applications as a pivotal intermediate in pharmaceutical research. The document concludes with essential safety and handling protocols to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile compound.

Core Molecular Identity

The precise identification of a chemical entity is foundational to all subsequent research and development. This section outlines the core structural and molecular formula, weight, and standardized chemical identifiers for this compound.

Chemical Formula and Structure

This compound is composed of a piperidine ring substituted at the 4-position with a 4-chlorophenyl group. The empirical and molecular formula for this compound is C₁₁H₁₄ClN .[1][2] This formula indicates the presence of 11 carbon atoms, 14 hydrogen atoms, one chlorine atom, and one nitrogen atom.

The two-dimensional structure is depicted below:

Chemical Structure of this compound

Caption: 2D structure of this compound.

Molecular Weight

A distinction must be made between the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the most abundant isotope of each element). For mass spectrometry, the monoisotopic mass is of greater importance for accurate mass determination.

  • Average Molecular Weight: 195.69 g/mol .[2][3]

  • Monoisotopic Mass: 195.0814771 Da.[2][3]

The presence of chlorine, with its two primary isotopes ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), results in a characteristic M+2 isotopic pattern in mass spectrometry, which is a key diagnostic feature for confirming the presence of a single chlorine atom in the molecule.

Nomenclature and Identifiers

To ensure unambiguous identification across different databases and publications, a standardized set of identifiers is used.

Identifier TypeValueSource
IUPAC Name This compound[3]
CAS Number 26905-02-2[1][3]
Synonyms 4-(p-chlorophenyl)piperidine, 4-Chlorophenyl Piperidine[1][4]
InChI InChI=1S/C11H14ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2[1][3]
InChIKey VKQHTSSNSJIMAL-UHFFFAOYSA-N[1][3]
Canonical SMILES C1CNCCC1C2=CC=C(C=C2)Cl[1][3]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in solution, its reactivity, and its suitability for various experimental conditions. These parameters are critical for designing synthetic routes, developing analytical methods, and formulating drug candidates.

PropertyValueSignificance
Appearance White to orange to green powder/crystal[1]
Boiling Point 290.7 °C at 760 mmHg[1]
pKa (Predicted)10.14 ± 0.10[1]
LogP (Predicted)2.98[1]
Vapor Pressure 0.00204 mmHg at 25°C[1]

Synthesis and Characterization

The reliability of any research hinges on the confirmed identity and purity of the starting materials. This section details a common synthetic route to this compound and the analytical techniques used for its validation.

Synthetic Pathway: Catalytic Hydrogenation

A prevalent and efficient method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, 4-(4-chloro-phenyl)-1,2,3,6-tetrahydropyridine.[2] This method is favored due to its high yield and the relative ease of the reaction setup.

Protocol:

  • Dissolution: 4-(4-chloro-phenyl)-1,2,3,6-tetrahydropyridine is dissolved in a suitable solvent, such as methanol.[2]

  • Catalyst Addition: A palladium on carbon (Pd/C) catalyst is added to the solution.[2] Pd/C is a robust and highly efficient catalyst for the reduction of carbon-carbon double bonds.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (e.g., 10 psi) and stirred at ambient temperature for several hours (e.g., 7 hours).[2] The hydrogen gas adds across the double bond of the tetrahydropyridine ring, saturating it to form the piperidine ring.

  • Workup and Purification: The catalyst is removed by filtration. The solvent is then evaporated, and the resulting crude product is purified, typically by column chromatography, to yield pure this compound.[2]

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_end Final Product A 4-(4-chloro-phenyl)- 1,2,3,6-tetrahydropyridine in Methanol B 1. Add Pd/C Catalyst 2. Introduce H₂ Gas (10 psi) 3. Stir at Ambient Temp (7h) A->B Hydrogenation C 1. Filter to remove Catalyst 2. Evaporate Solvent B->C Reaction Quench D Column Chromatography C->D Purification E This compound D->E Isolation

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The ¹H NMR spectrum provides information on the number of different types of protons, their connectivity, and their chemical environment. Spectral data for this compound is available in public databases.[5]

  • Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight of the compound. As noted earlier, the presence of the characteristic isotopic pattern for chlorine (M+ and M+2 peaks) is a critical diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. By developing a suitable method, the presence of starting materials, by-products, or other impurities can be quantified, ensuring the compound meets the required purity specifications for its intended application.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate or building block in the synthesis of more complex molecules.[1] Its structure is a common motif in compounds designed to interact with CNS targets. The piperidine ring provides a basic nitrogen center capable of forming ionic bonds with acidic residues in protein binding sites, while the chlorophenyl group engages in hydrophobic and aromatic interactions.

While this compound itself has shown potential as an antipsychotic and analgesic agent in preliminary research, its main value lies in its role as a scaffold.[1] For instance, it is structurally related to key intermediates like 4-(4-Chlorophenyl)piperidin-4-ol, which is a precursor to major pharmaceutical drugs such as the antipsychotic Haloperidol and the anti-diarrheal agent Loperamide. The synthesis of these more complex derivatives often involves N-alkylation or N-arylation at the piperidine nitrogen, demonstrating the versatility of this compound as a starting point for creating diverse chemical libraries for drug screening.

Safety and Handling

Ensuring laboratory safety is paramount when working with any chemical. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards.

  • Hazard Classification:

    • Causes skin irritation (H315, Skin Irrit. 2).[3]

    • Causes serious eye irritation (H319, Eye Irrit. 2).[3]

Recommended Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[6] In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.

Conclusion

This compound (C₁₁H₁₄ClN, MW: 195.69 g/mol ) is a well-defined chemical entity whose value in pharmaceutical research is firmly established. Its distinct molecular structure and physicochemical properties make it an ideal scaffold for the synthesis of CNS-active compounds. Understanding its core identity, synthetic pathways, and analytical validation methods is essential for its effective and safe utilization in the laboratory. This guide has provided a consolidated technical overview to support researchers and scientists in leveraging this important chemical building block for future innovations in drug discovery and development.

References

  • PubChem. This compound.
  • Matrix Fine Chemicals. 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL | CAS 39512-49-7.

Sources

Spectroscopic Profile of 4-(4-Chlorophenyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical analysis of the spectroscopic data for 4-(4-Chlorophenyl)piperidine (CAS: 26905-02-2), a key heterocyclic building block in medicinal chemistry and materials science. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, its structural elucidation is paramount for quality control, reaction monitoring, and regulatory compliance. This guide synthesizes predictive data with established spectroscopic principles to offer a comprehensive characterization for researchers, scientists, and drug development professionals.

Disclaimer: A complete, publicly-available, integrated dataset for this compound is not available in spectral databases like the Spectral Database for Organic Compounds (SDBS). Therefore, this guide presents a robust analysis based on predicted values, data from closely related structural analogs, and fundamental spectroscopic theory to serve as a reliable reference.

Molecular Structure and Spectroscopic Implications

This compound possesses a distinct architecture comprising a saturated piperidine ring and a para-substituted chlorophenyl moiety. This structure dictates the expected spectroscopic output.

  • Piperidine Ring : A flexible six-membered aliphatic ring, which in its chair conformation, presents axial and equatorial protons, leading to complex signal patterns in NMR. The nitrogen atom and adjacent carbons are key features in both NMR and MS.

  • 4-Chlorophenyl Group : A rigid aromatic system that introduces characteristic signals in NMR and IR. The chlorine atom, with its two stable isotopes (

    
    Cl and 
    
    
    
    Cl), imparts a signature isotopic pattern in high-resolution mass spectrometry.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for general solubility, while DMSO-d₆ is useful if N-H proton exchange needs to be slowed for clearer observation.

  • Internal Standard : Add a small amount of Tetramethylsilane (TMS, 0 ppm) as an internal standard for chemical shift referencing.

  • Instrumentation : Acquire spectra on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition :

    • Set spectral width to cover a range of -1 to 10 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set spectral width to cover a range of 0 to 160 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets.

    • A longer relaxation delay (e.g., 2-5 seconds) and a higher number of scans (e.g., 1024 or more) are necessary due to the low natural abundance of ¹³C.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by distinct regions for aromatic and aliphatic protons. The piperidine ring protons exhibit complex splitting due to diastereotopicity and axial/equatorial relationships.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

Label Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Notes
H-Ar Aromatic (ortho to C-C) 7.20 - 7.30 Doublet (d) 2H Deshielded by the electron-withdrawing Cl group. Appears as part of an AA'BB' system.
H-Ar' Aromatic (meta to C-C) 7.10 - 7.20 Doublet (d) 2H Less deshielded than ortho protons. Appears as part of an AA'BB' system.
H4 Piperidine C4-H 2.50 - 2.70 Multiplet (m) 1H Benzylic proton, deshielded by the adjacent aromatic ring.
H2ax, H6ax Piperidine C2/C6 Axial 2.95 - 3.15 Multiplet (m) 2H Deshielded relative to equatorial protons due to 1,3-diaxial interactions. Data for piperidine shows these protons around 2.79 ppm[1].
H2eq, H6eq Piperidine C2/C6 Equatorial 2.60 - 2.80 Multiplet (m) 2H Shielded relative to axial protons.
H3ax, H5ax Piperidine C3/C5 Axial 1.80 - 1.95 Multiplet (m) 2H Typical aliphatic region.
H3eq, H5eq Piperidine C3/C5 Equatorial 1.60 - 1.75 Multiplet (m) 2H Typically the most shielded of the ring protons.

| H-N | Amine N-H | 1.50 - 2.50 | Broad Singlet (br s) | 1H | Chemical shift is highly variable and depends on solvent, concentration, and temperature. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, four for the aromatic carbons (due to symmetry) and three for the piperidine carbons (due to symmetry).

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

Label Carbon Type Predicted Chemical Shift (δ, ppm) Rationale & Notes
C-ipso Aromatic (C-C) 145.0 - 147.0 Quaternary carbon attached to the piperidine ring. Deshielded.
C-Cl Aromatic (C-Cl) 131.0 - 133.0 Deshielded by the attached chlorine.
C-Ar Aromatic (CH, ortho) 128.0 - 129.5 Standard aromatic CH carbons. Similar values are seen in 1-(4-chlorophenyl)piperazine[2].
C-Ar' Aromatic (CH, meta) 127.5 - 129.0 Standard aromatic CH carbons.
C2, C6 Piperidine (CH₂) 46.0 - 48.0 Adjacent to nitrogen. For piperidine, this signal is at ~47.6 ppm[3].
C4 Piperidine (CH) 43.0 - 45.0 Benzylic carbon, deshielded.

| C3, C5 | Piperidine (CH₂) | 34.0 - 36.0 | Aliphatic carbon beta to nitrogen. |

Caption: Key ¹H and ¹³C NMR environments in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint."

Experimental Protocol: FTIR Data Acquisition
  • Methodology : The Attenuated Total Reflectance (ATR) method is a modern, reliable choice, requiring minimal sample preparation. Alternatively, the KBr pellet method can be used.

  • ATR-FTIR : Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact using the pressure clamp.

  • KBr Pellet : Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet must be collected first and subtracted from the sample spectrum.

  • Validation : The spectrum should be free of water vapor and CO₂ artifacts, which can be identified by sharp, characteristic bands.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Frequencies

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3300 - 3400 N-H Stretch Medium, Broad Characteristic of a secondary amine. Broadness is due to hydrogen bonding.
3000 - 3100 Aromatic C-H Stretch Medium to Weak Signals just above 3000 cm⁻¹ are indicative of sp² C-H bonds.
2800 - 3000 Aliphatic C-H Stretch Strong Multiple bands corresponding to symmetric and asymmetric stretching of CH₂ and CH groups in the piperidine ring.
~1600, ~1490 Aromatic C=C Stretch Strong to Medium Two or three sharp bands characteristic of the benzene ring skeleton.
1080 - 1100 C-Cl Stretch Strong Strong absorption typical for aryl chlorides.

| ~820 | C-H Out-of-Plane Bend | Strong | Strong band indicative of 1,4-disubstitution (para) on a benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns.

Experimental Protocol: EI-MS Data Acquisition
  • Technique : Electron Ionization (EI) is a classic, high-energy technique that produces complex fragmentation patterns useful for structural elucidation.

  • Sample Introduction : Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) column for purified samples (GC-MS).

  • Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis : Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Trustworthiness : The protocol's validity is confirmed by the calibration of the mass analyzer using a known standard (e.g., PFTBA) and the observation of expected isotopic patterns.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula is C₁₁H₁₄ClN. The calculated monoisotopic mass is 195.0815 g/mol .[4]

  • Molecular Ion (M⁺˙) : A key feature will be the molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (

    
    Cl:~75.8%, 
    
    
    
    Cl:~24.2%), the spectrum will show a prominent M⁺˙ peak at m/z 195 and a smaller M+2 peak at m/z 197 with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of a single chlorine atom.
  • Major Fragmentation Pathways : The primary fragmentation involves the cleavage of the piperidine ring and the loss of the chlorophenyl substituent.

Table 4: Predicted Key Fragments in EI-MS

m/z (for ³⁵Cl) Proposed Fragment Ion Fragmentation Pathway
195 / 197 [C₁₁H₁₄ClN]⁺˙ Molecular Ion (M⁺˙)
180 [C₁₁H₁₁N]⁺˙ Loss of a methyl radical (·CH₃) after rearrangement
166 [C₁₀H₁₂N]⁺ Loss of an ethyl radical (·C₂H₅) from the piperidine ring
111 / 113 [C₆H₄Cl]⁺ Loss of the piperidine moiety, forming the chlorophenyl cation.

| 84 | [C₅H₁₀N]⁺ | Cleavage at C4, retaining the nitrogen-containing fragment. |

G M [M]⁺˙ m/z 195/197 F1 [M-CH₃]⁺ m/z 180 M->F1 - ·CH₃ F2 [C₆H₄Cl]⁺ m/z 111/113 M->F2 - C₅H₁₀N· F3 [C₅H₁₀N]⁺ m/z 84 M->F3 - C₆H₅Cl

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Conclusion

The structural characterization of this compound can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (N-H, aromatic ring, C-Cl), and mass spectrometry verifies the molecular weight and provides structural clues through its distinct isotopic pattern and fragmentation. The predictive data and protocols outlined in this guide serve as a robust framework for the analysis of this compound and its derivatives in a research and development setting.

References

  • PubChem. Compound Summary for CID 38282, 4-(4-Chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information.
  • Dikmen, G., et al. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering.
  • PubChem. Compound Summary for CID 1203613, this compound. National Center for Biotechnology Information.
  • Spectral Database for Organic Compounds (SDBS). Main Page. National Institute of Advanced Industrial Science and Technology (AIST), Japan.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • PubChem. Compound Summary for CID 736050, 4,4'-Bipiperidine. National Center for Biotechnology Information.

Sources

The 4-(4-Chlorophenyl)piperidine Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of Privileged Scaffolds

In the landscape of modern drug discovery, characterized by high-throughput screening and computational design, the concept of the "privileged scaffold" remains a cornerstone of successful medicinal chemistry campaigns. These are molecular frameworks that demonstrate the ability to interact with multiple, often unrelated, biological targets, thereby serving as a fertile starting point for the development of novel therapeutics. The 4-(4-chlorophenyl)piperidine scaffold is a quintessential example of such a privileged structure. Its recurring presence in a multitude of clinically significant agents is a testament to its remarkable versatility and favorable drug-like properties. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this pivotal chemical entity, from its fundamental physicochemical characteristics and synthesis to its diverse applications and mechanisms of action.

Core Characteristics of the this compound Scaffold

The utility of the this compound scaffold in drug design is not coincidental; it stems from a unique convergence of structural and electronic properties that render it "drug-like."

The piperidine ring, a saturated heterocycle, provides a rigid, three-dimensional architecture that minimizes conformational flexibility, a desirable trait for potent and selective receptor binding.[1][2] The basic nitrogen atom (pKa typically in the range of 8.5-9.5) is protonated at physiological pH, allowing for the formation of crucial ionic interactions with biological targets.

The 4-chlorophenyl group at the 4-position introduces several key features:

  • Lipophilicity: The chlorine atom and the phenyl ring significantly increase the lipophilicity of the scaffold, which is often essential for traversing cellular membranes and the blood-brain barrier.

  • Aromatic Interactions: The phenyl ring can engage in π-π stacking and hydrophobic interactions within receptor binding pockets.

  • Metabolic Stability: The chloro-substituent can block potential sites of metabolism on the phenyl ring, enhancing the compound's metabolic stability.

Physicochemical Data Summary
PropertyValue/RangeSignificance in Drug Development
Molecular Weight ~195.69 g/mol Provides a low molecular weight starting point for further derivatization.[3]
cLogP ~2.7Indicates a balance of lipophilicity suitable for oral absorption and CNS penetration.[3]
Topological Polar Surface Area (TPSA) ~12.03 ŲLow TPSA is correlated with good cell permeability.[3]
Hydrogen Bond Acceptors 1 (Nitrogen)Can participate in hydrogen bonding with target proteins.
Hydrogen Bond Donors 1 (N-H)Can participate in hydrogen bonding with target proteins.

Strategic Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several robust synthetic strategies. The choice of route is often dictated by the desired substitution pattern and the scale of the synthesis.

Reductive Amination: A Workhorse Approach

Reductive amination is a widely employed method for the synthesis of substituted piperidines. This two-step, one-pot process involves the reaction of a ketone with an amine to form an imine, which is then reduced to the corresponding amine.

Experimental Protocol: Synthesis of N-Benzyl-4-(4-chlorophenyl)piperidine

  • Reaction Setup: In a round-bottom flask, dissolve 4-(4-chlorophenyl)cyclohexanone (1.0 eq.) and benzylamine (1.1 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise. Alternatively, a milder reducing agent like sodium triacetoxyborohydride (STAB) can be used at room temperature.

  • Quenching and Work-up: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-benzyl-4-(4-chlorophenyl)piperidine.

Logical Workflow for Reductive Amination

G A 4-(4-Chlorophenyl)cyclohexanone + Benzylamine B Imine Formation (Solvent: MeOH or DCE) A->B Stir at RT C Reduction (Reducing Agent: NaBH4 or STAB) B->C Add Reducing Agent D Aqueous Work-up & Extraction C->D Quench with H2O E Purification (Column Chromatography) D->E Isolate Organic Phase F N-Benzyl-4-(4-chlorophenyl)piperidine E->F

Caption: Reductive amination for N-substituted 4-(4-chlorophenyl)piperidines.

Arylation of Piperidine Precursors

Transition metal-catalyzed cross-coupling reactions provide a powerful means to introduce the 4-chlorophenyl group onto a pre-formed piperidine ring.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Starting Materials: N-Boc-4-piperidone can be converted to its corresponding triflate or halide (e.g., N-Boc-4-bromopiperidine).

  • Reaction Setup: To a degassed solution of the N-Boc-4-halopiperidine (1.0 eq.) and 4-chlorophenylboronic acid (1.2 eq.) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

  • Deprotection: The N-Boc protecting group can be readily removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

Logical Workflow for Suzuki-Miyaura Coupling

G A N-Boc-4-halopiperidine + 4-Chlorophenylboronic Acid B Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->B Heat C N-Boc-4-(4-chlorophenyl)piperidine B->C D Acidic Deprotection (TFA or HCl) C->D E This compound D->E

Caption: Suzuki-Miyaura coupling for the synthesis of the this compound core.

Pharmacological Significance and Applications

The this compound scaffold is a key component in a diverse range of therapeutic agents, particularly those targeting the central nervous system (CNS).

Antipsychotics: The Haloperidol Story

Haloperidol, a first-generation antipsychotic, is a classic example of a drug featuring the this compound motif. In this case, it is present as 4-(4-chlorophenyl)-4-hydroxypiperidine.[4] Haloperidol functions primarily as a potent antagonist of the dopamine D₂ receptor. The 4-chlorophenyl group is thought to occupy a hydrophobic pocket in the receptor, contributing significantly to its high binding affinity.

Opioid Receptor Modulation

The rigid piperidine ring is well-suited for interaction with opioid receptors. Loperamide, an anti-diarrheal agent, contains a 4-(4-chlorophenyl)-4-hydroxypiperidine core and acts as a peripherally restricted μ-opioid receptor agonist. Its limited CNS penetration minimizes the potential for abuse and central side effects.

Analgesics and Beyond

Derivatives of 4-(4-chlorophenyl)-4-hydroxypiperidine have been synthesized and evaluated for their analgesic and hypotensive activities.[5][6][7][8] Structural modifications to the piperidine nitrogen have been shown to significantly influence the pharmacological response, highlighting the tunability of this scaffold.[9]

Mechanism of Action: A Deeper Dive

The mechanism of action of drugs containing the this compound scaffold is intrinsically linked to the overall structure of the molecule. However, some general principles can be elucidated.

In the case of D₂ receptor antagonists like haloperidol, the protonated nitrogen of the piperidine ring forms a critical salt bridge with a conserved aspartate residue in the transmembrane domain of the receptor. The 4-chlorophenyl group then orients itself into a hydrophobic sub-pocket, enhancing the binding affinity and selectivity.

Signaling Pathway: Dopamine D₂ Receptor Antagonism

G cluster_0 Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Decreases PKA Protein Kinase A Activation cAMP->PKA Decreases CellularResponse Cellular Response PKA->CellularResponse Modulates Drug This compound -containing Antagonist Drug->D2R Blocks Binding

Sources

The Central Scaffold: Unlocking Therapeutic Potential with 4-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

As a cornerstone in modern medicinal chemistry, the 4-(4-chlorophenyl)piperidine scaffold represents a privileged structural motif. Its rigid, three-dimensional framework and strategically positioned reactive nitrogen atom make it an exceptionally versatile building block for creating complex molecules with significant therapeutic value. This guide provides a detailed exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers and scientists in drug development.

The significance of this scaffold is underscored by its presence in a range of FDA-approved drugs, where it often serves as a key pharmacophoric element, anchoring the molecule to its biological target. Understanding its synthetic utility is paramount for the innovation of new chemical entities.

Part 1: Synthesis of the Core Building Block

The primary precursor and a valuable intermediate in its own right is 4-(4-chlorophenyl)piperidin-4-ol.[1] Its synthesis is commonly achieved through a Grignard reaction, a robust and scalable method in organic chemistry.

A frequently employed route begins with the commercially available 1-benzylpiperidin-4-one. The benzyl group serves as a protecting group for the piperidine nitrogen. This starting material is reacted with 4-chlorophenylmagnesium bromide, which is prepared in situ from 4-chlorobromobenzene and magnesium turnings. The Grignard reagent performs a nucleophilic attack on the ketone, yielding the tertiary alcohol, 1-benzyl-4-(4-chlorophenyl)piperidin-4-ol. The final step is the removal of the benzyl protecting group via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst, to yield 4-(4-chlorophenyl)piperidin-4-ol.[2][3]

G cluster_0 Synthesis of 4-(4-Chlorophenyl)piperidin-4-ol A 1-Benzylpiperidin-4-one C 1-Benzyl-4-(4-chlorophenyl) -piperidin-4-ol A->C Grignard Reaction (THF) B 4-Chlorophenyl- magnesium bromide B->C D 4-(4-Chlorophenyl) -piperidin-4-ol C->D Hydrogenation (H2, Pd/C)

Caption: Synthetic pathway to 4-(4-chlorophenyl)piperidin-4-ol.

Part 2: Core Reactivity and Key Transformations

The synthetic utility of the this compound core stems primarily from the nucleophilicity of the secondary amine on the piperidine ring. This site allows for the facile introduction of a wide array of substituents through several key reaction classes.

N-Alkylation: Building Molecular Complexity

N-alkylation is a fundamental transformation for elaborating the piperidine scaffold. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the piperidine nitrogen attacks an electrophilic carbon center, displacing a leaving group.

The choice of alkylating agent and reaction conditions is critical. Common electrophiles include alkyl halides (bromides, iodides) and epoxides. The reaction is generally carried out in the presence of a non-nucleophilic base, such as sodium carbonate (Na₂CO₃) or diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction and maintain the nucleophilicity of the piperidine nitrogen.[2][4]

Application Example: Synthesis of Loperamide A prominent example of N-alkylation is found in the synthesis of the anti-diarrheal agent Loperamide.[5] In this process, 4-(4-chlorophenyl)-4-hydroxypiperidine is alkylated using a reactive ammonium bromide intermediate, N,N-dimethyl(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide.[2] This reaction showcases how a complex side chain can be appended to the core scaffold in a single, efficient step.

N-Arylation: The Buchwald-Hartwig Amination

The formation of a carbon-nitrogen bond between an aryl group and the piperidine nitrogen is a powerful strategy in drug design. The Buchwald-Hartwig amination is the preeminent method for achieving this transformation.[6] This palladium-catalyzed cross-coupling reaction is valued for its broad substrate scope and tolerance of various functional groups, proceeding under relatively mild conditions.[7]

The reaction's success hinges on a carefully orchestrated catalytic cycle involving a palladium(0) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The piperidine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The efficiency of this process is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the cycle. Bulky, electron-rich biaryl phosphine ligands, such as XPhos or SPhos, are often required, particularly for less reactive aryl chlorides.[8]

G title Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OAC Oxidative Addition Complex L_n-Pd(II)(Ar)(X) Pd0->OAC Ar-X Amido Palladium-Amido Complex L_n-Pd(II)(Ar)(NR_2) OAC->Amido + R_2NH, Base - HX Amido->Pd0 Reductive Elimination Product Ar-NR_2 (Product) Amido->Product

Caption: The catalytic cycle of Buchwald-Hartwig N-arylation.

Reductive Amination

Reductive amination provides an alternative and highly effective route for N-alkylation, particularly for introducing substituents derived from aldehydes or ketones.[9] This one-pot procedure involves two key stages:

  • Iminium Ion Formation: The piperidine reacts with the carbonyl compound (aldehyde or ketone) to form a transient iminium ion intermediate.

  • In-situ Reduction: A mild reducing agent, added to the same reaction vessel, selectively reduces the iminium ion to the corresponding tertiary amine without reducing the starting carbonyl compound.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its selectivity and mildness, allowing for a broad range of functional groups to be tolerated.[9]

Part 3: Applications in Drug Discovery

The this compound scaffold is a privileged structure found in numerous marketed drugs across various therapeutic areas. Its rigid conformation helps to properly orient key pharmacophoric features for optimal interaction with biological targets.

Drug NameTherapeutic Target(s)Primary IndicationRole of the Scaffold
Loperamide µ-opioid receptor agonistDiarrheaCore structure for peripheral opioid receptor binding.[5][10]
Sertindole D₂, 5-HT₂ₐ, α₁-adrenergic receptor antagonistSchizophreniaKey component for binding to dopamine and serotonin receptors.[11][12]
Haloperidol Dopamine D₂ receptor antagonistSchizophrenia, Tourette syndromeAlthough a fluorophenyl analog, it highlights the importance of the 4-aryl-4-hydroxypiperidine core.[13]
Case Study: Synthesis of Sertindole

The synthesis of the antipsychotic drug Sertindole provides a clear example of the strategic use of piperidine intermediates.[14][15] A key step involves the N-alkylation of the pre-formed 5-chloro-1-(4-fluorophenyl)-3-(4-piperdinyl)-1H-indole intermediate with 1-(2-chloroethyl)imidazolidinone.[14] This reaction directly attaches the side chain responsible for modulating the drug's pharmacological profile to the piperidine nitrogen, illustrating the building block approach to drug synthesis.

G cluster_1 Key Step in Sertindole Synthesis A 5-Chloro-1-(4-fluorophenyl) -3-(4-piperdinyl)-1H-indole C Sertindole A->C N-Alkylation (Base, Solvent) B 1-(2-Chloroethyl) -imidazolidinone B->C

Sources

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to the Discovery and History of 4-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, historical significance, and pharmacological relevance of a pivotal molecular scaffold.

Introduction: The Prominence of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine motif is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents that have left an indelible mark on human health.[1][2] This privileged scaffold, characterized by a piperidine ring substituted at the 4-position with an aryl group, offers a unique combination of structural rigidity and conformational flexibility. This allows for precise interactions with a variety of biological targets, particularly within the central nervous system (CNS). The strategic placement of the aryl group and the potential for substitution on the piperidine nitrogen have made this scaffold a fertile ground for the development of drugs with diverse pharmacological activities, ranging from potent analgesics to effective antipsychotics.[1][2] Within this crucial class of compounds, 4-(4-Chlorophenyl)piperidine stands out as a foundational building block, the discovery and development of which heralded a new era in psychopharmacology and the treatment of motility disorders.

The Dawn of a New Therapeutic Age: Discovery and First Synthesis

The story of this compound is intrinsically linked to the pioneering work of Dr. Paul Janssen and his team at Janssen Pharmaceutica in the 1950s.[3] In their quest for novel analgesics, Janssen's group undertook a systematic investigation of pethidine (meperidine) analogs. This research led to the synthesis of a series of 4-arylpiperidines, which ultimately culminated in the groundbreaking discovery of the butyrophenone antipsychotic, haloperidol, in 1958.

While a singular publication detailing the very first synthesis of this compound is not readily apparent, its creation was an implicit and crucial step in the development of haloperidol. The earliest patents filed by Janssen in the late 1950s and early 1960s describe the synthesis of 1-aroylalkyl-4-arylpiperidin-4-ols, with 4-(4-chlorophenyl)piperidin-4-ol being a key intermediate.[4] The synthesis of this hydroxylated precursor, and by extension, the non-hydroxylated parent compound, was a pivotal moment in medicinal chemistry.

The initial synthetic approaches to the this compound core relied on established organic chemistry principles, most notably the Grignard reaction.

Evolution of Synthetic Methodologies

The synthesis of this compound and its hydroxylated analog has evolved over the decades, with advancements aimed at improving yield, purity, and scalability for industrial production. The following sections detail the key synthetic strategies that have been employed.

The Grignard Reaction: A Foundational Approach

One of the earliest and most fundamental methods for the synthesis of 4-(4-chlorophenyl)piperidin-4-ol involves the Grignard reaction. This classic carbon-carbon bond-forming reaction utilizes the addition of a Grignard reagent to a carbonyl compound.

Experimental Protocol: Grignard Synthesis of 1-Benzyl-4-(4-chlorophenyl)piperidin-4-ol

Objective: To synthesize the N-protected precursor, 1-benzyl-4-(4-chlorophenyl)piperidin-4-ol, via a Grignard reaction.

Materials:

  • 1-Benzyl-4-piperidone

  • 4-Chlorobromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO2)

  • Aqueous ammonium chloride solution

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 4-chlorobromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of 4-chlorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and gentle warming.

  • Addition to 1-Benzyl-4-piperidone: Once the Grignard reagent has formed, a solution of 1-benzyl-4-piperidone in anhydrous diethyl ether is added dropwise at a controlled temperature, usually 0 °C to room temperature.

  • Quenching and Work-up: The reaction mixture is then carefully quenched by pouring it over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Catalytic Hydrogenation for N-Debenzylation

The N-benzyl protecting group is commonly removed via catalytic hydrogenation to yield the free piperidine.

Experimental Protocol: N-Debenzylation of 1-Benzyl-4-(4-chlorophenyl)piperidin-4-ol

Objective: To remove the N-benzyl protecting group to obtain 4-(4-chlorophenyl)piperidin-4-ol.

Materials:

  • 1-Benzyl-4-(4-chlorophenyl)piperidin-4-ol

  • Palladium on charcoal (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source

Procedure:

  • Reaction Setup: 1-Benzyl-4-(4-chlorophenyl)piperidin-4-ol is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of 10% Pd/C is added to the solution.

  • Hydrogenation: The vessel is connected to a hydrogen gas source and pressurized. The reaction mixture is then stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Work-up and Isolation: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to afford 4-(4-chlorophenyl)piperidin-4-ol.[5]

The following diagram illustrates the pivotal role of this compound derivatives in the synthesis of Haloperidol.

Haloperidol_Synthesis cluster_precursors Precursor Synthesis cluster_haloperidol_synthesis Haloperidol Synthesis 4_piperidone 4-Piperidone benzyl_chloride Benzyl Chloride N_benzyl_4_piperidone 1-Benzyl-4-piperidone benzyl_chloride->N_benzyl_4_piperidone N_benzyl_4_hydroxy 1-Benzyl-4-(4-chlorophenyl) piperidin-4-ol N_benzyl_4_piperidone->N_benzyl_4_hydroxy Grignard Reaction 4_chlorophenylmagnesium_bromide 4-Chlorophenylmagnesium bromide (Grignard Reagent) 4_chlorophenylmagnesium_bromide->N_benzyl_4_hydroxy debenzylation 4-(4-Chlorophenyl) piperidin-4-ol N_benzyl_4_hydroxy->debenzylation Catalytic Hydrogenation (Debenzylation) gamma_chloro_butyrophenone γ-Chloro-4-fluorobutyrophenone haloperidol Haloperidol gamma_chloro_butyrophenone->haloperidol Loperamide_Synthesis cluster_precursor Core Intermediate cluster_loperamide_synthesis Loperamide Synthesis cpp_ol 4-(4-Chlorophenyl) piperidin-4-ol loperamide Loperamide cpp_ol->loperamide Alkylation butyramide_derivative 2,2-Diphenyl-4- bromobutyronitrile hydrolysis_amination N,N-dimethyl-2,2-diphenyl- 4-bromobutanamide hydrolysis_amination->loperamide

Caption: Synthesis of Loperamide from 4-(4-Chlorophenyl)piperidin-4-ol.

Pharmacological Profile of this compound and Its Derivatives

While this compound itself is primarily valued as a synthetic intermediate, its derivatives exhibit a broad spectrum of pharmacological activities. The nature of the substituent on the piperidine nitrogen is a key determinant of the resulting compound's biological effects.

Derivative ClassExample(s)Primary Pharmacological ActivityTherapeutic Area
Butyrophenones HaloperidolDopamine D2 Receptor AntagonistAntipsychotic
Opioids Loperamideµ-Opioid Receptor Agonist (peripheral)Antidiarrheal
Dopamine Reuptake Inhibitors 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidineDopamine Transporter (DAT) InhibitorPotential treatment for cocaine addiction
Serotonin 5-HT2C Agonists Various synthesized analogs5-HT2C Receptor AgonistPotential appetite suppressants
Analgesics N-substituted derivativesOpioid and other analgesic pathwaysPain management

This table provides a summary of the pharmacological activities of various classes of this compound derivatives. [6][7][8][9] The toxicological profile of this compound itself is not extensively documented in publicly available literature, as it is primarily handled as a chemical intermediate under controlled industrial settings. However, its metabolite, 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), has been studied in the context of haloperidol metabolism and is known to be toxic. [3]

Future Perspectives and Research Directions

The this compound scaffold continues to be an area of active research in medicinal chemistry. Current efforts are focused on the design of novel derivatives with improved selectivity and reduced side-effect profiles. The versatility of this chemical backbone suggests its potential for the development of new therapeutic agents targeting a range of disorders, including neurodegenerative diseases, inflammatory conditions, and various cancers. The ongoing exploration of structure-activity relationships within this chemical class promises to yield the next generation of innovative medicines built upon the foundational legacy of this compound.

References

  • Janssen, P. A. J. (1969). 1-aroylalkyl derivatives of arylhydroxypyrrolidines and arylhydroxy-piperidines. U.S. Patent No. 3,438,991. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.
  • Kozikowski, A. P., Johnson, K. M., Tella, S. R., & Flippen-Anderson, J. L. (2003). Mixed cocaine agonist/antagonist properties of (+)-methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate, a piperidine-based analog of cocaine. Journal of Pharmacology and Experimental Therapeutics, 305(1), 143-150. [URL: https://jpet.aspetjournals.org/content/305/1/143]
  • Kozikowski, A. P., Johnson, K. M., Tella, S. R., & Flippen-Anderson, J. L. (2003). Mixed Cocaine Agonist/Antagonist Properties of (+)-Methyl 4β-(4-Chlorophenyl)-1-methylpiperidine-3α-carboxylate, a Piperidine-Based Analog of Cocaine. ResearchGate. [URL: https://www.researchgate.net/publication/10839841_Mixed_Cocaine_AgonistAntagonist_Properties_of_-Methyl_4b-4-Chlorophenyl-1-methylpiperidine-3a-carboxylate_a_Piperidine-Based_Analog_of_Cocaine]
  • Janssen, P. A. J. (1965). 1-aralkyl-4-(n-aryl-carbonyl amino)-piperidines and related compounds. U.S. Patent No. 3,164,600. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.
  • Guidechem. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki. Retrieved from [https://www.guidechem.com/wiki/4-(4-chlorophenyl)piperidin-4-ol-39512-49-7.html]
  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., ... & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & pharmaceutical bulletin, 53(1), 64–66. [URL: https://pubmed.ncbi.nlm.nih.gov/15635232/]
  • Wikipedia. (2023). 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. [URL: https://en.wikipedia.org/wiki/1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine]
  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., ... & Voelter, W. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. ResearchGate. [URL: https://www.researchgate.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1203613]
  • ChemicalBook. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol synthesis. [URL: https://www.chemicalbook.com/synthesis/39512-49-7.htm]
  • Google Patents. (n.d.). Synthesis method of (S) -3- (4-chlorphenyl) -piperidine. [URL: https://patents.google.
  • Conway, R. J., Valant, C., Christopoulos, A., Robertson, A. D., Capuano, B., & Crosby, I. T. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT(2C) agonists. Bioorganic & medicinal chemistry letters, 22(7), 2560–2564. [URL: https://pubmed.ncbi.nlm.nih.gov/22381048/]
  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2024). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6), 3699-3718. [URL: https://www.tandfonline.com/doi/abs/10.1080/10406638.2022.2069811]
  • Skorniakova, A. B., & Lazarian, D. S. (2009). [Chemical toxicological analysis of haloperidol metabolite 4-(4-chlorophenyl)-4-hydroxypipiridine in urine by high-performance liquid chromatography]. Sudebno-meditsinskaia ekspertiza, 52(1), 45–48. [URL: https://pubmed.ncbi.nlm.nih.gov/19371012/]
  • Wikipedia. (2023). Phenylpiperidines. [URL: https://en.wikipedia.org/wiki/Phenylpiperidines]
  • Lewi, P. J. (2005). Successful Pharmaceutical Discovery: Paul Janssen's Concept of Drug Research. Drug Discovery Today, 10(23-24), 1659-1661. [URL: https://www.datascope.be/uploads/documents/Paul%20Janssen's%20Concept%20of%20Drug%20Research.pdf]
  • Alexey Guzey. (2023, December 23). The pharma industry from Paul Janssen to today: why drugs got harder to develop and what we can do about it. Alex's blog. [URL: https://guzey.
  • Google Patents. (n.d.). Substituted 4-amino-piperidines. [URL: https://patents.google.
  • Echemi. (n.d.). 4-[2-(4-CHLOROPHENYL)ETHYL]PIPERIDINE HYDROCHLORIDE Safety Data Sheets. [URL: https://www.echemi.com/sds/4-%5B2-(4-CHLOROPHENYL)ETHYL%5DPIPERIDINE-HYDROCHLORIDE-cas-150338-41-9.html]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1203613]
  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 224, 113702. [URL: https://pubmed.ncbi.nlm.nih.gov/34311308/]
  • Zhang, W., Wang, Y., & Liu, Y. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(15), 2379-2394. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0043-1764218]
  • Stary, D., Latacz, G., Lubelska, A., Honkisz, E., Kuder, K., Kotańska, M., ... & Kieć-Kononowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Crystals, 11(11), 1361. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8625695/]
  • Hermans, B., Verhoeven, H., & Janssen, P. (1970). 4-Substituted piperidines. V. Local anesthetic 4-aminoalkoxy-4-arylpiperidines. Journal of Medicinal Chemistry, 13(5), 835-838. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00299a011]
  • Wang, T., Zhang, Z., & Wallace, O. B. (2006). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 16(17), 4562–4566. [URL: https://pubmed.ncbi.nlm.nih.gov/16822648/]
  • Google Patents. (n.d.). Novel 4-arylpiperazines and 4-arylpiperidines. [URL: https://patents.google.
  • Brown, D. G., & Wobst, P. (2021). Synthesis in Medicinal Chemistry. Royal Society of Chemistry. [URL: https://www.proquest.com/docview/2561937965]

Sources

potential pharmacological profile of 4-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Pharmacological Profile of 4-(4-Chlorophenyl)piperidine

Authored by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal structural motif in a diverse array of pharmacologically active agents. This technical guide provides a comprehensive analysis of its potential pharmacological profile, synthesizing data from its derivatives to elucidate its core properties. We will explore its synthesis, physicochemical characteristics, pharmacodynamics, and toxicological profile. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental investigation and therapeutic potential of this important chemical entity.

Introduction: The Significance of the this compound Core

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal building block for designing ligands that interact with a wide range of biological targets. The substitution of a 4-chlorophenyl group at the 4-position of the piperidine ring creates the this compound core, a privileged structure in drug discovery.

This specific substitution pattern is found in several well-established drugs, where it often plays a crucial role in anchoring the molecule within the binding pocket of its target receptor. While this compound itself is primarily a synthetic intermediate, an in-depth analysis of its derivatives provides a powerful predictive framework for its inherent pharmacological potential. This guide will deconstruct the pharmacology of its key derivatives to build a profile of the core scaffold.

Physicochemical Properties and Synthesis

The foundational properties of this compound dictate its behavior in both chemical reactions and biological systems.

Molecular Profile

A summary of the key physicochemical properties is presented below.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 26905-02-2PubChem[3]
Molecular Formula C₁₁H₁₄ClNPubChem[3]
Molecular Weight 195.69 g/mol PubChem[3]
SMILES C1CNCCC1C2=CC=C(C=C2)ClPubChem[3]
Appearance White to off-white crystalline powderGuidechem[4]
Synthesis Pathways

The synthesis of this compound and its key hydroxylated intermediate, 4-(4-Chlorophenyl)piperidin-4-ol, is well-established. Industrial production often prioritizes cost-effective reagents and safety.[5] A common and widely used approach involves a multi-step process starting from readily available materials.[5]

A generalized workflow for synthesizing the piperidine core and its derivatives is outlined below. One prominent route involves the catalytic hydrogenation of a 4-benzylpyridine precursor.[6] For the critical intermediate 4-(4-chlorophenyl)piperidin-4-ol, synthesis can start from 4-chloro-α-methylstyrene via cyclization and hydrolysis.[4] Another method involves the debenzylation of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol using a palladium-on-carbon catalyst.[7]

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product A 4-Cyanopyridine C 4-Benzylpyridine A->C Reaction B Toluene B->C D 4-Benzylpiperidine (via Catalytic Hydrogenation) C->D Hydrogenation

Figure 1: Simplified synthesis workflow for a 4-substituted piperidine.[6]

Potential Pharmacological Profile

The pharmacological activity of the this compound scaffold is broad, with derivatives showing activity at multiple central nervous system (CNS) targets. The core structure appears to have a predisposition for interacting with dopamine, sigma, and opioid receptors.

Dopamine Receptor Affinity

Derivatives of this scaffold have shown significant affinity for dopamine receptors, particularly the D4 subtype.

  • Dopamine D4 Receptors: The compound N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which contains a related 4-chlorophenylpiperazine moiety, is a high-affinity and selective ligand for the D4 receptor.[8] Structural modifications to this lead compound highlighted the importance of the core structure for maintaining high affinity.[8] Another derivative, 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine, also demonstrates high affinity and selectivity for the human dopamine D4 receptor, acting as an antagonist.[9] This suggests the this compound core is a viable starting point for developing selective D4 antagonists for potential use in treating psychosis.[6]

Sigma (σ) Receptor Modulation

Sigma receptors are membrane-bound proteins that bind to a wide variety of psychotropic drugs.[10] The this compound scaffold is a key feature in ligands targeting these receptors.

  • Sigma-1 (σ1) Receptors: Studies on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have identified them as selective sigma-1 receptor ligands.[10] Computational studies revealed that hydrophobic and solvent-accessible surface parameters are critical for binding affinity, underscoring the role of the chlorophenyl group in interacting with a hydrophobic binding site on the receptor.[10] Haloperidol, a potent antipsychotic, and its metabolite 4-(4-chlorophenyl)-4-hydroxypiperidine, are known to interact with sigma receptors.[2] This dual engagement of dopamine and sigma receptors is a feature of many antipsychotic medications.

Opioid Receptor Activity and Analgesic Potential

The piperidine ring is a classic feature of many opioid analgesics, such as pethidine.[11] Research into derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine has confirmed that this scaffold can be leveraged to develop compounds with significant analgesic properties.

  • Analgesic Effects: A study involving nitrogen-substituted derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine demonstrated significant analgesic activity in rats, as measured by the tail-flick test.[11][12] The parent compound itself showed negligible analgesic effect, but substitutions on the piperidine nitrogen led to potent analgesics.[11] This highlights the role of the core as a scaffold upon which pharmacologically active moieties can be built.

G cluster_receptor Target Receptors cluster_effect Potential Downstream Effects ligand This compound Derivative D4 Dopamine D4 ligand->D4 Antagonism S1 Sigma-1 (σ1) ligand->S1 Modulation OP Opioid (μ) ligand->OP Agonism BP Blood Pressure Modulation ligand->BP Hypotensive Effect AP Antipsychotic Activity D4->AP S1->AP AN Analgesic Activity OP->AN

Figure 2: Potential receptor interactions and downstream pharmacological effects.

Other Pharmacological Activities
  • Hypotensive Effects: Some N-substituted derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have been observed to produce a reduction in blood pressure in normotensive rats, indicating potential cardiovascular effects.[11][12]

  • Intermediate for Key Medications: The hydroxylated form, 4-(4-Chlorophenyl)piperidin-4-ol, is a critical intermediate in the synthesis of the widely used anti-diarrheal medication Loperamide and the antipsychotic drug Haloperidol.[5][13][14]

Toxicological Profile

The toxicological data for this compound and its direct derivatives is limited, as they are primarily used as synthetic intermediates.[4] However, GHS classifications and data from related compounds provide a preliminary safety profile.

Hazard StatementClassificationSource
H302 Harmful if swallowedPubChem[15]
H315 Causes skin irritationPubChem[3][15]
H319 Causes serious eye irritationPubChem[3][15]
H335 May cause respiratory irritationPubChem[15]

It is recommended to handle this compound with suitable personal protective equipment (PPE), including gloves, eye protection, and a dust mask. Storage should be in a cool, dry, and dark place in a sealed container.[4]

Experimental Protocols: Receptor Binding Assay

To quantify the affinity of a novel derivative of this compound for a target receptor (e.g., Dopamine D4), a competitive radioligand binding assay is a standard and robust method.

Objective

To determine the inhibitory constant (Ki) of a test compound at the human Dopamine D4 receptor expressed in a stable cell line.

Materials
  • Cell Membranes: CHO or HEK293 cells stably expressing the human Dopamine D4 receptor.

  • Radioligand: [³H]Spiperone or another suitable D4-selective radioligand.

  • Non-specific Ligand: Haloperidol (10 µM) or another high-affinity D4 antagonist.

  • Test Compound: Novel this compound derivative, dissolved in DMSO and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail and 96-well filter plates .

Step-by-Step Methodology
  • Membrane Preparation: Homogenize cultured cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific ligand (for non-specific binding).

    • 50 µL of serially diluted test compound.

  • Add Radioligand: Add 50 µL of the [³H]-radioligand at a concentration near its Kd value to all wells.

  • Add Membranes: Add 100 µL of the prepared cell membrane suspension to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and pharmacologically relevant structure. The evidence strongly suggests that its derivatives possess significant potential for modulating key CNS targets, including dopamine, sigma, and opioid receptors. Its established role as a precursor to successful drugs like Loperamide and Haloperidol confirms its industrial significance.[13][14]

Future research should focus on synthesizing novel libraries of N-substituted derivatives to further explore the structure-activity relationships (SAR) for specific receptor subtypes. The development of dual-acting ligands, for instance, targeting both sigma-1 and dopamine D4 receptors, could offer new therapeutic avenues for complex neuropsychiatric disorders. As synthetic methodologies advance, the accessibility and utility of this powerful chemical core will undoubtedly continue to expand, solidifying its place in the modern drug discovery landscape.[13]

References

  • Guidechem. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications.
  • Guidechem. (2024, January 16). How can 4-(4-chlorophenyl) piperidin-4-ol be synthesized? - FAQ.
  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66.
  • ChemicalBook. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol synthesis.
  • Di Pietro, O., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270-277.
  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Request PDF.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-(4-Chlorophenyl)-4-hydroxypiperidine in Modern Drug Synthesis.
  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine 99 39512-49-7.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Rosier, N., et al. (2022). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. ACS Omega.
  • Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(10), 1941-1942.
  • van der Westhuizen, I., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. BMC Chemistry, 10(1), 23.
  • Echemi. (n.d.). 4,4-BIS(4-CHLOROPHENYL)PIPERIDINE SDS, 40421-34-9 Safety Data Sheets.
  • Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(10), 1530-1546.
  • Wikipedia. (n.d.). Depressant.
  • Asif, M. (2022).
  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives.
  • TCI Chemicals. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine.
  • Wikipedia. (n.d.). 4-Benzylpiperidine.
  • Matrix Fine Chemicals. (n.d.). 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL | CAS 39512-49-7.

Sources

An In-Depth Technical Guide to 4-(4-Chlorophenyl)piperidine and its Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the 4-(4-chlorophenyl)piperidine scaffold, a privileged structure in medicinal chemistry. We will delve into its synthesis, key derivatives, structure-activity relationships (SAR), and pharmacological applications, with a focus on providing actionable insights for researchers and professionals in drug development.

The this compound Core: A Versatile Scaffold

The this compound moiety is a cornerstone in the design of a wide array of pharmacologically active compounds. Its rigid piperidine ring, substituted with a lipophilic chlorophenyl group, provides a robust framework for interaction with various biological targets. The nitrogen atom of the piperidine ring serves as a crucial handle for introducing diverse substituents, allowing for the fine-tuning of physicochemical properties and biological activity. This versatility has led to its incorporation into drugs targeting the central nervous system (CNS), as well as agents with analgesic, hypotensive, and anticancer properties.[1][2][3]

The 4-hydroxy derivative, 4-(4-chlorophenyl)piperidin-4-ol, is a particularly important intermediate in the synthesis of several well-known pharmaceuticals, including the antipsychotic drug haloperidol and the anti-diarrheal agent loperamide.[4][5] This underscores the significance of this structural motif in the development of clinically relevant medicines.

Synthesis of the this compound Core

Several synthetic routes to the this compound core and its key intermediates have been established. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of 4-(4-Chlorophenyl)piperidin-4-ol

A common and industrially relevant intermediate is 4-(4-chlorophenyl)piperidin-4-ol. One established method involves a Grignard reaction, which is suitable for large-scale production.

Key Synthetic Pathway:

4-Chlorobromobenzene 4-Chlorobromobenzene 4-Chlorophenylmagnesium_bromide 4-Chlorophenylmagnesium_bromide 4-Chlorobromobenzene->4-Chlorophenylmagnesium_bromide Mg, THF N-Benzyl-4-(4-chlorophenyl)piperidin-4-ol N-Benzyl-4-(4-chlorophenyl)piperidin-4-ol 4-Chlorophenylmagnesium_bromide->N-Benzyl-4-(4-chlorophenyl)piperidin-4-ol Grignard Reaction N-Benzyl-4-piperidone N-Benzyl-4-piperidone N-Benzyl-4-piperidone->N-Benzyl-4-(4-chlorophenyl)piperidin-4-ol 4-(4-Chlorophenyl)piperidin-4-ol 4-(4-Chlorophenyl)piperidin-4-ol N-Benzyl-4-(4-chlorophenyl)piperidin-4-ol->4-(4-Chlorophenyl)piperidin-4-ol Catalytic Debenzylation (H2, Pd/C)

Figure 1: A common synthetic route to 4-(4-chlorophenyl)piperidin-4-ol.

This pathway begins with the formation of a Grignard reagent from 4-chlorobromobenzene, which then reacts with N-benzyl-4-piperidone to yield the tertiary alcohol. The final step involves the removal of the N-benzyl protecting group via catalytic hydrogenation to afford the desired 4-(4-chlorophenyl)piperidin-4-ol.[6]

Other methods for synthesizing this key intermediate include pathways starting from 4-chlorobenzaldehyde through nucleophilic substitution or reductive amination.[5] Another approach utilizes the reaction of 4-chloro-α-methylstyrene with ammonium chloride and formaldehyde.[4]

Synthesis of this compound

The parent this compound can be synthesized through various methods, including the catalytic reduction of a corresponding pyridine precursor.

Key Synthetic Pathway:

4-(4-Chlorophenyl)pyridine 4-(4-Chlorophenyl)pyridine Quaternary_pyridinium_salt Quaternary_pyridinium_salt 4-(4-Chlorophenyl)pyridine->Quaternary_pyridinium_salt Benzyl_bromide N-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine N-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine Quaternary_pyridinium_salt->N-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine Transfer Hydrogenation (HCOOH-NEt3, [Cp*RhCl2]2) N-Benzyl-4-(4-chlorophenyl)piperidine N-Benzyl-4-(4-chlorophenyl)piperidine N-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine->N-Benzyl-4-(4-chlorophenyl)piperidine Hydrogenation (H2, Pd/C) This compound This compound N-Benzyl-4-(4-chlorophenyl)piperidine->this compound Debenzylation

Figure 2: Synthesis of this compound via reduction of a pyridine precursor.

This route involves the quaternization of 4-(4-chlorophenyl)pyridine, followed by a highly efficient and chemoselective transfer hydrogenation to yield the tetrahydropyridine.[7] Subsequent hydrogenation of the double bond and removal of the benzyl group provides the target molecule.

Known Derivatives and Their Pharmacological Activities

The versatility of the this compound scaffold is evident in the diverse range of biological activities exhibited by its derivatives. Modifications, particularly at the piperidine nitrogen, have yielded compounds with significant therapeutic potential.

Derivative ClassPharmacological ActivityKey Structural FeaturesReferences
N-Phenacyl Derivatives Analgesic, HypotensiveN-substitution with a phenacyl group.[1],[4]
N-Alkyl/Aryl Derivatives Dopamine Receptor AntagonismN-substitution with various alkyl or aryl groups.[8],[9]
4-Aryl-4-piperidinols Na+/Ca2+ Channel Blockade4-hydroxy group and N-substitution.[9]
N-Benzylidene Derivatives AntimicrobialFormation of a Schiff base at the nitrogen.
Various N-Substituted Analogs Anticancer (Tubulin Polymerization Inhibition)Diverse N-substituents.[10],[11]

Table 1: Summary of Pharmacological Activities of this compound Derivatives.

A study on a series of N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives demonstrated that these compounds exhibit significant analgesic and hypotensive activities.[1] This highlights the potential of this scaffold in developing novel pain management and cardiovascular therapies.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of this compound derivatives is intricately linked to their three-dimensional structure and the nature of their substituents. Understanding these structure-activity relationships is paramount for the rational design of new therapeutic agents.

Dopamine D2 Receptor Antagonism

The this compound core is a key pharmacophore in many dopamine D2 receptor antagonists, which are crucial for the treatment of psychosis.[12] SAR studies have revealed that:

  • The 4-aryl group: The presence and nature of the substituent on the 4-phenyl ring are critical for high-affinity binding to the D2 receptor. The 4-chloro substituent is often optimal.

  • The piperidine nitrogen: The basicity and the substituent on the piperidine nitrogen significantly influence receptor affinity and selectivity. A certain distance between the nitrogen and another aromatic moiety is often required for potent antagonism.

  • The 4-position of the piperidine ring: The presence of a hydroxyl group at the 4-position can enhance binding and modulate the pharmacological profile.[8]

The antipsychotic effect of these compounds is believed to be mediated by their ability to block D2 receptors in the mesolimbic pathway of the brain.[12]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_vesicles Dopamine Vesicles Dopamine_synthesis->Dopamine_vesicles Dopamine_release Dopamine Release Dopamine_vesicles->Dopamine_release D2_receptor Dopamine D2 Receptor Dopamine_release->D2_receptor Binds Signal_transduction Signal Transduction D2_receptor->Signal_transduction Antagonist This compound Derivative Antagonist->D2_receptor Blocks

Figure 3: Mechanism of action of this compound derivatives as D2 receptor antagonists.

Anticancer Activity via Tubulin Polymerization Inhibition

Emerging research has identified derivatives of the this compound scaffold as potential anticancer agents that target tubulin polymerization.[10][11] Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis in cancer cells.

The precise SAR for this activity is still under investigation, but it is believed that the 4-chlorophenyl group and the N-substituent play crucial roles in binding to the colchicine-binding site on β-tubulin, thereby inhibiting its polymerization into microtubules.[10]

Tubulin_dimers αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_dimers->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Enables Derivative This compound Derivative Derivative->Tubulin_dimers Binds to Colchicine Site Derivative->Mitosis Inhibits Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Figure 4: Proposed mechanism of anticancer activity via inhibition of tubulin polymerization.

Experimental Protocols

To facilitate further research and development, this section provides a detailed, step-by-step methodology for the synthesis and characterization of a representative N-substituted derivative.

Synthesis of N-Benzyl-4-(4-chlorophenyl)piperidine

This protocol describes the synthesis of N-benzyl-4-(4-chlorophenyl)piperidine, a common intermediate and a useful scaffold for further derivatization.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-4-(4-chlorophenyl)piperidine.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the presence of all expected protons and carbons and their connectivity. Key signals to identify include the aromatic protons of the chlorophenyl and benzyl groups, and the aliphatic protons of the piperidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C-H (aromatic and aliphatic), C-N, and C-Cl bonds.

Synthesis Synthesis of Derivative Workup Reaction Work-up (Filtration, Extraction, Drying) Synthesis->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (1H, 13C) Characterization->NMR MS Mass Spectrometry (HRMS) Characterization->MS IR IR Spectroscopy Characterization->IR

Figure 5: General workflow for the synthesis and characterization of a this compound derivative.

Future Directions and Opportunities

The this compound scaffold continues to be a fertile ground for drug discovery. Future research efforts could focus on:

  • Exploring novel N-substituents: The synthesis and evaluation of derivatives with novel and diverse N-substituents could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Modifications of the chlorophenyl ring: Investigating the effects of different substitution patterns on the phenyl ring could uncover new SAR insights and lead to compounds with novel biological activities.

  • Development of multi-target ligands: The inherent versatility of the scaffold could be leveraged to design ligands that modulate multiple biological targets simultaneously, which may offer advantages in treating complex diseases.

  • Application in new therapeutic areas: While CNS disorders and cancer have been the primary focus, the potential of these derivatives in other areas, such as infectious diseases and inflammatory disorders, remains largely unexplored.

By leveraging the knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of the this compound scaffold.

References

Sources

Introduction: The Imperative for Early-Stage Toxicological Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Toxicological Assessment of 4-(4-Chlorophenyl)piperidine

This compound is a synthetic intermediate whose derivatives have been explored for various pharmacological activities.[1][2] As with any novel chemical entity intended for potential therapeutic development, a thorough and early assessment of its toxicological profile is not merely a regulatory hurdle but a fundamental component of a successful research and development program. The absence of comprehensive public toxicity data for this compound necessitates a structured, multi-faceted approach to characterize its potential hazards.

This guide provides a robust framework for conducting a preliminary toxicological evaluation of this compound. Moving beyond a simple checklist of assays, we delve into the causality behind experimental choices, grounding each protocol in authoritative standards set forth by the Organisation for Economic Co-operation and Development (OECD). The objective is to build a self-validating system of inquiry, from computational prediction to definitive biological assays, enabling researchers to make informed decisions about the compound's future development.

Section 1: Foundational Assessment: In Silico Toxicological Prediction

Before committing to resource-intensive in vitro and in vivo studies, computational toxicology serves as an essential screening tool.[3] By leveraging Quantitative Structure-Activity Relationship (QSAR) models, we can predict the potential toxicity of this compound based on its structural similarity to a vast database of known toxicants.[4] This approach allows for the early identification of potential liabilities, such as mutagenicity, carcinogenicity, and organ-specific toxicities, guiding the design of subsequent experimental work.

Experimental Workflow: In Silico Toxicity Screening

The in silico assessment follows a logical progression from structural input to hazard prediction, as illustrated below. This workflow ensures that a broad range of potential toxicities are evaluated systematically.

cluster_input Input Data cluster_models Predictive Modeling cluster_output Predicted Endpoints Input Chemical Structure (SMILES/InChI Key for This compound) QSAR QSAR Model Analysis (e.g., OECD QSAR Toolbox, Toxtree) Input->QSAR Structural Descriptors ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Input->ADMET Physicochemical Properties Genotox Genotoxicity (Ames Mutagenicity) QSAR->Genotox Carcin Carcinogenicity QSAR->Carcin AcuteTox Acute Toxicity (LD50 Estimation) ADMET->AcuteTox OrganTox Organ-Specific Toxicity (Hepatotoxicity, Cardiotoxicity) ADMET->OrganTox

Caption: Workflow for in silico toxicological prediction.

Section 2: Assessing Genotoxic Potential: The Core In Vitro Battery

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential.[5] Regulatory agencies worldwide mandate a core battery of tests to assess this endpoint. The following protocols are based on internationally accepted OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

Expertise & Experience: The Ames test is the most widely used initial screen for mutagenic potential.[6] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[7] The core principle is to determine if the test compound can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino-acid-deficient medium.

A crucial component of this assay is the inclusion of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenates.[8] This is because many chemicals only become mutagenic after being metabolized by liver enzymes.[7] Testing both with and without the S9 fraction provides a more complete profile of the compound's mutagenic potential.

  • Strain Preparation: Prepare overnight cultures of the selected tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).[8]

  • Dose-Range Finding: Conduct a preliminary test to determine the appropriate concentration range of this compound, identifying the highest non-toxic concentration.

  • Main Experiment Setup: For each strain, prepare test tubes containing:

    • Phosphate buffer.

    • The test compound at five different concentrations.

    • The bacterial culture.

    • Either the S9 metabolic activation mix or a control buffer (for the non-activated arm).

  • Pre-incubation (Optional but recommended): Incubate the mixture at 37°C for a short period (e.g., 20-30 minutes) to allow for metabolic activation and interaction with the bacteria.[8]

  • Plating: Add molten top agar containing a trace amount of the required amino acid to each tube, mix, and pour onto the surface of minimal glucose agar plates. The limited amino acid allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the number of the negative (solvent) control.

  • Controls: Run concurrent negative (vehicle) and positive controls (known mutagens like 2-nitrofluorene) for each strain and condition (±S9) to validate the assay's sensitivity.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

Expertise & Experience: While the Ames test detects gene mutations, the micronucleus test identifies chromosomal damage.[5][9] It detects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone division.[10] These micronuclei are formed from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei during mitosis.[9] This assay is a powerful follow-up to the Ames test because it can detect both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[11]

  • Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) to a suitable density.[12]

  • Compound Exposure: Treat the cells with this compound at a minimum of three analyzable concentrations, both with and without the S9 metabolic activation system, for a short duration (e.g., 3-6 hours).

  • Removal and Recovery: Wash the cells to remove the compound and culture them for a period sufficient to allow for cell division (approximately 1.5-2 normal cell cycle lengths).

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the cultures. This inhibits the final step of cell division (cytokinesis), resulting in binucleated cells. Scoring micronuclei only in these cells ensures that the analyzed cells have completed mitosis during or after treatment.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.[12]

Genotoxicity Testing Workflow

The sequential and complementary nature of these assays forms a robust workflow for assessing genotoxic risk.

Compound This compound Ames Ames Test (OECD 471) Detects Gene Mutations Compound->Ames Micro Micronucleus Test (OECD 487) Detects Chromosome Damage Compound->Micro Result Genotoxicity Profile Ames->Result Micro->Result

Caption: Core in vitro genotoxicity testing workflow.

Section 3: In Vitro Cytotoxicity Assessment

Cytotoxicity assays measure a compound's ability to kill cells or inhibit their proliferation. This data is crucial for determining the therapeutic index of a potential drug and for understanding its general toxicity. The IC₅₀ (half-maximal inhibitory concentration) value derived from these assays is a key quantitative metric.

MTT Cell Proliferation Assay

Expertise & Experience: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability.[13] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 human liver cancer cells, a standard for toxicity screening) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[14]

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.[14]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Data Presentation: Illustrative Cytotoxicity Data

All quantitative data should be summarized in a clear, tabular format for easy comparison.

CompoundCell LineAssayIncubation TimeIC₅₀ (µM) [Illustrative]
This compoundHepG2MTT48h22.5
This compoundHEK293MTT48h35.1
Doxorubicin (Positive Control)HepG2MTT48h0.85

Section 4: Preliminary In Vivo Acute Oral Toxicity Assessment

Should the in vitro data warrant further investigation, a preliminary in vivo study is the next logical step. The goal is not to determine a precise lethal dose but to classify the substance's toxicity according to the Globally Harmonised System (GHS), using as few animals as possible.[15]

Acute Toxic Class Method - OECD 423

Expertise & Experience: The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a small number of animals (typically three per step).[16] The outcome of one step determines the dose for the next. This approach minimizes animal usage while providing sufficient information to classify a substance's hazard potential.[15] The rat is the preferred rodent species for this test.[17]

  • Animal Preparation: Use healthy, young adult rats of a single sex (usually females, as they are often slightly more sensitive), acclimatized to laboratory conditions. Animals should be fasted prior to dosing.[18]

  • Starting Dose Selection: Select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is typically 300 mg/kg in the absence of prior information.[18]

  • Dosing - Step 1: Administer the starting dose to a group of three animals by oral gavage.

  • Observation: Observe the animals closely for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, and respiratory patterns) for at least 14 days.[18]

  • Decision Logic: The next step is determined by the number of mortalities in the preceding step, as illustrated in the workflow diagram below.

    • If 2 or 3 animals die, the test is stopped, and the substance is classified.

    • If 0 or 1 animal dies, the procedure is repeated at a higher or lower dose level until a definitive classification can be made.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

OECD 423 Decision-Making Workflow

Start Start with 3 animals at 300 mg/kg dose Obs1 Observe for mortality Start->Obs1 Decision1 Mortality? Obs1->Decision1 DoseUp Dose 3 new animals at 2000 mg/kg Decision1->DoseUp 0 or 1 death DoseDown Dose 3 new animals at 50 mg/kg Decision1->DoseDown <-- Alternative Path (if starting lower) StopClassify Stop Test & Classify Hazard Decision1->StopClassify 2 or 3 deaths Obs2 Observe DoseUp->Obs2 Decision2 Mortality? Obs2->Decision2 Decision2->StopClassify Any outcome Obs3 Observe DoseDown->Obs3 Decision3 Mortality? Obs3->Decision3 Decision3->StopClassify Any outcome

Caption: Decision workflow for the OECD 423 Acute Toxic Class Method.

Conclusion

The toxicological assessment of a new chemical entity like this compound is a progressive, data-driven process. By initiating with in silico predictions, a foundational understanding of potential hazards can be established without experimental cost. This is followed by a mandatory core battery of in vitro genotoxicity and cytotoxicity assays, which provide the first biological data on the compound's potential to cause genetic damage or cellular death. Only with this information in hand can a judiciously designed and ethically sound in vivo study be undertaken to understand acute systemic toxicity. This integrated testing strategy ensures scientific rigor, meets global regulatory expectations, and provides the critical safety data needed to advance a compound through the drug development pipeline.

References

  • OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [URL: https://www.oecd-ilibrary.org/environment/test-no-487-in-vitro-mammalian-cell-micronucleus-test_9789264264861-en][11][12]
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [URL: https://www.criver.com/products-services/safety-assessment/toxicology-services/genetic-toxicology/in-vitro-mammalian-cell-micronucleus-assay][14]
  • Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test. [URL: https://www.scantox.com/services/in-vitro-toxicology/oecd-487-in-vitro-micronucleus-test/][13]
  • Creative Bioarray. (n.d.). In Vitro Mammalian Cell Micronucleus Test OECD 487. [URL: https://www.creative-bioarray.com/in-vitro-mammalian-cell-micronucleus-test-oecd-487.htm][5]
  • OECD (2002), Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [URL: https://www.oecd-ilibrary.org/environment/test-no-420-acute-oral-toxicity-fixed-dose-procedure_9789264070943-en][20]
  • Mandal, A. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). SlideShare. [URL: https://www.slideshare.net/SanjaySinghrajwar/oecd-guideline-for-acute-oral-toxicity-tg-423][18]
  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [URL: https://ntp.niehs.nih.gov/iccvam/suppdocs/feddocs/oecd/oecdtg401.pdf][19]
  • Verma, R., & Kumar, D. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [URL: https://www.researchgate.net/publication/373859207_OECD_GUIDELINES_FOR_ACUTE_ORAL_TOXICITY_STUDIES_AN_OVERVIEW][17]
  • OECD (2020), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [URL: https://www.oecd-ilibrary.
  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). [URL: https://www.cptclabs.com/ames-mutagenicity-testing/][10]
  • Scantox. (n.d.). GLP OECD 471 Ames Test. [URL: https://www.scantox.com/services/in-vitro-toxicology/glp-oecd-471-ames-test/][9]
  • Enamine. (n.d.). Bacterial Reverse Mutation Test (Ames Test). [URL: https://enamine.
  • Gentronix. (n.d.). OECD 471: Ames Test. [URL: https://www.gentronix.co.uk/services/screening/oecd-471-ames-test/][7]
  • BenchChem. (2025). A Comparative Guide to In Vitro Assays for Determining the Biological Activity of 4-Chlorophenyl-2-pyridinylmethanol. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-in-vitro-assays-for-determining-the-biological-activity-of-4-chlorophenyl-2-pyridinylmethanol][16]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1203613]
  • Singh, N., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [URL: https://pubmed.ncbi.nlm.nih.gov/15635201/][1]
  • Guidechem. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki. [URL: https://www.guidechem.com/wiki/4-(4-chlorophenyl)piperidin-4-ol-39512-49-7.html][2]
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays to Determine the Activity of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acet. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-cell-based-assays-to-determine-the-activity-of-n-4-chlorophenyl-2-2-6-dichlorophenyl-acetamide][15]
  • Roy, K., et al. (2020). Stacked-based in-silico ensemble model for toxicity prediction of the chemical data. Toxicology Reports, 7, 545-554. [URL: https://www.sciencedirect.com/science/article/pii/S221475002030061X][4]
  • Dadras, A., et al. (2023). Making in silico predictive models for toxicology FAIR. Computational Toxicology, 26, 100268. [URL: https://repositori.upf.edu/handle/10230/56611][3]

Sources

Methodological & Application

synthesis of 4-(4-Chlorophenyl)piperidine from 4-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Multi-Step Synthesis of 4-(4-Chlorophenyl)piperidine from Aryl and Piperidone Precursors

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core structure of numerous therapeutic agents, particularly those targeting the central nervous system (CNS). The compound this compound is a crucial building block and intermediate in the synthesis of high-value pharmaceuticals, including antihistamines and antipsychotic drugs.[1] Its rigid structure allows for precise orientation of the aryl group, which is often critical for receptor binding, while the piperidine nitrogen provides a handle for further functionalization to modulate pharmacological properties and solubility.

This application note provides a detailed, technically-grounded guide for the synthesis of this compound. The selected strategy is a robust and scalable three-step sequence designed for clarity, reliability, and high yield. The synthesis commences with the construction of a key tertiary alcohol intermediate via a Grignard reaction, followed by a two-step reduction and deprotection sequence to furnish the target compound. This guide is intended for researchers and process chemists in the fields of organic synthesis and drug development.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages:

  • Carbon-Carbon Bond Formation: A Grignard reaction to couple the aryl and piperidine moieties, forming N-Benzyl-4-(4-chlorophenyl)piperidin-4-ol.

  • Deprotection: Catalytic hydrogenolysis to selectively remove the N-benzyl protecting group, yielding 4-(4-Chlorophenyl)piperidin-4-ol.

  • Deoxygenation: Ionic reduction of the tertiary alcohol to afford the final product, this compound.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Step 1: Grignard Reaction cluster_2 Step 2: N-Debenzylation cluster_3 Step 3: Deoxygenation 1-Bromo-4-chlorobenzene 1-Bromo-4-chlorobenzene Intermediate_1 N-Benzyl-4-(4-chlorophenyl)piperidin-4-ol 1-Bromo-4-chlorobenzene->Intermediate_1 N-Benzyl-4-piperidone N-Benzyl-4-piperidone N-Benzyl-4-piperidone->Intermediate_1 Intermediate_2 4-(4-Chlorophenyl)piperidin-4-ol Intermediate_1->Intermediate_2 H₂/Pd-C Final_Product This compound Intermediate_2->Final_Product Et₃SiH/TFA Grignard_Mechanism Grignard 4-Cl-Ph-MgBr Piperidone O N-Bn Grignard:f0->Piperidone:c Nucleophilic Attack Alkoxide O⁻MgBr⁺ N-Bn Alcohol OH N-Bn Alkoxide->Alcohol H₃O⁺ Work-up

Caption: Mechanism of Grignard addition.

Experimental Protocol

Table 1: Reagents for Grignard Reaction

ReagentMW ( g/mol )Molar Eq.AmountVolume
Magnesium Turnings24.311.22.92 g-
1-Bromo-4-chlorobenzene191.451.121.06 g-
N-Benzyl-4-piperidone189.261.018.93 g-
Anhydrous THF---200 mL
Iodine253.81catalytic1 crystal-
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine to activate the magnesium surface. [2]In the dropping funnel, prepare a solution of 1-bromo-4-chlorobenzene (1.1 eq) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Initiation: Add ~10 mL of the aryl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. Gentle warming with a heat gun may be necessary. [3]4. Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Piperidone: Cool the Grignard solution to 0 °C using an ice bath. Dissolve N-benzyl-4-piperidone (1.0 eq) in 50 mL of anhydrous THF and add it to the dropping funnel. Add the piperidone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to yield N-benzyl-4-(4-chlorophenyl)piperidin-4-ol as a white solid.

Part 2: N-Debenzylation of the Intermediate Alcohol

Scientific Rationale

Catalytic hydrogenation is an effective and clean method for removing benzyl protecting groups from nitrogen atoms. The process, known as hydrogenolysis, involves the cleavage of the C-N bond by hydrogen gas in the presence of a palladium catalyst. This step selectively removes the benzyl group without affecting the chlorophenyl ring or the tertiary alcohol.

Debenzylation_Workflow Input N-Benzyl-4-(4-chlorophenyl)piperidin-4-ol Process H₂ (1 atm) 10% Pd/C Ethanol, 25 °C Input->Process Output 4-(4-Chlorophenyl)piperidin-4-ol Process->Output

Caption: Workflow for catalytic debenzylation.

Experimental Protocol

Table 2: Reagents for N-Debenzylation

ReagentMW ( g/mol )AmountSolvent
N-Benzyl-4-(4-chlorophenyl)piperidin-4-ol301.8210.0 gEthanol (150 mL)
10% Palladium on Carbon (Pd/C)-1.0 g (10 wt%)-
Hydrogen Gas (H₂)2.02Excess-
  • Reaction Setup: In a hydrogenation flask, dissolve the N-benzylated intermediate (10.0 g) in 150 mL of ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) to the solution under a nitrogen atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to 50 psi (or use a balloon filled with H₂) and stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-(4-chlorophenyl)piperidin-4-ol, which is often used in the next step without further purification. A patent describing a similar debenzylation reports a yield of 90%. [4]

Part 3: Deoxygenation to this compound

Scientific Rationale

The final step involves the reduction of the tertiary benzylic alcohol to a methylene group. This transformation can be challenging but is efficiently achieved via an ionic hydrogenation mechanism. A strong acid, such as trifluoroacetic acid (TFA), protonates the hydroxyl group, which then departs as a water molecule to form a relatively stable tertiary benzylic carbocation. This carbocation is then irreversibly trapped by a hydride ion delivered from a mild reducing agent, typically triethylsilane (Et₃SiH). This method is highly effective for the deoxygenation of alcohols that can form stabilized carbocation intermediates.

Experimental Protocol

Table 3: Reagents for Deoxygenation

ReagentMW ( g/mol )Molar Eq.AmountVolume
4-(4-Chlorophenyl)piperidin-4-ol211.691.05.0 g-
Triethylsilane (Et₃SiH)116.283.08.24 g11.0 mL
Trifluoroacetic Acid (TFA)114.0210.026.9 g18.0 mL
Dichloromethane (DCM)---50 mL
  • Reaction Setup: In a round-bottom flask, dissolve 4-(4-chlorophenyl)piperidin-4-ol (1.0 eq) in 50 mL of dichloromethane and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add triethylsilane (3.0 eq) followed by the slow, dropwise addition of trifluoroacetic acid (10.0 eq).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Basify the mixture to a pH of 10-11 with 2M sodium hydroxide.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by conversion to its hydrochloride salt, which can be recrystallized to yield pure this compound.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To confirm the absence of the hydroxyl (-OH) group from the precursor.

References

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6.
  • ChemSpider. Grignard addition to aldehyde via chlorobenzene metalation. Synthetic Pages, (2012).
  • Jasperse, J. Grignard Synthesis of Triphenylmethanol. Chem 355.
  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-4.
  • N.N. (2020). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. YouTube.

Sources

Synthesis of 4-(4-Chlorophenyl)piperidine: A Detailed Protocol Utilizing the Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Chlorophenyl)piperidine is a crucial chemical scaffold and a key intermediate in the synthesis of numerous pharmaceuticals, particularly in the development of antipsychotic and antidiarrheal medications.[1][2] Its structural motif is prevalent in a wide range of biologically active compounds, making its efficient and reliable synthesis a topic of significant interest to researchers in medicinal chemistry and drug development.[3][4][5] This application note provides a detailed, field-proven protocol for the synthesis of this compound, with a central focus on the robust and versatile Grignard reaction. The narrative will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic strategy for researchers, scientists, and drug development professionals.

The synthetic route described herein involves a multi-step process commencing with the formation of a Grignard reagent, its subsequent reaction with a protected piperidone, followed by dehydration and reduction to yield the final product. This approach is widely adopted due to its efficiency and adaptability.[1]

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound via a Grignard reaction is a well-established and reliable method. The overall strategy can be broken down into three key stages:

  • Grignard Reagent Formation and Reaction: The synthesis begins with the preparation of 4-chlorophenylmagnesium bromide, a Grignard reagent, which is then reacted with N-Boc-4-piperidone. This nucleophilic addition results in the formation of the tertiary alcohol, tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate. The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical as it prevents side reactions under the basic conditions of the Grignard reaction.[6][7]

  • Dehydration: The resulting tertiary alcohol is then subjected to dehydration to form the corresponding alkene, tert-butyl 4-(4-chlorophenyl)-3,6-dihydropyridine-1(2H)-carboxylate. This elimination reaction is typically acid-catalyzed.

  • Reduction and Deprotection: The final step involves the catalytic hydrogenation of the double bond within the tetrahydropyridine ring to yield the saturated piperidine ring. Concurrently or in a subsequent step, the Boc protecting group is removed under acidic conditions to afford the final product, this compound.[3][4][8]

Visualizing the Workflow

The following diagram illustrates the overall synthetic workflow:

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Reduction & Deprotection 4-Chlorobromobenzene 4-Chlorobromobenzene Grignard_Reagent 4-Chlorophenyl- magnesium bromide 4-Chlorobromobenzene->Grignard_Reagent Anhydrous THF Mg_turnings Mg turnings Mg_turnings->Grignard_Reagent Tertiary_Alcohol tert-butyl 4-(4-chlorophenyl)-4- hydroxypiperidine-1-carboxylate Grignard_Reagent->Tertiary_Alcohol N_Boc_4_piperidone N-Boc-4-piperidone N_Boc_4_piperidone->Tertiary_Alcohol Nucleophilic Addition Dehydrated_Product tert-butyl 4-(4-chlorophenyl)-3,6- dihydropyridine-1(2H)-carboxylate Tertiary_Alcohol->Dehydrated_Product Acid catalyst (e.g., H2SO4) Final_Product This compound Dehydrated_Product->Final_Product Catalytic Hydrogenation (e.g., H2, Pd/C) & Acidic Deprotection

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
4-ChlorobromobenzeneC₆H₄BrCl191.45106-39-8Ensure high purity.
Magnesium TurningsMg24.317439-95-4Activate before use.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Dry over sodium/benzophenone.
IodineI₂253.817553-56-2For Grignard initiation.
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.2579099-07-3Commercially available.
Saturated Aqueous Ammonium ChlorideNH₄Cl53.4912125-02-9For quenching.
Ethyl AcetateC₄H₈O₂88.11141-78-6For extraction.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6For drying.
Concentrated Sulfuric AcidH₂SO₄98.087664-93-9For dehydration.
Palladium on Carbon (10%)Pd/C-7440-05-3Catalyst for hydrogenation.
Hydrogen GasH₂2.021333-74-0High pressure.
MethanolCH₃OH32.0467-56-1Solvent for hydrogenation.
Hydrochloric AcidHCl36.467647-01-0For deprotection.

Step 1: Synthesis of tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

1.1. Preparation of the Grignard Reagent (4-Chlorophenylmagnesium bromide)

  • Precaution: The Grignard reaction is highly sensitive to moisture. All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.[9][10]

  • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[9]

  • In the dropping funnel, prepare a solution of 4-chlorobromobenzene (1.0 eq) in anhydrous THF.

  • Add a small portion of the 4-chlorobromobenzene solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication. A color change from brown (iodine) to colorless and the appearance of cloudiness indicates the start of the reaction.[9]

  • Once the reaction has initiated, add the remaining 4-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[6]

1.2. Grignard Addition to N-Boc-4-piperidone

  • In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool this solution to 0 °C using an ice bath.

  • Slowly add the freshly prepared Grignard reagent solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.[6]

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.[6]

1.3. Work-up and Purification

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate as a white to off-white solid.[2][11]

Step 2: Dehydration to tert-butyl 4-(4-chlorophenyl)-3,6-dihydropyridine-1(2H)-carboxylate

  • Dissolve the tertiary alcohol from Step 1 in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Step 3: Reduction and Deprotection to this compound

  • Dissolve the dehydrated product from Step 2 in methanol.

  • Add 10% palladium on carbon catalyst (typically 5-10 mol%).

  • Place the reaction mixture in a high-pressure reactor (Parr hydrogenator).

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature until the uptake of hydrogen ceases.[8]

  • Carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add a solution of hydrochloric acid in a suitable solvent (e.g., dioxane or methanol) to effect the deprotection of the Boc group.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Concentrate the mixture under reduced pressure. The product can be isolated as the hydrochloride salt or neutralized with a base (e.g., NaOH) and extracted with an organic solvent to obtain the free base of this compound.

  • Further purification can be achieved by recrystallization or distillation.

Troubleshooting the Grignard Reaction

The Grignard reaction is notoriously sensitive, and several issues can arise.

IssuePotential CauseTroubleshooting & Optimization
Reaction fails to initiate Inactive magnesium surface due to an oxide layer.Activate magnesium by crushing, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[6]
Wet glassware or solvent.Ensure all glassware is oven-dried and solvents are anhydrous.
Low yield of the desired product Incomplete Grignard reagent formation.Ensure complete activation of magnesium and anhydrous conditions. Consider titrating the Grignard reagent before use.
Side reactions such as enolization of the piperidone or Wurtz coupling.Slow addition of the aryl halide during Grignard preparation can minimize Wurtz coupling.[6] Maintaining a low reaction temperature during the addition to the piperidone can reduce enolization.

Characterization

The final product, this compound, and the key intermediates should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point: To assess the purity of solid compounds.

Safety Precautions

  • Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and protic solvents. Handle under an inert atmosphere and take precautions against fire.[12]

  • Anhydrous Ethers (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides upon storage. Use in a well-ventilated fume hood away from ignition sources.

  • Strong Acids and Bases: Are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Use in a well-ventilated area and with appropriate high-pressure equipment.

Conclusion

This detailed protocol provides a comprehensive guide for the synthesis of this compound using the Grignard reaction. By understanding the underlying principles and paying close attention to the experimental details, particularly the anhydrous conditions required for the Grignard reaction, researchers can successfully and efficiently synthesize this valuable pharmaceutical intermediate. The provided troubleshooting tips and safety precautions are intended to ensure a safe and successful experimental outcome.

References

  • Wang, C., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Angewandte Chemie International Edition, 52(3), 951-955.
  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3422-3426.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol: Synthesis, Specifications, and Supply Chain Reliability.
  • Kashihara, H., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Catalysis, 11(15), 9475-9482.
  • MySkinRecipes. (n.d.). 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride.
  • Ziering, A., et al. (1947). Piperidine Derivatives. Part III. 4-Arylpiperidines. Journal of Organic Chemistry, 12(6), 894-904.
  • University of California, Davis. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Jasperse, C. (n.d.). Grignard Reaction.
  • University of Wisconsin-Madison. (n.d.). 6. Grignard Reaction.
  • Chemistry Stack Exchange. (2017, July 19). Synthesis of Haloperidol with 4-chlorobutanoyl chloride and piperidin-4-one.
  • ChemBK. (2024, April 9). 4-chlorophenylmagnesium bromide.

Sources

Application Note: Synthesis of Haloperidol via N-Alkylation of 4-(4-Chlorophenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the synthesis of Haloperidol, a potent, first-generation antipsychotic agent of the butyrophenone class.[1] The core of this synthesis involves a nucleophilic substitution reaction between 4-(4-chlorophenyl)-4-hydroxypiperidine and 4-chloro-4'-fluorobutyrophenone. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, safety procedures, and characterization methodologies.

Introduction and Scientific Background

Haloperidol is a cornerstone therapeutic agent for managing the manifestations of psychotic disorders, including schizophrenia and the tics associated with Tourette's Disorder.[1] Its pharmacological activity is primarily attributed to its potent antagonism of dopamine D2 receptors in the brain.[1] The molecular structure of Haloperidol comprises three key pharmacophoric moieties: a butyrophenone group, a central piperidine ring, and a 4-chlorophenyl substituent.[2] Each of these components plays a critical role in its multi-receptor binding profile.[2]

The most common and industrially relevant synthetic route involves the N-alkylation of a substituted piperidine with a halogenated butyrophenone derivative. This guide focuses on the reaction between 4-(4-chlorophenyl)-4-hydroxypiperidine and 4-chloro-4'-fluorobutyrophenone, a robust and well-documented method.[3]

Synthetic Pathway and Mechanism

The synthesis of Haloperidol is achieved through a bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of 4-(4-chlorophenyl)-4-hydroxypiperidine acts as the nucleophile, attacking the electrophilic carbon of the butyrophenone chain, thereby displacing the chloride leaving group.

Key Mechanistic Steps:

  • Activation of the Nucleophile: The reaction is typically conducted in the presence of a base (e.g., potassium hydroxide, potassium bicarbonate), which deprotonates the piperidine's secondary amine (or neutralizes its hydrochloride salt), enhancing its nucleophilicity.[3][4]

  • Catalysis (Optional but Recommended): The addition of a catalytic amount of potassium iodide (KI) can significantly accelerate the reaction rate. This occurs via an in-situ Finkelstein reaction, where the more reactive iodide ion displaces the chloride on the butyrophenone, forming a transient and highly reactive iodo-butyrophenone intermediate.[3][4]

  • Nucleophilic Attack: The activated piperidine nitrogen attacks the terminal carbon of the butyrophenone chain, forming a new carbon-nitrogen bond and yielding the Haloperidol molecule.

Caption: Fig. 1: Overall reaction for the synthesis of Haloperidol.

Experimental Protocol

This protocol outlines a representative lab-scale synthesis of Haloperidol. Quantities can be scaled as required, with appropriate adjustments to equipment and reaction times.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Quantity (Example)Moles (Example)
4-(4-chlorophenyl)-4-hydroxypiperidine39512-49-7211.684.87 g0.023
4-Chloro-4'-fluorobutyrophenone3874-54-2200.645.00 g0.025
Potassium Hydroxide (KOH)1310-58-356.111.65 g0.029
Potassium Iodide (KI)7681-11-0166.001.91 g0.0115
Toluene108-88-392.1455 mL-
Methanol67-56-132.045 mL-
Concentrated HCl (37%)7647-01-036.46~3.1 mL-
Deionized Water7732-18-518.0225 mL-
Acetone67-64-158.08As needed-
Essential Safety Precautions
  • Hazard Assessment: Haloperidol is toxic if swallowed, causes skin and eye irritation, and is a suspected reproductive toxin.[5] Precursors and solvents also present hazards.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[6]

  • Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of dust and vapors.[5]

  • Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse immediately and thoroughly with water.[5] Do not eat, drink, or smoke in the laboratory area.[6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-(4-chlorophenyl)-4-hydroxypiperidine (4.87 g), potassium iodide (1.91 g), and deionized water (25 mL).

  • Basification: Begin stirring the mixture and gently warm it. Add potassium hydroxide (1.65 g). Stir for 5-10 minutes until the base has fully dissolved. The base neutralizes the piperidine salt and activates it for the reaction.

  • Addition of Electrophile: Add 4-chloro-4'-fluorobutyrophenone (5.00 g) to the flask.

  • Reflux: Heat the reaction mixture to a gentle reflux. The elevated temperature is necessary to provide the activation energy for the SN2 reaction. Maintain reflux for approximately 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add toluene (55 mL). Shake vigorously and allow the layers to separate.

  • Phase Separation: Separate the organic (top) layer from the aqueous (bottom) layer. Discard the aqueous layer. The toluene layer now contains the crude Haloperidol free base.

  • Precipitation of Hydrochloride Salt: Transfer the organic layer to an Erlenmeyer flask. Add methanol (5.1 mL) and cool the solution in an ice bath with vigorous stirring. Slowly add concentrated hydrochloric acid (~3.1 mL) dropwise. The addition of acid protonates the basic nitrogen atoms of Haloperidol, forming the hydrochloride salt which is insoluble in the nonpolar solvent system and precipitates out.

  • Isolation of Crude Product: A white solid (Haloperidol HCl) will precipitate. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

Purification and Characterization
  • Washing: Wash the filtered solid sequentially with portions of a cold 10:9:1 mixture of acetone-toluene-methanol, followed by a cold 10:1 mixture of acetone-methanol.[4] This removes unreacted starting materials and other soluble impurities.

  • Drying: Air-dry the purified solid. For complete removal of residual solvents, the product can be dried in a vacuum oven at 50°C.[7]

  • Purity Assessment: The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC).[8] A typical purity for synthesized Haloperidol should be ≥99.0%.[7]

  • Structural Confirmation:

    • Melting Point: Determine the melting point of the hydrochloride salt and compare it to the literature value (approx. 226-228°C).[4]

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectra should be consistent with the expected shifts for Haloperidol.

    • FT-IR Spectroscopy: An infrared spectrum should show characteristic peaks, including a ketone carbonyl stretch (~1680 cm⁻¹) and a hydroxyl stretch (~3400-3200 cm⁻¹).

    • Mass Spectrometry: Use LC-MS to confirm the molecular weight of the compound (C₂₁H₂₃ClFNO₂; M.W. = 375.86 g/mol ).[9]

Workflow and Data Visualization

The entire process from reaction to characterization is summarized in the workflow diagram below.

Workflow Fig. 2: Experimental Workflow for Haloperidol Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis start Combine Piperidine, KI, H₂O add_base Add KOH & Stir start->add_base add_electro Add Butyrophenone add_base->add_electro reflux Reflux for 4 hours add_electro->reflux cool Cool to Room Temp reflux->cool extract Extract with Toluene cool->extract precipitate Precipitate with HCl extract->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Solvent Mixtures filtrate->wash dry Dry Product wash->dry characterize Characterize (HPLC, NMR, MP) dry->characterize

Sources

Application Note: Strategic Synthesis of Loperamide via Nucleophilic Alkylation of 4-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the synthesis of Loperamide, a peripherally acting μ-opioid receptor agonist widely used for its antidiarrheal properties.[1][2][3] The core of this guide focuses on the pivotal role of 4-(4-Chlorophenyl)-4-hydroxypiperidine as a key structural precursor. We will explore the mechanistic underpinnings of the primary synthetic route—a nucleophilic substitution reaction—and provide a robust, field-tested protocol for its execution. This note is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical synthesis and process chemistry, offering insights into reaction optimization, causality behind experimental choices, and analytical validation of the final product.

Introduction: The Architectural Significance of 4-(4-Chlorophenyl)piperidine in Loperamide

Loperamide is an essential medication that functions by activating μ-opioid receptors within the myenteric plexus of the large intestine.[1][4] This action decreases the tone of the intestinal smooth muscles, thereby increasing transit time and allowing for greater absorption of water and electrolytes.[2][4] Unlike centrally acting opioids, its therapeutic efficacy at standard doses is restricted to the periphery due to poor blood-brain barrier penetration, a feature largely attributed to the P-glycoprotein efflux mechanism.[4]

The molecular architecture of Loperamide, C₂₉H₃₃ClN₂O₂, is constructed from several key synthons.[3] Among these, 4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS: 39512-49-7) is of paramount importance.[5] This intermediate provides the core piperidine ring and the essential 4-chlorophenyl moiety, which are critical for the molecule's pharmacological activity.[5] The synthesis strategy detailed herein hinges on the nucleophilic character of the secondary amine within this piperidine structure.

This application note elucidates the most common and efficient synthetic pathway where 4-(4-Chlorophenyl)-4-hydroxypiperidine is alkylated to yield the final Loperamide molecule.

Mechanistic Overview: An SN2 Pathway to Loperamide

The principal transformation in this synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction.[6][7] The secondary amine of 4-(4-Chlorophenyl)-4-hydroxypiperidine acts as the nucleophile, attacking an electrophilic alkylating agent.

The most frequently employed electrophile is N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide .[6][8] In this reaction, the piperidine nitrogen attacks the methylene carbon adjacent to the quaternary ammonium group, leading to the opening of the tetrahydrofuran-derived ring and the formation of a new carbon-nitrogen bond. This single step efficiently couples the two major fragments of the Loperamide molecule.

Key Reaction Aspects:

  • Nucleophile: The secondary amine of 4-(4-Chlorophenyl)-4-hydroxypiperidine.

  • Electrophile: N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide.

  • Byproduct: The reaction releases an equivalent of acid (e.g., hydrobromic acid), which must be neutralized to drive the reaction to completion.[6][7]

  • Catalysis: The addition of a catalytic amount of potassium iodide can enhance the reaction rate through the in situ formation of a more reactive alkyl iodide intermediate (Finkelstein reaction).[6][7]

Loperamide Synthesis Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 4-(4-Chlorophenyl)- 4-hydroxypiperidine (Nucleophile) Reaction SN2 Reaction Reactant1->Reaction Reactant2 N,N-dimethyl-(3,3-diphenyl- tetrahydro-2-furylidene) ammonium bromide (Electrophile) Reactant2->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Neutralizes Acid Byproduct Solvent Solvent (e.g., Glycerol Formal) Solvent->Reaction Catalyst Catalyst (Optional) (e.g., KI) Catalyst->Reaction Product Loperamide Reaction->Product

Caption: Core SN2 reaction for Loperamide synthesis.

Detailed Experimental Protocol

This protocol synthesizes insights from established methods, prioritizing safety, efficiency, and reproducibility.[6][7][8]

3.1 Materials and Reagents

ReagentCAS NumberMolecular WeightPurpose
4-(4-Chlorophenyl)-4-hydroxypiperidine39512-49-7211.69 g/mol Nucleophilic starting material
N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide60710-21-6346.27 g/mol Electrophilic alkylating agent
Sodium Carbonate (Na₂CO₃), Anhydrous497-19-8105.99 g/mol Base to neutralize acid byproduct
Potassium Iodide (KI)7681-11-0166.00 g/mol Optional catalyst
Glycerol Formal5464-28-8104.10 g/mol Reaction Solvent
Isopropanol (IPA), HCl-saturated67-63-060.10 g/mol For hydrochloride salt formation
Deionized Water (H₂O)7732-18-518.02 g/mol Washing and purification
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)75-09-284.93 g/mol Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Drying Agent

3.2 Equipment

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen inlet/outlet

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Büchner funnel and filter paper

  • Glassware for purification (chromatography column, beakers, etc.)

3.3 Step-by-Step Procedure

  • Reactor Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, condenser, and nitrogen inlet. Maintain a slight positive pressure of inert gas throughout the reaction.

  • Charging Reagents: To the flask, add 4-(4-Chlorophenyl)-4-hydroxypiperidine (1.0 eq), sodium carbonate (1.1-1.2 eq), and a catalytic amount of potassium iodide (~0.01 eq).[6][7]

  • Solvent Addition: Add glycerol formal as the solvent (approx. 4-5 mL per gram of the piperidine starting material).[6] Stir the resulting mixture for 15 minutes at room temperature to ensure homogeneity.[6]

  • Addition of Electrophile: Add N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide (1.1-1.2 eq) to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to 60-65°C.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase suggestion: Dichloromethane/Methanol 95:5). The reaction is typically complete within 2-4 hours under these conditions.[6]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the crude mixture with deionized water and add an extraction solvent such as dichloromethane or chloroform.[8]

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers and wash with brine.[8]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Loperamide base.[8]

  • Purification and Salt Formation:

    • The crude product can be purified by column chromatography on silica gel if necessary.[8]

    • For the formation of the hydrochloride salt, dissolve the purified base in a minimal amount of a suitable solvent like isopropanol.

    • Add isopropanol saturated with HCl gas dropwise until the solution is acidic.

    • The Loperamide hydrochloride salt will precipitate. The precipitation can be completed by adding a non-polar solvent or by cooling.

    • Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., ether or cold isopropanol), and dry under high vacuum.

Scientific Rationale and Process Optimization

The choices made in the protocol are deliberate and grounded in chemical principles to maximize yield and purity.

  • Choice of Base: A mild inorganic base like sodium carbonate is ideal. It is strong enough to neutralize the HBr generated during the reaction but not so strong as to cause unwanted side reactions. Using 1.1-1.2 equivalents ensures the complete neutralization of the acid byproduct.[6][7]

  • Solvent System: While traditional syntheses have used solvents like 4-methyl-2-pentanone (MIBK) requiring higher temperatures (reflux at ~120°C) and longer reaction times (15+ hours), glycerol formal offers a significant process advantage.[6] It allows the reaction to proceed efficiently at a much lower temperature (60°C) and in a fraction of the time, making the process more energy-efficient and cost-effective.[6]

  • Temperature Control: Maintaining the temperature at 60-65°C provides sufficient activation energy for the SN2 reaction without promoting decomposition or side reactions. This moderate temperature is a key benefit of the glycerol formal system.[6]

Experimental Workflow Setup 1. Reactor Setup (Inert Atmosphere) Charge 2. Charge Reactants (Piperidine, Na₂CO₃, KI) Setup->Charge Solvate 3. Add Solvent (Glycerol Formal) Charge->Solvate Add_E 4. Add Electrophile (Ammonium Bromide) Solvate->Add_E React 5. Heat & React (60-65°C, 2-4h) Add_E->React Monitor TLC Monitoring React->Monitor Check Completion Workup 6. Aqueous Work-up & Extraction React->Workup Purify 7. Purification (Chromatography/Recrystallization) Workup->Purify Analyze 8. Analytical Characterization (HPLC, NMR, MS) Purify->Analyze Final Final Product: Loperamide HCl Analyze->Final

Caption: Workflow from reaction setup to final product analysis.

Product Characterization and Data

Thorough analytical characterization is essential to confirm the identity, purity, and quality of the synthesized Loperamide.

Table 1: Key Analytical Parameters for Loperamide Characterization

Parameter / TechniqueExpected Result / ObservationReference
Molecular Weight 477.04 g/mol (base); 513.51 g/mol (HCl salt)[8]
Appearance White to off-white crystalline powder[5]
Melting Point ~222-230 °C (HCl salt, with decomposition)
HPLC Purity >99% purity. UV detection at ~264 nm.[9]
Thin Layer Chromatography (TLC) Rf = 0.86 (AcNH₄/Dioxane/MeOH; 20/40/40)[6]
¹H NMR (CDCl₃, 300 MHz) Signals corresponding to aromatic protons (δ 7.3-7.5 ppm, 14H), methyl groups (δ ~3.0 ppm, 6H), and aliphatic protons.[6]
Mass Spectrometry (LC-MS) [M+H]⁺ ion observed at m/z ≈ 477.2 for the free base.[10]

Conclusion

The alkylation of 4-(4-Chlorophenyl)-4-hydroxypiperidine is a robust and efficient method for the industrial and laboratory-scale synthesis of Loperamide. By understanding the underlying SN2 mechanism and making informed choices regarding solvent, base, and temperature, researchers can achieve high yields of this important pharmaceutical agent. The use of modern, greener solvents like glycerol formal further enhances the appeal of this pathway, offering reduced reaction times and lower energy consumption compared to traditional methods. Adherence to the detailed protocol and rigorous analytical characterization will ensure the production of high-purity Loperamide suitable for further research and development.

References

  • Chemistry Steps. (n.d.). Synthesis of Loperamide.
  • Wikipedia. (2024). Loperamide.
  • LookChem. (n.d.). Exploring 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications.
  • MDPI. (2018). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 23(11), 2899.
  • Filer, C. N., Egan, J. A., & Nugent, R. P. (2014). Synthesis and characterization of [N-methyl-3H]loperamide. Journal of Labelled Compounds and Radiopharmaceuticals, 57(6), 437-439.
  • Google Patents. (2012). EP2132175B1 - Process for the preparation of loperamide.
  • Google Patents. (2008). WO2008080601A2 - Process for the preparation of loperamide.
  • National Center for Biotechnology Information. (2023). Loperamide. StatPearls.
  • YouTube. (2025). Pharmacology of Loperamide Oxide.
  • Frontiers in Pharmacology. (2016). Preparation and Characterization of Loperamide-Loaded Dynasan 114 Solid Lipid Nanoparticles for Increased Oral Absorption In the Treatment of Diarrhea.
  • Journal of Liquid Chromatography & Related Technologies. (n.d.). Determination of the active ingredient loperamide.
  • National Center for Biotechnology Information. (2016). Preparation and Characterization of Loperamide-Loaded Dynasan 114 Solid Lipid Nanoparticles for Increased Oral Absorption In the Treatment of Diarrhea. PMC.
  • ResearchGate. (2016). Preparation and Characterization of Loperamide-Loaded Dynasan 114 Solid Lipid Nanoparticles for Increased Oral Absorption In the Treatment of Diarrhea.
  • National Center for Biotechnology Information. (n.d.). Loperamide. PubChem.

Sources

Application Notes & Protocols: 4-(4-Chlorophenyl)piperidine as a Foundational Precursor for Central Nervous System (CNS) Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in clinically successful drugs, particularly those targeting the central nervous system.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for interacting with complex biological targets like G-protein coupled receptors (GPCRs) and ion channels.[1][3] This guide focuses on a key derivative, 4-(4-chlorophenyl)piperidine, a versatile precursor for a new generation of CNS drug candidates. We provide an in-depth exploration of its synthesis, derivatization protocols, and the underlying chemical principles that make it a cornerstone for developing novel therapeutics for neurological and psychiatric disorders.[4]

The Strategic Importance of the this compound Scaffold

The 4-arylpiperidine motif is central to numerous CNS-active compounds. The introduction of a para-chloro substituent on the phenyl ring offers a critical combination of properties:

  • Modulated Lipophilicity: The chlorine atom increases lipophilicity, which can be a key factor in enhancing blood-brain barrier (BBB) penetration, a prerequisite for CNS activity.[5]

  • Metabolic Stability: The C-Cl bond is generally stable against metabolic degradation, potentially improving the pharmacokinetic profile of the final drug candidate.

  • Synthetic Versatility: The secondary amine of the piperidine ring serves as a reactive handle for extensive chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

This precursor is a key intermediate for compounds investigated for analgesic, antipsychotic, and other neuropharmacological activities.[6][7][8] Its true value lies in its role as a foundational building block, enabling chemists to construct vast libraries of derivatives for high-throughput screening and lead optimization.

Synthesis of the Precursor: 4-(4-Chlorophenyl)piperidin-4-ol

A common and industrially relevant pathway to this compound proceeds through its hydroxylated analog, 4-(4-chlorophenyl)piperidin-4-ol. This intermediate is valuable in its own right and can be synthesized via a Grignard reaction.[6]

Synthesis Workflow Overview

The synthesis involves the nucleophilic addition of a Grignard reagent, derived from 1-bromo-4-chlorobenzene, to a protected 4-piperidone derivative. The protecting group is subsequently removed to yield the target intermediate.

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deprotection 1-bromo-4-chlorobenzene 1-bromo-4-chlorobenzene Grignard 1. Mg, THF 2. Add Piperidone 1-bromo-4-chlorobenzene->Grignard N-benzyl-4-piperidone N-benzyl-4-piperidone N-benzyl-4-piperidone->Grignard Intermediate_1 1-Benzyl-4-(4-chlorophenyl) piperidin-4-ol Grignard->Intermediate_1 Deprotection H₂, Pd/C (Catalytic Hydrogenation) Intermediate_1->Deprotection Final_Product 4-(4-Chlorophenyl) piperidin-4-ol Deprotection->Final_Product

Caption: Synthesis of 4-(4-chlorophenyl)piperidin-4-ol.

Detailed Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)piperidin-4-ol

Materials:

  • 1-Benzyl-4-piperidone

  • 1-Bromo-4-chlorobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Protocol:

  • Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings (1.2 eq). Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-4-chlorobenzene (1.1 eq) in anhydrous THF dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature does not exceed 10 °C. The causality here is critical; exothermic addition must be controlled to prevent side reactions.

  • Reaction Quench: After stirring at room temperature for 3 hours, slowly quench the reaction by adding saturated aqueous NH₄Cl solution. This protonates the alkoxide intermediate and neutralizes excess Grignard reagent.

  • Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-benzyl-4-(4-chlorophenyl)piperidin-4-ol.

  • Catalytic Hydrogenation (Deprotection): Dissolve the crude product in methanol. Add 10% Pd/C catalyst (approx. 5-10 mol%). Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously for 24 hours.[9] The palladium surface catalyzes the hydrogenolysis of the N-benzyl bond.

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(4-chlorophenyl)piperidin-4-ol as a white to off-white solid.[10][11]

Property Value Source
Molecular Formula C₁₁H₁₄ClNO[12][13]
Molecular Weight 211.69 g/mol [12][13]
Appearance White to off-white crystalline powder[10][11]
Melting Point 137-140 °C[11]
Solubility Sparingly soluble in water; soluble in polar organic solvents like methanol and DMSO.[10]

Table 1: Physicochemical Properties of 4-(4-Chlorophenyl)piperidin-4-ol.

Core Application: N-Alkylation for CNS Candidate Synthesis

The secondary amine of the this compound scaffold is the primary site for derivatization. N-alkylation introduces substituents that can modulate receptor affinity, selectivity, and pharmacokinetic properties. Two robust methods are presented below.

cluster_A Method A: Direct Alkylation cluster_B Method B: Reductive Amination Precursor This compound Reaction_A Nucleophilic Substitution (Sₙ2) Precursor->Reaction_A Reaction_B Iminium Formation & In-situ Reduction Precursor->Reaction_B Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_A Base Base (e.g., K₂CO₃) Base->Reaction_A Product N-Alkylated CNS Drug Candidate Reaction_A->Product Carbonyl Aldehyde/Ketone (R-CHO) Carbonyl->Reaction_B Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Reaction_B Reaction_B->Product

Caption: N-Alkylation pathways for derivatization.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method relies on the nucleophilic character of the piperidine nitrogen attacking an electrophilic alkyl halide.[14] The choice of a non-nucleophilic base is crucial to prevent competition with the primary reaction.

Protocol:

  • Setup: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN).

  • Base Addition: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).[14][15] The base neutralizes the acidic proton generated during the reaction, driving it to completion.

  • Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) to the mixture. For highly reactive halides, slow addition via a syringe pump is recommended to minimize the formation of undesired quaternary ammonium salts.[14][15]

  • Reaction: Stir the mixture at room temperature or heat gently (50-60 °C) under a nitrogen atmosphere until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel column chromatography.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and often more selective method that avoids over-alkylation.[16] It proceeds via the formation of an iminium ion intermediate, which is then reduced in-situ.[17][18]

Protocol:

  • Setup: To a stirred solution of this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.[17] This reagent is ideal as it selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.

  • Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[17] Separate the organic layer and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product using silica gel column chromatography.

Parameter Direct Alkylation (Protocol 3.1) Reductive Amination (Protocol 3.2)
Electrophile Alkyl Halide (R-X)Aldehyde or Ketone
Key Reagent Non-nucleophilic base (e.g., K₂CO₃)Selective reducing agent (e.g., NaBH(OAc)₃)
Primary Byproduct Risk Quaternary ammonium salt (over-alkylation)Minimal
Generality Good for primary and some secondary halidesExcellent for a wide range of aldehydes/ketones
Reaction Conditions Often requires heatingTypically room temperature

Table 2: Comparison of N-Alkylation Methodologies.

Analytical Characterization and Quality Control

Rigorous analytical validation is paramount in drug development. The identity, purity, and stability of the precursor and its derivatives must be confirmed.

  • Chromatography: Thin-Layer Chromatography (TLC) is used for rapid reaction monitoring. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is the gold standard for determining the purity of the final compounds.[19]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds, ensuring the correct placement of substituents.[20][21]

    • Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the elemental composition of the target molecule.[20]

  • Melting Point: A sharp melting point range is a reliable indicator of the purity of a crystalline solid compound.[11]

Conclusion

This compound is more than a simple chemical intermediate; it is a validated and highly adaptable platform for the discovery of novel CNS-active agents. The synthetic protocols detailed herein provide robust and scalable methods for its derivatization. By leveraging direct alkylation and reductive amination, researchers can efficiently generate diverse libraries of compounds. This systematic approach, grounded in the principles of medicinal chemistry, enables the fine-tuning of pharmacological properties, paving the way for the development of next-generation therapeutics for a range of challenging central nervous system disorders.

References

  • Saify ZS, Mushtaq N, Khan KM, et al. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical and Pharmaceutical Bulletin. 2005;53(1):64-66.
  • ResearchGate. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives | Request PDF.
  • Saify ZS, Mushtaq N, Khan KM, et al. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin. 2005;53(1):64-6.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Sultan Qaboos University House of Expertise. Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives.
  • PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Taylor & Francis Online. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • PubMed. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective.
  • IntechOpen. Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
  • ResearchGate. Procedure for N-alkylation of Piperidine?.
  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Cheméo. 4-(para-Chlorophenyl)-4-hydroxypiperidine.
  • Journal of Pharmaceutical and Biomedical Sciences. green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
  • Sciencemadness.org. N-alkylation of 4-piperidone.
  • MDPI. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.
  • PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine.
  • PubChem. This compound.
  • PubMed. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents.
  • PubMed. Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors.
  • PubMed. Molecular Generation for CNS Drug Discovery and Design.
  • NCBI. 4-[11C]cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine.
  • PubMed. Aporphines: A privileged scaffold in CNS drug discovery.

Sources

Application Notes & Protocols: Leveraging the 4-(4-Chlorophenyl)piperidine Scaffold for the Development of Novel Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Antipsychotics and the Role of Privileged Scaffolds

The development of effective and well-tolerated antipsychotic agents remains a paramount challenge in medicinal chemistry. While second-generation ("atypical") antipsychotics have offered improved side-effect profiles over their predecessors, significant unmet needs persist, including enhanced efficacy for negative and cognitive symptoms of schizophrenia and reduced metabolic liabilities. At the heart of this developmental effort is the identification and optimization of "privileged scaffolds"—molecular frameworks that are recognized by multiple biological targets and can serve as a robust foundation for creating diverse compound libraries.

The 4-(4-Chlorophenyl)piperidine moiety is a quintessential example of such a scaffold. Its presence in the chemical architecture of numerous centrally active agents, most notably the classical antipsychotic Haloperidol, underscores its utility.[1][2] This framework provides a unique combination of structural rigidity and synthetic tractability, making it an ideal starting point for novel drug discovery campaigns targeting the complex pharmacology of psychosis. This guide provides a detailed technical overview, from synthetic strategy to in vitro evaluation, for researchers aiming to develop novel antipsychotic candidates based on this validated scaffold.

Part 1: The this compound Scaffold: A Privileged Fragment for CNS Drug Discovery

The enduring relevance of the this compound core stems from its inherent ability to engage with key receptors implicated in the pathophysiology of schizophrenia. Atypical antipsychotic efficacy is largely attributed to a balanced antagonism of dopamine D2 (D2R) and serotonin 5-HT2A (5-HT2AR) receptors.[3][4] The piperidine ring serves as a versatile anchor, while the 4-chlorophenyl group often plays a crucial role in establishing high-affinity interactions within the binding pockets of these G-protein coupled receptors (GPCRs).

The key to leveraging this scaffold is the synthetic accessibility of the piperidine nitrogen. This position allows for the introduction of diverse chemical appendages, most commonly via N-alkylation, which can be systematically varied to modulate receptor affinity, selectivity, and functional activity (i.e., antagonism, partial agonism).[5][6] The classic butyrophenone chain found in Haloperidol is a prime example of a successful modification at this position, contributing significantly to its potent D2R antagonism.[7][8]

Part 2: Synthetic Strategy & Protocol: From Scaffold to Lead Compound

The most direct and versatile method for elaborating the this compound scaffold is through N-alkylation of the secondary amine. This allows for the coupling of various side chains, often containing a terminal aromatic or heteroaromatic group, connected by a flexible alkyl linker. The following protocol details a representative synthesis of a novel derivative using a classic alkylation approach.

Protocol 2.1: Synthesis of a Novel Butyrophenone Analog

This protocol describes the N-alkylation of this compound with a functionalized butyrophenone halide.

Objective: To synthesize 1-(4-(4-fluorophenyl)-4-oxobutyl)-4-(4-chlorophenyl)piperidine, a Haloperidol analog.

Materials:

  • This compound

  • 4-Chloro-4'-fluorobutyrophenone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate/Hexanes solvent system

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (approx. 0.2 M concentration relative to the piperidine).

    • Rationale: Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction. Potassium carbonate acts as a mild base to scavenge the HBr formed during the reaction, driving it to completion.[9]

  • Addition of Electrophile: While stirring the suspension at room temperature, add 4-Chloro-4'-fluorobutyrophenone (1.1 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting piperidine spot is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the solid potassium salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Rationale: The bicarbonate wash removes any remaining acidic impurities, while the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions (identified by TLC) and concentrate to afford the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis. Purity should be >95% before biological evaluation.

Part 3: In Vitro Evaluation: From Receptor Binding to Functional Activity

Once a novel compound is synthesized and purified, its pharmacological profile must be determined. The primary screening cascade for antipsychotic drug candidates involves assessing affinity for D2 and 5-HT2A receptors, followed by functional assays to determine the nature of the interaction (e.g., antagonist, agonist).

Protocol 3.1: Dopamine D2 Receptor (D2R) Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the human D2 receptor through competitive displacement of a known radioligand.[10][11]

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-Raclopride) for binding to D2 receptors present in a cell membrane preparation.[10][12] The resulting data are used to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding), which is then converted to the equilibrium dissociation constant (Ki).[10]

Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.[11]

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]

  • Non-specific Control: (+)-Butaclamol (10 µM) or Haloperidol (10 µM).[10][11]

  • Test Compound: Serial dilutions in assay buffer/DMSO.

  • Filtration: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Detection: Scintillation cocktail and a scintillation counter.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (assay buffer only), Non-Specific Binding (10 µM Haloperidol), and various concentrations of the test compound.

  • Reagent Addition: Add reagents to each well in the following order:

    • 50 µL of assay buffer (for total binding), 10 µM Haloperidol (for non-specific), or test compound dilution.

    • 50 µL of [³H]-Raclopride (at a final concentration near its Kd).[10]

    • 150 µL of the diluted cell membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[10]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3.2: 5-HT2A Receptor Functional Assay (Calcium Flux)

This protocol measures the ability of a test compound to act as an antagonist at the 5-HT2A receptor by inhibiting serotonin-induced calcium mobilization.[13][14]

Principle: The 5-HT2A receptor is coupled to the Gq/11 signaling pathway.[14] Agonist binding activates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).[13] This assay uses a calcium-sensitive fluorescent dye to measure changes in [Ca²⁺]i in cells expressing the 5-HT2A receptor. An antagonist will inhibit the signal produced by a reference agonist like serotonin.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Reference Agonist: Serotonin (5-HT).

  • Fluorescent Dye: Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay Plate: Black, clear-bottom 96-well or 384-well plates.

  • Detection: A fluorescence plate reader (e.g., FLIPR or FlexStation).

Step-by-Step Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into the assay plates and culture overnight.

  • Dye Loading: Remove culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. Incubate for approximately 1 hour at 37°C.

  • Antagonist Incubation: Wash the cells with assay buffer. Add various concentrations of the test compound (or vehicle control) to the wells and incubate for 15-30 minutes.[11]

  • Agonist Challenge: Place the plate in the fluorescence reader. Add a fixed concentration of serotonin (typically the EC₈₀, the concentration that gives 80% of the maximal response) to all wells.[11]

  • Signal Detection: Measure the fluorescence intensity immediately before and after the addition of serotonin. The change in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Calculate the percentage of inhibition of the serotonin response at each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression. This value represents the functional potency of the antagonist.

Data Presentation: Summarizing Pharmacological Profiles

Quantitative data from these assays should be compiled into a clear, comparative table.

Compound IDD2R Ki (nM)5-HT2AR Ki (nM)5-HT2AR IC₅₀ (nM) (Functional)Selectivity (D2R Ki / 5-HT2AR Ki)
Haloperidol 0.28[15]4.0[14]3.1 (as Spiperone)[14]0.07
Risperidone 4.0[14]4.0[14]-1.0
Novel Cpd 1 ValueValueValueValue
Novel Cpd 2 ValueValueValueValue

Part 4: Structure-Activity Relationship (SAR) Insights & Lead Optimization

Systematic modification of the this compound scaffold allows for the exploration of Structure-Activity Relationships (SAR), guiding the optimization of lead compounds.[1][4]

  • The Butyrophenone Linker: The four-carbon chain (n=3 when counting from the nitrogen) is generally optimal for D2R affinity.[8] Shortening or lengthening this chain often decreases activity. The ketone is also important, as its reduction or replacement can significantly lower D2R binding.[1]

  • Piperidine Substitutions: The 4-(4-chlorophenyl) group is critical. Modifications to the phenyl ring or its replacement can drastically alter the binding profile. Sila-substitution (carbon to silicon) at the 4-position, for instance, has been shown to produce a compound with a significantly different receptor selectivity profile compared to Haloperidol.[16]

  • N-alkylation Group: This is the most common point of diversification. Replacing the butyrophenone moiety with other arylalkyl or heteroarylalkyl groups can tune the balance of D2R versus 5-HT2AR affinity, a key determinant of atypicality.[5][6] For example, introducing moieties that enhance 5-HT2A antagonism can potentially reduce the risk of extrapyramidal side effects (EPS).[17]

Visualization of Key Concepts

Drug Development Workflow

G cluster_0 Chemical Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization Scaffold This compound Scaffold Synth N-Alkylation Protocol (Part 2) Scaffold->Synth Purify Purification & QC (HPLC, NMR, MS) Synth->Purify Binding Primary Binding Assays (D2R, 5-HT2A) (Protocol 3.1) Purify->Binding Test Compound Functional Functional Assays (Antagonist Mode) (Protocol 3.2) Binding->Functional High-Affinity Hits SAR SAR Analysis (Part 4) Functional->SAR Pharmacology Data Design Design Next-Gen Analogs SAR->Design Design->Synth Iterative Synthesis

Caption: Iterative workflow for antipsychotic development.

Key Pharmacological Targets

G Antipsychotic Novel Antipsychotic (Piperidine Derivative) D2R Dopamine D2 Receptor Antipsychotic->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor Antipsychotic->HT2AR Antagonism Gi Gαi/o D2R->Gi Coupling Efficacy Antipsychotic Efficacy (Positive Symptoms) D2R->Efficacy Gq Gαq/11 HT2AR->Gq Coupling SideEffects Reduced EPS Risk HT2AR->SideEffects AC Adenylyl Cyclase (cAMP ↓) Gi->AC Inhibition PLC Phospholipase C ([Ca²⁺]i ↑) Gq->PLC Activation

Caption: Dual-target mechanism of atypical antipsychotics.

Conclusion and Future Directions

The this compound scaffold is a time-tested and highly valuable starting point for the discovery of novel antipsychotic agents. By employing systematic synthetic diversification coupled with a robust in vitro screening cascade, researchers can efficiently generate and evaluate new chemical entities with potentially superior pharmacological profiles. Promising lead compounds identified through the protocols described herein—those exhibiting high affinity and potent antagonism at both D2 and 5-HT2A receptors, ideally with a favorable selectivity profile—should be advanced into secondary assays, including assessment of off-target activities (e.g., hERG, other CNS receptors) and subsequent evaluation in preclinical in vivo models of psychosis.

References

  • Chang, C. W., et al. (2011). Design, synthesis, and pharmacological evaluation of haloperidol derivatives as novel potent calcium channel blockers with vasodilator activity. PLoS One, 6(11), e27673.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
  • Ablordeppey, S. Y., et al. (2000). Design, Synthesis, and Evaluation of Metabolism-Based Analogues of Haloperidol Incapable of Forming MPP+-like Species. Journal of Medicinal Chemistry, 43(19), 3543-3550.
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
  • Chang, C. W., et al. (2011). Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity. ResearchGate.
  • Grimm, S. W., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Chembiochem, 6(10), 1769-75.
  • Tacke, R., et al. (2007). Sila-haloperidol, a silicon analogue of the dopamine (D2) receptor antagonist haloperidol: synthesis, pharmacological properties, and metabolic fate. Journal of Medicinal Chemistry, 50(19), 4596-607.
  • Gardner, C. R., et al. (2005). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry Letters, 15(16), 3740-3744.
  • Ibi, D., et al. (2020). Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. Bioorganic & Medicinal Chemistry, 28(24), 115822.
  • Bhattacharyya, S., et al. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Serotonin Receptors in Neurobiology.
  • ResearchGate. (n.d.). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and....
  • Hübner, H. (2008). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
  • Temple, D. L., Jr., et al. (1982). Synthesis and biological characterization of .alpha.-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogs as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 25(9), 1045-51.
  • International Journal of Pharmaceutical Sciences Review and Research. (2012). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. 3(1), 1-10.
  • Wikipedia. (n.d.). Butyrophenone.
  • Lunkad, A. (2023). SAR of Butyrophenone. YouTube.
  • ChemEurope.com. (n.d.). Butyrophenone.
  • Peroutka, S. J., & Snyder, S. H. (1980). Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies. The Journal of pharmacology and experimental therapeutics, 215(3), 582–587.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Organic Syntheses. (n.d.). Procedure.
  • Carvajal, M. U., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & pharmaceutical bulletin, 53(1), 64–66.
  • Ro Rsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of medicinal chemistry, 67(9), 7224–7244.
  • Kumar, P., et al. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current drug targets, 21(1), 57–79.

Sources

Application Notes and Protocols for the Development of Analgesic Compounds from 4-(4-Chlorophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-(4-Chlorophenyl)piperidine Scaffold as a Privileged Structure in Analgesic Drug Discovery

The this compound moiety is a cornerstone in the design of potent analgesic agents. Its rigid structure provides a well-defined scaffold for interacting with key biological targets, most notably the μ-opioid receptor, which is central to pain modulation. The strategic placement of the chlorophenyl group often enhances lipophilicity, which can improve bioavailability and blood-brain barrier penetration, crucial for centrally acting analgesics[1]. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and in vivo evaluation of novel analgesic candidates based on this critical pharmacophore. The protocols and insights presented herein are designed to empower researchers to rationally design and develop the next generation of pain therapeutics.

Synthetic Strategies and Methodologies

The synthesis of analgesic compounds from this compound derivatives typically commences with the formation of the core intermediate, 4-(4-chlorophenyl)-4-hydroxypiperidine. From this versatile starting material, a variety of potent analgesics can be accessed through N-alkylation or N-acylation.

Synthesis of the Core Intermediate: 4-(4-Chlorophenyl)-4-hydroxypiperidine

A common and efficient method for the synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine involves a Grignard reaction with a protected 4-piperidone derivative[2]. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is advantageous due to its stability in the basic conditions of the Grignard reaction and its facile removal under acidic conditions[2].

Protocol 1: Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • To a stirred solution of 4-piperidone hydrochloride monohydrate in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine or sodium hydroxide to neutralize the hydrochloride.

  • Add di-tert-butyl dicarbonate ((Boc)2O) to the reaction mixture.

  • Stir the reaction at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

Step 2: Grignard Reaction with 4-Chlorophenylmagnesium Bromide

  • Prepare the Grignard reagent, 4-chlorophenylmagnesium bromide, in situ from 1-bromo-4-chlorobenzene and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF) or purchase a commercially available solution.

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-piperidone in anhydrous THF and cool the solution to 0°C in an ice bath.

  • Slowly add the Grignard reagent dropwise to the cooled N-Boc-4-piperidone solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate.

Step 3: Deprotection to Yield 4-(4-Chlorophenyl)-4-hydroxypiperidine

  • Dissolve the Boc-protected intermediate in a suitable solvent such as 1,4-dioxane or methanol.

  • Add a strong acid, such as hydrochloric acid (HCl) in 1,4-dioxane, to the solution[3].

  • Stir the reaction at room temperature for a few hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the free amine product with an organic solvent.

  • Dry the organic layer and concentrate it to yield 4-(4-chlorophenyl)-4-hydroxypiperidine, which can be further purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) and Lead Optimization

The analgesic potency and pharmacological profile of this compound derivatives can be significantly modulated by substitutions at the piperidine nitrogen. Understanding these structure-activity relationships is crucial for rational drug design.

N-Substituent Modifications
  • N-Aralkyl Substituents: The introduction of an aralkyl group, particularly a phenethyl group, on the piperidine nitrogen is a well-established strategy to significantly enhance analgesic potency[4]. This is a key structural feature of highly potent opioids like fentanyl[5]. The aromatic ring of the N-substituent is believed to engage in additional binding interactions within the opioid receptor.

  • N-Acyl Substituents: Acylation of the piperidine nitrogen can also lead to potent analgesic compounds. The nature of the acyl group is critical, with short-chain alkyl amides often showing good activity.

Table 1: Illustrative SAR Data for N-Substituted this compound Derivatives

Compound IDN-SubstituentAnalgesic Potency (ED50, mg/kg, Mouse Hot Plate)
CPHP-01 -HInactive
CPHP-02 -CH315.2
CPHP-03 -CH2CH2Ph0.8
CPHP-04 -C(O)CH2CH35.4

This data is illustrative and intended for educational purposes.

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a powerful tool in lead optimization[6]. In the context of this compound derivatives, bioisosteric replacements can be employed to improve pharmacokinetic properties, reduce toxicity, and modulate receptor selectivity.

  • Phenyl Ring Bioisosteres: The 4-chlorophenyl group is a key pharmacophoric element. However, its replacement with other aromatic or heteroaromatic rings can lead to compounds with improved properties. For instance, replacing the phenyl ring with a bioisosteric heterocycle like thiophene or pyridine can alter the electronic properties and hydrogen bonding potential of the molecule[7]. Saturated bioisosteres of the phenyl ring, such as bicyclo[2.2.2]octane, have also been explored to improve physicochemical properties like solubility and metabolic stability[5].

In Vivo Evaluation of Analgesic Activity

The in vivo assessment of analgesic activity is a critical step in the drug discovery pipeline. The hot plate and tail-flick tests are two of the most widely used methods for evaluating thermal nociception and are particularly sensitive to centrally acting analgesics like opioids.

Hot Plate Test

The hot plate test measures the reaction time of an animal to a thermal stimulus, reflecting a supraspinal response to pain[8].

Protocol 2: Hot Plate Test in Mice

  • Apparatus: A commercially available hot plate apparatus with a controlled surface temperature and a transparent restraining cylinder.

  • Animal Model: Male Swiss Webster mice (20-25 g) are commonly used.

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment[9][10].

  • Procedure:

    • Set the hot plate temperature to a constant, non-injurious temperature, typically between 52-55°C[8][10].

    • Gently place a mouse on the hot plate and start a timer.

    • Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking, or jumping.

    • Stop the timer as soon as a clear nocifensive response is observed and record the latency.

    • To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established, after which the animal is removed from the hot plate regardless of its response[9].

  • Drug Administration: Administer the test compound, vehicle control, and a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal or oral).

  • Data Collection: Measure the response latency at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes) to determine the time course of the analgesic effect.

  • Data Analysis: The analgesic effect is determined by a statistically significant increase in the response latency compared to the vehicle-treated group. The results can be expressed as the raw latency or as the percentage of Maximum Possible Effect (%MPE).

Tail-Flick Test

The tail-flick test is a measure of a spinal reflex to a thermal stimulus and is highly predictive of opioid-like analgesic activity[11][12].

Protocol 3: Tail-Flick Test in Rats

  • Apparatus: A tail-flick analgesia meter that provides a focused, radiant heat source and an automated timer.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are a suitable model.

  • Acclimation: Acclimate the rats to the testing environment and handling for several days before the experiment.

  • Procedure:

    • Gently restrain the rat, allowing its tail to be exposed.

    • Position the tail over the radiant heat source, typically 2-3 cm from the tip[12].

    • Activate the heat source, which will start the timer.

    • The timer automatically stops when the rat flicks its tail away from the heat.

    • Record the tail-flick latency. A cut-off time (e.g., 10-12 seconds) is essential to prevent tissue damage[12].

  • Drug Administration: Administer the test compounds and controls as described for the hot plate test.

  • Data Collection: Measure the tail-flick latency at predetermined time points post-drug administration.

  • Data Analysis: An increase in the tail-flick latency indicates an analgesic effect. The data can be analyzed similarly to the hot plate test.

Data Presentation and Interpretation

Table 2: Hypothetical In Vivo Analgesic Activity Data

CompoundDose (mg/kg, i.p.)Peak Analgesic Effect (%MPE)Time to Peak Effect (min)
Vehicle -< 10%-
Morphine 1085%30
CPHP-03 192%30
CPHP-04 565%60

This data is illustrative and intended for educational purposes.

Visualization of Workflows

Drug Discovery and Development Workflow

DrugDiscoveryWorkflow Target Target Identification (μ-Opioid Receptor) Synthesis Synthesis of This compound Derivatives Target->Synthesis SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt InVivo In Vivo Analgesic Screening (Hot Plate, Tail-Flick) SAR->InVivo Bioisosterism Bioisosteric Replacement Bioisosterism->Lead_Opt Lead_Opt->Synthesis Lead_Opt->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: A generalized workflow for the discovery and development of analgesic compounds.

Synthetic Pathway Visualization

SyntheticPathway cluster_0 Synthesis of Core Intermediate cluster_1 N-Substitution Piperidone 4-Piperidone HCl Protection (Boc)2O, Base Boc_Piperidone N-Boc-4-piperidone Grignard Reaction 1. 4-Cl-Ph-MgBr 2. H2O workup Piperidone->Boc_Piperidone Boc_CPHP Boc-Protected Intermediate Deprotection HCl Boc_Piperidone->Boc_CPHP CPHP 4-(4-Chlorophenyl)-4- hydroxypiperidine Boc_CPHP->CPHP N_Alkylation N-Alkylation R-X, Base CPHP->N_Alkylation Route A N_Acylation N-Acylation R-COCl, Base CPHP->N_Acylation Route B Analogs Final Analgesic Compounds N_Alkylation->Analogs N_Acylation->Analogs

Caption: Key synthetic routes to analgesic compounds from 4-piperidone.

In Vivo Analgesic Screening Workflow

InVivoWorkflow Start Start: Animal Acclimation Baseline Baseline Measurement (Hot Plate / Tail-Flick) Start->Baseline Dosing Compound Administration (Test, Vehicle, Positive Control) Baseline->Dosing Timepoints Post-Dosing Measurements (e.g., 15, 30, 60, 120 min) Dosing->Timepoints Analysis Data Analysis (%MPE, Statistical Significance) Timepoints->Analysis End End of Experiment Analysis->End

Caption: Experimental workflow for in vivo analgesic screening assays.

References

  • Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. ConductScience.
  • Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284. [Link]
  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. ConductScience.
  • Mogil, J. S. (2009). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. In Pain in Animals (pp. 1-15). Karger Publishers.
  • Wikipedia. (2023). Tail flick test.
  • JoVE. (2017). Mouse Model of Small Fiber Neuropathy.
  • Pharmacology Education. (2023, August 29). Tail Flick Test in Rats | Analgesiometer Experiment Using Ex-Pharm Software [Video]. YouTube.
  • Maze Engineers. (n.d.). Tail Flick Test. ConductScience.
  • Neurofit. (n.d.). Rodent behavioural test - Pain and inflammation - Tail Flick.
  • Conduct Science. (n.d.). Tail Flick Test.
  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., ... & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]
  • Sultan Qaboos University House of Expertise. (n.d.). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives.
  • Jahan, S., Akhtar, S., Saify, Z. S., Mushtaq, N., Sial, A. A., Kamil, A., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • ResearchGate. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives.
  • Kumar, V., & T. M. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046-14128. [Link]
  • Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377-381.
  • Chem-Impex. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine.
  • Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. [Link]
  • Colapret, J. A., et al. (1989). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry, 32(5), 968-974.
  • Van Daele, P. G., De Bruyn, M. F., Boey, J. M., Sanczuk, S., Agten, J. T., & Janssen, P. A. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittel-Forschung, 26(8), 1521-1531.
  • Jones, C. P., et al. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2174-2177.
  • Domainex. (2023, September 7). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method.
  • ResearchGate. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring.
  • Baran, P. S. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.

Sources

HPLC method for the analysis of 4-(4-Chlorophenyl)piperidine.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of 4-(4-Chlorophenyl)piperidine by High-Performance Liquid Chromatography

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. As a crucial intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity and identity is paramount. This document provides a comprehensive guide for researchers and drug development professionals, detailing the method development strategy, optimized chromatographic conditions, and a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. The method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.

Introduction and Analyte Background

This compound is a key building block in medicinal chemistry, notably in the synthesis of antipsychotic drugs like Haloperidol and other central nervous system (CNS) agents. Its chemical structure consists of a piperidine ring and a chlorophenyl group[1]. The purity of this starting material directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quality control in research and manufacturing environments.

This guide addresses the common chromatographic challenges associated with basic compounds like this compound and provides a systematic approach to developing and validating a suitable HPLC method.

Analyte Properties & Chromatographic Challenges

Understanding the physicochemical properties of this compound is fundamental to developing a successful HPLC method.

  • Structure: C₁₁H₁₄ClN[1]

  • Molecular Weight: 195.69 g/mol [1]

  • Chemical Nature: The presence of the piperidine nitrogen makes the molecule basic. This is the primary challenge in RP-HPLC. At a neutral or acidic pH, the nitrogen atom becomes protonated, leading to a positively charged species. This cation can interact ionically with deprotonated residual silanols on the silica-based stationary phase, resulting in poor peak shape (tailing), variable retention times, and low efficiency[2].

  • Hydrophobicity: The chlorophenyl group imparts significant hydrophobicity (estimated LogP of 2.7), making it well-suited for retention on a non-polar stationary phase like C18 in reversed-phase chromatography[1][3].

  • UV Absorbance: The chlorophenyl moiety acts as a chromophore, allowing for UV detection. A wavelength of approximately 220-230 nm is typically effective for this type of aromatic system. A developed method for a similar compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, successfully utilized UV detection at 220 nm[4].

Method Development Strategy

The goal is to achieve a symmetric peak shape, adequate retention, and resolution from potential impurities. Reversed-phase chromatography is the preferred mode due to the analyte's hydrophobic nature[5]. The strategy focuses on mitigating the negative effects of the basic piperidine nitrogen.

MethodDevelopment cluster_Analyte Analyte Characterization cluster_Challenge Chromatographic Challenge cluster_Solution Strategic Solution cluster_Result Outcome A Basic Piperidine Moiety D Peak Tailing due to Silanol Interactions A->D causes B Hydrophobic Chlorophenyl Group E Use C18 Column (Hydrophobic Retention) B->E dictates use of C UV Chromophore G UV Detection (Quantitation) C->G enables F Control Mobile Phase pH (Suppress Silanol Interaction) D->F mitigated by H Optimized & Robust HPLC Method E->H F->H G->H

Figure 1. Logic diagram for HPLC method development.
  • Column Selection: A high-purity, end-capped C18 column is the ideal choice. Modern columns have a lower density of residual silanols, minimizing the primary cause of peak tailing for basic compounds[3].

  • Mobile Phase pH Control: To ensure consistent ionization and minimize silanol interactions, the mobile phase pH must be buffered. Operating at a low pH (e.g., 2.5-3.5) offers two advantages: the analyte is consistently protonated, and the residual silanols on the stationary phase are protonated (neutral), preventing ionic interactions and leading to improved peak symmetry[3].

  • Organic Modifier: Acetonitrile is chosen over methanol as it generally provides better peak shape, lower viscosity (leading to lower backpressure), and different selectivity[2].

  • Detector Wavelength: Based on the UV-active chlorophenyl group, a wavelength of 225 nm is selected for sensitive detection.

Optimized HPLC Method & Chromatographic Conditions

The following conditions were optimized to provide a rapid and robust analysis.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with UV/DAD detector
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 50% Mobile Phase A : 50% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 225 nm
Run Time 10 minutes
Expected Retention Time Approximately 4.5 minutes

Sample and Standard Preparation

Diluent: A mixture of 50:50 Water:Acetonitrile is used as the diluent to match the mobile phase composition, ensuring good peak shape.

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

Working Standard Solution (0.1 mg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix thoroughly. This solution is used for calibration and system suitability checks.

Sample Solution (0.1 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Prepare a 1.0 mg/mL stock solution as described for the standard.

  • Perform a 1-in-10 dilution to obtain the final concentration of 0.1 mg/mL.

Method Validation Protocol

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose[6].

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range 50% to 150% of the nominal concentration (0.05 mg/mL to 0.15 mg/mL).
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at three concentration levels (80%, 100%, 120%).
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate injections of the standard solution.
Intermediate Precision %RSD ≤ 2.0% for analyses performed on different days by different analysts.
Detection Limit (LOD) Signal-to-Noise ratio of approximately 3:1. To be determined experimentally.
Quantitation Limit (LOQ) Signal-to-Noise ratio of approximately 10:1. Precision at this concentration should have %RSD ≤ 10%.
Robustness No significant change in results when small, deliberate variations are made to method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C).

The validation process confirms that the analytical procedure is reliable, reproducible, and provides scientifically sound data[7][8].

Experimental Protocol & Workflow

The following diagram illustrates the complete workflow for a single analysis.

Workflow A 1. Prepare Mobile Phase & Equilibrate System B 2. Prepare Standard and Sample Solutions (0.1 mg/mL) A->B C 3. System Suitability Test (SST) Inject Working Standard (n=5) B->C D 4. Verify SST Criteria (%RSD < 2.0, Tailing < 1.5) C->D G Fail D->G Criteria Not Met H Pass D->H Criteria Met E 5. Analyze Samples Inject Blank, Standard, Samples F 6. Process Data Integrate Peaks & Calculate Concentration E->F G->A Troubleshoot & Re-equilibrate H->E

Figure 2. Step-by-step experimental workflow for HPLC analysis.

Step-by-Step Protocol:

  • System Preparation:

    • Prepare the mobile phases as described in Section 4.

    • Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability:

    • Perform five replicate injections of the Working Standard Solution (0.1 mg/mL).

    • Calculate the %RSD of the peak areas and retention times. The %RSD should be ≤ 2.0%.

    • Verify that the USP tailing factor for the this compound peak is ≤ 1.5.

    • Do not proceed if the system suitability criteria are not met.

  • Analysis Sequence:

    • Inject the diluent (blank) to ensure no carryover or system contamination.

    • Inject the Working Standard Solution.

    • Inject the Sample Solution(s) in duplicate.

    • Inject the Working Standard Solution periodically (e.g., after every 10 sample injections) to verify system stability.

  • Data Processing:

    • Integrate the peak area of the this compound peak in all chromatograms.

    • Calculate the concentration of this compound in the sample using the following external standard formula:

    Sample Concentration (mg/mL) = (Area of Sample / Area of Standard) x Concentration of Standard (mg/mL)

Conclusion

The RP-HPLC method described in this application note is rapid, specific, and reliable for the quantitative determination of this compound. The method development strategy effectively overcomes the challenges associated with analyzing basic compounds, yielding excellent peak symmetry and reproducibility. The comprehensive validation performed in accordance with ICH guidelines demonstrates that the method is fit for its intended purpose in quality control and research settings, ensuring the integrity of data for this critical pharmaceutical intermediate.

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • PubChem. This compound. National Center for Biotechnology Information.
  • ResearchGate. (2011). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds.
  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Importance of RP-HPLC in Analytical Method Development: A Review.
  • Birajdar, A.S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Patel, R. et al. (2012). Analytical Method Development and Validation by RP-HPLC technique: a Review. Journal of Applied Pharmaceutical Science, 2(5), 1-5.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks.

Sources

GC-MS protocol for detecting 4-(4-Chlorophenyl)piperidine in biological matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 4-(4-Chlorophenyl)piperidine in Biological Matrices by Gas Chromatography-Mass Spectrometry

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of this compound (4-CPP) in biological matrices, such as plasma and urine, using Gas Chromatography-Mass Spectrometry (GC-MS). 4-CPP is a significant metabolite of the antipsychotic drug haloperidol, and its monitoring is crucial for pharmacokinetic, toxicological, and forensic investigations.[1][2] The methodology detailed herein employs a robust liquid-liquid extraction (LLE) procedure for sample cleanup, followed by GC-MS analysis. An optional derivatization step is also described to enhance chromatographic performance. This protocol is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices and incorporating rigorous method validation parameters compliant with international guidelines to ensure data integrity and trustworthiness.

Introduction and Significance

This compound (4-CPP) is a principal metabolite of haloperidol, a widely prescribed butyrophenone antipsychotic agent. The parent drug undergoes extensive metabolism, and the quantification of its metabolites, like 4-CPP, is essential for understanding its complete pharmacokinetic profile, assessing patient compliance, and investigating potential toxicity.[1] Given the complexity of biological matrices, a highly selective and sensitive analytical method is required for accurate measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this application, offering a powerful combination of high-resolution chromatographic separation and highly specific mass-based detection.[3][4] This dual capability allows for the unambiguous identification and precise quantification of 4-CPP, even at trace levels, minimizing interferences from endogenous matrix components.[4] This application note provides a complete workflow, from sample preparation to data analysis, grounded in established bioanalytical method validation principles.

Principle of the Method

The analytical workflow is a multi-stage process designed to isolate 4-CPP from the biological matrix, separate it from other components, and accurately measure its concentration. The core stages involve:

  • Sample Preparation: A biological sample (e.g., plasma) is first fortified with an internal standard (IS) to correct for variability during sample processing. The sample is then alkalinized to ensure 4-CPP is in its neutral, free-base form, facilitating its extraction into an immiscible organic solvent via Liquid-Liquid Extraction (LLE).

  • Derivatization (Optional): To improve volatility, thermal stability, and chromatographic peak shape, the extracted analyte can be chemically modified through acylation. This step converts the secondary amine of the piperidine ring into an amide, which is more amenable to GC analysis.[2][5][6]

  • GC-MS Analysis: The prepared sample is injected into the GC, where the analyte and internal standard are separated on a capillary column based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by Electron Ionization), fragmented, and detected based on their mass-to-charge ratios (m/z).

  • Quantification: The concentration of 4-CPP is determined by comparing the ratio of its peak area to that of the known-concentration internal standard against a calibration curve generated from standards of known concentrations.[7]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Sample Biological Sample (Plasma, Urine) Add_IS Spike with Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Deriv Optional Derivatization Recon->Deriv GCMS GC-MS Injection & Analysis Deriv->GCMS Inject Data Data Acquisition (Peak Area Ratio) GCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Figure 1: High-level experimental workflow for 4-CPP analysis.

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • This compound (≥98% purity) reference standard

  • Internal Standard (IS): this compound-d4 or N-(3-Trifluoromethylphenyl)piperazine[2]

  • Methanol (HPLC or MS grade)

  • Acetonitrile (HPLC or MS grade)

  • Dichloromethane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Sodium Hydroxide (NaOH), 1M and 10M solutions

  • Hydrochloric Acid (HCl), 1M solution

  • Anhydrous Sodium Sulfate

  • Derivatizing agent (optional): Trifluoroacetic Anhydride (TFAA) or Pentafluorobenzoyl Chloride[2]

  • Ultrapure Water (Type I)

  • Control biological matrix (e.g., drug-free human plasma)

Instrumentation
  • Gas chromatograph with a capillary column inlet (split/splitless) coupled to a single quadrupole or tandem mass spectrometer (GC-MS/MS).

  • Autosampler for automated injection.

  • Analytical balance, vortex mixer, centrifuge, and nitrogen evaporation system.

Step-by-Step Experimental Protocol

Preparation of Standard and QC Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of 4-CPP and the Internal Standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the 4-CPP primary stock solution with 50:50 methanol:water to create working solutions for calibration standards.

  • Calibration Standards (CS): Spike control biological matrix with the appropriate working standard solutions to achieve a calibration curve over the desired concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in control matrix at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 75, 750 ng/mL). QC stock solutions should be prepared from a separate weighing of the reference standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized for a 0.5 mL plasma sample. Volumes should be scaled accordingly for other matrices or sample volumes.

LLE_Protocol start Start: 0.5 mL Plasma Sample in a 15 mL tube add_is Add 50 µL of Internal Standard Solution start->add_is vortex1 Vortex briefly (10 seconds) add_is->vortex1 add_naoh Add 100 µL of 1M NaOH (to basify, pH > 10) vortex1->add_naoh vortex2 Vortex briefly (10 seconds) add_naoh->vortex2 add_solvent Add 5 mL of Extraction Solvent (Ethyl Acetate) vortex2->add_solvent mix Mix vigorously (Vortex 5 min or rock 15 min) add_solvent->mix centrifuge Centrifuge (10 min at 3000 x g) mix->centrifuge transfer Transfer supernatant (organic layer) to a new tube centrifuge->transfer evaporate Evaporate to dryness under Nitrogen stream at 40°C transfer->evaporate reconstitute Reconstitute residue in 100 µL of Ethyl Acetate evaporate->reconstitute end Ready for GC-MS Injection reconstitute->end

Figure 2: Detailed workflow for the Liquid-Liquid Extraction (LLE) protocol.
  • Aliquot Sample: Pipette 0.5 mL of the biological sample (standard, QC, or unknown) into a clean glass centrifuge tube.

  • Add Internal Standard: Spike each sample with a fixed amount (e.g., 50 µL) of the IS working solution (e.g., at 100 ng/mL).

  • Alkalinize: Add 100 µL of 1M NaOH to each tube and vortex briefly. This ensures the analyte is in its non-ionized form, maximizing extraction efficiency into the organic solvent.[3]

  • Extract: Add 5 mL of ethyl acetate (or dichloromethane). Cap and vortex vigorously for 5 minutes.

  • Separate Phases: Centrifuge at 3000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Isolate: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any protein interface.

  • Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of ethyl acetate or another suitable solvent for GC injection. Vortex to ensure the analyte is fully dissolved. Transfer to an autosampler vial.

Optional Derivatization Protocol (Acylation)

Causality: Derivatization is employed to block the active hydrogen on the secondary amine of the piperidine ring. This reduces polar interactions with the GC column, leading to more symmetrical peak shapes, improved thermal stability, and potentially lower detection limits.[4][5]

  • After the evaporation step (4.2, step 7), reconstitute the residue in 100 µL of acetonitrile.

  • Add 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60°C for 30 minutes.

  • Allow the sample to cool to room temperature.

  • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitute the final residue in 100 µL of ethyl acetate for injection.

GC-MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation in use.

Parameter Recommended Setting Rationale
GC System
ColumnDB-5ms or equivalent (5% Phenyl-Methylpolysiloxane)A versatile, low-polarity column providing excellent separation for a wide range of semi-volatile compounds.[3]
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good balance between resolution and analysis time.
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Injector
ModeSplitlessMaximizes analyte transfer to the column for trace-level sensitivity.
Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.[3]
Injection Volume1 µL
Oven Program
Initial Temp100 °C, hold for 1 minAllows for solvent focusing at the head of the column.
Ramp15 °C/min to 280 °CA moderate ramp rate to ensure good separation from matrix components.
Final HoldHold at 280 °C for 5 minEnsures elution of all components and cleans the column for the next run.
Mass Spectrometer
Transfer Line Temp280 °CPrevents analyte condensation between the GC and MS.[3]
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[4]
Ionization Energy70 eVIndustry standard energy that generates stable and extensive fragment libraries (e.g., NIST).[4]
Ion Source Temp230 °CAn optimized temperature to maintain ion formation efficiency and prevent contamination.
Data Acquisition
ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions of the analyte and IS, reducing chemical noise.
Monitored Ions4-CPP (MW: 195.7): m/z 195 (M+), 154, 125 (Quantifier), 111These ions are characteristic of the 4-CPP structure. The molecular ion (195) and key fragments provide specificity.
IS (if TFM-Piperazine): m/z 230 (M+), 188, 175 (Quantifier)Characteristic ions for the proposed internal standard.

Method Validation

To ensure the trustworthiness and reliability of the generated data, the method must be validated according to guidelines from regulatory bodies like the FDA or EMA.[8][9][10]

Validation Parameter Acceptance Criteria Purpose
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention times of the analyte and IS in blank matrix.Ensures the signal is from the analyte, not from endogenous matrix components.[9]
Calibration Curve ≥ 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.Demonstrates a linear relationship between concentration and instrument response.[9]
Accuracy & Precision Intra- & Inter-day: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).Confirms the closeness of measured values to the true value and the reproducibility of the method.[8]
LLOQ The lowest standard on the curve with accuracy and precision within ±20% and a signal-to-noise ratio >10.Defines the lowest reliable concentration that can be measured.
Recovery Consistent, precise, and reproducible. Typically >60% is desirable.Measures the efficiency of the extraction process.
Matrix Effect CV of peak area ratios (post-extraction spiked vs. neat solution) from ≥6 sources of matrix should be ≤15%.Assesses the ion suppression or enhancement caused by the biological matrix.
Stability Analyte concentration within ±15% of nominal concentration under various storage conditions (freeze-thaw, short-term, long-term).Ensures the analyte does not degrade during sample handling, storage, and analysis.

References

  • A Comparative Guide to the Analysis of 1-Acetylpiperidine in Complex Mixtures: HPLC-UV vs. GC-MS. (2025). Benchchem.
  • Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis. (2025). Benchchem.
  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). LCGC.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • 4-(4-Chlorophenyl)-4-hydroxypiperidine. (n.d.). PubChem. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Journal of Pharmaceutical Analysis. [Link]
  • This compound. (2025). Chemsrc. [Link]
  • Bioanalytical Method Validation. (2018). U.S.
  • Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency (EMA). [Link]
  • ICH M10 on bioanalytical method validation. (2022). European Medicines Agency (EMA). [Link]
  • Bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
  • INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. (2020).
  • A new mixed mode solid phase extraction strategy for opioids, cocaines, amphetamines and adulterants in human blood with hybrid liquid chromatography tandem mass spectrometry detection. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). National Institutes of Health (NIH). [Link]
  • Quantitative and Qualitative GC and GC-MS. (2022). Chemistry LibreTexts. [Link]
  • What Is Derivatization In GC-MS?. (2024). Chemistry For Everyone - YouTube. [Link]
  • [Chemical toxicological analysis of haloperidol metabolite 4-(4-chlorophenyl)-4-hydroxypipiridine in urine by high-performance liquid chromatography]. (2009). Sudebno-meditsinskaia ekspertiza. [Link]
  • Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection. (1996).
  • Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. (2006).

Sources

Application Note: Quantification of 4-(4-Chlorophenyl)piperidine in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 4-(4-Chlorophenyl)piperidine (4-CPP) in human urine samples. 4-CPP is a primary metabolite of the widely used antipsychotic drug haloperidol.[1][2][3] Monitoring its concentration in urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological investigations.[3] The described method utilizes Solid-Phase Extraction (SPE) for sample clean-up and purification, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This approach offers high selectivity, specificity, and a wide dynamic range, meeting the rigorous standards for bioanalytical method validation.[4][5][6]

Introduction

This compound (4-CPP), also referred to as CPHP in some literature, is a significant metabolite formed during the extensive hepatic metabolism of haloperidol.[3][7] Haloperidol is a potent antipsychotic medication used in the treatment of various psychiatric disorders.[3] Given the large interindividual variability in drug metabolism, quantifying urinary 4-CPP provides valuable insights into patient-specific pharmacokinetics and adherence to therapy.[8]

The analytical challenge in biofluids like urine lies in the complexity of the matrix, which contains numerous endogenous compounds that can interfere with the analysis. Therefore, a highly selective sample preparation technique coupled with a sensitive detection method is paramount. This protocol employs a mixed-mode cation exchange Solid-Phase Extraction (SPE) to isolate the basic 4-CPP analyte from the complex urine matrix. Detection and quantification are achieved using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, which ensures exceptional specificity and sensitivity. The method has been validated according to internationally recognized guidelines to ensure the reliability of the analytical results.[4][5][6]

Principle of the Method

The workflow begins with the enzymatic hydrolysis of urine samples to cleave any conjugated forms of 4-CPP, ensuring the measurement of total analyte concentration. Subsequently, the sample is subjected to Solid-Phase Extraction (SPE). A mixed-mode cation exchange sorbent is employed, leveraging the basic nature of the piperidine moiety for strong retention while allowing for the effective removal of neutral and acidic interferences. After elution, the purified extract is analyzed by LC-MS/MS. The analyte is chromatographically separated from residual matrix components on a C18 column and detected by a triple quadrupole mass spectrometer. Quantification is performed using a stable isotope-labeled internal standard (SIL-IS), this compound-d4, to compensate for matrix effects and variability in extraction recovery and instrument response.[9]

Materials and Reagents

  • Standards: this compound HCl (Sigma-Aldrich, P/N: C7905 or equivalent), this compound-d4 (Toronto Research Chemicals or equivalent)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (≥98%), Ammonium Hydroxide (≥28%)

  • Reagents: β-Glucuronidase from Helix pomatia (Sigma-Aldrich or equivalent), Ammonium Acetate

  • SPE Cartridges: Mixed-Mode Cation Exchange SPE cartridges (e.g., Waters Oasis MCX, 3 cc, 60 mg)

  • Urine: Drug-free human urine for blanks, calibration standards, and quality control samples.

Instrumentation

  • Liquid Chromatography: UHPLC system (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)

  • Analytical Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex 6500+) equipped with an electrospray ionization (ESI) source.

  • Automated SPE System (Optional): TECAN Freedom Evo or similar for high-throughput sample processing.[10]

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-CPP and 4-CPP-d4 in methanol to create individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the 4-CPP stock solution in 50:50 methanol:water to create working solutions for spiking calibration standards (CALs).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 4-CPP-d4 stock solution with 50:50 methanol:water.

  • Calibration (CAL) and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human urine to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of QCs (low, mid, high).

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is optimized for a mixed-mode cation exchange cartridge.

  • Hydrolysis: To 1 mL of urine sample (blank, CAL, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL) and 500 µL of 1M ammonium acetate buffer (pH 5.0). Add 20 µL of β-glucuronidase enzyme solution. Vortex and incubate at 60°C for 2 hours.

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water. Do not allow the sorbent to dry.

  • Loading: Load the hydrolyzed sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 2 mL of 0.1% formic acid in water.

    • Wash 2: 2 mL of methanol.

  • Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex to mix and transfer to an autosampler vial.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation s1 1. Urine Sample (1 mL) s2 2. Add IS & Hydrolyze (β-Glucuronidase, 60°C) s1->s2 spe1 3. Condition Cartridge (Methanol, Water) spe2 4. Load Sample s2->spe2 spe1->spe2 spe3 5. Wash Interferences (Acidified Water, Methanol) spe2->spe3 spe4 6. Elute Analyte (5% NH4OH in Methanol) spe3->spe4 f1 7. Evaporate to Dryness spe4->f1 f2 8. Reconstitute in Mobile Phase f1->f2 f3 9. Inject into LC-MS/MS f2->f3

LC-MS/MS Method Parameters

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temp.450°C
Desolvation Gas Flow800 L/hr
MRM Transitions
Analyte Precursor Ion (m/z)
4-CPP (Quantifier)198.1
4-CPP (Qualifier)198.1
4-CPP-d4 (IS)202.1

Analytical_Workflow Sample Urine Sample Collection Prep Sample Preparation (Hydrolysis + SPE) Sample->Prep Analysis LC-MS/MS Analysis (Separation & Detection) Prep->Analysis Data Data Acquisition (MRM Mode) Analysis->Data Processing Data Processing (Integration & Quantification) Data->Processing Report Final Report (Concentration Results) Processing->Report

Method Validation and Results

The method was validated following FDA guidelines for bioanalytical method validation.[4][11][12] The key performance characteristics are summarized below.

  • Linearity: The calibration curve was linear over the range of 1–1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated using QC samples. The results were within the acceptable limits of ±15% (±20% at the LLOQ).[10]

  • Limit of Quantification (LOQ): The LOQ was established at 1 ng/mL, demonstrating sufficient sensitivity for typical clinical and forensic applications.[13][14]

  • Selectivity: No significant interfering peaks were observed at the retention time of the analyte or IS in blank urine samples from multiple sources.

  • Matrix Effect: The use of a co-eluting stable isotope-labeled internal standard effectively compensated for any ion suppression or enhancement caused by the urine matrix, with calculated matrix effects being within acceptable ranges (85-115%).[9][10]

  • Recovery: The extraction recovery of 4-CPP from urine was consistent and reproducible across the QC levels, typically exceeding 85%.

Table 3: Summary of Method Validation Data (Illustrative)

ParameterResultAcceptance Criteria
Calibration Range1–1000 ng/mL-
> 0.998≥ 0.99
Accuracy (Bias %)
LLOQ (1 ng/mL)± 8.5%± 20%
LQC (3 ng/mL)± 6.2%± 15%
MQC (75 ng/mL)± 4.1%± 15%
HQC (750 ng/mL)± 5.5%± 15%
Precision (%CV)
LLOQ (1 ng/mL)≤ 11.3%≤ 20%
LQC (3 ng/mL)≤ 9.8%≤ 15%
MQC (75 ng/mL)≤ 7.4%≤ 15%
HQC (750 ng/mL)≤ 8.1%≤ 15%

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantification of this compound in human urine. The combination of a targeted Solid-Phase Extraction protocol and the specificity of tandem mass spectrometry ensures high-quality data suitable for clinical and research applications. The successful validation confirms that the method is accurate, precise, and robust for its intended purpose.

References

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation Guidance for Industry.
  • Fang, J., & Yu, P. H. (1997). On the metabolism of haloperidol. Biochemical pharmacology, 53(5), 633–639.
  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • Kalgutkar, A. S., Taylor, T. J., Venkatakrishnan, K., & Isin, E. M. (2003). Assessment of the Contributions of CYP3A4 and CYP3A5 in the Metabolism of the Antipsychotic Agent Haloperidol to Its Potentially Neurotoxic Pyridinium Metabolite and Effect of Antidepressants on the Bioactivation Pathway. Drug Metabolism and Disposition, 31(4), 433-440.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Semantic Scholar. (n.d.). On the metabolism of haloperidol.
  • Oduah, M. T. A., et al. (2020). Haloperidol in palliative care: Indications and Risks. ResearchGate.
  • Skorniakova, A. B., & Lazarian, D. S. (2009). [Chemical toxicological analysis of haloperidol metabolite 4-(4-chlorophenyl)-4-hydroxypipiridine in urine by high-performance liquid chromatography]. Sudebno-meditsinskaia ekspertiza, 52(1), 45–48.
  • Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
  • Al-Imam, A., et al. (2021). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Molecules, 26(11), 3193.
  • Kim, J., et al. (2013). Simultaneous Screening of 177 Drugs of Abuse in Urine Using Ultra-performance Liquid Chromatography with Tandem Mass Spectrometry. Clinical Psychopharmacology and Neuroscience, 11(3), 146-155.
  • Liu, R. H., et al. (2000). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Journal of analytical toxicology, 24(4), 275–280.
  • Higashi, Y., Nakamura, S., & Fujii, Y. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomedical chromatography, 20(9), 929–935.
  • Fernández, M. del M. R., et al. (2013). Validation of an Automated Solid-Phase Extraction Method for the Analysis of 23 Opioids, Cocaine, and Metabolites in Urine With Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of analytical toxicology, 37(8), 539–546.
  • Papaseit, E., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Analytical and bioanalytical chemistry, 405(2-3), 887–897.
  • Madej, K., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3326.
  • Kicman, A. T., et al. (2020). Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS. Analytical Methods, 12(30), 3803-3816.
  • Draper, W. M. (1996). Solid phase extraction of 2,4-D from human urine. Chemosphere, 33(8), 1515–1522.
  • Richardson, S. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of mass spectrometry and advances in the clinical lab, 68, 10-16.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(18), 7013-7019.

Sources

Application Note: Derivatization of 4-(4-Chlorophenyl)piperidine for Improved Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Chlorophenyl)piperidine is a key chemical intermediate and a potential metabolite of pharmaceutical compounds.[1][2] Its accurate and sensitive detection is crucial in various stages of drug development, including pharmacokinetic studies, impurity profiling, and toxicological analysis. However, the inherent chemical properties of this compound—specifically its polarity and lack of a strong chromophore or fluorophore—present significant challenges for direct analysis by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC).[3][4]

Derivatization is a chemical modification technique that converts an analyte into a product with properties more suitable for a given analytical method.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound to enhance its detectability. We will explore various derivatization strategies, including acylation, silylation, and fluorescent labeling, and provide detailed, step-by-step protocols. The causality behind experimental choices will be explained to ensure a deep understanding of the methodologies.

The Rationale for Derivatization

The primary objectives for derivatizing this compound are:

  • To Enhance Volatility and Thermal Stability for GC Analysis: As a polar compound, this compound exhibits poor peak shape and potential decomposition at the high temperatures required for GC analysis. Derivatization with silylating or acylating agents replaces the active hydrogen on the secondary amine, increasing volatility and thermal stability.[5][6]

  • To Introduce a Chromophore for HPLC-UV Detection: The native molecule has weak UV absorption, leading to poor sensitivity.[3] Introducing a chromophoric group, such as a phenyl or a nitro-aromatic moiety, through derivatization significantly enhances its UV absorbance, allowing for lower detection limits.[7]

  • To Introduce a Fluorophore for HPLC-Fluorescence Detection (FLD): For ultra-sensitive analysis, derivatization with a fluorescent tag (fluorophore) is the method of choice. This can improve detection limits by several orders of magnitude compared to UV detection.[3][8]

Derivatization Strategies and Protocols

This section details three primary derivatization strategies for this compound, targeting different analytical platforms.

Silylation for GC-MS Analysis

Silylation is a robust and widely used derivatization technique for GC analysis of compounds with active hydrogens, such as amines.[5][6] The process involves replacing the active hydrogen of the secondary amine with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This modification increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and reproducibility.[9]

Featured Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

MSTFA is a powerful and versatile silylating agent that reacts readily with secondary amines.[9] Its byproducts are volatile and do not interfere with the chromatography.[9]

Protocol: Silylation of this compound with MSTFA

Materials:

  • This compound standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (optional, as a catalyst)

  • Dry solvent (e.g., acetonitrile, dichloromethane)

  • Reacti-Vials™ or other suitable reaction vials with inert caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Ensure the sample is free of water, as silylating reagents are moisture-sensitive. If the sample is in an aqueous solution, perform a liquid-liquid extraction into a suitable organic solvent and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample residue in 100 µL of dry acetonitrile.

  • Derivatization: Add 50 µL of MSTFA to the sample solution. For hindered amines, the addition of 1-2% pyridine can catalyze the reaction.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.[5]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Expected Outcome: The silylated derivative of this compound will be more volatile and thermally stable, resulting in a sharp, symmetrical peak in the GC chromatogram. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern for the TMS-derivative.

Alternative Silylation Reagent Comparison:

ReagentKey FeaturesTypical Reaction ConditionsByproducts
MSTFA Highly reactive, volatile byproducts.[9]60-70°C, 30 minN-methyltrifluoroacetamide
BSTFA + 1% TMCS Powerful silyl donor, often used with a catalyst.[5]70°C, 60 min[5]N,O-Bis(trimethylsilyl)trifluoroacetamide
MTBSTFA Forms stable TBDMS derivatives, useful for GC-MS due to characteristic M-57 fragment.[9][10]60°C, 30 minN-methyl-trifluoroacetamide

Workflow for Silylation Derivatization

Sources

The Strategic Application of the 4-(4-Chlorophenyl)piperidine Scaffold in Designing Selective Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-(4-Chlorophenyl)piperidine Moiety in Neuropharmacology

The dopaminergic system, with its five distinct receptor subtypes (D1-D5), is a cornerstone of central nervous system (CNS) function, modulating processes from motor control to cognition and reward.[1] Dysregulation of this system is implicated in a host of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[1][2] Consequently, the development of dopamine receptor subtype-selective ligands is a paramount goal in medicinal chemistry to achieve targeted therapeutic effects while minimizing off-target side effects.[3]

Within the vast chemical space explored for dopamine receptor modulation, the this compound scaffold has emerged as a privileged structure, particularly for achieving selectivity among the D2-like receptor family (D2, D3, and D4).[1][4] Its rigid cyclic core and the specific substitution pattern offer a robust framework for systematic chemical modification, allowing for the fine-tuning of affinity and functional activity at individual dopamine receptor subtypes. This guide provides an in-depth exploration of the utility of this scaffold, detailing synthetic strategies, structure-activity relationships (SAR), and key in vitro protocols for the characterization of novel dopamine receptor ligands.

Structural Rationale and Privileged Nature of the Scaffold

The this compound moiety serves as a critical anchor for ligand binding within the dopamine receptor's transmembrane domains. The basic nitrogen of the piperidine ring is typically protonated at physiological pH, forming a crucial salt bridge with a highly conserved aspartic acid residue (Asp3.32) in transmembrane domain 3 (TM3) of the D2-like receptors.[3][5] The 4-chlorophenyl group occupies a hydrophobic pocket, and its substitution pattern significantly influences receptor affinity and selectivity. Systematic exploration of this scaffold has revealed that modifications at the piperidine nitrogen are particularly fruitful for modulating pharmacological properties.[4][6]

Synthetic Strategies for this compound Derivatives

The synthesis of novel ligands based on the this compound core typically involves the alkylation of the piperidine nitrogen. A general synthetic workflow is outlined below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product This compound This compound N-alkylation N-alkylation This compound->N-alkylation Alkylating_Agent Alkylating Agent (e.g., R-X) Alkylating_Agent->N-alkylation Purification Purification (e.g., Chromatography) N-alkylation->Purification Final_Ligand Final Ligand Derivative Purification->Final_Ligand G cluster_0 Ligand Binding cluster_1 G-Protein Coupling cluster_2 Effector Modulation cluster_3 Second Messenger Ligand Dopamine Ligand D2R D2-like Receptor Ligand->D2R G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP Production AC->cAMP Decreased

Sources

Application Notes and Protocols for Exploring 4-(4-Chlorophenyl)piperidine Derivatives for Serotonin Receptor Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-(4-Chlorophenyl)piperidine Scaffold in Serotonin Receptor Modulation

The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse family of at least 14 receptor subtypes, represents a cornerstone of modern neuropharmacology. These receptors are implicated in a vast array of physiological and pathological processes, including mood regulation, cognition, sleep, and appetite. Consequently, they are prominent targets for therapeutic interventions in psychiatric and neurological disorders such as depression, anxiety, and schizophrenia.

Within the vast landscape of chemical scaffolds explored for serotonin receptor activity, the 4-arylpiperidine moiety, and specifically the this compound core, has emerged as a privileged structure. This scaffold is a key pharmacophoric element in numerous centrally active agents. The rigid piperidine ring provides a defined orientation for the aryl group, while the nitrogen atom serves as a crucial site for introducing diverse substituents, allowing for the fine-tuning of affinity and selectivity across the various 5-HT receptor subtypes. The presence of the 4-chlorophenyl group often contributes to favorable binding interactions within the receptor pockets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the synthesis, in vitro characterization, and in vivo evaluation of novel this compound derivatives as modulators of serotonin receptor activity. The protocols and insights provided herein are designed to be both technically robust and grounded in field-proven experience, enabling the rational design and effective screening of this important class of compounds.

Section 1: Synthesis of N-Substituted this compound Derivatives

The exploration of the chemical space around the this compound scaffold necessitates a flexible and efficient synthetic strategy. The most common approach involves the N-alkylation or N-arylation of the parent piperidine. This allows for the systematic introduction of various side chains to probe the structure-activity relationships (SAR) at different serotonin receptors.

Rationale for N-Substitution:

The substituent on the piperidine nitrogen plays a pivotal role in determining the pharmacological profile of the molecule. The length, branching, and nature of the N-substituent can profoundly influence binding affinity and selectivity for different 5-HT receptor subtypes. For instance, long-chain arylpiperazines have been shown to exhibit high affinity for 5-HT1A and 5-HT7 receptors.[1][2] The strategic modification of this position is a key element in the design of novel serotonergic agents.

General Synthetic Protocol: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound with an appropriate alkyl halide.

Materials:

  • This compound hydrochloride

  • Alkyl halide (e.g., benzyl bromide, phenethyl bromide)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF) or acetonitrile (ACN) as solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in DMF, add potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free base in situ.

  • Add the desired alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted this compound derivative.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: In Vitro Characterization of Serotonin Receptor Activity

The initial characterization of newly synthesized compounds involves determining their affinity and functional activity at various serotonin receptor subtypes. This is typically achieved through a combination of radioligand binding assays and functional assays.

Radioligand Binding Assays: Determining Receptor Affinity (Ki)

Radioligand binding assays are a gold-standard method for quantifying the affinity of a test compound for a specific receptor.[3] These assays measure the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.

Principle: A fixed concentration of a high-affinity radioligand for a specific 5-HT receptor subtype is incubated with a source of the receptor (e.g., cell membranes from a cell line stably expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which represents the affinity of the test compound for the receptor.

General Protocol for Radioligand Binding Assay:

Materials:

  • Cell membranes expressing the target 5-HT receptor (e.g., 5-HT1A, 5-HT2A)

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)

  • Non-specific binding control (a high concentration of a known ligand for the target receptor, e.g., 10 µM serotonin)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the following to triplicate wells:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and the non-specific binding control.

    • Test Compound: Cell membranes, radioligand, and the desired concentration of the test compound.

  • Incubate the plate at an appropriate temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Cell Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Test Compound) prep_membranes->setup_plate prep_radioligand Prepare Radioligand Solution prep_radioligand->setup_plate prep_compounds Prepare Test Compound Dilutions prep_compounds->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 and Ki counting->analysis

Caption: Workflow for determining receptor affinity using a radioligand binding assay.

Functional Assays: Assessing Agonist or Antagonist Activity

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor). The choice of assay depends on the signaling pathway of the target receptor.

Calcium Mobilization Assay for Gq-Coupled Receptors (e.g., 5-HT2A, 5-HT2C):

Many serotonin receptors, including the 5-HT2A and 5-HT2C subtypes, are coupled to Gq/11 proteins.[3] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic Ca²⁺ concentration. This increase can be measured using a fluorescent Ca²⁺ indicator.

Protocol for Calcium Mobilization Assay:

Materials:

  • HEK293 or CHO cells stably expressing the target 5-HT receptor (e.g., 5-HT2A).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Reference agonist (e.g., serotonin).

  • Test compounds.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the Ca²⁺ indicator dye solution to each well. Incubate at 37°C for 30-60 minutes.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

  • Measurement:

    • Agonist Mode: Place the cell plate in the fluorescence plate reader. Establish a baseline fluorescence reading, then automatically add the test compounds or reference agonist and measure the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with the test compounds for a defined period before adding a fixed concentration (e.g., EC₈₀) of the reference agonist and measuring the fluorescence response.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular Ca²⁺ concentration. For agonists, plot the response against the logarithm of the compound concentration to determine the EC50 (potency) and Emax (efficacy) values. For antagonists, determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the response to the reference agonist.

Signaling Pathway for Gq-Coupled 5-HT2A Receptor

G Agonist 5-HT2A Agonist (e.g., Serotonin) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers

Caption: Simplified signaling cascade of the Gq-coupled 5-HT2A receptor leading to intracellular calcium release.

Data Presentation: Serotonin Receptor Binding Affinities of Representative this compound Derivatives

The following table summarizes the binding affinities (Ki) of representative arylpiperazine and arylpiperidine derivatives at various serotonin receptors. This data illustrates how modifications to the N-substituent can influence receptor affinity and selectivity.

Compound IDN-Substituent5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)Reference
Compound 1 3-(Quinazolidin-4-one)butyl1168-[3]
Compound 2 2-((1,3-Dioxoperhydroimidazo[1,5-a]pyridin-2-yl)methyl)31.7>1000-[4]
Compound 3 Aralkyl12-3.2[5]
Compound 4 3-(2-Aza-spiro[4.5]decane-1,3-dione)propyl708-[6]

Note: The table presents data from closely related arylpiperazine/piperidine scaffolds to illustrate the principles of SAR, as comprehensive data for a series of N-substituted 4-(4-chlorophenyl)piperidines was not available in the provided search results.

Section 3: In Vivo Evaluation of Pharmacological Activity

Following in vitro characterization, promising compounds are advanced to in vivo models to assess their pharmacological effects in a whole-animal system. The choice of the in vivo model depends on the therapeutic indication being pursued. For compounds targeting serotonin receptors, models of depression and anxiety are commonly employed.

Forced Swim Test (FST) in Mice: A Model for Antidepressant-Like Activity

The forced swim test is a widely used behavioral assay to screen for potential antidepressant drugs.[4] The test is based on the principle that when mice are placed in an inescapable cylinder of water, they will initially struggle but eventually adopt an immobile posture, which is interpreted as a state of "behavioral despair." Antidepressant medications are known to increase the duration of mobility and reduce the time spent immobile.

Protocol for the Forced Swim Test:

Materials:

  • Male mice (e.g., C57BL/6 or BALB/c strain)

  • Cylindrical glass beakers (e.g., 25 cm high, 10 cm in diameter)

  • Water at 23-25°C

  • Test compound and vehicle

  • Video recording and analysis software (optional, but recommended for unbiased scoring)

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

  • Test Session:

    • Fill the beakers with water to a depth of approximately 15 cm.

    • Gently place each mouse into a beaker for a 6-minute test session.

    • Record the session for later analysis.

  • Scoring: A trained observer, blind to the experimental conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the immobility time of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Workflow for the Forced Swim Test

G cluster_prep Pre-Test cluster_test Test Session cluster_analysis Data Analysis acclimation Animal Acclimation drug_admin Drug/Vehicle Administration acclimation->drug_admin placement Place Mouse in Water-filled Cylinder drug_admin->placement recording Record Behavior (6 min) placement->recording scoring Score Immobility Time (last 4 min) recording->scoring statistics Statistical Analysis scoring->statistics

Caption: Step-by-step workflow for conducting the forced swim test in mice.

Conclusion: A Pathway to Novel Serotonergic Therapeutics

The this compound scaffold represents a versatile and promising starting point for the discovery of novel modulators of the serotonin system. By employing a systematic approach that integrates rational design, efficient synthesis, and a cascade of in vitro and in vivo assays, researchers can effectively explore the structure-activity relationships of this chemical class. The protocols and insights provided in these application notes are intended to serve as a valuable resource for scientists and drug developers in their quest to develop safer and more effective treatments for a range of debilitating neurological and psychiatric disorders. The self-validating nature of the described protocols, coupled with a deep understanding of the underlying pharmacology, will empower researchers to confidently advance their most promising candidates through the drug discovery pipeline.

References

  • Bożejewicz, A., et al. (2019). Synthesis and pharmacological evaluation of new arylpiperazines. 3-[4-[4-(3-chlorophenyl)-1-piperazinyl]butyl]-quinazolidin-4-one - a dual serotonin 5-HT(1A)/5-HT(2A) receptor ligand with an anxiolytic-like activity. European Journal of Medicinal Chemistry, 179, 72-83. [Link]
  • Can, A., et al. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link]
  • Glennon, R. A., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(20), 4017-4026. [Link]
  • Kłodzińska, A., et al. (2019). Synthesis and antidepressant effect of novel aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. Bioorganic & Medicinal Chemistry Letters, 29(23), 126703. [Link]
  • López-Rodríguez, M. L., et al. (2002). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry, 45(21), 4806-4815. [Link]
  • Maćkowiak, M., et al. (2019). Synthesis and antidepressant effect of novel aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. Bioorganic & Medicinal Chemistry Letters, 29(23), 126703. [Link]
  • Park, S. W., et al. (2018). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • Partyka, A., et al. (2013). Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4] nonane and [4.5]decane-1,3-dione derivatives. European Journal of Medicinal Chemistry, 62, 433-441. [Link]
  • Stachowicz, K., et al. (2018). Synthesis and Antidepressant-Like Activity of Novel Aralkyl Piperazine Derivatives Targeting SSRI/5-HT 1A/5-HT 7. ACS Medicinal Chemistry Letters, 9(4), 379-384. [Link]
  • Szymański, P., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7352. [Link]
  • U.S. Army Medical Research and Development Command. (1992). Piperidine Synthesis.
  • Vangveravong, S., et al. (2014). Synthesis and structure-activity relationships of 4-arylpiperidines as serotonin 5-HT1A receptor ligands. Bioorganic & Medicinal Chemistry Letters, 24(15), 3424-3428. [Link]
  • Vijayabaskar, T., & Sridhar, S. K. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 11(7), 3171-3177. [Link]
  • Z...ski, D., et al. (2020). Synthesis and pharmacological evaluation of new arylpiperazines. 3-[4-[4-(3-chlorophenyl)-1-piperazinyl]butyl]-quinazolidin-4-one - a dual serotonin 5-HT(1A)/5-HT(2A) receptor ligand with an anxiolytic-like activity. European Journal of Medicinal Chemistry, 179, 72-83. [Link]

Sources

Application Note & Protocol: N-Alkylation of 4-(4-Chlorophenyl)piperidine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental setup for the N-alkylation of 4-(4-Chlorophenyl)piperidine, a critical structural motif in contemporary drug discovery. N-substituted piperidine moieties are prevalent in a wide array of pharmacologically active agents, influencing properties such as receptor affinity, selectivity, solubility, and metabolic stability.[1][2] This document provides two robust protocols for this transformation: classical direct alkylation with alkyl halides and modern reductive amination. We will delve into the mechanistic rationale behind procedural choices, offer detailed step-by-step methodologies, and discuss analytical techniques for reaction monitoring and product characterization, ensuring a reproducible and efficient synthesis.

Introduction: The Significance of N-Alkylated Piperidines

The this compound core is a privileged scaffold in medicinal chemistry. Its derivatization at the secondary amine position allows for systematic exploration of the chemical space around a central pharmacophore. The nature of the N-alkyl substituent can profoundly impact a molecule's interaction with biological targets. For instance, N-alkylation is a key strategy in developing ligands for G-protein coupled receptors (GPCRs), such as dopamine and opioid receptors.[3] The introduction of varied alkyl groups enables the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile, a crucial step in the iterative process of drug development. This application note provides researchers with the practical tools to confidently synthesize a library of N-alkylated this compound derivatives.

Strategic Approaches to N-Alkylation

Two primary synthetic routes are commonly employed for the N-alkylation of secondary amines like this compound: Direct Nucleophilic Substitution and Reductive Amination. The choice between these methods depends on the desired substituent, the availability of starting materials, and the desired reaction conditions.

  • Direct N-Alkylation: This classic SN2 reaction involves the treatment of the secondary amine with an alkyl halide in the presence of a base.[1] While straightforward, this method can sometimes be complicated by over-alkylation, leading to the formation of quaternary ammonium salts as byproducts.[4][5] Careful control of stoichiometry and reaction conditions, such as the slow addition of the alkylating agent, is crucial to maximize the yield of the desired tertiary amine.[4][6]

  • Reductive Amination: This is often a milder and more selective method.[1][3] It proceeds in two steps: the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, followed by its in situ reduction with a mild hydride reagent.[3] A significant advantage of this method is the avoidance of over-alkylation.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its selectivity for the iminium ion over the carbonyl starting material.[1][4]

Experimental Protocols

Materials and Instrumentation
Reagent/EquipmentGrade/Specification
This compound≥98%
Benzyl bromide≥98%
Benzaldehyde≥98%
Potassium Carbonate (K₂CO₃), anhydrous≥99%
N,N-Diisopropylethylamine (DIPEA)≥99%
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥95%
Dichloromethane (DCM), anhydrous≥99.8%
Acetonitrile (ACN), anhydrous≥99.8%
Ethyl acetate (EtOAc)ACS Grade
HexanesACS Grade
Magnetic stirrer with heatingStandard laboratory grade
Round-bottom flasksStandard laboratory grade
Syringe pump (for Protocol 1)Optional but recommended
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Gas Chromatography-Mass Spectrometry (GC-MS)For reaction completion and purity analysis

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes the synthesis of N-benzyl-4-(4-chlorophenyl)piperidine via direct alkylation.

Causality and Rationale:
  • Base: A non-nucleophilic base is essential to neutralize the hydrobromic acid generated during the reaction.[7] This prevents the protonation of the starting amine, which would render it unreactive.[7] N,N-Diisopropylethylamine (Hünig's base) is an excellent choice as its steric bulk prevents it from competing as a nucleophile.[5][6] Anhydrous potassium carbonate is a more economical, albeit heterogeneous, alternative.[6]

  • Solvent: Anhydrous polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal for SN2 reactions.[5][6]

  • Slow Addition: The slow addition of the alkyl halide helps to maintain a low concentration of the alkylating agent, minimizing the risk of a second alkylation event that would lead to the undesired quaternary ammonium salt.[4][6]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_monitor Monitoring cluster_workup Work-up & Isolation cluster_purify Purification A Dissolve this compound and DIPEA in anhydrous ACN under N₂ atmosphere B Add Benzyl Bromide dropwise (via syringe pump) over 1-2 hours A->B At room temp C Stir at room temperature for 12-24 hours B->C D Monitor reaction progress by TLC or GC-MS C->D Periodic sampling E Remove solvent under reduced pressure D->E Upon completion F Partition between EtOAc and saturated NaHCO₃(aq) E->F G Separate organic layer, dry over Na₂SO₄, and filter F->G H Concentrate crude product G->H I Purify by flash column chromatography (Silica gel) H->I G cluster_prep Reaction Setup cluster_reaction Reduction cluster_monitor Monitoring cluster_workup Work-up & Isolation cluster_purify Purification A Dissolve this compound and Benzaldehyde in anhydrous DCM B Add NaBH(OAc)₃ in portions at room temperature A->B C Stir at room temperature for 4-12 hours B->C D Monitor reaction progress by TLC or GC-MS C->D Periodic sampling E Quench with saturated aqueous NaHCO₃ D->E Upon completion F Extract with DCM E->F G Separate organic layer, dry over Na₂SO₄, and filter F->G H Concentrate crude product G->H I Purify by flash column chromatography (Silica gel) H->I

Sources

Application Note: Large-Scale Synthesis of 4-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(4-Chlorophenyl)piperidine is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antihistamines and antipsychotics.[1][2] The increasing demand for these therapeutics necessitates a robust, scalable, and economically viable manufacturing process for this intermediate. This application note provides a detailed guide for the large-scale synthesis of this compound, focusing on process chemistry considerations, a step-by-step protocol for catalytic hydrogenation, and critical safety and quality control parameters. The presented methodology is designed for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.

Introduction and Strategic Importance

This compound (CAS No: 26905-02-2) is a disubstituted piperidine derivative.[3] Its structural motif is a common feature in a variety of centrally acting drugs. The piperidine ring provides a basic nitrogen center, which is often crucial for receptor binding, while the 4-chlorophenyl group imparts specific lipophilic and electronic properties that modulate the pharmacological activity of the final API. Given its role as a Key Starting Material (KSM), the purity, cost, and consistent supply of this compound directly impact the viability of large-scale drug manufacturing.

Comparative Analysis of Synthetic Routes for Industrial Scale-Up

Several synthetic strategies can produce this compound. However, not all are suitable for large-scale production, where factors like atom economy, reagent cost, operational safety, and process complexity are paramount.

  • Route A: Multi-step Synthesis from 4-Chlorobenzonitrile: This pathway involves the alkylation of 4-chlorobenzonitrile, followed by reduction of the nitrile group, and subsequent cyclization to form the piperidine ring.[1] While effective, this multi-step approach can lead to lower overall yields and requires the handling of various reagents and intermediates, increasing processing time and cost. It is often employed when specific stereoisomers are targeted through chiral resolution.[1]

  • Route B: Reductive Amination of 4-(4-Chlorophenyl)cyclohexanone: Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry due to its efficiency in forming C-N bonds.[4] This route would involve reacting 4-(4-chlorophenyl)cyclohexanone with an ammonia source and a reducing agent. The primary challenge lies in the availability and cost of the substituted cyclohexanone precursor at a large scale.

  • Route C: Catalytic Hydrogenation of a Tetrahydropyridine Precursor: This is arguably the most direct and industrially favored route. It involves the catalytic reduction of the double bond in 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine.[2] This method is characterized by high yields, clean conversion, simple work-up procedures, and excellent atom economy. The primary considerations are the safe handling of hydrogen gas and the pyrophoric catalyst.

Rationale for Selected Route: For this guide, we will focus on Route C , the catalytic hydrogenation of 4-(4-chloro-phenyl)-1,2,3,6-tetrahydro-pyridine. Its process simplicity, high efficiency, and minimal waste generation make it the superior choice for multi-kilogram to ton-scale production.

Selected Synthesis Pathway: Catalytic Hydrogenation

The selected process involves the reduction of the olefinic bond in the tetrahydropyridine precursor using hydrogen gas over a palladium on carbon (Pd/C) catalyst.

G SM 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine Product This compound SM->Product Hydrogenation Reagents H₂ (gas) 10% Pd/C Catalyst Methanol (Solvent) Reagents->SM

Caption: Catalytic hydrogenation of the tetrahydropyridine precursor.

Mechanistic Rationale: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity for olefin hydrogenation and its relative cost-effectiveness. The reaction occurs on the surface of the catalyst, where hydrogen gas is adsorbed and activated. The solvent, typically methanol or ethanol, is chosen for its ability to dissolve the starting material and for its compatibility with the reaction conditions. The process is usually conducted under pressure to increase the concentration of hydrogen in the solution, thereby accelerating the reaction rate.

Large-Scale Manufacturing Workflow

The end-to-end manufacturing process is a sequence of well-defined unit operations designed for safety, efficiency, and product quality.

G start Start charge_reactor Reactor Charging (Solvent, SM, Catalyst) start->charge_reactor inert Inerting & Pressurization (N₂, then H₂) charge_reactor->inert reaction Hydrogenation Reaction (Temp & Pressure Control) inert->reaction ipc IPC Monitoring (H₂ Uptake, HPLC/TLC) reaction->ipc ipc->reaction Incomplete filtration Catalyst Filtration (Under N₂ Blanket) ipc->filtration Complete concentration Solvent Distillation (Under Vacuum) filtration->concentration crystallization Crystallization (Anti-solvent/Cooling) concentration->crystallization isolation Product Isolation (Centrifugation/Filtration) crystallization->isolation drying Vacuum Drying isolation->drying qc Final QC Analysis (Release) drying->qc end Finished Product qc->end

Caption: End-to-end process workflow for large-scale synthesis.

Detailed Application Protocol: 10 kg Scale

This protocol describes the synthesis of this compound on a 10 kg scale. All operations should be conducted in a controlled manufacturing environment (e.g., a kilo lab or pilot plant) following cGMP guidelines.

Table 1: Materials and Reagents

Material CAS No. Grade Quantity Supplier Example
4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine 26905-02-2 (precursor) >98% 10.0 kg TCI, Sigma-Aldrich
Palladium on Carbon (10% w/w, 50% wet) 7440-05-3 Catalyst 0.5 kg (dry basis) Johnson Matthey, Evonik
Methanol (MeOH) 67-56-1 Anhydrous 100 L Merck, Fisher Scientific
Hydrogen (H₂) Gas 1333-74-0 High Purity As required Airgas, Linde
Nitrogen (N₂) Gas 7727-37-9 High Purity As required Airgas, Linde

| Celite® (Filter Aid) | 61790-53-2 | Standard | 1.0 kg | Sigma-Aldrich |

Step-by-Step Methodology

A. Reactor Preparation and Charging

  • Ensure a 200 L hydrogen-rated stainless steel reactor is clean, dry, and has passed all safety checks.

  • Inert the reactor by purging with nitrogen gas three times.

  • Charge methanol (80 L) to the reactor.

  • Under a gentle nitrogen stream, charge 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine (10.0 kg).

  • Start agitation at a moderate speed (e.g., 100-150 RPM) to ensure dissolution.

  • Catalyst Charging (Critical Step): In a separate container, create a slurry of the 10% Pd/C catalyst (1.0 kg of 50% wet catalyst) in methanol (20 L). Charge this slurry to the reactor carefully to avoid splashing and potential ignition. Rationale: Charging the catalyst as a wet slurry prevents the dry, potentially pyrophoric powder from becoming airborne.

B. Hydrogenation Reaction

  • Seal the reactor. Purge the headspace with nitrogen (3x) before purging with hydrogen gas (3x) to ensure an oxygen-free environment.

  • Pressurize the reactor with hydrogen gas to the target pressure (see Table 2).

  • Adjust the reactor jacket temperature to maintain the internal reaction temperature at the desired setpoint.

  • Monitor the reaction by observing hydrogen uptake from the supply cylinder. The reaction is exothermic and may require cooling to maintain the set temperature.

C. In-Process Control (IPC)

  • Reaction completion is indicated by the cessation of hydrogen uptake.

  • To confirm, carefully depressurize the reactor, purge with nitrogen, and take a sample for analysis by HPLC or TLC (Eluent: 9:1 Dichloromethane/Methanol).

  • IPC Specification: Starting material < 1.0%. If the reaction is incomplete, re-pressurize with hydrogen and continue.

D. Work-up and Catalyst Removal

  • Once complete, cool the reaction mixture to ambient temperature (~20-25 °C).

  • Depressurize the reactor and perform three nitrogen purges.

  • Prepare a filter (e.g., a Nutsche filter) with a pad of Celite® (1.0 kg). Crucially, keep the Celite® bed wet with methanol to prevent the filtered catalyst from drying out.

  • Under a nitrogen atmosphere, transfer the reaction mixture through the filter to a second clean, inerted vessel.

  • Wash the reactor and the filter cake with additional methanol (2 x 10 L) to ensure complete product transfer. The spent catalyst on the filter cake must be quenched carefully under water immediately after use and disposed of as hazardous waste.

E. Isolation and Purification

  • Concentrate the combined filtrate under reduced pressure to remove the methanol, yielding a crude oil or solid.

  • Add a suitable crystallization solvent (e.g., isopropanol or a heptane/toluene mixture) and heat to achieve complete dissolution.

  • Slowly cool the solution to 0-5 °C to induce crystallization.

  • Hold at this temperature for at least 4 hours to maximize crystal growth.

  • Isolate the solid product by centrifugation or filtration.

  • Wash the cake with a small amount of cold crystallization solvent.

F. Drying

  • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • IPC for Drying: Loss on Drying (LOD) or GC analysis for residual solvents should meet the specifications in Table 3.

Table 2: Key Process Parameters

Parameter Setpoint / Range Rationale
Stoichiometry (SM:Pd) ~20:1 (w/w) Balances reaction rate with catalyst cost and filtration load.
Hydrogen Pressure 50-100 psi (3.5-7 bar) Higher pressure increases H₂ concentration, accelerating the reaction.
Reaction Temperature 25-40 °C Provides sufficient thermal energy without promoting side reactions.
Agitation Speed 100-200 RPM Ensures good mixing and catalyst suspension without excessive shear.

| Reaction Time | 6-12 hours (Typical) | Monitored by H₂ uptake and IPC. |

Quality Control and Product Specifications

The final product must be analyzed to ensure it meets pre-defined quality standards before release.

Table 3: Final Product Specifications - this compound

Test Method Specification
Appearance Visual White to off-white crystalline powder[5]
Identification ¹H NMR, FT-IR Conforms to reference standard
Assay (Purity) HPLC ≥ 99.0%
Melting Point USP <741> 73-77 °C
Water Content Karl Fischer ≤ 0.5%
Residual Solvents GC-HS Methanol ≤ 3000 ppm, Other solvents per ICH Q3C

| Sulfated Ash | USP <281> | ≤ 0.1% |

Safety and Environmental Considerations

Large-scale synthesis requires stringent adherence to safety protocols.

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. The hydrogenation bay must be equipped with appropriate ventilation, H₂ detectors, and explosion-proof (ATEX-rated) equipment.

  • Palladium on Carbon Catalyst: The dry catalyst is pyrophoric and can ignite spontaneously in air. It must always be handled wet or under an inert atmosphere. Spent catalyst requires immediate quenching and proper disposal according to hazardous waste regulations.

  • Solvents: Methanol is flammable and toxic. All transfers should occur in closed systems. Personnel must wear appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety glasses, and solvent-resistant gloves.

  • Product Hazards: this compound causes skin and serious eye irritation.[6] Avoid direct contact and inhalation of dust.[3]

  • Waste Management: Aqueous and organic waste streams should be segregated and disposed of in accordance with local environmental regulations.

Conclusion

The catalytic hydrogenation of 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine is a highly effective and scalable method for the industrial production of this compound. By implementing robust process controls, stringent in-process monitoring, and a comprehensive safety program, manufacturers can ensure a consistent, high-purity supply of this critical pharmaceutical intermediate. This application note provides a foundational protocol that can be adapted and optimized for specific plant capabilities and regulatory requirements.

References

  • Google Patents. CN112778193A - Synthesis method of (S) -3- (4-chlorphenyl) -piperidine.
  • Loba Chemie. 4-(P-CHLORO-PHENYL)-4-HYDROXY- PIPERIDINE MSDS. (2019).
  • The Role of 4-(4-Chlorophenyl)-4-hydroxypiperidine in Modern Drug Synthesis.
  • PubChem. This compound. National Center for Biotechnology Information.
  • ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-(4-Chlorophenyl)piperidine. This molecule is a crucial building block in the development of numerous pharmaceuticals, particularly those targeting the central nervous system. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind each step, enabling you to optimize your synthetic route for maximum efficiency and success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The solutions provided are based on established chemical principles and field-proven experience.

Question 1: My initial Grignard reaction between N-Boc-4-piperidone and 4-chlorophenylmagnesium bromide is resulting in a low yield of the desired tertiary alcohol. What are the most probable causes and how can I fix this?

Answer: Low yields in this Grignard reaction are a frequent issue, often stemming from a few critical factors:

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture and protic sources. Even trace amounts of water in your glassware, solvent (typically THF or diethyl ether), or starting materials will quench the reagent, reducing the effective concentration and leading to lower yields.

    • Solution: Ensure all glassware is oven-dried or flame-dried under a vacuum immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure the N-Boc-4-piperidone is anhydrous.

  • Inactive Grignard Reagent: The quality of the Grignard reagent is paramount. If it was purchased commercially, it may have degraded during storage. If prepared in-house, the formation may have been incomplete.

    • Solution: Titrate your Grignard reagent before use (e.g., with iodine and sodium thiosulfate) to determine its exact molarity. If preparing it yourself, ensure the magnesium turnings are activated (e.g., with a small crystal of iodine) and that the reaction with 1-bromo-4-chlorobenzene initiates properly.

  • Side Reactions (Enolization): N-Boc-4-piperidone has acidic α-protons. The Grignard reagent, being a strong base, can deprotonate the piperidone at the C3/C5 positions, forming an enolate. This enolate is unreactive towards further Grignard addition and is quenched during workup, regenerating the starting material.

    • Solution: Perform the addition at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation. Add the Grignard reagent slowly to the solution of the piperidone, rather than the other way around, to avoid localized excesses of the base.

  • Incorrect Stoichiometry: Using an insufficient amount of the Grignard reagent will naturally lead to incomplete conversion.

    • Solution: Based on the titration of your Grignard reagent, use a slight excess (typically 1.1 to 1.3 equivalents) to ensure the reaction goes to completion.

Question 2: I'm struggling with the N-Boc deprotection step. Using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is either incomplete or leads to side products. What adjustments can I make?

Answer: The N-Boc deprotection is a critical final step that requires careful control.[1] Problems here usually relate to the acid strength, reaction time, or the presence of other acid-sensitive groups.

  • Mechanism of Deprotection: The process involves protonation of the Boc group's carbonyl oxygen by the acid, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[2] This intermediate then rapidly decomposes, releasing CO₂ and the free piperidine amine.[2]

  • Incomplete Reaction:

    • Cause: Insufficient acid or reaction time.

    • Solution: Increase the equivalents of TFA (from 5 up to 10 equivalents) or switch to a stronger acid system like 4M HCl in 1,4-dioxane.[2][3] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS to ensure all the starting material is consumed before workup.[1]

  • Formation of Side Products:

    • Cause: The highly acidic conditions might be promoting side reactions, especially if your molecule has other acid-labile functional groups. The tert-butyl cation formed during the reaction can also lead to unwanted alkylation of other nucleophilic sites.

    • Solution:

      • Lower the Temperature: Run the reaction at 0 °C to moderate its reactivity.

      • Use a Scavenger: Add a cation scavenger like triethylsilane (TES) or anisole to the reaction mixture. These will trap the tert-butyl cation, preventing it from reacting elsewhere.

      • Switch to a Milder Acid: Consider using a less aggressive acid system. Anhydrous HCl in a solvent like methanol or ethyl acetate can be effective and may result in the precipitation of the desired product as its hydrochloride salt, which is often a convenient purification method.[2]

Troubleshooting Decision Workflow: N-Boc Deprotection

G start Start: N-Boc Deprotection Issue check_completion Is the reaction incomplete? start->check_completion side_products Are side products forming? check_completion->side_products No incomplete_yes Increase acid equivalents (e.g., TFA up to 10 eq) or extend reaction time. check_completion->incomplete_yes Yes side_products_yes Lower reaction temperature to 0 °C. side_products->side_products_yes Yes end_node Problem Solved side_products->end_node No switch_acid Switch to stronger acid (e.g., 4M HCl in Dioxane). incomplete_yes->switch_acid monitor Monitor closely by TLC/LC-MS. switch_acid->monitor monitor->end_node add_scavenger Add a cation scavenger (e.g., Triethylsilane). side_products_yes->add_scavenger milder_acid Use a milder acid system (e.g., HCl in Methanol). add_scavenger->milder_acid milder_acid->end_node

Caption: Troubleshooting workflow for N-Boc deprotection.

Question 3: My reductive amination of 4-(4-chlorophenyl)pyridin-4-one is failing or giving a complex mixture. How can I optimize this one-pot reaction?

Answer: Direct reductive amination is an elegant but sensitive transformation.[4] Success hinges on balancing the rate of imine/enamine formation with the rate of reduction.

  • Inactive Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the most common reagents. Both are moisture-sensitive, especially STAB.[5][6]

    • Solution: Use a fresh bottle of the reducing agent that has been stored in a desiccator. Do not use methanol as a solvent with STAB, as it will react; prefer anhydrous solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[6]

  • Inefficient Imine/Iminium Ion Formation: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. If this intermediate does not form efficiently, the reaction will not proceed.

    • Solution: This step is acid-catalyzed. For reagents like NaBH₃CN, the reaction should be maintained at a mildly acidic pH (4-6).[5] For STAB, the acetic acid byproduct often provides sufficient catalysis.[5] For stubborn substrates, adding a dehydrating agent like powdered 4Å molecular sieves can help drive the equilibrium towards the imine.[5]

  • Incorrect Order of Addition: If you are using a strong reducing agent like sodium borohydride (NaBH₄), it must be added after the imine has had time to form, as it will readily reduce the starting ketone.[6]

    • Solution: When using NaBH₄, first stir the ketone and amine together (often with an acid catalyst) for 30-60 minutes to allow for imine formation, then add the borohydride portion-wise.[5] This is less of a concern with milder, more chemoselective reagents like STAB.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to this compound? A common and robust multi-step synthesis begins with the N-protection of 4-piperidone, typically using di-tert-butyl dicarbonate ((Boc)₂O) to form N-Boc-4-piperidone.[7] This is followed by a Grignard reaction with a 4-chlorophenyl magnesium halide to create the tertiary alcohol, 4-(4-chlorophenyl)-4-hydroxypiperidine.[8] The final product is then obtained by reduction of the hydroxyl group and concomitant or subsequent deprotection of the Boc group under acidic conditions. This route is highly reliable because it breaks the problem down into discrete, high-yielding steps.

Q2: Why is it necessary to use an N-protecting group like Boc? The piperidine nitrogen is both basic and nucleophilic. In reactions like Grignard addition or Suzuki coupling, this nitrogen would interfere by reacting with the organometallic reagents or catalyst. The Boc group serves as a temporary "mask," rendering the nitrogen non-nucleophilic and preventing side reactions.[9] This allows for precise, regioselective transformations on other parts of the piperidine ring. The Boc group can then be cleanly removed under acidic conditions in a final step.[9]

Q3: Is it possible to synthesize this compound using a Suzuki coupling reaction? Yes, a Suzuki cross-coupling is a powerful modern method for forming the crucial aryl-piperidine C-C bond.[10][11] A typical strategy would involve coupling a piperidine-derived boronic acid or ester with 1-bromo-4-chlorobenzene (or a similar aryl halide) in the presence of a palladium catalyst.[10][12] For example, one could synthesize an N-Boc-tetrahydropyridinyl boronate ester and couple it, followed by reduction of the double bond. This method offers excellent functional group tolerance and is a valuable alternative to classical approaches.[10]

Q4: What are the most critical safety precautions to take during this synthesis? Several steps require stringent safety measures:

  • Grignard Reagents: Highly flammable and react violently with water. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) in anhydrous conditions.

  • Strong Acids: Trifluoroacetic acid (TFA) and concentrated HCl are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Hydrogenation: If catalytic hydrogenation is used for reduction (e.g., with H₂ gas and Pd/C), it poses a fire and explosion risk.[13] Ensure proper grounding of equipment and use a hydrogen-rated setup.

  • Solvents: Many organic solvents used (DCM, THF, Dioxane) are flammable and/or toxic. Always work in a well-ventilated fume hood.

Recommended High-Yield Experimental Protocol

This two-step protocol details a reliable synthesis starting from the commercially available N-Boc-4-piperidone.

Synthetic Workflow Overview

G A Step 1: N-Boc-4-piperidone B Grignard Reaction + 4-Chlorophenylmagnesium bromide + Anhydrous THF, 0 °C to RT A->B C Intermediate: tert-Butyl 4-(4-chlorophenyl)-4- hydroxypiperidine-1-carboxylate B->C D Step 2: Reductive Deprotection + TFA, Triethylsilane + Anhydrous DCM, 0 °C to RT C->D E Final Product: This compound D->E

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of tert-Butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
  • Preparation: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add N-Boc-4-piperidone (10.0 g, 50.2 mmol, 1.0 eq). Dissolve it in 150 mL of anhydrous tetrahydrofuran (THF).

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add 4-chlorophenylmagnesium bromide (1.0 M solution in THF, 60.2 mL, 60.2 mmol, 1.2 eq) via a syringe over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor the reaction by TLC until the starting piperidone is consumed.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench it by adding 50 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture to yield the product as a white solid.

Step 2: Synthesis of this compound
  • Preparation: To a 500 mL round-bottom flask, add the product from Step 1 (10.0 g, 32.1 mmol, 1.0 eq) and dissolve it in 150 mL of anhydrous dichloromethane (DCM).

  • Reduction/Deprotection: Cool the solution to 0 °C in an ice bath. Add triethylsilane (TES) (15.4 mL, 96.3 mmol, 3.0 eq) followed by the slow, dropwise addition of trifluoroacetic acid (TFA) (49.5 mL, 642 mmol, 20.0 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by LC-MS.

  • Workup: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and solvent.

  • Neutralization & Extraction: To the oily residue, carefully add a 2 M aqueous solution of sodium hydroxide (NaOH) until the pH is >12. Extract the aqueous layer with DCM (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration, concentrate the solvent to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a mobile phase of DCM/Methanol/Ammonia (e.g., 90:9:1) to afford pure this compound.[14]

Data Summary: Key Reaction Parameters
ParameterStep 1: Grignard ReactionStep 2: Reductive DeprotectionRationale & Impact on Yield
Temperature 0 °C to Room Temp0 °C to Room TempLow initial temperature minimizes side reactions (enolization, uncontrolled deprotection).
Solvent Anhydrous THFAnhydrous DCMMust be anhydrous to prevent quenching of reagents. DCM is suitable for acidic conditions.
Key Reagents 4-Chlorophenylmagnesium bromideTrifluoroacetic Acid (TFA), Triethylsilane (TES)Grignard quality is key. TES acts as a hydride source and cation scavenger.
Stoichiometry ~1.2 eq Grignard~3 eq TES, ~20 eq TFAExcess Grignard drives reaction to completion. Large excess of TFA ensures complete deprotection.
Workup pH Quench with aq. NH₄Cl (mildly acidic)Neutralize with aq. NaOH (strongly basic)Acidic quench protonates alkoxide. Basic workup ensures the final amine is in its free base form for extraction.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Piperidine Derivatives in Advanced Chemical Synthesis.
  • Hesp, K. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 413-5.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions.
  • Hesp, K. D., et al. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters.
  • Kotha, S., et al. (2005). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. DOI.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

Sources

Technical Support Center: Purification of 4-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(4-Chlorophenyl)piperidine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key intermediate from complex reaction mixtures. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when handling the purification of this compound and its derivatives.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, based on common syntheses, you should anticipate the following byproducts:

  • Unreacted Starting Materials: A frequent impurity is the immediate precursor, such as 4-(4-chloro-phenyl)-1,2,3,6-tetrahydro-pyridine if you are performing a reduction.[1]

  • Precursor Alcohols: If the synthesis involves the dehydration and reduction of 4-(4-chlorophenyl)piperidin-4-ol, this alcohol may persist in the crude product.[2][3][4]

  • Hydrolysis Products: The presence of water in the reaction can lead to the formation of hydroxylated byproducts, such as 4-(hydroxymethyl)piperidine derivatives, particularly if reactive intermediates are involved.[5][6]

  • Over-Alkylated or Di-Substituted Products: In syntheses involving N-alkylation or other modifications, side reactions can lead to impurities like 4,4-bis(4-chlorophenyl)piperidine.

  • Solvent Adducts: Residual reaction or workup solvents can become trapped in the product.[5]

Q2: How can I quickly assess the purity of my crude product and identify the major contaminants?

A2: A multi-tiered approach is most effective for purity assessment.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for initial evaluation.[5] Use a silica gel plate and an appropriate eluent system (see Table 2). The starting materials are often more polar or less polar than the product, allowing for clear separation. Staining with potassium permanganate or iodine can help visualize the spots.[5]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reversed-phase HPLC is the method of choice.[5][7] It can effectively separate compounds with similar basicities based on differences in their overall hydrophobicity.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile impurities and confirming the structure of the product and its byproducts.[8]

Q3: My crude product contains both acidic and basic impurities. What is the most efficient way to achieve a preliminary cleanup?

A3: A pH-controlled liquid-liquid extraction is an exceptionally effective first-pass purification strategy for basic compounds like piperidines. This technique exploits the differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases at varying pH levels. By washing the organic layer containing your crude product with an acidic solution, you can protonate and remove basic impurities into the aqueous phase. Conversely, a basic wash (e.g., with aqueous sodium bicarbonate) will remove acidic impurities.[5][9] A detailed workflow is provided in the Troubleshooting Guides section.

Troubleshooting and Detailed Purification Protocols

This section provides step-by-step solutions to specific purification challenges.

Problem 1: The crude product is contaminated with polar impurities (e.g., precursor alcohols, salts) that are difficult to remove by simple extraction.

Solution: Flash Column Chromatography on Silica Gel

This is the most robust method for separating compounds based on polarity differences. For basic amines like this compound, special considerations are necessary to prevent poor separation and product loss.

Causality: The basic nitrogen of the piperidine can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and streaking on the column. To counteract this, a small amount of a basic modifier is added to the mobile phase to neutralize these active sites.[5]

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (~2-3 times the mass of the crude product). Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add the silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This "dry loading" method generally results in better separation than loading the sample as a concentrated liquid.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using your chosen eluent system (see Table 2 for recommendations). The amount of silica should be approximately 50-100 times the mass of your crude sample.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin elution with the mobile phase, applying positive pressure (air or nitrogen). Collect fractions and monitor their composition using TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.

Eluent SystemRatio (v/v/v)Target Impurities RemovedSource
Dichloromethane / Methanol / Ammonia5 : 4.9 : 0.1Highly polar impurities, salts[10]
Ethyl Acetate / Hexane / Triethylamine20 : 80 : 0.5Less polar impurities, unreacted starting materials[5][11]
Dichloromethane / Methanol with 1% Triethylamine98 : 2General purpose separation-
Problem 2: The final product requires very high purity (>99.5%) and the crude material is a solid.

Solution: Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity for solid compounds, as it selectively incorporates the desired molecule into a growing crystal lattice while leaving impurities behind in the solvent.[12]

Causality: The process works by finding a solvent in which the target compound has high solubility at an elevated temperature but low solubility at a lower temperature. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures to be effectively removed.

  • Solvent Selection: Choose a suitable solvent. Based on analogous compounds, toluene is a good starting point.[2] Other potential solvents include isopropanol, ethyl acetate, or a mixture like ethyl acetate/heptane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.

Visualized Workflows
Diagram 1: Purification Strategy Selection

This decision tree guides the selection of the most appropriate purification technique based on the nature of the crude product and the desired purity level.

G start Crude this compound is_solid Is the crude product a solid? start->is_solid high_purity High purity (>99.5%) required? is_solid->high_purity Yes is_oily Is the product oily or impurities very close on TLC? is_solid->is_oily No (Oil/Wax) recrystallize Recrystallization high_purity->recrystallize Yes column Flash Column Chromatography high_purity->column No extraction pH-Controlled Extraction (Aqueous Workup) is_oily->column Yes is_oily->extraction No

Caption: Decision tree for selecting a purification method.

Diagram 2: pH-Controlled Liquid-Liquid Extraction Workflow

This diagram illustrates the process of separating the basic product from acidic and neutral impurities.

G cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Basification & Re-extraction start Crude Product in Organic Solvent (e.g., EtOAc) add_acid Wash with dilute HCl (aq) start->add_acid sep_funnel1 Separate Layers add_acid->sep_funnel1 aq_layer1 Aqueous Layer (Contains Protonated Product) sep_funnel1->aq_layer1 Aqueous Phase org_layer1 Organic Layer (Contains Neutral & Acidic Impurities) -> Discard sep_funnel1->org_layer1 Organic Phase add_base Adjust pH to >11 with NaOH (aq) aq_layer1->add_base add_org Extract with fresh Organic Solvent add_base->add_org sep_funnel2 Separate Layers add_org->sep_funnel2 org_layer2 Organic Layer (Contains Pure Product) -> Dry, Concentrate sep_funnel2->org_layer2 Organic Phase aq_layer2 Aqueous Layer -> Discard sep_funnel2->aq_layer2 Aqueous Phase

Caption: Workflow for purification via pH-controlled extraction.

References
  • SIELC Technologies. (n.d.).Separation of 4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide on Newcrom R1 HPLC column.
  • Alam, M. M., et al. (2005).Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6.
  • Cheméo. (n.d.).4-(para-Chlorophenyl)-4-hydroxypiperidine.
  • Rajasekhar, K., et al. (2020).SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.
  • Fang, J., Baker, G. B., & Coutts, R. T. (1996).Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection. Journal of Chromatography B: Biomedical Applications, 682(2), 283-8.
  • Der Pharma Chemica. (n.d.).Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
  • UNODC. (n.d.).Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Dutkiewicz, G., et al. (2010).4-(4-Chlorophenyl)piperidin-4-ol. Acta Crystallographica Section E: Crystallographic Communications.
  • PubChem. (n.d.).4-(4-Chlorophenyl)-4-hydroxypiperidine.
  • Patsnap Eureka. (n.d.).Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.
  • Higashi, Y., et al. (2006).Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomedical Chromatography, 20(9), 964-70.
  • Organic Process Research & Development. (2018).A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
  • Rasayan Journal of Chemistry. (2024).green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
  • ResearchGate. (2021).Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
  • Organic Syntheses. (2025).Purification of Organic Compounds by Flash Column Chromatography.
  • Human Metabolome Database. (2013).Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902).
  • Chemsrc. (2025).this compound | CAS#:26905-02-2.

Sources

identification of impurities in 4-(4-Chlorophenyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-Chlorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pharmaceutical intermediate. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

Introduction: The Synthetic Landscape

The synthesis of this compound is a critical process in the production of numerous active pharmaceutical ingredients (APIs). While several synthetic routes exist, they all present unique challenges and the potential for impurity formation. Understanding these pathways and their associated pitfalls is paramount to achieving a high-purity final product. This guide will focus on one of the most common and versatile synthetic strategies: the synthesis from a protected 4-piperidone and a Grignard reagent, followed by deprotection and reduction.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during your experiments, providing insights into their root causes and offering actionable solutions.

Issue 1: Low or No Yield of the Desired Product

A diminished yield is a frequent challenge and can often be traced back to several key factors in the reaction sequence.

Potential CauseExplanation & CausalityRecommended Solution
Inefficient Grignard Reagent Formation The Grignard reagent, 4-chlorophenylmagnesium bromide, is highly sensitive to moisture and oxygen. Trace amounts of water in the solvent (e.g., THF) or on the glassware will quench the reagent as it forms. Difficulty in initiating the reaction with chlorobenzene is also a known issue due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1][2]Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. To facilitate initiation, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.[1] Co-initiation with a more reactive halide like bromobenzene can also be effective.[1]
Side Reactions of the Grignard Reagent Wurtz coupling, where two aryl groups couple (forming 4,4'-dichlorobiphenyl), can occur, consuming the Grignard reagent. Additionally, if the reaction temperature is not adequately controlled during the addition of the piperidone, side reactions can be promoted.Maintain a controlled and slow addition of the 4-chlorobromobenzene to the magnesium turnings to prevent localized high temperatures that favor coupling. Ensure the subsequent addition of the protected 4-piperidone is performed at a low temperature (e.g., 0 °C) to control the exothermic reaction.[3]
Incomplete Deprotection (e.g., N-debenzylation) If a benzyl protecting group is used, its removal via catalytic hydrogenation can be challenging. The nitrogen atom of the piperidine can act as a poison to the palladium catalyst, hindering its activity and leading to incomplete deprotection.[4]Catalyst poisoning can often be mitigated by adding a small amount of acid (e.g., acetic acid or HCl) to the reaction mixture. The acid protonates the piperidine nitrogen, preventing it from coordinating with and deactivating the palladium catalyst.[4][5] Ensure the catalyst is fresh and active.
Incomplete Reduction of the Hydroxyl Group The reduction of the tertiary alcohol in 4-(4-chlorophenyl)-4-hydroxypiperidine to the final product can be sluggish if the reducing agent is not sufficiently potent or if reaction conditions are not optimal.Strong acid conditions (e.g., HCl) in combination with a suitable reducing agent are typically required. Ensure adequate reaction time and temperature as per established protocols. Monitoring the reaction by TLC or LC-MS is crucial to determine completion.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis, purification, and analysis of this compound.

Q1: What are the most common impurities I should expect in my final product?

A1: The impurity profile can vary depending on the synthetic route, but several common impurities are frequently observed:

  • Unreacted Starting Materials and Intermediates: This includes any remaining protected 4-piperidone, 4-(4-chlorophenyl)-4-hydroxypiperidine, or the N-protected precursor.

  • Over-alkylation Products: If the piperidine nitrogen is deprotected before all alkylating agents (from other steps) are removed or quenched, the formation of N-alkylated or even quaternary ammonium salts is possible.[6]

  • Dehalogenated Impurity (4-Phenylpiperidine): During the Grignard reaction or subsequent reductive steps, the chlorine atom on the phenyl ring can be replaced by a hydrogen atom, leading to the formation of 4-phenylpiperidine.[7] This is a critical impurity to monitor.

  • Products of Incomplete Reduction: The intermediate, 4-(4-chlorophenyl)-4-hydroxypiperidine, is a common process-related impurity if the final reduction step is incomplete.[8]

  • Piperidine N-oxide: Exposure of the final product to oxidizing conditions or residual oxidants can lead to the formation of the corresponding N-oxide.[9][10][11]

Q2: My final product appears to have a co-eluting impurity during HPLC analysis. What could it be and how can I resolve it?

A2: A common co-eluting impurity is the dehalogenated analog, 4-phenylpiperidine.[12] Due to their structural similarity, they can be challenging to separate on standard reversed-phase columns.

To resolve this, you can:

  • Optimize your HPLC method: Experiment with different column chemistries (e.g., phenyl-hexyl columns), mobile phase compositions (acetonitrile vs. methanol), and pH to enhance selectivity.

  • Use orthogonal analytical techniques: Gas Chromatography (GC) can often provide better separation for such closely related compounds. Derivatization may be necessary to improve the volatility of the piperidine derivatives for GC analysis.[8]

  • Employ hyphenated techniques: LC-MS or GC-MS can help to identify the co-eluting impurity by its mass-to-charge ratio, confirming the presence of 4-phenylpiperidine (m/z 161.25) versus this compound (m/z 195.69).

Q3: How can I effectively purify my crude this compound?

A3: Purification can typically be achieved through a combination of techniques:

  • Acid-Base Extraction: As a basic amine, your product can be separated from neutral organic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous phase. After washing the aqueous phase with an organic solvent to remove any remaining neutral impurities, the aqueous layer can be basified (e.g., with NaOH) to deprotonate your product, which can then be extracted back into an organic solvent.

  • Crystallization: The hydrochloride salt of this compound can often be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed. A gradient elution system, for example, with a mixture of dichloromethane and methanol (with a small percentage of ammonium hydroxide to prevent peak tailing), is often effective.

Q4: I am using a benzyl protecting group for the piperidine nitrogen. What are the key considerations for the debenzylation step?

A4: N-debenzylation via catalytic hydrogenation is a standard procedure but requires careful execution.

  • Catalyst Choice: Palladium on carbon (Pd/C) is commonly used. For more stubborn debenzylations, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[5]

  • Solvent: Alcohols such as methanol or ethanol are typical solvents.

  • Hydrogen Source: The reaction can be performed under a hydrogen atmosphere (from a balloon or a Parr hydrogenator) or by using a transfer hydrogenation source like ammonium formate.

  • Catalyst Poisoning: As mentioned in the troubleshooting guide, the basicity of the piperidine nitrogen can poison the catalyst. The addition of a stoichiometric amount of a weak acid like acetic acid is often crucial for the reaction to proceed to completion.[4][5]

  • Reaction Monitoring: The reaction should be carefully monitored by TLC or LC-MS to ensure the complete consumption of the starting material and to avoid over-reduction of other functional groups.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound and its analysis.

Protocol 1: Synthesis of 1-Benzyl-4-(4-chlorophenyl)piperidin-4-ol

This protocol outlines the Grignard addition to N-benzyl-4-piperidone.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • 1-Bromo-4-chlorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • 1-Benzyl-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under a nitrogen atmosphere, place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.

  • Add a single crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 1-bromo-4-chlorobenzene (1.0 eq.) in anhydrous THF.

  • Add a small portion of the halide solution to the magnesium turnings to initiate the Grignard reaction. Gentle warming may be required.

  • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 1-benzyl-4-piperidone (0.9 eq.) in anhydrous THF via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel.

Protocol 2: HPLC Method for Impurity Profiling

This protocol provides a starting point for the analysis of this compound and its potential impurities.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Visualizing the Process: Diagrams

Visual aids can clarify complex chemical processes and troubleshooting logic.

Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Reduction Protected_Piperidone N-Protected-4-piperidone Intermediate_1 N-Protected-4-(4-chlorophenyl) -4-hydroxypiperidine Protected_Piperidone->Intermediate_1 Grignard Addition Grignard 4-Chlorophenyl magnesium bromide Grignard->Intermediate_1 Intermediate_2 4-(4-Chlorophenyl) -4-hydroxypiperidine Intermediate_1->Intermediate_2 Acid or H₂/Pd/C Final_Product 4-(4-Chlorophenyl) piperidine Intermediate_2->Final_Product Strong Acid/ Reducing Agent

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_impurities Potential Impurity Formation Pathways Main_Reaction Desired Synthesis Pathway Impurity_1 Over-alkylation (Quaternary Salt) Main_Reaction->Impurity_1 Excess Alkylating Agent Impurity_2 Dehalogenation (4-Phenylpiperidine) Main_Reaction->Impurity_2 Reductive Conditions Impurity_3 Incomplete Reduction (Hydroxy Intermediate) Main_Reaction->Impurity_3 Insufficient Reduction Impurity_4 N-Oxidation (Piperidine N-oxide) Main_Reaction->Impurity_4 Oxidizing Conditions

Caption: Common impurity formation pathways.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(21), 6438.
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (2023). Pharmaceuticals, 16(5), 743.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2021). Journal of Medicinal Chemistry, 64(19), 14236-14269.
  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). Chemical & Pharmaceutical Bulletin, 53(1), 64-6.
  • The Regioselective 3-Alkylation of Piperidine. (1984). ODU Digital Commons.
  • Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. (2007). Organic Letters, 9(8), 1505-8.
  • Synthesis of 4-substituted 4-arylpiperidines. (n.d.). ElectronicsAndBooks.
  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. (2007). Request PDF.
  • Catalytic dechlorination of aromatic chlorides using Grignard reagents in the presence of (C5H5)2TiCl2. (1998). Tetrahedron Letters, 39(21), 3529-3532.
  • Procedure for N-alkylation of Piperidine?. (2017). ResearchGate.
  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2011). Molecules, 16(12), 10348-10358.
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2020). Rasayan Journal of Chemistry, 13(1), 494-498.
  • Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. (2009). Current Organic Chemistry, 13(2), 174-221.
  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. (2018). ResearchGate.
  • Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. (2006). Biomedical Chromatography, 20(9), 964-70.
  • Piperidine synthesis. (n.d.). Organic Chemistry Portal.
  • Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. (1968). Journal of the Chemical Society C: Organic, 1031-1036.
  • This compound. (n.d.). PubChem.
  • The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. (2018). The University of Liverpool Repository.
  • Improved preparation of tertiary amine N-oxides. (1964). The Journal of Organic Chemistry, 29(11), 3467-3468.
  • Med OC Halo Deriv & Grig Reagent E. (n.d.). Scribd.
  • anyone have experience forming grignards from chlorobenzene. (2018). Sciencemadness Discussion Board.
  • Preparation method of chlorobenzene Grignard reagent crystal product. (2016). Google Patents.
  • 4-Phenylpiperidine. (n.d.). Wikipedia.

Sources

Technical Support Center: Resolving Grignard Reaction Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Grignard reaction troubleshooting. This guide is designed for researchers, scientists, and drug development professionals who encounter selectivity challenges in their synthesis projects. Here, we move beyond basic protocols to address the nuanced issues of chemoselectivity, regioselectivity, and stereoselectivity. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower your research.

Troubleshooting Chemoselectivity

Chemoselectivity issues arise when a Grignard reagent has the potential to react with multiple functional groups within the same molecule. Achieving the desired transformation requires careful control over reaction conditions and, at times, strategic use of additives or protecting groups.

FAQ 1: My Grignard reagent is reacting with an ester in the presence of a more reactive ketone. How can I improve selectivity for the ketone?

This is a classic chemoselectivity challenge. While ketones are inherently more reactive than esters towards Grignard reagents, a highly reactive Grignard reagent can still lead to a mixture of products.[1]

Underlying Cause: The high nucleophilicity and basicity of standard Grignard reagents can overcome the subtle reactivity differences between carbonyl groups.[2] Additionally, the initial product of the ester reaction is a ketone, which can then react with another equivalent of the Grignard reagent.[3]

Troubleshooting Protocol:

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., -78 °C). This will decrease the overall reactivity of the Grignard reagent, allowing it to better discriminate between the ketone and the ester.

  • Slow Addition: Add the Grignard reagent dropwise to the solution of the substrate. This maintains a low concentration of the nucleophile, favoring reaction at the more electrophilic ketone center.

  • Use of Cerium (III) Chloride (Luche Reduction Conditions): The addition of anhydrous cerium (III) chloride can significantly improve selectivity.[4] The in situ transmetalation from the organomagnesium to an organocerium reagent creates a "softer" nucleophile that is less basic and more selective for ketones over esters.[5]

Experimental Protocol: Cerium-Mediated Selective Grignard Addition [6]

  • Anhydrous CeCl₃ (1.2 equivalents) is suspended in dry THF under an inert atmosphere and stirred vigorously for 2 hours at room temperature to ensure a fine, reactive suspension.

  • The suspension is cooled to -78 °C.

  • The substrate (1 equivalent) dissolved in dry THF is added to the CeCl₃ suspension.

  • The Grignard reagent (1.1 equivalents) is added dropwise to the cooled mixture.

  • The reaction is stirred at -78 °C for 1-3 hours, monitoring by TLC.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

FAQ 2: I'm trying to form a Grignard reagent from a molecule that also contains a ketone. The reaction is failing due to self-condensation. What's the solution?

This is a common problem where the Grignard reagent, once formed, reacts with the starting material.[7]

Underlying Cause: Grignard reagents are incompatible with electrophilic functional groups like ketones and aldehydes within the same molecule.[8]

Solution: Protecting Groups

The ketone must be "masked" with a protecting group that is inert to the Grignard formation and subsequent reaction conditions, but can be easily removed later.[9] For ketones and aldehydes, the most common protecting groups are acetals (or ketals).[10][11]

Caption: Workflow for using an acetal protecting group.

Experimental Protocol: Acetal Protection

  • Dissolve the keto-halide in toluene.

  • Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Once all the starting material is consumed (monitor by TLC), cool the reaction and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the acetal-protected halide, which can now be used to form the Grignard reagent.[7]

Troubleshooting Regioselectivity

Regioselectivity becomes a concern when a molecule has multiple sites where a Grignard reagent can attack, most notably in α,β-unsaturated carbonyl compounds (enones).[12]

FAQ 3: My Grignard reaction on an α,β-unsaturated ketone is giving me a mixture of 1,2- and 1,4-addition products. How can I favor the 1,4-conjugate addition?

Standard Grignard reagents are "hard" nucleophiles and typically favor direct (1,2) addition to the carbonyl carbon.[13][14] To achieve 1,4-addition, the reactivity of the organometallic reagent must be modified.

Underlying Cause: The choice between 1,2- and 1,4-addition is governed by the Hard and Soft Acid and Base (HSAB) principle. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is "soft". Hard nucleophiles (like Grignards) prefer to react with hard electrophiles, and soft nucleophiles with soft electrophiles.

Solution: Copper Catalysis

The addition of a catalytic amount of a copper(I) salt, such as CuI or CuBr, will generate an organocuprate (Gilman-type reagent) in situ. These are "softer" nucleophiles and will selectively attack the β-carbon of the enone system, leading to the 1,4-addition product.[15]

G cluster_main Regioselectivity in Enone Addition cluster_12 1,2-Addition (Direct) cluster_14 1,4-Addition (Conjugate) reagents R-MgX enone α,β-Unsaturated Ketone reagents->enone Hard Nucleophile (No Additives) reagents->enone Soft Nucleophile (+ Cu(I) catalyst) product_12 Allylic Alcohol product_14 Ketone

Caption: Chelation control directs stereoselective attack.

Key Considerations for Chelation Control:

  • Solvent Choice: Solvents play a critical role. Strongly coordinating solvents like THF can compete with the substrate for binding to the magnesium center, disrupting the chelate. Less coordinating solvents like diethyl ether or toluene may favor chelation. [16][17]* Grignard Reagent: The nature of the Grignard reagent (RMgX vs R₂Mg) and the halide can influence the strength of chelation. [18]* Temperature: Lower temperatures generally enhance selectivity by favoring the more ordered, chelated transition state.

FAQ 5: How can I achieve an enantioselective Grignard addition to a prochiral ketone?

Creating a single enantiomer from a prochiral starting material requires the introduction of chirality into the reaction system.

Solution: Chiral Ligands and Auxiliaries

  • Chiral Ligands: The use of stoichiometric or catalytic amounts of a chiral ligand can create a chiral environment around the magnesium atom. [19]These ligands, often diamines or diols, coordinate to the Grignard reagent, and the resulting chiral complex delivers the nucleophile to one face of the ketone preferentially. Ligands derived from (S)-proline or BINOL have shown success. [20][21]2. Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate. This auxiliary then directs the Grignard attack to one face before being cleaved off in a subsequent step. [22] Recent Advances: The development of catalytic asymmetric additions of Grignard reagents is an active area of research. Copper-catalyzed systems with chiral PNP ligands have shown promise for the synthesis of chiral tertiary alcohols with high enantioselectivity. [23]

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Adams, J. A., et al. (1999). Stereoselective Chelate-Controlled Addition of Grignard Reagents to Unsaturated Medium-Ring Heterocycles. The Journal of Organic Chemistry.
  • Crimmins, M. T., & Dedopoulou, D. (1992). Cerium Chloride-Catalyzed Addition of Grignard Reagents to Vinylogous Esters: An Improved Route to 3-Substituted Cyclopent-2-en-1-ones.
  • Royal Society of Chemistry. (n.d.). Cerium(III) chloride mediated addition of Grignard reagents to nitroalkanes: synthesis of N,N-disubstituted hydroxylamines.
  • ACS Publications. (n.d.). Catalytic Asymmetric Conjugate Addition and Allylic Alkylation with Grignard Reagents. Chemical Reviews.
  • Royal Society of Chemistry. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry.
  • Adams, J. A., et al. (1999).
  • University of Bristol. (n.d.). Asymmetric Grignard Chemistry.
  • NIH. (2018). A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones.
  • ResearchGate. (n.d.). Grignard reagents/cerium(III) chloride.
  • PubMed Central. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
  • ResearchGate. (n.d.). Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design.
  • ACS Publications. (n.d.). Regio- and stereoselective control in the addition of Grignard reagents to the pyridine ring system. The Journal of Organic Chemistry.
  • StackExchange. (2015). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?.
  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions.
  • ACS Publications. (n.d.). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters.
  • Royal Society of Chemistry. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols.
  • ResearchGate. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions.
  • NTU Scholars. (n.d.). Chelation-Assisted Regioselective C-O Bond Cleavage Reactions of Acetals by Grignard Reagents.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
  • YouTube. (2026). The Trick That Makes Grignard Reactions Actually Selective.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents.
  • YouTube. (2023). Grignard Stereoselectivity - Insights in Basic Organic Chemistry 16.
  • ProQuest. (n.d.). I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone.
  • Green Chemistry. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions.
  • Chemistry LibreTexts. (2021). 15.2: 1,2- and 1,4-Additions of Organometallic Reagents.
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
  • Royal Society of Chemistry. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • Reddit. (2015). Grignard troubleshoot.
  • University of Groningen. (n.d.). 1,2- versus 1,4-asymmetric addition of Grignard reagents to carbonyl compounds.
  • Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS.
  • ACS Publications. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents.
  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems.
  • Organic Chemistry Portal. (n.d.). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters.
  • ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • Wikipedia. (n.d.). Grignard reagent.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 4-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 4-(4-chlorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and optimized protocols for this crucial synthetic transformation. Our goal is to empower you with the knowledge to overcome common challenges and achieve high yields and purity in your reactions.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before starting your experiment.

Q1: What are the primary methods for the N-alkylation of this compound?

There are two main strategies for the N-alkylation of this compound:

  • Direct Alkylation: This is a classic SN2 reaction where the secondary amine nitrogen of the piperidine directly attacks an alkyl halide (or other electrophile with a suitable leaving group), forming the desired tertiary amine.[1] This method is straightforward but can be prone to over-alkylation.

  • Reductive Amination: This is a highly reliable two-step, one-pot method. It involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the target N-alkylated product.[2][3][4][5][6] A key advantage of this method is the prevention of over-alkylation.[2][3][5]

Q2: How do I choose between direct alkylation and reductive amination?

The choice of method depends on the specific alkyl group you want to introduce and the desired selectivity.

  • Choose direct alkylation when you are using a simple and reactive alkyl halide and have optimized conditions to control over-alkylation.

  • Choose reductive amination when you need high selectivity for mono-alkylation, especially with more complex or sensitive substrates, or when starting from an aldehyde or ketone is more convenient.[3][5]

Q3: What is "over-alkylation" and how can I prevent it in direct alkylation?

Over-alkylation is a common side reaction where the desired N-alkylated tertiary amine product, which is often more nucleophilic than the starting secondary amine, reacts further with the alkylating agent to form an undesired quaternary ammonium salt.[3][7] This byproduct can be highly polar and water-soluble, complicating purification.[3]

To minimize over-alkylation:

  • Control Stoichiometry: Use the piperidine as the limiting reagent or use a large excess of the secondary amine relative to the alkylating agent.[2][7]

  • Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump, to maintain a low concentration of the electrophile.[2][3][7][8]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity.[2][7]

  • Use a Hindered Base: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without competing with the piperidine as a nucleophile.[3][7]

Q4: What are the best solvents and bases for direct N-alkylation?

  • Solvents: Polar aprotic solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are commonly used as they effectively dissolve the reactants and facilitate the SN2 reaction.[2][3]

  • Bases: The choice of base is critical.

    • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2][8]

    • Non-nucleophilic, hindered organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are excellent choices to minimize side reactions where the base might compete with the amine nucleophile.[3][7][8]

Troubleshooting Guide

Encountering unexpected results is a common part of research. This section provides a systematic approach to identifying and resolving issues you might face during the N-alkylation of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low Reactivity of Alkylating Agent: The alkyl halide (e.g., chloride) is not reactive enough. 2. Inappropriate Solvent or Base: The chosen solvent and base are not facilitating the reaction.[2] 3. Reaction Temperature is Too Low: The reaction is too slow at the current temperature.1. Increase Reactivity: Switch to a more reactive alkyl halide (I > Br > Cl). 2. Optimize Conditions: Use a polar aprotic solvent like DMF or acetonitrile.[2][3] Ensure your base is appropriate (e.g., K₂CO₃, Cs₂CO₃, or DIPEA).[2][3][7][8] 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation.
Significant Over-alkylation (Quaternary Salt Formation) 1. High Reactivity of Alkylating Agent: The product is reacting further.[3][7] 2. Reaction Temperature is Too High: Elevated temperatures favor the second alkylation.[7] 3. Incorrect Stoichiometry: Excess alkylating agent is present.[8]1. Control Reagent Addition: Add the alkylating agent slowly using a syringe pump.[2][3][7][8] 2. Lower Temperature: Run the reaction at room temperature or even 0 °C.[2][7] 3. Adjust Stoichiometry: Use the piperidine as the limiting reagent or a large excess of the amine.[2][7]
Incomplete Reaction in Reductive Amination 1. Inefficient Imine/Enamine Formation: The initial condensation is not favored.[7] 2. Incorrect pH: The pH is either too high (slows imine formation) or too low (decomposes the reducing agent).[7] 3. Steric Hindrance: Bulky groups on the aldehyde/ketone or the amine are slowing the reaction.[7]1. Promote Imine Formation: Add a dehydrating agent like molecular sieves or perform the reaction in a solvent that allows for azeotropic removal of water.[7] 2. Optimize pH: For reagents like NaBH₃CN, buffer the reaction to a mildly acidic pH of 4-6.[7] 3. Adjust Conditions: Increase the reaction temperature and/or extend the reaction time.[7]
Side Product from Reduction of Starting Carbonyl (Reductive Amination) 1. Reducing Agent is Too Strong: A non-selective reducing agent like NaBH₄ is being used.[7] 2. Premature Reduction: The reducing agent is added before sufficient imine has formed.1. Use a Milder Reducing Agent: Employ a more selective reagent like sodium triacetoxyborohydride (STAB or NaBH(OAc)₃), which is specifically designed for reductive amination.[7] 2. Allow for Imine Formation: Pre-stir the piperidine and the carbonyl compound for 30-60 minutes before adding the reducing agent.[7]

Optimized Protocols

The following are detailed, step-by-step protocols for the two primary methods of N-alkylation of this compound.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol is designed to favor mono-alkylation by controlling stoichiometry and using a non-nucleophilic base.

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump (recommended)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the piperidine in anhydrous acetonitrile to a concentration of approximately 0.1 M.

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the stirred solution.

  • Slowly add the alkyl halide (1.1 eq.) dropwise to the stirred solution over 30-60 minutes, ideally using a syringe pump.[3][8]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Diagram: General Workflow for Direct N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A Dissolve this compound and DIPEA in anhydrous MeCN B Slowly add alkyl halide (via syringe pump) A->B Under N₂ atmosphere C Stir at room temperature and monitor progress (TLC/LC-MS) B->C D Quench with aq. NaHCO₃ C->D Upon completion E Extract with organic solvent D->E F Dry, filter, and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for direct N-alkylation of this compound.

Protocol 2: N-Alkylation via Reductive Amination

This protocol offers high selectivity for the mono-alkylated product and is ideal for avoiding over-alkylation.

Materials:

  • This compound

  • Aldehyde or ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Standard glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2]

  • Optionally, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.[7]

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution.[2][3] The reaction may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Diagram: Reductive Amination Workflow

G cluster_imine Iminium Ion Formation cluster_reduction Reduction cluster_workup Workup & Purification A Mix this compound and aldehyde/ketone in DCM/DCE B Stir for 30-60 min at RT A->B C Add NaBH(OAc)₃ portion-wise B->C In situ D Stir at room temperature and monitor progress (TLC/LC-MS) C->D E Quench with aq. NaHCO₃ D->E Upon completion F Extract with organic solvent E->F G Dry, filter, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for N-alkylation via reductive amination.

References

  • Procedure for N-alkylation of Piperidine? ResearchGate.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate.
  • Reductive Amination. Organic Chemistry Portal.
  • Reductive Amination | Synthesis of Amines. The Organic Chemistry Tutor. YouTube.

Sources

Technical Support Center: Stability Testing and Degradation Pathways of 4-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Chlorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing and the investigation of degradation pathways. The information presented here is synthesized from established scientific principles and regulatory guidelines to ensure accuracy and practical applicability in a laboratory setting.

Introduction: Understanding the Stability of this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its stability is a critical quality attribute that can influence the safety, efficacy, and shelf-life of the final drug product. Understanding its degradation pathways is not only a regulatory requirement but also fundamental to developing robust formulations and analytical methods.[1][2] This guide provides a comprehensive resource for designing and troubleshooting forced degradation studies for this molecule.

Frequently Asked Questions (FAQs)

Here we address common questions and challenges encountered during the stability testing of this compound.

Q1: What are the primary challenges in the stability testing of this compound?

A1: The main challenges include:

  • Predicting Degradation Pathways: Due to the presence of a secondary amine within the piperidine ring and the chlorinated phenyl group, the molecule is susceptible to specific degradation pathways that need to be systematically investigated.

  • Developing a Stability-Indicating Method: The analytical method, typically HPLC or UPLC, must be capable of separating the parent compound from all potential degradation products.[2] This requires careful method development and validation.

  • Structural Elucidation of Degradants: Identifying the structure of unknown degradation products can be complex and often requires advanced analytical techniques like LC-MS/MS.[1]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the most probable degradation pathways include:

  • Oxidation: The secondary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.

  • Photodegradation: Aromatic compounds and those with heteroatoms can be sensitive to light, potentially leading to a variety of degradation products through radical mechanisms.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition, although the specific pathways would need to be determined experimentally.

Q3: Which analytical techniques are most suitable for analyzing degradation products of this compound?

A3: A combination of chromatographic and spectroscopic techniques is generally required.[1]

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with a UV detector is the workhorse for separating and quantifying the parent drug and its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with a high-resolution mass spectrometer (e.g., Q-TOF), is invaluable for the identification and structural elucidation of degradation products.[3]

Q4: What are the regulatory expectations for forced degradation studies?

A4: Regulatory bodies like the ICH (International Council for Harmonisation) require forced degradation studies to be conducted to demonstrate the specificity of stability-indicating methods.[4] The goal is to generate a degradation level of 5-20% to ensure that the analytical method can effectively separate and quantify the degradants that may form under normal storage conditions.[5]

Troubleshooting Guide: Common Issues in Experimental Workflows

This section provides solutions to common problems encountered during forced degradation studies of this compound.

Problem Possible Cause Solution
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the study.[1][6]
The compound is highly stable under the tested conditions.While possible, it's important to ensure a sufficiently wide range of stress conditions have been applied before concluding exceptional stability. Consider using more aggressive, yet pharmaceutically relevant, conditions.
Excessive degradation (>50%) is observed. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the study. The goal is to achieve partial degradation to demonstrate method specificity.[5]
Poor peak shape or resolution in the chromatogram. Inappropriate mobile phase pH or composition.The piperidine moiety is basic, so a mobile phase with a suitable pH (e.g., acidic to ensure protonation) and an appropriate organic modifier (e.g., acetonitrile or methanol) should be used to achieve good peak shape.[3]
Column overload.Reduce the injection volume or the sample concentration.
Inconsistent or irreproducible results. Instability of degradation products.Some degradation products may be transient. Analyze samples immediately after the stress period or store them under conditions that minimize further degradation (e.g., refrigeration, protection from light).
Inadequate sample preparation.Ensure complete neutralization of acidic or basic stress samples before injection to prevent on-column reactions or damage to the column.[3]
Difficulty in identifying unknown peaks. Insufficient data for structural elucidation.Utilize LC-MS/MS to obtain fragmentation patterns of the unknown peaks. Comparison with the fragmentation of the parent compound can provide clues about the structure of the degradant.[3]

Experimental Protocols: Forced Degradation Studies

The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound. These protocols are starting points and should be optimized based on experimental observations.

Preparation of Stock Solution
  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of approximately 1 mg/mL.

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute with the mobile phase to a suitable concentration for analysis.

Basic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C for a specified time.

  • At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute with the mobile phase for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light for a specified time, monitoring for degradation.

  • Dilute with the mobile phase for analysis.

Thermal Degradation
  • Expose a solid sample of the compound to dry heat (e.g., 80°C) in a calibrated oven for a specified duration.

  • At each time point, dissolve a portion of the sample in a suitable solvent for analysis.

Photolytic Degradation
  • Expose a solution of the compound (e.g., in methanol/water) to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Analyze the sample at various time points. A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

Data Presentation: Summary of Stress Conditions

Stress Condition Reagent/Condition Typical Temperature Typical Duration Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl60°C2-24 hoursMinimal degradation expected due to the stability of the piperidine ring and C-C bond.
Basic Hydrolysis 0.1 M NaOH60°C2-24 hoursMinimal degradation expected.
Oxidative 3% H₂O₂Room Temperature1-7 daysN-oxide, ring-opened products.
Thermal Dry Heat80°C1-7 daysTo be determined experimentally.
Photolytic UV/Visible LightAmbientTo be determinedProducts of radical reactions, potential dechlorination.

Visualizations: Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution of this compound B Acidic Hydrolysis (0.1 M HCl, 60°C) A->B C Basic Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Thermal Stress (Solid, 80°C) A->E F Photolytic Stress (UV/Vis Light) A->F G Neutralize/Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC/UPLC-UV Method G->H I Identify Degradants by LC-MS/MS H->I

Caption: A typical workflow for conducting forced degradation studies.

Potential Degradation Pathways of this compound

G Parent This compound Oxidation Oxidative Stress (e.g., H2O2) Parent->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis N_Oxide This compound N-oxide Oxidation->N_Oxide Ring_Opened Ring-Opened Products Oxidation->Ring_Opened Dechlorinated Dechlorinated Products Photolysis->Dechlorinated Radical_Products Radical Adducts/Dimers Photolysis->Radical_Products

Caption: Potential degradation pathways under oxidative and photolytic stress.

References

  • BenchChem. (n.d.). Technical Support Center: LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin.
  • Louridas, V., Anderson, N., & Martin, G. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry.
  • Rajeshwari, P., & Sravani, P. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • ICH. (n.d.). Quality Guidelines.

Sources

overcoming poor resolution in HPLC analysis of 4-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 4-(4-Chlorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly poor resolution, encountered during the chromatographic analysis of this basic compound. Here, we move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: Why is my peak for this compound showing significant tailing?

A1: Peak tailing for this compound, a basic compound, is most often caused by secondary interactions between the analyte and the stationary phase. The piperidine nitrogen is basic and can become protonated (positively charged). This charged analyte can then interact strongly with residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns. These silanols are weakly acidic and can be deprotonated (negatively charged), leading to an ion-exchange interaction that causes peak tailing.[1][2][3]

Q2: What is the single most important parameter to control for improving the peak shape of this compound?

A2: Mobile phase pH is the most critical parameter.[4][5] The pH dictates the ionization state of both your analyte and the column's stationary phase. By controlling the pH, you can suppress one of the interacting species, minimizing the secondary interactions that lead to poor peak shape and, consequently, poor resolution.[6][7]

Q3: What type of HPLC column is recommended for this compound?

A3: A modern, high-purity, end-capped C18 or C8 column is a good starting point. "End-capping" is a process that chemically derivatizes most of the residual silanol groups, reducing the sites available for secondary interactions.[1] For particularly challenging separations, consider columns with a polar-embedded stationary phase, which provides additional shielding of silanols, or a hybrid particle column (e.g., BEH) known for its stability at a wider pH range.

Q4: Can I just add an amine modifier like triethylamine (TEA) to my mobile phase to fix tailing?

A4: Yes, adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.05-0.1%) can be an effective, albeit traditional, solution.[8] These amines act as "silanol blockers" by competing with your analyte for the active silanol sites on the stationary phase. However, this approach can have drawbacks, such as shorter column lifetime and potential for baseline noise. It is often better to first optimize the mobile phase pH and select a high-performance column.

In-Depth Troubleshooting Guide: Overcoming Poor Resolution

Poor resolution in the analysis of this compound is typically a symptom of underlying peak shape problems. This guide provides a systematic approach to diagnose and resolve these issues.

Issue 1: Severe Peak Tailing Leading to Co-elution with Impurities

This is the most common failure mode. The peak for this compound appears asymmetrical, with a pronounced "tail" that can merge with adjacent peaks.

The following diagram illustrates the decision-making process for troubleshooting peak tailing.

G cluster_0 Problem Identification cluster_1 Primary Troubleshooting Strategy: pH Control cluster_2 Secondary Strategy: Column & Modifier cluster_3 Final Optimization start Poor Resolution & Peak Tailing Observed ph_check Is Mobile Phase Buffered and pH Controlled? start->ph_check ph_adjust Protocol 1: Mobile Phase pH Scouting Study ph_check->ph_adjust  Yes ph_no Implement a Buffered Mobile Phase (e.g., 20mM Phosphate or Formate) ph_check->ph_no No column_check Is a Modern, End-Capped Column in Use? ph_adjust->column_check ph_no->ph_adjust column_no Switch to a High-Purity, End-Capped or Polar-Embedded Column column_check->column_no No final_step Consider Mobile Phase Additives (e.g., TEA) if tailing persists column_check->final_step  Yes column_select Protocol 2: Column Screening column_no->final_step

Caption: Troubleshooting workflow for peak tailing.

The goal of this experiment is to find a pH where the peak shape is optimal. For basic compounds, this is typically at low pH (analyte and silanols are protonated) or high pH (analyte is neutral).

Step-by-Step Methodology:

  • Prepare Buffers: Prepare three aqueous buffer solutions at approximately 20 mM concentration.

    • Low pH: Phosphate or Formate buffer, pH 2.5.

    • Mid pH: Phosphate buffer, pH 7.0 (for comparison).

    • High pH: Phosphate or Ammonium Bicarbonate buffer, pH 10.0 (Crucially, ensure your column is specified to tolerate high pH ).

  • Prepare Mobile Phases: For each buffer, prepare a mobile phase by mixing it with an organic modifier (e.g., Acetonitrile) in a suitable ratio (e.g., 70:30 Aqueous:Organic). Filter all mobile phases.

  • Equilibrate System: Install the column and thoroughly equilibrate with the first mobile phase (e.g., pH 2.5) for at least 20 column volumes.

  • Inject Standard: Inject a standard solution of this compound.

  • Record Data: Record the retention time, peak asymmetry (or tailing factor), and resolution from any adjacent impurities.

  • Repeat for Other pHs: Thoroughly flush the system and column with an intermediate solvent (like 50:50 water:acetonitrile) before equilibrating with the next pH mobile phase. Repeat steps 3-5 for the mid and high pH mobile phases.

You will likely observe a trend similar to the one summarized below.

Mobile Phase pHExpected Analyte StateExpected Silanol StateExpected Retention TimeExpected Peak Shape
~2.5 Protonated (Cationic)Neutral (Protonated)ShorterGood to Excellent
~7.0 Protonated (Cationic)Deprotonated (Anionic)VariablePoor (Tailing)
~10.0 NeutralDeprotonated (Anionic)LongerGood to Excellent
Issue 2: Poor Resolution Even at Optimal pH

If peak tailing is improved but resolution is still insufficient, the issue may be with the column's selectivity or efficiency.

The objective is to test a column with a different stationary phase chemistry to alter the selectivity of the separation.

Step-by-Step Methodology:

  • Select Optimal pH: Based on the results from Protocol 1, choose the mobile phase pH that gave the best peak shape.

  • Select Orthogonal Column: Choose a column with a different selectivity. If you started with a standard C18, consider:

    • Phenyl-Hexyl Column: Offers pi-pi interactions, which can be beneficial for aromatic compounds like yours.

    • Polar-Embedded Column (e.g., "Aqua" or "Shield" type): Contains a polar group near the silica surface to further reduce silanol interactions and offer different selectivity.

    • Pentafluorophenyl (PFP) Column: Provides multiple interaction modes (hydrophobic, pi-pi, dipole-dipole) and is excellent for separating positional isomers.

  • Test and Compare: For each column, equilibrate with the chosen mobile phase and inject your standard.

  • Analyze Results: Compare the chromatograms based on resolution (α), peak shape, and retention time. Select the column that provides baseline separation of this compound from its critical impurities.

A logical diagram can help visualize the column selection process.

Caption: Column selection decision tree.

By systematically addressing the root causes of poor peak shape and then optimizing for selectivity, you can successfully develop a robust and reliable HPLC method for the analysis of this compound and its related substances.

References

  • Exploring the Role of pH in HPLC Separ
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • The use of Mobile Phase pH as a Method Development Tool.
  • Control pH During Method Development for Better Chrom
  • Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation.
  • Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. PubMed
  • How can I prevent peak tailing in HPLC?
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent
  • LC Troubleshooting—All of My Peaks are Tailing!
  • HPLC Troubleshooting Guide. SCION Instruments

Sources

minimizing byproduct formation in the synthesis of 4-(4-Chlorophenyl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(4-Chlorophenyl)piperidine Derivatives

A Guide to Minimizing Byproduct Formation

Welcome to the technical support center for the synthesis of this compound derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with this critical scaffold. The 4-arylpiperidine motif is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] However, its synthesis is often plagued by the formation of unwanted byproducts that can complicate purification, reduce yields, and compromise the integrity of your final compound.

As Senior Application Scientists, we understand that minimizing these side reactions is paramount. This guide provides in-depth, troubleshooting-focused FAQs to address the specific issues you may encounter during your experiments. We will delve into the mechanistic origins of common byproducts and provide validated, step-by-step protocols to help you optimize your synthetic routes.

Troubleshooting & FAQs

Question 1: My reductive amination of a 4-piperidone precursor is sluggish and forms multiple byproducts. How can I improve the yield and selectivity?

Answer:

This is a very common issue in piperidine synthesis. Reductive amination is a powerful C-N bond-forming reaction, but its success hinges on the delicate balance between the formation of an iminium ion intermediate and its subsequent reduction.[2][3] Byproducts often arise from an imbalance in these two steps.

Mechanistic Insight: The reaction proceeds in two stages: (1) condensation of the ketone (4-piperidone) and an amine to form a hemiaminal, which then dehydrates to an iminium ion, and (2) reduction of the iminium ion to the desired amine.[3]

  • Common Byproducts:

    • Unreacted Starting Materials: Indicates slow iminium ion formation.

    • Alcohol Byproduct: Results from the direct reduction of the starting ketone by a non-selective reducing agent.

    • Dimeric/Complex Mixtures: Can arise from side reactions of the intermediate imine/iminium ion.

Troubleshooting Workflow:

Buchwald_Troubleshooting cluster_problem Problem Identification cluster_cause Primary Causes cluster_solution Solutions start Start: Hydrodehalogenation in Buchwald-Hartwig Amination problem Major Byproduct: (4-Chlorophenyl)H start->problem cause1 β-Hydride Elimination Pathway Dominates problem->cause1 cause2 Pd-H Species Formation problem->cause2 solution1 Optimize Ligand: Use Bulky, Electron-Rich Biarylphosphine (e.g., XPhos) cause1->solution1 solution3 Base Selection: Use a Non-nucleophilic, Hindered Base (e.g., NaOtBu) cause1->solution3 solution2 Strict Inert Atmosphere: Degas Solvents, Use Schlenk Line/Glovebox cause2->solution2

Sources

Technical Support Center: Scaling Up the Purification of 4-(4-Chlorophenyl)piperidine by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for scaling up the purification of 4-(4-Chlorophenyl)piperidine using chromatography. Here, we address common challenges and provide practical, field-proven solutions to streamline your purification workflow, ensuring high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the chromatographic purification of this compound.

Q1: My this compound is showing significant peak tailing in reverse-phase chromatography. What is the likely cause and how can I fix it?

A1: Peak tailing with piperidine-containing compounds in reverse-phase chromatography is often due to strong interactions between the basic nitrogen of the piperidine ring and residual acidic silanol groups on the silica-based stationary phase. This can be addressed by:

  • Adding a mobile phase modifier: Incorporating a small amount of a competing base, like triethylamine (TEA), or an acid, such as formic acid or trifluoroacetic acid (TFA), can help to saturate the active sites on the stationary phase and improve peak shape.[1] For mass spectrometry compatibility, formic acid is a preferable alternative to phosphoric acid.[1][2]

  • Using a specialized column: Consider using a column with low silanol activity or an end-capped column specifically designed for the separation of basic compounds.[2]

  • Adjusting the mobile phase pH: Maintaining the mobile phase pH at a level that ensures the analyte is in a single ionic form (either fully protonated or as the free base) can significantly improve peak symmetry.[3]

Q2: I'm observing an extra peak in my chromatogram, even with a sample I believe to be >98% pure. What could be causing this?

A2: The appearance of an extra peak for a pure piperidine derivative can be due to a few factors:

  • On-column degradation: The compound might be unstable on the silica gel, leading to a degradation product that elutes as a separate peak.[4] You can test for this by spotting your compound on a TLC plate and letting it sit for a period before eluting to see if a new spot appears.[4]

  • Differential ionization or interaction: The free base and any corresponding salt form of the piperidine derivative may elute at different retention times.[5] Ensuring a consistent ionic state through mobile phase pH control is crucial.[5]

  • Sample solvent effects: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion and splitting.[6] It's recommended to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.[6]

Q3: What are the best starting conditions for scaling up the purification of this compound from an analytical method?

A3: A successful scale-up relies on maintaining key chromatographic parameters. A good starting point is to:

  • Keep the bed height and linear flow rate constant: This ensures that the residence time of the compound on the column remains the same, which is a critical factor for consistent separation.[7]

  • Increase the column diameter: To accommodate a larger sample load, the column diameter should be increased proportionally.[7]

  • Maintain the same stationary and mobile phase composition: The chemistry of the separation should not change during scale-up.[7]

  • Consider an alternative approach: Instead of strictly adhering to a constant linear velocity, you can standardize across scales to constant column volumes per hour (CV/h) for increased flexibility in choosing column dimensions.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex issues.

Guide 1: Addressing Poor Resolution and Co-eluting Impurities

Poor resolution between this compound and closely related impurities is a common hurdle in process-scale purification.

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Fractions containing a mixture of the desired product and impurities.

  • Low overall purity of the final product.

Troubleshooting Workflow:

G start Poor Resolution Observed step1 Optimize Mobile Phase Selectivity start->step1 Initial Step step2 Evaluate Different Stationary Phases step1->step2 If resolution is still poor end_node Resolution Improved step1->end_node If resolution improves step3 Adjust Gradient Slope step2->step3 If selectivity is good but peaks are broad step2->end_node If resolution improves step4 Check for Sample Overload step3->step4 If peak fronting or tailing is observed step3->end_node If resolution improves step4->end_node If resolution improves with lower load

Caption: Troubleshooting workflow for poor resolution.

Detailed Steps:

  • Optimize Mobile Phase Selectivity:

    • Rationale: Changing the organic solvent or the aqueous buffer can alter the interactions between the analytes and the stationary phase, thereby improving selectivity.

    • Action: If using acetonitrile, try substituting it with methanol or a combination of acetonitrile and methanol.[9] Similarly, experiment with different buffer systems (e.g., phosphate vs. acetate) and pH levels to find the optimal conditions for separation.[3]

  • Evaluate Different Stationary Phases:

    • Rationale: The choice of stationary phase chemistry has a significant impact on selectivity.

    • Action: Screen different types of reverse-phase columns (e.g., C18, C8, Phenyl-Hexyl) or consider normal-phase chromatography if the compound and impurities have different polarities.[9] For piperidine derivatives, a column with reduced silanol activity is often beneficial.[2]

  • Adjust Gradient Slope:

    • Rationale: A shallower gradient increases the separation time and can improve the resolution of closely eluting peaks.

    • Action: Decrease the rate of change of the organic solvent concentration over time. This can be particularly effective for resolving late-eluting impurities.

  • Check for Sample Overload:

    • Rationale: Injecting too much sample onto the column can lead to peak broadening and a loss of resolution.[6]

    • Action: Perform a loading study by injecting progressively smaller amounts of your sample to determine the column's capacity for your specific separation.

Guide 2: Managing High Backpressure During Scale-Up

As you move to larger columns and higher flow rates, excessive backpressure can become a significant issue, potentially damaging the column and the HPLC system.

Symptoms:

  • System pressure exceeding the recommended limits for the column or pump.

  • Pressure fluctuations during the run.

  • Deformation of the packed bed.

Troubleshooting Steps:

Potential Cause Diagnostic Check Corrective Action
Column Frit Blockage Disconnect the column and run the system without it. If the pressure is normal, the blockage is in the column.Reverse flush the column at a low flow rate. If this fails, replace the inlet frit.
High Mobile Phase Viscosity Review the mobile phase composition.Consider using a less viscous organic solvent (e.g., acetonitrile instead of methanol) or increasing the column temperature to reduce viscosity.
Inappropriate Particle Size Check the specifications of the stationary phase.For large-scale purifications, using a larger particle size resin can significantly reduce backpressure, although it may lead to some loss in efficiency.
System Tubing Issues Inspect all tubing for kinks or blockages.Replace any damaged or blocked tubing. Ensure the inner diameter of the tubing is appropriate for the flow rate.

Part 3: Step-by-Step Experimental Protocols

This section provides detailed methodologies for key experiments in the scale-up process.

Protocol 1: Method Development for Reverse-Phase Purification

This protocol outlines a systematic approach to developing a robust analytical method that can be readily scaled up.

Materials:

  • This compound crude sample

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm I.D.)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid[1]

Procedure:

  • Initial Scouting Gradient:

    • Prepare a mobile phase A (e.g., 0.1% formic acid in water) and a mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Run a fast gradient from 5% to 95% B over 10-15 minutes to determine the approximate elution time of the target compound and impurities.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution time of this compound to improve resolution. For example, if the compound elutes at 60% B, you might run a gradient from 40% to 70% B over 20-30 minutes.

  • Solvent and Additive Screening:

    • Repeat the optimized gradient using methanol as the organic solvent to assess changes in selectivity.

    • If peak tailing is observed, add a small amount of an amine modifier like triethylamine (0.1%) to the mobile phase.

  • Final Method Verification:

    • Once optimal conditions are identified, perform several replicate injections to ensure the method is reproducible in terms of retention time, peak area, and resolution.

Protocol 2: Scaling Up to Preparative Chromatography

This protocol describes the process of transferring the optimized analytical method to a preparative scale.

Principle: The key is to maintain the linear velocity of the mobile phase while increasing the column diameter to accommodate a larger load.

Calculations:

  • Linear Velocity (u): u = L / t0, where L is the column length and t0 is the column dead time.

  • Preparative Flow Rate (F_prep): F_prep = F_anal * (d_prep^2 / d_anal^2), where F is the flow rate and d is the column diameter.

  • Sample Load (L_prep): L_prep = L_anal * (d_prep^2 / d_anal^2)

Procedure:

  • Select a Preparative Column: Choose a preparative column with the same stationary phase and particle size as the analytical column, but with a larger diameter.

  • Calculate the Preparative Flow Rate: Using the formula above, calculate the new flow rate that will maintain the same linear velocity as the analytical method.

  • Determine the Sample Load: Based on the loading study from the analytical method, calculate the maximum sample load for the preparative column.

  • Adjust the Gradient: The gradient time should be kept the same as the analytical method to maintain the same separation profile.

  • Perform the Preparative Run: Dissolve the calculated sample load in a minimal amount of a weak solvent and inject it onto the preparative column. Collect fractions as the peaks elute.

  • Analyze Fractions: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction and pool the pure fractions.

References

  • SIELC Technologies. (n.d.). Separation of 4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide on Newcrom R1 HPLC column.
  • BioProcess International. (n.d.). Principles and Troubleshooting of Large Scale Column Packing.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Cytiva. (2018, April 23). Chromatography scale-up: don't get tied down by bed height.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes.
  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting.
  • ResearchGate. (2024, September 1). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [https://www.ncbi.nlm.nih.
  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282.
  • PubChem. (n.d.). This compound | C11H14ClN | CID 1203613.
  • PubMed. (n.d.). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.
  • Waters Corporation. (n.d.). Transfer of a UPLC Screening Method to Preparative HPLC Purification using CSH Column Technology and Focused Gradients.
  • ResearchGate. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol.
  • HMDB. (2013, July 9). Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902).
  • BioProcess International. (2014, August 22). Guidelines for - Optimization and Scale-Up in Preparative Chromatography.
  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
  • PubMed. (n.d.). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives.
  • Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
  • Matrix Fine Chemicals. (n.d.). 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL | CAS 39512-49-7.
  • Biotage. (2023, January 23). Which injection solvents should I use for reversed-phase flash purification?

Sources

Technical Support Center: Navigating Moisture Sensitivity in 4-(4-Chlorophenyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 4-(4-chlorophenyl)piperidine and its derivatives is a cornerstone in the development of various pharmacologically active agents.[1] A common and efficient synthetic route involves the use of highly reactive organometallic intermediates, such as Grignard reagents, which are notoriously sensitive to moisture.[2] The presence of even trace amounts of water can significantly impede or halt the reaction, leading to low yields, byproduct formation, and wasted resources. This guide provides a comprehensive troubleshooting framework and practical protocols to empower researchers in successfully managing moisture-sensitive reagents and ensuring the reproducibility of their synthetic endeavors.

Troubleshooting Guide: Addressing Common Issues in Moisture-Sensitive Reactions

This section is designed to address specific problems encountered during the synthesis of this compound, with a focus on diagnosing and resolving moisture-related issues.

Q1: My Grignard reaction for a this compound precursor is failing to initiate. What are the likely causes and how can I troubleshoot this?

A1: The initiation of a Grignard reaction is often the most critical step and is highly susceptible to inhibition by moisture. If you observe no signs of reaction (e.g., bubbling, gentle reflux of the ether solvent, or a color change), consider the following:

  • Reagent and Solvent Purity: The primary culprit is often residual water in your solvent (e.g., diethyl ether or THF) or on the surface of the magnesium turnings.[3] Commercially available anhydrous solvents may still contain parts-per-million (ppm) levels of water that are sufficient to quench the reaction.[4] It is best practice to freshly distill ethereal solvents from a suitable drying agent, such as sodium/benzophenone, which provides a visual indication of dryness (a deep blue or purple color).[5][6]

  • Glassware Preparation: A seemingly dry piece of glassware can harbor a thin film of adsorbed water on its surface.[6] All glassware should be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under a vacuum while assembling the apparatus.

  • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[2] Ensure all connections are well-sealed and that the inert gas is passed through a drying tube.

  • Magnesium Activation: The surface of magnesium turnings can become coated with a passivating layer of magnesium oxide, which prevents the reaction from starting. A small crystal of iodine can be added to the magnesium to chemically activate the surface.[3] The disappearance of the brown iodine color is a good indicator that the reaction has been initiated.

Q2: I'm consistently obtaining low yields of my this compound product. Could moisture be the underlying issue?

A2: Yes, low yields are a classic symptom of moisture contamination in reactions involving Grignard reagents.[2] Water acts as a protic acid and will rapidly protonate the highly basic Grignard reagent, rendering it non-nucleophilic and unable to participate in the desired carbon-carbon bond formation. This quenching of the Grignard reagent directly reduces the amount of product that can be formed. To improve your yield, meticulously re-evaluate every aspect of your experimental setup for potential sources of moisture, from solvent and reagent purity to the integrity of your inert atmosphere.[7]

Q3: My reaction workup is resulting in a complex mixture of byproducts, making purification difficult. How can I achieve a cleaner reaction?

A3: While a complex product mixture can arise from various factors, moisture can certainly contribute to the formation of unwanted side products. If your Grignard reagent is partially quenched by water, the unreacted starting materials may undergo side reactions under the reaction conditions. Furthermore, if the subsequent reaction with an electrophile is sluggish due to suboptimal conditions, the Grignard reagent may degrade over time. To ensure a cleaner reaction, prioritize the complete exclusion of water to maximize the concentration of the active Grignard reagent, which will favor the desired reaction pathway.[8]

Q4: What are the visual indicators that I have successfully excluded moisture from my reaction?

A4: There are several visual cues that can give you confidence in the anhydrous nature of your setup:

  • Solvent Dryness Indicator: When using a sodium/benzophenone still for drying THF or diethyl ether, the persistence of a deep blue or purple color indicates that the solvent is anhydrous.[5][6] If the solution is yellow or colorless, water is still present.

  • Drying Agent Behavior: When adding a solid drying agent like anhydrous magnesium sulfate or sodium sulfate to an organic solution, the initial clumping of the solid indicates it is absorbing water.[9][10] Once the solution is dry, newly added portions of the drying agent will appear as a free-flowing powder.[10]

  • Grignard Initiation: As mentioned, the spontaneous initiation of the Grignard reaction upon addition of the alkyl/aryl halide to the activated magnesium is a strong indicator of anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical moisture-sensitive reagents in a typical synthesis of this compound?

A1: The most sensitive reagent is undoubtedly the Grignard reagent (e.g., 4-chlorophenylmagnesium bromide) or other organometallic intermediates like organolithiums.[2][11] These reagents are potent bases and nucleophiles that react readily with any available protons, including those from water. Other reagents, such as strong bases (e.g., sodium hydride) or certain Lewis acids, can also be deactivated by moisture.[7]

Q2: What is the most effective method for drying ethereal solvents like THF or diethyl ether?

A2: For reactions that are highly sensitive to moisture, the gold standard is distillation from sodium metal with benzophenone as an indicator.[5] This method can achieve residual water content in the low ppm range.[5] For less stringent requirements, or for labs where solvent stills are not feasible, storage over activated 3 Å molecular sieves can also effectively dry solvents, though it may take 48-72 hours to reach very low water content.[12][13]

Q3: How can I ensure my glassware is adequately dry for the reaction?

A3: The most reliable method is to oven-dry all glassware at a temperature of at least 120°C for a minimum of 4 hours, and ideally overnight. The hot glassware should then be assembled quickly while still warm and allowed to cool under a stream of dry, inert gas.[7] Alternatively, for smaller setups, flame-drying each component with a heat gun under vacuum is a rapid and effective method.

Q4: What is the purpose of an inert atmosphere, and how do I maintain it?

A4: An inert atmosphere, typically of dry nitrogen or argon, serves to displace the air within the reaction apparatus. This is crucial for two reasons: it prevents atmospheric moisture from coming into contact with the reaction, and it protects air-sensitive reagents from oxidation. A simple setup involves using a manifold that provides a positive pressure of the inert gas to the reaction flask, with an oil bubbler to vent excess pressure and prevent back-diffusion of air.

Q5: Are there any alternatives to sodium/benzophenone for indicating solvent dryness?

A5: While sodium/benzophenone is highly effective for ethereal solvents, it is not universally applicable.[5] For quantitative determination of water content, Karl Fischer titration is the most accurate method.[14][15] However, this requires specialized equipment. For a qualitative assessment during workup, the "free-flowing" test with a drying agent like anhydrous sodium sulfate is a reliable visual check.[10]

Quantitative Data Summary

Table 1: Efficiency of Common Drying Agents for Organic Solvents

Drying AgentCapacitySpeedTypical SolventsResidual Water (ppm)Notes
Anhydrous Sodium Sulfate (Na₂SO₄) HighSlowGeneral Use~10-30 ppmNeutral, but slow acting. Good for initial drying.[10]
Anhydrous Magnesium Sulfate (MgSO₄) HighFastGeneral Use (not for acid-sensitive compounds)~10-30 ppmSlightly acidic. Very effective due to fine powder form.[10]
Calcium Chloride (CaCl₂) HighMediumHydrocarbons, Ethers~50-100 ppmCan form adducts with alcohols, amines, and some carbonyl compounds.
3Å Molecular Sieves MediumSlow to MediumGeneral Use<10 ppmExcellent for achieving very low water content with sufficient contact time.[12][13]
Calcium Hydride (CaH₂) HighMediumEthers, Hydrocarbons<10 ppmReacts with water to produce H₂ gas. Not for use with protic or some carbonyl-containing solvents.[14]
Sodium/Benzophenone HighFast (with reflux)Ethers, Hydrocarbons~1-10 ppmProvides a visual indicator of dryness. Highly reactive.[5][6]

Experimental Protocols

Protocol 1: Rigorous Drying of Glassware

  • Clean all required glassware thoroughly and rinse with deionized water, followed by a final rinse with acetone to facilitate drying.

  • Place the glassware in an oven set to 120-150°C for at least 4 hours, or preferably overnight.

  • For immediate use, remove the hot glassware from the oven and assemble the apparatus quickly.

  • Connect the assembled apparatus to an inert gas line and allow it to cool to room temperature under a gentle, positive pressure of nitrogen or argon.

Protocol 2: Setting up a Reaction under an Inert Atmosphere

  • Assemble the dry glassware, including the reaction flask, condenser, and addition funnel.

  • Connect the top of the condenser or a side-arm of the flask to a gas manifold that supplies dry nitrogen or argon.

  • Place an oil bubbler at the outlet of the manifold to allow for the release of excess pressure and to provide a visual confirmation of gas flow.

  • Flush the entire system with the inert gas for 5-10 minutes before introducing any reagents.

  • Maintain a slight positive pressure of the inert gas throughout the entire course of the reaction.

Visual Workflow Diagrams

Troubleshooting_Grignard_Reaction start Grignard reaction not initiating q1 Is the solvent properly dried? start->q1 s1 Redistill solvent from Na/benzophenone or use freshly opened anhydrous solvent. q1->s1 No q2 Is the glassware completely dry? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Oven-dry glassware overnight or flame-dry under vacuum before use. q2->s2 No q3 Is the inert atmosphere adequate? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Check for leaks in the system. Ensure a positive pressure of dry N2 or Ar. q3->s3 No q4 Is the magnesium surface activated? q3->q4 Yes a3_yes Yes a3_no No s3->q3 s4 Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg. q4->s4 No end_success Reaction should initiate. q4->end_success Yes a4_yes Yes a4_no No s4->q4

Caption: Troubleshooting workflow for a failing Grignard reaction.

Drying_Method_Selection start Need to dry an organic solvent q1 Is the reaction extremely moisture-sensitive (e.g., Grignard, organolithium)? start->q1 q2 Is a solvent still available/practical? q1->q2 Yes q3 Is this for a workup/pre-drying step? q1->q3 No s1 Use a solvent still (e.g., Na/benzophenone for ethers) for lowest ppm H2O. end_node Proceed with dried solvent s1->end_node q2->s1 Yes s2 Store solvent over activated 3Å molecular sieves for 48-72 hours. q2->s2 No s2->end_node s3 Use an appropriate solid desiccant (e.g., CaH2, activated alumina column). s4 Use anhydrous Na2SO4 or MgSO4. Check for 'free-flowing' solid. q3->s4 Yes q3->end_node No (Re-evaluate sensitivity) s4->end_node

Caption: Decision tree for selecting a solvent drying method.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods.
  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(20), 7025-7032.
  • Wikipedia. (n.d.). Titration.
  • JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Sciencemadness Wiki. (2023). Drying solvents.
  • Google Patents. (n.d.). CN105732447A - Preparation method of 4,4'-dichlorodiphenyl sulfone.
  • Brainly. (2022). [FREE] What is the visual indicator that enough of a drying agent, such as anhydrous MgSO4 or CaCl2, has.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions.
  • Google Patents. (n.d.). US4871876A - Preparation of 4,4' dichlorodiphenyl sulfone.
  • European Patent Office. (n.d.). EP 0062736 B2 - Process for preparing 4-4'-dichlorodiphenyl sulphone.
  • NIPER, SAS Nagar, India. (n.d.). Grignard reagent generation in flow reactor.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Carling, R. W., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6.
  • Process Sensing Technologies. (n.d.). 8 common pitfalls in moisture measurements.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • ResearchGate. (2015). Any advice for oxygen and moisture content measurement in solvents?.

Sources

Optimizing Extraction of 4-(4-Chlorophenyl)piperidine from Biological Samples: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals who are working on the extraction of 4-(4-Chlorophenyl)piperidine from complex biological matrices such as plasma, urine, or tissue homogenates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower you to develop robust and efficient extraction methods. This document is structured as a series of frequently asked questions and troubleshooting scenarios you may encounter during your experiments.

Understanding Your Analyte: this compound

Before optimizing any extraction, a thorough understanding of the analyte's physicochemical properties is paramount. This compound is a piperidine derivative.[1][2] Its structure, featuring a basic piperidine ring and a non-polar chlorophenyl group, dictates its behavior in different extraction systems.

PropertyValue / DescriptionImplication for Extraction
Molecular Formula C₁₁H₁₄ClN[1]-
Molecular Weight 195.69 g/mol [1]Influences diffusion and chromatographic behavior.
pKa ~9.5-10.5 (Estimated for piperidine moiety)As a basic compound, its ionization state is pH-dependent. This is the most critical parameter for optimizing LLE and Ion-Exchange SPE.
LogP (Octanol/Water) 2.7 (Computed)[1]Indicates moderate hydrophobicity. The compound will have a good affinity for organic solvents and reversed-phase sorbents when in its neutral form.
Solubility Sparingly soluble in water; soluble in polar organic solvents.[3]Guides the choice of extraction and reconstitution solvents.

Troubleshooting & FAQs: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that partitions an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4] It is valued for its simplicity but requires careful optimization for consistent results.[5]

Core LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction P1 1. Start with Biological Sample (e.g., Plasma, Urine) P2 2. Add Internal Standard (IS) P1->P2 P3 3. Adjust pH > 11.5 (e.g., with 1M NaOH) to neutralize analyte P2->P3 E1 4. Add Immiscible Organic Solvent (e.g., MTBE, Ethyl Acetate) P3->E1 E2 5. Vortex/Mix (e.g., 5-10 min) to facilitate partitioning E1->E2 E3 6. Centrifuge (e.g., 4000 rpm, 5 min) to separate phases E2->E3 F1 7. Isolate Organic Layer E3->F1 F2 8. Evaporate to Dryness (under N₂) F1->F2 F3 9. Reconstitute in Mobile Phase F2->F3 F4 10. Analyze (e.g., LC-MS) F3->F4

Caption: General workflow for Liquid-Liquid Extraction (LLE).

Q1: I'm getting very low recovery for this compound using LLE. What am I doing wrong?

This is the most common issue and usually points to one of two critical parameters: pH or solvent choice.

  • Causality (pH): this compound is a basic compound due to its piperidine nitrogen. For it to be extracted from an aqueous sample (like plasma) into an organic solvent, it must be in its neutral, un-ionized state . If the sample pH is acidic or neutral, the piperidine nitrogen will be protonated (positively charged), making the molecule highly water-soluble and preventing its transfer into the organic phase.

    • Solution: You must basify your sample. A general rule is to adjust the sample pH to be at least 2 units above the analyte's pKa.[4] For the piperidine moiety, a pH of 11.5 or higher is recommended to ensure complete neutralization. Add a small volume of a strong base like 1M Sodium Hydroxide (NaOH) to your sample before adding the extraction solvent.

  • Causality (Solvent Choice): The principle of LLE is "like dissolves like".[6] You need a solvent that is immiscible with water and has a high affinity for your analyte.[7][8]

    • Solution: Given the LogP of ~2.7, moderately polar organic solvents are an excellent starting point. Solvents like Methyl tert-butyl ether (MTBE) , Ethyl Acetate , or a mixture like Hexane/Ethyl Acetate are often effective.[6][8] Avoid very non-polar solvents like hexane alone, as they may not be strong enough to efficiently extract the moderately polar piperidine derivative. Also, avoid solvents that are miscible with water, like methanol or acetonitrile.

Q2: After vortexing, I'm not getting a clean separation between the aqueous and organic layers. I see a cloudy emulsion. How do I fix this?

Emulsion formation is a frequent problem, especially with protein-rich samples like plasma. It is caused by proteins and phospholipids acting as surfactants at the liquid-liquid interface.

  • Solutions:

    • Increase Centrifugation: Increase the speed and/or time of your centrifugation step. This is often the simplest fix.

    • Salting Out: Before extraction, add a salt like Sodium Chloride (NaCl) to the aqueous sample to increase its ionic strength.[9] This makes the aqueous phase more polar and can help force the separation of the organic layer.

    • Solvent Change: Some solvents are more prone to emulsion formation than others. If you are using a solvent like Dichloromethane, which is denser than water, try switching to a less dense solvent like MTBE.

    • Sample Pre-treatment: For very problematic matrices, a protein precipitation step with a solvent like acetonitrile can be performed first. After centrifugation, the supernatant is evaporated and reconstituted in a buffer, which is then used for the LLE. However, this adds complexity to the workflow.

Q3: My LLE method works, but it's not reproducible. What factors should I control more carefully?

Reproducibility in LLE hinges on the precise control of manual steps.

  • Key Factors for Control:

    • pH Adjustment: Ensure the final pH of every sample is consistent. Use a calibrated pH meter during method development.

    • Vortexing/Mixing: Use a consistent speed and time for all samples. Inadequate mixing leads to incomplete extraction, while excessive mixing can promote emulsions.

    • Solvent Volumes: Use calibrated pipettes for both sample and solvent volumes.

    • Evaporation: If you evaporate the organic solvent, do so at a consistent temperature. Overheating can degrade the analyte. Ensure samples are completely dry before reconstitution, but do not over-dry, as this can make reconstitution difficult.

    • Temperature: Perform extractions at a consistent ambient temperature, as partitioning can be temperature-dependent.

Troubleshooting & FAQs: Solid-Phase Extraction (SPE)

SPE is a more selective and often more reproducible technique than LLE.[6] It uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample, wash away interferences, and then elute the analyte in a clean solution.[10]

Core SPE Workflow Diagram

SPE_Workflow cluster_steps SPE Steps S1 1. Condition (Activate sorbent with organic solvent, e.g., Methanol) S2 2. Equilibrate (Flush with aqueous buffer to match sample pH, e.g., pH 6 Buffer) S1->S2 S3 3. Load (Pass pre-treated sample through cartridge; analyte is retained) S2->S3 S4 4. Wash (Rinse with weak solvent to remove matrix interferences) S3->S4 S5 5. Elute (Use strong solvent to disrupt analyte-sorbent interaction and collect analyte) S4->S5

Caption: The five fundamental steps of Solid-Phase Extraction (SPE).

Q4: Which type of SPE sorbent should I choose for this compound?

The choice of sorbent depends on the retention mechanism you want to employ.[11] For this analyte, two mechanisms are highly effective: Reversed-Phase and Cation-Exchange .

Sorbent TypeRetention MechanismHow it Works for Your AnalyteRecommended Sorbents
Reversed-Phase Hydrophobic interactions[12]The non-polar chlorophenyl group interacts with the non-polar sorbent. For this to work, the analyte must be in its neutral form (high pH).C8, C18, Polymeric (e.g., Oasis HLB)[10][13]
Cation-Exchange Electrostatic attraction[14]The positively charged piperidine ring (at acidic/neutral pH ) binds to the negatively charged sorbent. This is a very strong and selective interaction.Strong Cation Exchange (SCX), Mixed-Mode (e.g., Reversed-Phase + Cation Exchange)[13][15]
  • Expert Recommendation: For a clean, selective extraction from a complex biological matrix, a mixed-mode cation exchange (MCX) sorbent is often the superior choice. It allows you to use a dual retention mechanism. You can load the sample at a low pH to retain the analyte by ion exchange, wash with an organic solvent to remove hydrophobic interferences, and then elute with a basic organic solvent to disrupt the ionic interaction.

SPE Method Development Logic

SPE_Logic cluster_mech Choose Retention Mechanism cluster_rp_cond RP Conditions cluster_iex_cond IEX Conditions Analyte Analyte Properties: This compound (Basic, Moderately Hydrophobic) Mech_RP Reversed-Phase (RP) Analyte->Mech_RP Mech_IEX Cation-Exchange (IEX) Analyte->Mech_IEX RP_Load Load at pH > 11.5 (Analyte is Neutral) Mech_RP->RP_Load IEX_Load Load at pH < 7.5 (Analyte is Charged, +) Mech_IEX->IEX_Load RP_Wash Wash with weak aqueous/ organic mix (e.g., 10% MeOH) RP_Load->RP_Wash RP_Elute Elute with strong organic (e.g., ACN or MeOH) RP_Wash->RP_Elute IEX_Wash Wash with acid, then MeOH to remove interferences IEX_Load->IEX_Wash IEX_Elute Elute with basic organic (e.g., 5% NH₄OH in MeOH) IEX_Wash->IEX_Elute

Caption: Decision logic for SPE method development.

Q5: I'm using a C18 cartridge (Reversed-Phase), but my analyte is not being retained. It's all in the load fraction.

This is a classic SPE problem that almost always points to incorrect pH during the loading step.

  • Causality: Reversed-phase sorbents like C18 are hydrophobic ('water-fearing').[12] They retain analytes through non-polar interactions. For this compound to be retained, it must be sufficiently non-polar. If you load your sample at a neutral or acidic pH, the analyte is protonated (charged) and becomes polar ('water-loving'). It will have no affinity for the C18 sorbent and will pass right through with the aqueous sample.

  • Solution: Pre-treat your sample by adjusting the pH to be >11.5 before loading it onto the conditioned and equilibrated C18 cartridge. This ensures the analyte is neutral and can bind to the sorbent.

Q6: I have good retention on my SCX (Strong Cation Exchange) cartridge, but I can't get it to elute. Recovery is still low.

This indicates that the interaction between your analyte and the sorbent is too strong for your elution solvent to disrupt.

  • Causality: Cation exchange relies on a strong electrostatic bond between the positively charged analyte and the negatively charged sorbent.[14] Elution requires neutralizing one of these charges. Simply using a strong organic solvent like methanol will not be sufficient to break this ionic bond.

  • Solution: Your elution solvent must contain a base to neutralize the analyte. The most common and effective approach is to use a mixture of a strong organic solvent with a small amount of a volatile base.

    • Recommended Elution Solvent: 5% Ammonium Hydroxide (NH₄OH) in Methanol or Acetonitrile. The high pH of this solvent neutralizes the piperidine nitrogen, breaking the ionic bond and allowing the strong organic solvent to elute the now-neutral analyte.

Q7: What are "matrix effects" in my final LC-MS analysis, and how can extraction help reduce them?

  • Definition: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of your target analyte due to co-eluting compounds from the biological matrix.[16] It is a major source of inaccuracy and imprecision in LC-MS bioanalysis.[17]

  • How Extraction Helps: The primary goal of sample preparation is to remove these interfering matrix components (salts, lipids, proteins). A well-optimized extraction method will provide a cleaner final extract, minimizing the chance of other molecules co-eluting with your analyte and interfering with its ionization.

    • Trustworthiness: SPE, particularly with a selective mechanism like ion exchange or mixed-mode, is generally superior to LLE and protein precipitation at removing matrix components.[17] If you are experiencing significant matrix effects, switching from LLE to a well-developed SPE method is a highly recommended strategy.

Detailed Experimental Protocols

These protocols are starting points. You must validate them for your specific biological matrix and instrumentation.

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • Pipette 200 µL of biological sample (e.g., plasma) into a 2 mL microcentrifuge tube.

    • Add 20 µL of internal standard (IS) working solution.

    • Add 50 µL of 1M NaOH to adjust the pH to >11. Vortex briefly.

  • Extraction:

    • Add 1 mL of Methyl tert-butyl ether (MTBE).

    • Cap the tube and vortex for 10 minutes at medium speed.

    • Centrifuge for 5 minutes at 4000 x g to achieve phase separation.

  • Post-Extraction:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of your mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX SPE)
  • Sample Pre-treatment:

    • Pipette 500 µL of biological sample into a tube.

    • Add 500 µL of 4% Phosphoric Acid in water.

    • Vortex to mix. This ensures the analyte is protonated (positively charged).

  • SPE Procedure (using a 30 mg MCX cartridge):

    • Condition: Pass 1 mL of Methanol through the cartridge.

    • Equilibrate: Pass 1 mL of water through the cartridge.

    • Load: Load the entire 1 mL of the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 drops/second).

    • Wash 1: Pass 1 mL of 0.1M Hydrochloric Acid through the cartridge to wash away neutral and basic interferences.

    • Wash 2: Pass 1 mL of Methanol through the cartridge to wash away hydrophobic interferences. Dry the cartridge thoroughly under vacuum for 1-2 minutes.

    • Elute: Elute the analyte by passing 1 mL of 5% Ammonium Hydroxide in Methanol through the cartridge. Collect the eluate.

  • Post-Extraction:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase, vortex, and transfer to an autosampler vial.

References

  • Vertex AI Search. (n.d.). Liquid-Liquid Extractors: A Comparative Analysis of Solvent Selection. Retrieved January 10, 2026.
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • Higashi, Y., & Fujii, Y. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction.
  • Fang, J., Baker, G. B., & Coutts, R. T. (1996). Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection.
  • Hawks, C. (2025, August 5). How To Choose The Right SPE Sorbent For Your Application? News-Medical.
  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
  • GL Sciences. (n.d.). SPE Cartridge Selection Guide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1203613, this compound.
  • Cheméo. (n.d.). 4-(para-Chlorophenyl)-4-hydroxypiperidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38282, 4-(4-Chlorophenyl)-4-hydroxypiperidine.
  • Van der Nagel, B., et al. (2019). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid.
  • BenchChem. (2025). Technical Support Center: LC-MS Analysis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Retrieved January 10, 2026, from https://www.benchchem.com/product/b1139/technical-support
  • CSIC. (n.d.). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory.
  • Li, J. H., et al. (2016). Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry. Latin American Journal of Pharmacy, 35(8), 1735-1741.
  • Wiley-VCH GmbH. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
  • Studziński, M., & Szparaga, A. (2015). Piperidine and piperine: extraction and content assessment in black pepper.
  • ChemRxiv. (n.d.). Solid Phase Extraction on Reverse Phase Chromatographic Media Subjected to Stresses Expected for Extraterrestrial Implementation.
  • Barroso, M., et al. (2014). Validation of an Automated Solid-Phase Extraction Method for the Analysis of 23 Opioids, Cocaine, and Metabolites in Urine With Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 38(5), 280-288. [Link]
  • Chikara, A., et al. (2021). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. PubMed Central. [Link]
  • Al-Enazy, Y. H. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Indian Journal of Clinical Biochemistry. (2013). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC - NIH. [Link]

Sources

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of 4-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the robust LC-MS/MS analysis of 4-(4-Chlorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet complex challenge of matrix effects. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to develop self-validating and reliable bioanalytical methods.

Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a primary cause of inaccuracy and irreproducibility in quantitative LC-MS/MS.[1][2] For a compound like this compound—a basic, halogenated molecule—these effects can be particularly pronounced in complex biological matrices such as plasma, urine, or tissue homogenates. This guide will provide a structured, question-and-answer approach to identifying, understanding, and mitigating these interferences.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the initial questions that often arise when matrix effects are suspected.

Q1: I'm seeing poor reproducibility and accuracy in my QC samples. Could this be a matrix effect?

A1: Absolutely. Inconsistent accuracy and precision are hallmark signs of matrix effects.[1] When endogenous components of the matrix, such as phospholipids or salts, co-elute with your analyte, they can interfere with the ionization process in the mass spectrometer's source.[3][4] This interference can either suppress or enhance the analyte's signal, leading to unreliable quantification.[5] For a basic compound like this compound (predicted pKa ≈ 10.14), competition for protons in the ESI source is a common mechanism for ion suppression.[1][6]

Q2: How can I definitively identify if I have a matrix effect?

A2: A systematic evaluation is key. The most widely accepted method is the post-extraction spike analysis.[2] This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration.

Matrix Factor (MF) is calculated as: MF = (Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solution)

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • MF = 1 suggests no significant matrix effect.

Regulatory guidelines, such as those from the FDA and EMA, recommend assessing the matrix effect at low and high concentrations of the analyte.[7][8]

Q3: What are the most common culprits for matrix effects when analyzing plasma samples?

A3: In plasma, the primary sources of matrix effects are phospholipids from cell membranes.[3] These molecules have a broad range of polarities and can co-elute with many analytes in reversed-phase chromatography, causing significant ion suppression.[9] Other endogenous components like salts, fatty acids, and cholesterol can also contribute to matrix effects.

Q4: My compound, this compound, is basic. Does this make it more susceptible to matrix effects?

A4: Yes, basic compounds are often more prone to ion suppression in the positive electrospray ionization (ESI+) mode, which is the typical mode for their analysis.[1] This is due to competition for protons with other basic matrix components that co-elute. The piperidine moiety in your molecule is a basic nitrogen that will be readily protonated.[7]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for systematically troubleshooting and mitigating matrix effects.

Guide 1: Systematic Investigation of Matrix Effects

This workflow will guide you through the process of identifying and quantifying matrix effects.

Troubleshooting_Matrix_Effects start Start: Inconsistent Results Observed check_is Verify Internal Standard (IS) Performance start->check_is post_extraction_spike Perform Post-Extraction Spike Experiment check_is->post_extraction_spike calculate_mf Calculate Matrix Factor (MF) post_extraction_spike->calculate_mf mf_decision Is MF consistently close to 1? calculate_mf->mf_decision no_me Matrix Effect is Minimal. Investigate other variables. mf_decision->no_me Yes me_present Significant Matrix Effect Detected mf_decision->me_present No mitigation_strategy Implement Mitigation Strategy me_present->mitigation_strategy

Caption: A decision tree for the systematic investigation of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and Internal Standard (IS) in reconstitution solvent.

    • Set B (Post-Spiked Matrix): Blank plasma is extracted first, and then the extract is spiked with the analyte and IS.

    • Set C (Pre-Spiked Matrix): Blank plasma is spiked with the analyte and IS before extraction (used to determine recovery).

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Factor as described in the FAQ section.

  • Assess the Internal Standard: A suitable IS should have a matrix factor similar to the analyte, indicating it is compensating for the matrix effect effectively.[10]

Guide 2: Mitigation Strategies for Matrix Effects

Once a matrix effect is confirmed, the following strategies can be employed, often in combination.

The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.

Sample Preparation TechniquePrinciplePros for this compoundCons
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile).Simple, fast, and high throughput.Ineffective at removing phospholipids, a major source of matrix effects.[9]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Can provide a cleaner extract than PPT. For a basic analyte, using a basic aqueous phase and a non-polar organic solvent can be effective.[11]Can be labor-intensive and may have lower recovery for more polar analytes.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly effective at removing phospholipids and other interferences.[12] A mixed-mode cation exchange SPE would be ideal for a basic compound.Requires method development and can be more costly.

Recommendation: For this compound, a mixed-mode cation exchange SPE is likely the most effective strategy to remove phospholipids and other interferences, providing the cleanest extract.

If sample preparation alone is insufficient, improving the chromatographic separation of the analyte from matrix components is crucial.

Chromatographic_Optimization start Matrix Effect Persists change_column Evaluate Different Column Chemistries (e.g., HILIC, Phenyl-Hexyl) start->change_column modify_gradient Adjust Gradient Profile (Steeper or shallower) start->modify_gradient mobile_phase Alter Mobile Phase Composition (e.g., different organic solvent, pH) start->mobile_phase evaluate Evaluate Peak Shape, Retention Time, and Matrix Effect change_column->evaluate modify_gradient->evaluate mobile_phase->evaluate optimized Optimized Separation evaluate->optimized

Caption: Workflow for optimizing chromatographic separation to mitigate matrix effects.

Key Considerations for this compound:

  • Column Choice: A standard C18 column is a good starting point. However, if co-elution with phospholipids is an issue, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

  • Mobile Phase: An acidic mobile phase (e.g., with 0.1% formic acid) is recommended to ensure good peak shape for this basic compound by minimizing interactions with residual silanols on the column.[7]

  • Gradient Elution: A well-designed gradient can separate the analyte from the early-eluting phospholipids and late-eluting matrix components.

The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard.[10] A SIL-IS, such as this compound-d4, has nearly identical physicochemical properties to the analyte and will co-elute.[10] Therefore, it will experience the same degree of ion suppression or enhancement, allowing for an accurate correction of the analyte's signal.

Why a SIL-IS is Superior to a Structural Analog:

  • Co-elution: A SIL-IS will have virtually the same retention time as the analyte, ensuring it is subjected to the same matrix components at the same time.

  • Identical Ionization Efficiency: The SIL-IS and the analyte will have the same ionization efficiency, leading to a more accurate correction.

  • Similar Extraction Recovery: Both compounds will exhibit similar recovery during sample preparation.

If a SIL-IS is not available, a structural analog that elutes very close to the analyte can be used, but it may not compensate for matrix effects as effectively.[10]

Part 3: Method Validation and Ensuring Data Integrity

Once you have developed a method that minimizes matrix effects, it is crucial to perform a full validation according to regulatory guidelines.[7][13]

Key Validation Parameters Related to Matrix Effects:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: Should be assessed in at least six different lots of the biological matrix.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions should be evaluated, as degradation products could potentially interfere with the analysis.[14][15]

By following this comprehensive guide, you will be well-equipped to anticipate, identify, and overcome the challenges of matrix effects in the LC-MS/MS analysis of this compound, ensuring the generation of high-quality, reliable, and defensible data.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
  • A Comparative Guide to Bioanalytical Method Validation: The Role of 4-[(4- Chlorophenoxy)methyl]piperidine-d4 as an Internal Standard. (2025). Benchchem.
  • Higashi, Y., & Fujii, Y. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). BioPharm International.
  • Technical Support Center: LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. (2025). Benchchem. Retrieved January 10, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIoiuSRmNvJYe8_0q7ZALmuKTLqCBzrEiK4asan35FfGZPHV-h4BT88tpeXFkZXeK5WOHBGEpiUfV7j4uD73qyuNYg4BrL-17g6QTWDQtcbsZ9815pWF5cgdosnlTtcsZBR-ukiO0xCnejHtU0zv3RCqjm_U3TBYNzxAYWgat_-aqRq5rzBkZ2ioZzc5EM_6v0JufqRBe-TUNdmCDeOj380hQq8TXZ_9wXMJLVXlQ-hEUmcenOTBgwKALb1tgQbQAZPx3UDfXH
  • Raghuvanshi, D., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 131, 229-237.
  • Matrix effects: Causes and solutions. (n.d.). ResearchGate.
  • Ion suppression (mass spectrometry). (n.d.). In Wikipedia.
  • Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-[(4-Chlorophenoxy)methyl]piperidine using i. (2025). Benchchem.
  • This compound. (n.d.). PubChem.
  • U.S. Food and Drug Administration. (2018).
  • 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902). (n.d.). Human Metabolome Database.
  • (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (2016). ResearchGate.
  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023). Journal of the American Society for Mass Spectrometry. [Link]
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass.
  • A Comparative Guide to the Bioanalytical Validation of Phenylpiperazines in Plasma. (2025). Benchchem.
  • How would I pick a suitable internal standard? (2023, September 12). Reddit.
  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.
  • 4-(4-Chlorophenyl)-4-hydroxypiperidine. (n.d.). PubChem.
  • Ion suppression: A major concern in mass spectrometry. (n.d.). ResearchGate.
  • Fang, J., Baker, G. B., & Coutts, R. T. (1996). Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection.
  • SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. (n.d.). Shared Research Facilities.
  • The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. (2013). Journal of Analytical Toxicology, 37(5), 275–280. [Link]
  • Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. (2023, August 2). Teledyne Leeman Labs.
  • Understanding Internal standards and how to choose them. (2025, June 12). Reddit.
  • How do you choose the internal standards for analysis of organic compound classes with GC/MS technique? (2014, June 3). ResearchGate.
  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023).
  • (PDF) 4-(4-Chlorophenyl)piperidin-4-ol. (2010). ResearchGate.
  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023).
  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. (n.d.). Shimadzu.

Sources

Technical Support Center: Strategies for the Removal of Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a critical step in chemical synthesis: the removal of unreacted starting materials. Here, we move beyond simple protocols to explore the underlying principles and troubleshoot the common challenges you may face in the lab.

Choosing Your Purification Strategy: A Logic-Based Approach

The first step in any purification is selecting the appropriate technique. This decision is not arbitrary; it's based on the distinct physical and chemical properties of your product versus the unreacted starting material(s). A common decision-making workflow is outlined below.

G start Reaction Mixture (Product + Unreacted Starting Material) prop_diff Significant Difference in Physicochemical Properties? start->prop_diff solubility Solubility Difference? prop_diff->solubility  Yes complex Consider Advanced Techniques (e.g., HPLC, SFC) prop_diff->complex No polarity Polarity Difference? solubility->polarity No extraction Liquid-Liquid Extraction or Solid-Liquid Extraction solubility->extraction Yes (in immiscible solvents) crystallization Crystallization / Recrystallization solubility->crystallization Yes (in a single solvent at different temperatures) volatility Volatility Difference? polarity->volatility No chromatography Column Chromatography polarity->chromatography Yes reactivity Reactive Functional Group on Starting Material? volatility->reactivity No distillation Distillation volatility->distillation Yes scavenger Scavenger Resins reactivity->scavenger Yes reactivity->complex No

Caption: Workflow for selecting a purification method.

Technique Deep Dive: Troubleshooting & FAQs

This section provides detailed guidance on the most common purification techniques.

Liquid-Liquid Extraction

Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of solvent is critical and is governed by the "like dissolves like" principle.

  • Q: How do I choose the right organic solvent?

    • A: The ideal solvent should readily dissolve the compound of interest but not the impurities (or vice-versa). It must be immiscible with the other phase (usually water) and have a low boiling point for easy removal later. Common choices include ethyl acetate, dichloromethane (DCM), and diethyl ether.

  • Q: What is a "wash" versus an "extraction"?

    • A: An extraction is designed to move your desired product from one phase to another. A wash is designed to remove impurities from the phase containing your product. For example, washing an organic layer with aqueous sodium bicarbonate to remove acidic impurities.

  • Q: How many extractions are sufficient?

    • A: It is more effective to perform multiple small-volume extractions than one large-volume extraction. Three extractions are typically sufficient to ensure near-complete transfer of the solute.

  • Q: I've formed an emulsion (a stable layer of small droplets) at the interface. How do I break it?

    • A: Causality: Emulsions form when the two phases have similar densities or when surfactants are present, preventing the droplets from coalescing.

    • Solutions:

      • Time: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

      • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase makes it more polar, often forcing the separation.

      • Filtration: For small-scale emulsions, filtering the mixture through a plug of Celite® or glass wool can break the droplets.

  • Q: My product seems to be partially soluble in both layers. What should I do?

    • A: Causality: This occurs when the polarity of the product is intermediate.

    • Solutions:

      • Salting Out: Add a salt (like NaCl or (NH₄)₂SO₄) to the aqueous layer. This increases the polarity of the aqueous phase and decreases the solubility of organic compounds in it, driving your product into the organic layer.

      • pH Adjustment: If your product or starting material has an acidic or basic functional group, you can adjust the pH of the aqueous layer to change its charge and, therefore, its solubility. For example, an acidic starting material (R-COOH) can be deprotonated with a base (like NaHCO₃) to form a water-soluble salt (R-COO⁻Na⁺), which will move to the aqueous layer, leaving your neutral product in the organic layer.

G cluster_0 Initial State (Separatory Funnel) cluster_1 After Adding NaHCO₃ (aq) Initial Organic Layer (Product + Acidic Starting Material) Aqueous Layer Final Organic Layer (Purified Product) Aqueous Layer (Deprotonated Starting Material Salt) Initial:f0->Final:f0 Product Remains Initial:f0->Final:f1 Starting Material Migrates

Caption: pH adjustment to facilitate separation.

Flash Column Chromatography

Principle: This is a form of preparative liquid chromatography that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.

  • Q: How do I select the right solvent system (eluent)?

    • A: The goal is to find a solvent system where the product has a retention factor (Rf) of ~0.3 on a Thin Layer Chromatography (TLC) plate. The starting material should have a significantly different Rf. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Q: How much silica gel should I use?

    • A: A general rule of thumb is a 30:1 to 100:1 ratio of silica gel weight to crude sample weight. A higher ratio provides better separation for difficult-to-separate mixtures.

  • Q: My product and the starting material are co-eluting (coming off the column at the same time). What can I do?

    • A: Causality: This happens when the polarities of the two compounds are too similar for the chosen eluent system to resolve.

    • Solutions:

      • Decrease Eluent Polarity: Use a less polar solvent system (e.g., decrease the percentage of ethyl acetate in your hexanes/ethyl acetate mixture). This will increase the retention of both compounds on the silica, potentially exaggerating the small polarity difference and allowing for separation.

      • Change Solvents: Switch one of the eluent components to alter the selectivity. For example, replacing ethyl acetate with dichloromethane might change the specific interactions with the silica surface and improve separation.

      • Use a Different Stationary Phase: If separation on silica is impossible, consider using a different stationary phase, such as alumina (which has different selectivity) or a reverse-phase silica (C18), where non-polar compounds are retained more strongly.

  • Q: The bands on my column are streaking or tailing. Why?

    • A: Causality: Tailing is often caused by overloading the column or by the compound being too polar for the chosen eluent, causing it to "stick" to the silica. Acidic or basic compounds can also interact strongly with the silica surface.

    • Solutions:

      • Load Less Material: Ensure the amount of crude material is appropriate for the column size.

      • Increase Eluent Polarity: A slightly more polar eluent can help move a polar compound more cleanly down the column.

      • Add a Modifier: For acidic compounds, adding a small amount of acetic acid (~0.5%) to the eluent can help. For basic compounds, adding triethylamine (~0.5%) can occupy the acidic sites on the silica, allowing your basic compound to elute with a sharper band.

Scavenger Resins

Principle: These are solid-supported reagents or resins designed to react selectively with and bind specific types of molecules, effectively removing them from solution by simple filtration. This is a powerful technique for removing excess reagents or starting materials with specific functional groups.

  • Q: When should I choose a scavenger resin over other methods?

    • A: Scavenger resins are ideal when the starting material has a unique reactive handle that the product lacks. They are excellent for driving reactions to completion by using an excess of one reagent and then easily removing that excess. They are highly selective and simplify workup to a simple filtration.

  • Q: How do I know how much resin to use?

    • A: The capacity of the resin (in mmol/g) is provided by the manufacturer. Typically, 2 to 4 equivalents of the resin are used relative to the amount of the species you want to scavenge.

  • Q: The scavenging reaction seems incomplete; I still see starting material after filtration.

    • A: Causality: This can be due to insufficient equivalents of resin, inadequate reaction time, poor mixing, or steric hindrance around the reactive site of the starting material.

    • Solutions:

      • Increase Equivalents: Add more resin (e.g., increase from 2 to 3-4 equivalents).

      • Increase Reaction Time/Temperature: Allow the resin to stir with the solution for a longer period. Gentle heating (if the product is stable) can also increase the reaction rate.

      • Ensure Proper Mixing: The resin must be well-suspended in the solution to ensure all active sites are accessible. Use effective stirring.

      • Choose a Different Resin: If steric hindrance is an issue, a resin with a longer linker arm might be more effective.

Technique Selectivity Basis Typical Scale Throughput When to Use
Liquid-Liquid Extraction Differential Solubility / pKamg to kgHighProduct and starting material have different solubilities or acidic/basic properties.
Column Chromatography Differential Adsorption (Polarity)mg to >100 gLow to MediumProduct and starting material have different polarities. The gold standard for difficult separations.
Crystallization Differential Solubility at Varying Tempsg to kgMediumProduct is a solid with significantly lower solubility than the starting material in a chosen solvent at low temperature.
Distillation Difference in Boiling Pointg to kgMediumProduct and starting material are liquids with a significant difference in volatility (>25 °C).
Scavenger Resins Specific Chemical Reactivitymg to gHighStarting material has a reactive functional group that the product lacks.

Experimental Protocol: Purification of a Neutral Amide from an Acidic Starting Material via Extraction

Objective: To separate a neutral amide product from unreacted carboxylic acid starting material.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent in which both the product and starting material are soluble (e.g., ethyl acetate, 50 mL). Transfer this solution to a separatory funnel.

  • Initial Wash (Base): Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (~50 mL) to the separatory funnel.

    • Causality: The basic NaHCO₃ will deprotonate the unreacted carboxylic acid (R-COOH) to form its water-soluble sodium salt (R-COO⁻Na⁺). The neutral amide product will remain in the organic layer.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (CO₂ evolution from the acid-base reaction). Close the stopcock and shake gently for 30-60 seconds, venting periodically.

  • Separation: Place the funnel back on the ring stand and allow the layers to fully separate. Drain the lower aqueous layer, which now contains the deprotonated starting material.

  • Repeat Wash: Repeat steps 2-4 one more time to ensure complete removal of the acidic starting material.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine).

    • Causality: The brine wash removes the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the purified amide product.

  • Validation: Check the purity of the product by TLC or ¹H NMR, confirming the absence of the starting material signals.

References

  • Nichols, L. (2021). Overview of Extraction. Chemistry LibreTexts. [Link]
  • University of Colorado, Boulder.
  • BYU-Idaho.
  • Weldon, K. (2023). Liquid-Liquid Extractions. Chem LibreTexts. [Link]
  • Biotage. Scavenging Guide. [Link]

Validation & Comparative

Establishing a Primary Reference Standard for 4-(4-Chlorophenyl)piperidine: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of a chemical reference standard is the bedrock of accurate and reproducible analytical data. This guide provides a comprehensive framework for the establishment of a primary reference standard for 4-(4-Chlorophenyl)piperidine, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). By delving into the causality behind experimental choices and presenting a comparative analysis of orthogonal analytical techniques, this document serves as a practical resource for scientists dedicated to ensuring the highest standards of quality and reliability in their work.

The Imperative for a Well-Characterized Reference Standard

This compound is a pivotal intermediate in the synthesis of various centrally acting agents. As such, the quality of this starting material directly impacts the purity profile and, ultimately, the safety and efficacy of the final drug product. A primary reference standard, characterized to the highest degree of purity and assigned a precise content value, is indispensable for:

  • Accurate quantification of the bulk material and its subsequent intermediates.

  • Identification and control of impurities throughout the manufacturing process.

  • Validation of analytical methods used for quality control.

  • Ensuring lot-to-lot consistency and meeting regulatory requirements.

The establishment of a chemical reference substance is a rigorous process based on the thorough evaluation of analytical testing results. This guide will navigate the critical steps and analytical methodologies required to qualify a batch of this compound as a primary reference standard.

The Workflow for Establishing a Primary Reference Standard

The journey from a candidate material to a primary reference standard is a multi-step process that involves a battery of tests to unequivocally confirm its identity, purity, and assigned content. The overall workflow is depicted below.

Reference Standard Workflow cluster_selection Candidate Material Selection cluster_characterization Identity Confirmation cluster_purity Purity Assessment (Orthogonal Methods) cluster_content Content Assignment cluster_final Finalization select Select High-Purity Batch nmr NMR Spectroscopy (¹H, ¹³C) select->nmr ms Mass Spectrometry nmr->ms ir Infrared Spectroscopy ms->ir elemental Elemental Analysis ir->elemental hplc HPLC-UV elemental->hplc gc GC-FID hplc->gc qnmr qNMR gc->qnmr impurities Impurity Profiling (LC-MS) qnmr->impurities mass_balance Mass Balance Approach (100% - Impurities) impurities->mass_balance qnmr_assay qNMR Assay mass_balance->qnmr_assay cert Certificate of Analysis Generation qnmr_assay->cert stability Stability Studies cert->stability Synthesis and Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start 4-(4-chloro-phenyl)-1,2,3,6-tetrahydropyridine product This compound start->product Reduction (e.g., H₂/Pd/C) imp1 Unreacted Starting Material start->imp1 Incomplete reaction imp2 Over-reduced species (e.g., 4-cyclohexylpiperidine) product->imp2 Harsh reduction conditions imp3 Catalyst residues (e.g., Palladium) product->imp3 Inadequate purification imp4 Solvent residues product->imp4 Inadequate drying

A Comparative Guide to the Analgesic Activity of 4-(4-Chlorophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-phenylpiperidine scaffold is a cornerstone in the development of centrally acting analgesics. Its structural motif is present in numerous clinically significant opioids, most notably pethidine, highlighting its importance as a pharmacophore for interacting with opioid receptors.[1] Structural modifications of this core have been a fertile ground for medicinal chemists aiming to enhance potency, selectivity, and reduce adverse effects.[2] This guide provides an in-depth comparison of the analgesic activity of a series of 4-(4-Chlorophenyl)piperidine derivatives, synthesizing data from preclinical studies to elucidate structure-activity relationships (SAR). We will delve into the mechanistic underpinnings of their action, the experimental protocols used for their evaluation, and a direct comparison of their efficacy.

Mechanistic Framework: The Mu (µ)-Opioid Receptor

The primary target for the most effective opioid analgesics is the mu (µ)-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located in the central and peripheral nervous systems.[3][4] The binding of an agonist, such as a this compound derivative, to the MOR initiates a conformational change that triggers intracellular signaling cascades, ultimately leading to analgesia.[4]

This signaling is not monolithic. It bifurcates into two principal pathways:

  • The G-protein Pathway: Upon agonist binding, the receptor couples with inhibitory G-proteins (Gi/o). This coupling inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and modulates ion channels (e.g., activating inwardly rectifying potassium channels and inhibiting N-type calcium channels). This cascade is predominantly associated with the desired analgesic effects.[3]

  • The β-Arrestin Pathway: Following G-protein activation, the receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which desensitizes the G-protein signal and can lead to receptor internalization. The β-arrestin pathway is increasingly linked to the adverse effects of opioids, including respiratory depression, tolerance, and constipation.[3]

Understanding this dichotomy is critical for modern analgesic development, which seeks "biased agonists" that preferentially activate the G-protein pathway over the β-arrestin pathway to separate pain relief from side effects.

MOR_Signaling MOR Mu-Opioid Receptor (MOR) Gi_o Gi/o Protein MOR->Gi_o Activates GRK GRK MOR->GRK AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits IonChannel Ion Channels (Ca²⁺, K⁺) Gi_o->IonChannel Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia IonChannel->Analgesia Agonist Opioid Agonist (e.g., Piperidine Derivative) Agonist->MOR B_Arrestin β-Arrestin GRK->B_Arrestin Recruits B_Arrestin->MOR Binds to Phosphorylated MOR Adverse_Effects Adverse Effects (e.g., Respiratory Depression) B_Arrestin->Adverse_Effects Mediates cAMP->Analgesia

Caption: Mu-Opioid Receptor (MOR) Signaling Pathways.

Methodologies for Evaluating Analgesic Activity

A robust assessment of a potential analgesic requires a combination of in vitro and in vivo assays to determine its mechanism, affinity, and physiological efficacy.

In Vitro Assessment: Receptor Binding Affinity

The first step in characterizing a novel compound is to determine if and how strongly it binds to its intended target. A competitive radioligand binding assay is the gold standard for quantifying the affinity (Ki) of a test compound for a specific receptor, in this case, the µ-opioid receptor.[3] A lower Ki value signifies a higher binding affinity.[4]

This protocol describes the displacement of a known radiolabeled MOR agonist ([³H]-DAMGO) by an unlabeled test compound (a this compound derivative).

  • Objective: To determine the binding affinity (Ki) of a test compound for the human µ-opioid receptor (hMOR).

  • Materials:

    • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the hMOR.

    • Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).[3]

    • Test Compound: Unlabeled this compound derivative.

    • Non-specific Binding Control: Naloxone (10 µM).[3][5]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).

    • Scintillation Cocktail & Counter.

  • Step-by-Step Procedure:

    • Reagent Preparation: Thaw hMOR cell membranes on ice. Prepare serial dilutions of the test compound.

    • Assay Setup: In a 96-well plate, combine the following in a final volume of 1 mL:

      • hMOR cell membranes (10-20 µg protein).

      • [³H]-DAMGO at a concentration near its dissociation constant (Kd), typically ~0.5 nM.[5]

      • Varying concentrations of the test compound.

      • For Total Binding: Add assay buffer instead of the test compound.

      • For Non-specific Binding: Add 10 µM naloxone.[3]

    • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[3][5]

    • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve and calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Reagents: hMOR Membranes, [³H]-DAMGO, Test Compound Dilutions start->prep setup Set up 96-Well Plate: - Total Binding - Non-specific Binding (Naloxone) - Test Compound Concentrations prep->setup incubate Incubate at RT for 120 minutes setup->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters with Ice-Cold Buffer (3x) filter->wash quantify Scintillation Counting (Measure CPM) wash->quantify analyze Data Analysis: Calculate IC50 and Ki quantify->analyze end End analyze->end

Caption: Experimental workflow for the competitive radioligand binding assay.
In Vivo Assessment: Nociceptive Response Models

To confirm that high receptor affinity translates into a physiological effect, in vivo models are essential. The tail-flick and hot plate tests are standard methods for evaluating centrally acting analgesics by measuring the reaction time of an animal to a thermal pain stimulus.[6][7] An increase in latency to respond indicates an analgesic effect.

This test measures a spinal reflex to a thermal stimulus.[7][8]

  • Objective: To measure the analgesic effect of a compound by recording the time it takes for an animal to withdraw its tail from a heat source.

  • Apparatus: Tail-flick analgesia meter, which applies a focused beam of radiant heat to the animal's tail.

  • Procedure:

    • Acclimatization: Allow the animals (typically rats or mice) to acclimate to the testing environment and restraining device.

    • Baseline Measurement: Place the animal in the restrainer and position its tail over the heat source. Record the baseline latency for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.[9]

    • Drug Administration: Administer the test compound (e.g., this compound derivative), a vehicle control, or a standard drug (e.g., pethidine) via the desired route (e.g., intramuscularly).[10][11]

    • Post-Dose Measurement: At predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes) after administration, repeat the latency measurement.[12]

    • Data Analysis: The analgesic effect is quantified as an increase in the tail-flick latency compared to the baseline and vehicle control groups.

This test involves a more complex, supraspinally integrated behavior.[7][12]

  • Objective: To assess the analgesic effect of a compound by measuring the time it takes for an animal to show a pain response (e.g., paw licking, jumping) on a heated surface.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55°C) and a transparent cylinder to confine the animal.[8]

  • Procedure:

    • Acclimatization: Acclimate the animals to the testing room.

    • Baseline Measurement: Gently place the animal on the hot plate within the cylinder and start a timer. Record the time it takes for the animal to lick a hind paw or jump. This is the baseline latency. A cut-off time (e.g., 30-45 seconds) is used to prevent injury.[8]

    • Drug Administration: Administer the test compound, vehicle, or standard drug.

    • Post-Dose Measurement: At set time points after administration, repeat the latency measurement.[12]

    • Data Analysis: An increase in the reaction time is indicative of analgesia.

InVivo_Workflow start Start acclimate Acclimate Animals to Testing Environment start->acclimate baseline Measure Baseline Latency (Tail-Flick or Hot Plate) acclimate->baseline grouping Divide Animals into Groups: - Vehicle Control - Standard Drug (Pethidine) - Test Compound(s) baseline->grouping admin Administer Treatment grouping->admin post_dose Measure Post-Dose Latency at Timed Intervals admin->post_dose analyze Analyze Data: Compare Latency Times to Baseline and Controls post_dose->analyze end End analyze->end

Caption: General workflow for in vivo analgesic testing.

Comparative Analysis of 4-(4'-Chlorophenyl)-4-hydroxypiperidine Derivatives

A key study by Saify et al. (2005) synthesized and evaluated a series of N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives for analgesic activity using the tail-flick test in rats.[10][11] The parent compound and its derivatives were administered intramuscularly at a dose of 50 mg/kg, with pethidine used as a reference drug.[10][11] The results provide a clear basis for a structure-activity relationship analysis.

CompoundStructure (R-group on Piperidine Nitrogen)Peak Analgesic Effect (% Increase in Reaction Time)Time to Peak Effect (min)
Parent Compound -HNegligible-
Derivative 2 -CH₂CH₂CN67.3%30
Derivative 3 -CH₂CH₂Ph71.4%30
Derivative 4 -CH₂CH₂-(p-Cl-Ph)75.5%30
Derivative 5 -CH₂CH₂COOEt79.6%30
Pethidine (Standard) (Reference Drug)81.6%30

Data synthesized from the findings reported by Saify et al., Chemical and Pharmaceutical Bulletin, 2005.[10][11]

Structure-Activity Relationship (SAR) and Discussion

The experimental data clearly demonstrates that structural modification of the parent 4-(4'-chlorophenyl)-4-hydroxypiperidine molecule is crucial for its analgesic activity.[1][2]

  • The Necessity of N-Substitution: The parent compound, with a proton on the piperidine nitrogen, showed negligible activity.[2] This is a common finding in this class of compounds and underscores the critical role of the N-substituent in establishing a productive interaction with the opioid receptor. The nitrogen atom is believed to be protonated at physiological pH, forming a key ionic interaction with a conserved aspartate residue (Asp147) in the binding pocket of the µ-opioid receptor.[13] The substituent modulates the compound's overall size, lipophilicity, and conformational flexibility, which are vital for fitting into the receptor's binding site.

  • Impact of N-Substituent Type: All tested derivatives, which feature an N-phenethyl or related bioisostere, exhibited significant analgesic activity.[10][11]

    • N-phenethyl Moiety (Derivative 3): The introduction of a phenethyl group resulted in a dramatic increase in activity (71.4% effect). This group is a classic feature of potent opioids and is thought to interact with a hydrophobic sub-pocket within the receptor.

    • Electronic Effects (Derivative 4): Adding a para-chloro substituent to the phenethyl ring (Derivative 4) slightly increased the analgesic effect to 75.5%. This suggests that electron-withdrawing groups on this aromatic ring may enhance receptor interaction, possibly through halogen bonding or by altering the electronic character of the ring.

    • Ester Moiety (Derivative 5): The most potent compound in the series was the ethyl ester derivative (79.6% effect), which closely approached the efficacy of the standard drug, pethidine. The ester group increases polarity and introduces a hydrogen bond acceptor (the carbonyl oxygen), which may form an additional favorable interaction within the receptor binding site, thereby enhancing affinity and/or efficacy.

Conclusion

This comparative analysis reveals a clear and logical structure-activity relationship for the analgesic properties of this compound derivatives. The unsubstituted parent scaffold is inactive, but the addition of various N-substituents imparts significant, centrally mediated analgesic activity, as demonstrated by the tail-flick assay. The nature of this substituent is paramount, with an N-CH₂CH₂COOEt group conferring the highest potency in the compared series, rivaling that of pethidine.

These findings underscore a validated strategy for analgesic drug design: utilizing the this compound core for primary receptor anchoring while systematically modifying the N-substituent to optimize interactions with receptor sub-pockets. Future research should focus on obtaining quantitative binding affinity data (Ki) for these compounds to correlate in vivo potency with in vitro receptor affinity. Furthermore, exploring these derivatives for biased agonism could lead to the development of next-generation analgesics with improved safety profiles.

References

  • Saify, Z. S., Mushtaq, N., Khan, K. M., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical and Pharmaceutical Bulletin, 53(1), 64–66. [Link]
  • Wikipedia. (n.d.).
  • Saify, Z. S., Mushtaq, N., Khan, K. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical and Pharmaceutical Bulletin, 53(1), 64-66. [Link]
  • Bopaiah, C. P., & Pradeep, S. (2014). Evaluation of Analgesic Effect of AMN082, a Selective mGluR7 Agonist, on Nociceptive Pain in Mice. Journal of Clinical and Diagnostic Research, 8(11), HC01–HC04. [Link]
  • Barua, C. C., et al. (2024). Rodent analgesiometry: The hot plate, tail flick and Von Frey hairs.
  • Naseem, H., et al. (2021). Synthesis and Analgesic Potential of 4-[4–chloro-3- (tri uoromethyl)
  • Rafiq, K., Saify, Z. S., et al. (2014). The structural modification causes the enhancement of analgesic activity of 4-(4′ Chloro -Phenyl)-4- hydroxy piperidine.
  • Bonnet, J. J., & Berlan, J. (1989). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Biochemical Pharmacology, 38(20), 3595-3601. [Link]
  • Sulaiman, M. R., et al. (2014). Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats.
  • Hänninen, O., & Janis, J. (2012). The principle of the delta opioid receptor – ligand binding assay...
  • Al-mean, I., & El-khatib, A. (2023). Analgesic effect by using hot Plat and tail flick test in rats models for aqueuos moringa oleifer extract. Semantic Scholar. [Link]
  • Saify, Z. S., et al. (2014). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives.
  • Di Fabio, R., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3048-3052. [Link]
  • Eurofins. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]
  • Khan, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica, 69(5), 885-891. [Link]
  • Naseem, H., et al. (2024). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Saify, Z. S., et al. (2012). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 25(2), 359-365. [Link]

Sources

The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationships of 4-(4-Chlorophenyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into a Privileged Scaffold Targeting Opioid and Dopamine Systems

For researchers, scientists, and professionals in the field of drug development, the 4-(4-chlorophenyl)piperidine scaffold represents a privileged structure with remarkable versatility. This chemical moiety is at the heart of compounds that exhibit potent and diverse pharmacological activities, most notably as modulators of the central nervous system. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their differential interactions with two critical targets: the opioid receptors and the dopamine transporter (DAT). Understanding the nuanced structural modifications that dictate affinity and functional activity at these distinct protein families is paramount for the rational design of novel therapeutics with improved efficacy and side-effect profiles.

The Core Moiety: this compound

The this compound core, characterized by a piperidine ring substituted at the 4-position with a 4-chlorophenyl group, provides a rigid framework that allows for systematic chemical modifications. The key points of diversification on this scaffold are typically the piperidine nitrogen (N1 position) and the 4-position of the piperidine ring, often through functionalization of a hydroxyl group. These modifications profoundly influence the molecule's interaction with its biological targets.

Comparative Structure-Activity Relationships: Opioid Receptors vs. Dopamine Transporter

The pharmacological duality of this compound analogs is a testament to the subtle interplay between molecular architecture and biological function. While some analogs exhibit high affinity for opioid receptors, acting as potent analgesics, others are potent inhibitors of the dopamine transporter, showing potential for the treatment of neuropsychiatric disorders.

Modifications at the Piperidine Nitrogen (N1)

The substituent at the N1 position of the piperidine ring is a critical determinant of activity and selectivity.

  • For Opioid Receptor Affinity: Larger, lipophilic groups at the N1 position are generally favored. For instance, the presence of a phenethyl group or a related aromatic moiety often leads to potent mu-opioid receptor (MOR) agonism. This is exemplified in the fentanyl series of analgesics, where a phenethyl group is a key pharmacophoric feature. The size and nature of this substituent can modulate the affinity and efficacy at different opioid receptor subtypes (mu, delta, and kappa).

  • For Dopamine Transporter Inhibition: A variety of substituents at the N1 position can lead to potent DAT inhibition. Studies have shown that both alkyl and arylalkyl groups can be accommodated. For example, analogs with a 3-phenylpropyl group at the N1 position have demonstrated high affinity for DAT[1]. The nature of this substituent also influences selectivity over the serotonin transporter (SERT) and norepinephrine transporter (NET).

Modifications at the Piperidine C4 Position

The substituents at the C4 position of the piperidine ring, often in conjunction with the 4-(4-chlorophenyl) group, play a crucial role in defining the pharmacological profile.

  • For Opioid Receptor Affinity: The presence of a 4-hydroxyl group on the piperidine ring is a common feature in many opioid ligands. Esterification or etherification of this hydroxyl group can significantly impact potency. For example, in the pethidine and fentanyl analog series, modifications at this position have led to some of the most potent opioid analgesics known.

  • For Dopamine Transporter Inhibition: For DAT inhibitors, the C4 position often bears the 4-chlorophenyl group directly. The presence of a hydroxyl group at this position can also be tolerated and provides a handle for further derivatization. The stereochemistry at the C4 position can also be a critical factor in determining DAT affinity and selectivity.

Data at a Glance: Comparative SAR of this compound Analogs

The following tables summarize the structure-activity relationships of representative this compound analogs at opioid receptors and the dopamine transporter.

General Structure Modification (R) Target Activity (Ki or IC50, nM) Key SAR Insight

-CH2CH2-PhenylMu-Opioid ReceptorPotent AgonistThe phenethyl group is a key feature for high MOR affinity.
- (CH2)3-PhenylDopamine TransporterPotent InhibitorA three-carbon linker to a phenyl ring is favorable for DAT inhibition.[1]
-HMu-Opioid Receptor/DATLow AffinityThe N-substituent is crucial for high affinity at both targets.
General Structure Modification (R') Target Activity (Ki or IC50, nM) Key SAR Insight

-HMu-Opioid ReceptorModerate AffinityThe hydroxyl group is a common feature in opioid ligands.
-C(O)CH2CH3 (Propionyl)Mu-Opioid ReceptorHigh AffinityAcylation of the hydroxyl group can significantly increase MOR potency.
-HDopamine TransporterVariableThe hydroxyl group can be a point for further modification to enhance DAT affinity.

Experimental Protocols: A Guide to Key Assays

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize the activity of this compound analogs.

Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound for a specific opioid receptor subtype.

Objective: To determine the inhibitory constant (Ki) of a test compound at the mu-opioid receptor.

Materials:

  • Cell membranes expressing the human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).

  • Test Compound: this compound analog.

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus (e.g., cell harvester).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Plate Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing DAT.

Objective: To determine the IC50 of a test compound for the inhibition of dopamine uptake via DAT.

Materials:

  • Cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells).

  • [³H]-Dopamine.

  • Test Compound: this compound analog.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate HEK293-hDAT cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-20 minutes at room temperature.

  • Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]-Dopamine to each well.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [³H]-Dopamine taken up into the cells using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the percent inhibition of dopamine uptake against the log concentration of the test compound.

Visualizing the Mechanisms of Action

To better understand the biological context of these SAR studies, it is crucial to visualize the signaling pathways and transport mechanisms involved.

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist OR Opioid Receptor (GPCR) Agonist->OR Binds G_protein Gαβγ OR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channel Modulation G_betagamma->Ion_Channel cAMP ↓ cAMP AC->cAMP Cellular_Response ↓ Neuronal Excitability cAMP->Cellular_Response Ion_Channel->Cellular_Response

Caption: Opioid Receptor (GPCR) Signaling Pathway.

Dopamine Transporter Mechanism

The dopamine transporter is a member of the solute carrier 6 (SLC6) family. It mediates the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating dopaminergic signaling.

DAT_Mechanism cluster_extracellular Synaptic Cleft cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron Dopamine_out Dopamine DAT_out DAT (Outward-facing) Dopamine_out->DAT_out Na_out 2 Na+ Na_out->DAT_out Cl_out Cl- Cl_out->DAT_out DAT_in DAT (Inward-facing) DAT_out->DAT_in Conformational Change DAT_in->DAT_out Reorientation Dopamine_in Dopamine DAT_in->Dopamine_in Na_in 2 Na+ DAT_in->Na_in Cl_in Cl- DAT_in->Cl_in

Caption: Dopamine Transporter (DAT) Reuptake Mechanism.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. The comparative SAR analysis presented in this guide highlights the remarkable ability of subtle chemical modifications to steer the pharmacological activity of these analogs towards either opioid receptors or the dopamine transporter. A thorough understanding of these structure-activity relationships, grounded in robust experimental data and a clear comprehension of the underlying biological mechanisms, is indispensable for the design of next-generation therapeutics. Future research in this area will likely focus on the development of biased agonists for opioid receptors to separate analgesic effects from adverse side effects, and on the design of highly selective DAT inhibitors with improved pharmacokinetic properties for the treatment of a range of neuropsychiatric conditions.

References

  • Chatterjie, N., et al. (1995). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 38(17), 3291-3297. [Link]
  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363-1381. [Link]
  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640. [Link]

Sources

comparative analysis of dopamine D2 vs D3 receptor selectivity for its derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Dopamine D2 vs. D3 Receptor Selectivity

Introduction: The Pursuit of Precision in Dopaminergic Modulation

Within the intricate landscape of neurotransmission, the dopamine system holds a position of paramount importance, governing critical aspects of motor control, motivation, reward, and cognition.[1][2] The effects of dopamine are mediated by five distinct G protein-coupled receptor (GPCR) subtypes, broadly classified into the D1-like (D1, D5) and D2-like (D2, D3, D4) families.[3][4][5] The D2-like receptors, which couple to inhibitory Gαi/o proteins, have long been the focal point of therapeutic intervention for a host of neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[6][7][8]

Among this subfamily, the D2 (D2R) and D3 (D3R) receptors are of particular interest. However, their remarkable structural similarity presents a formidable challenge to drug development.[3][9] The transmembrane helices that form the ligand-binding pocket share approximately 78% sequence identity, making the design of subtype-selective ligands a complex endeavor.[4][9][10] Yet, achieving this selectivity is not merely an academic exercise. The distinct neuroanatomical distributions and functional roles of D2R and D3R imply that selective modulation could unlock novel therapeutic benefits while mitigating the adverse effects associated with non-selective agents.[8] This guide provides a comparative analysis of D2R and D3R, detailing the structural nuances that enable selectivity, the pharmacological tools used to probe these receptors, and the rigorous experimental workflows required to validate their performance.

D2 vs. D3 Receptors: A Tale of Two Closely Related Subtypes

While highly homologous, subtle yet critical differences in structure, location, and signaling mechanisms distinguish D2R and D3R, providing the foundation for selective ligand design.

Structural and Anatomical Divergence

The primary challenge in achieving D2/D3 selectivity stems from the highly conserved orthosteric binding site.[11] However, selectivity can be achieved by exploiting minor variations within this pocket and, more significantly, by targeting a less conserved "secondary binding pocket" (SBP) accessible from the orthosteric site.

  • Anatomical Distribution: Their differing locations in the brain are a key differentiator. D2 receptors are widely distributed, with high expression in motor control regions like the dorsal striatum.[1][8][12][13] In contrast, D3 receptors are predominantly localized to limbic regions, including the nucleus accumbens and Islands of Calleja, areas integral to emotion, motivation, and reward.[1][8][12][13][14] This anatomical separation suggests that D3R-selective compounds may offer targeted treatment for addiction and mood disorders with a reduced risk of the motor side effects (e.g., extrapyramidal symptoms) associated with D2R blockade.[8]

  • Structural Nuances: While the primary binding pocket is similar, key differences in the extracellular loops (ECLs), particularly ECL2, create a secondary binding pocket that is more extensive in D3R.[3][4][6] This has been a critical feature exploited in the design of D3R-selective antagonists.

Signaling Pathway Bifurcation

Both D2R and D3R are canonically coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[3][4][10] However, their downstream signaling and regulatory mechanisms exhibit marked differences.

  • G-Protein vs. β-Arrestin Pathways: Beyond canonical G-protein signaling, ligand binding can also trigger the recruitment of β-arrestin proteins, which desensitize the G-protein signal and initiate a separate wave of G-protein-independent signaling. The two receptors differ significantly in this regard. D2R readily recruits β-arrestin, leading to robust receptor phosphorylation, endocytosis, and recycling.[1][12][13] Conversely, D3R is a poor substrate for this process, rarely undergoing agonist-induced endocytosis and instead becoming desensitized after prolonged agonist exposure.[1][10][12][13][15]

  • ERK Activation: The pathways leading to the activation of extracellular signal-regulated kinase (ERK) also differ. D3R-mediated ERK activation primarily utilizes the Gβγ subunit of the G-protein, involving transactivation of the epidermal growth factor receptor (EGFR).[16] D2R, however, mainly relies on the Gαi subunit for ERK activation.[16]

These divergent signaling and regulatory profiles underscore that D2R and D3R are not functionally redundant. This has given rise to the concept of "biased agonism," where ligands can be designed to selectively engage one pathway (e.g., G-protein) over another (e.g., β-arrestin), offering a more refined mode of therapeutic action.[17][18]

G_protein_signaling cluster_D2R D2 Receptor Signaling cluster_D3R D3 Receptor Signaling D2_Ligand D2 Ligand D2R D2R D2_Ligand->D2R D2_Gai Gαi D2R->D2_Gai Gαi-dominant D2_Arrestin β-Arrestin Recruitment D2R->D2_Arrestin Robust D2_AC Adenylyl Cyclase D2_Gai->D2_AC inhibits D2_ERK ERK Activation D2_Gai->D2_ERK D2_cAMP ↓ cAMP D2_AC->D2_cAMP D2_Endo Endocytosis & Resensitization D2_Arrestin->D2_Endo D3_Ligand D3 Ligand D3R D3R D3_Ligand->D3R D3_Gbg Gβγ D3R->D3_Gbg Gβγ-dominant D3_Arrestin β-Arrestin Recruitment D3R->D3_Arrestin Weak D3_Gai_placeholder Gαi D3R->D3_Gai_placeholder D3_EGFR EGFR Transactivation D3_Gbg->D3_EGFR D3_AC Adenylyl Cyclase D3_cAMP ↓ cAMP D3_AC->D3_cAMP D3_ERK ERK Activation D3_EGFR->D3_ERK D3_Desens Desensitization (No Endocytosis) D3_Arrestin->D3_Desens D3_Gai_placeholder->D3_AC inhibits

Caption: Comparative D2R vs. D3R signaling pathways.

A Comparative Analysis of D2- and D3-Selective Derivatives

The development of subtype-selective ligands has been instrumental in dissecting the distinct physiological roles of D2R and D3R. The key to D3R selectivity often lies in a "bitopic" or "classical" pharmacophore, which consists of an arylamine "head" that anchors in the orthosteric binding pocket and an arylamide "tail" connected by a flexible linker.[6] This tail extends into the more variable secondary binding pocket, conferring D3R selectivity.[6][11]

Below is a summary of representative compounds and their binding affinities. The selectivity ratio is calculated as Ki (D2R) / Ki (D3R). A higher ratio indicates greater selectivity for D3R.

CompoundClassD2R Ki (nM)D3R Ki (nM)D2R/D3R SelectivityD3R/D2R SelectivityClinical/Research Relevance
D3-Selective Ligands
S33084Antagonist2371.5158Preclinical tool for investigating D3R antagonism in cognition.[19]
SB-277011AAntagonist1021.0102Widely used research tool; potential therapeutic for substance abuse.[6][8]
BP 897Partial Agonist760.895Investigated for cocaine addiction treatment.[6]
PramipexoleAgonist3.90.57.8D3-preferring; used to treat Parkinson's disease and RLS.[8][20]
RopiniroleAgonist292.213.2D3-preferring; used to treat Parkinson's disease.[8]
D2-Selective Ligands
ML321Antagonist57.63900~68A novel, highly selective D2R antagonist for research.[21]
L741,626Antagonist2.14521.4Preclinical tool for studying D2R-specific blockade.[19]
Non-Selective Ligands
HaloperidolAntagonist1.21.5~1~1A typical antipsychotic with high affinity for both receptors.[20][22]
EticloprideAntagonist0.080.18~0.4~2.2Research tool used in structural studies of D2-like receptors.[3][4]
QuinpiroleAgonist2.20.54.4Full agonist used as a reference compound in functional assays.[17][20]
(Note: Ki values can vary between studies and assay conditions. The values presented are representative.)

Experimental Workflows for Determining Receptor Selectivity

A rigorous, multi-faceted approach is essential to accurately characterize the selectivity profile of a novel compound. This involves both assessing the direct binding to the receptor (affinity) and measuring the downstream cellular consequences of that binding (function).

Radioligand Binding Assays: Quantifying Affinity

The cornerstone for determining a ligand's binding affinity (Ki) is the competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound to displace a high-affinity radiolabeled ligand from the receptor.

Causality Behind Experimental Choices:

  • Membrane Preparation: Using cell membranes (from transfected cell lines or tissue homogenates) isolates the receptors from other cellular machinery, ensuring the measured interaction is directly with the receptor protein.

  • Radioligand Selection: A radioligand with high affinity and known selectivity for the target (e.g., [³H]-methylspiperone for D2/D3 receptors) is crucial for generating a robust signal window.[23]

  • Non-Specific Binding: Including a condition with a high concentration of a known, non-labeled ligand (e.g., unlabeled Haloperidol) is essential to define the background signal, allowing for the calculation of specific binding.

Step-by-Step Protocol: Competitive Radioligand Binding Assay

  • Preparation: Prepare cell membranes from stable cell lines overexpressing either human D2R or D3R. Determine protein concentration via a Bradford or BCA assay.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • A fixed concentration of radioligand (e.g., 0.2-0.5 nM [³H]-methylspiperone).[23]

    • A range of concentrations of the unlabeled test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Control wells:

      • Total Binding: No test compound.

      • Non-Specific Binding (NSB): A saturating concentration of a known antagonist (e.g., 10 µM Haloperidol).

  • Incubation: Add the prepared cell membranes (e.g., 10-20 µg protein/well) to initiate the binding reaction. Incubate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[21][23]

binding_assay_workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare D2R or D3R Membranes Plate Combine in 96-well Plate: Buffer, Radioligand, Test Compound Membranes->Plate Radioligand Prepare Radioligand ([3H]-Spiperone) Radioligand->Plate TestCmpd Prepare Serial Dilutions of Test Compound TestCmpd->Plate Incubate Add Membranes & Incubate to Equilibrium Plate->Incubate Filter Rapid Vacuum Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition vs [Compound] Count->Plot IC50 Calculate IC50 Plot->IC50 ChengPrusoff Calculate Ki via Cheng-Prusoff Eq. IC50->ChengPrusoff

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Assessing Efficacy and Potency

Functional assays are critical to determine whether a ligand acts as an agonist, antagonist, or partial agonist, and to uncover any potential biased signaling.

Step-by-Step Protocol: cAMP Inhibition Assay (HTRF)

  • Cell Culture: Plate cells stably expressing D2R or D3R in a 384-well plate and culture overnight.

  • Agonist Mode:

    • Add increasing concentrations of the test compound.

    • Add a stimulator of adenylyl cyclase (e.g., Forskolin) to all wells except the negative control.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of the test compound.

    • Add a fixed, EC₈₀ concentration of a known agonist (e.g., Dopamine or Quinpirole).[24]

    • Add Forskolin to all wells.

    • Incubate for 30 minutes.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

  • Reading: Incubate as per the manufacturer's protocol and read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the ratio of the two emission wavelengths and convert to cAMP concentration using a standard curve. Plot the data to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.

Step-by-Step Protocol: β-Arrestin Recruitment Assay (Enzyme Complementation)

  • Assay Principle: This assay, such as the DiscoveRx PathHunter® system, uses cells co-expressing the receptor fused to one fragment of β-galactosidase and β-arrestin fused to the complementary fragment.[23] Ligand-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.

  • Cell Plating: Plate the engineered cells in a 384-well white plate.

  • Compound Addition: Add test compounds (for agonist mode) or pre-incubate with test compounds before adding a reference agonist (for antagonist mode).

  • Incubation: Incubate for 90 minutes at 37°C.

  • Detection: Add the detection reagent substrate and incubate for a further 60 minutes in the dark.

  • Reading: Measure chemiluminescence on a plate reader.

  • Data Analysis: Plot the relative light units (RLU) against compound concentration to determine EC₅₀ or IC₅₀ values.

Conclusion: From Benchtop Data to Therapeutic Potential

The comparative analysis of dopamine D2 and D3 receptor selectivity is a nuanced field that demands precision in both chemical design and biological evaluation. While their high structural homology presents a significant hurdle, subtle differences in their binding pockets and, more importantly, their distinct downstream signaling and regulatory profiles provide clear avenues for achieving selectivity.

For the drug development professional, a comprehensive characterization is non-negotiable. It requires moving beyond simple binding affinities to a deeper understanding of functional outcomes, including potency, efficacy, and pathway bias. The experimental workflows detailed here—from radioligand binding to functional cAMP and β-arrestin assays—represent a self-validating system. By systematically applying these methods, researchers can build a robust pharmacological profile for novel derivatives, confidently identifying those with the highest potential for therapeutic success. The development of D3-selective antagonists for addiction and cognition, or D2-biased ligands for psychosis, highlights the profound clinical implications of this work, paving the way for a new generation of more targeted and effective CNS therapeutics.[8][19]

References

  • Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitiz
  • Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitiz
  • New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. PMC - NIH. [Link]
  • Dopamine D3 receptor ligands for drug addiction treatment: upd
  • Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitiz
  • Comparative studies of molecular mechanisms of dopamine D2 and D3 receptors for the activation of extracellular signal-regul
  • Structure of the Human Dopamine D3 Receptor in Complex with a D2/D3 Selective Antagonist. Science. [Link]
  • Structural basis for Na+ -sensitivity in dopamine D2 and D3 receptors. RSC Publishing. [Link]
  • Exploring the structural basis and atomistic binding mechanistic of the selective antagonist blockade at D3 dopamine receptor over D2 dopamine receptor. PubMed. [Link]
  • Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. PubMed. [Link]
  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
  • Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization.
  • Dopamine D3 Receptor Selective Ligands with Varying Intrinsic Efficacies at Adenylyl Cyclase Inhibition and Mitogenic Signaling P
  • Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist. Europe PMC. [Link]
  • Early identified D3 selective ligands.
  • Exploring the structural basis and atomistic binding mechanistic of the selective antagonist blockade at D3 dopamine receptor over D2 dopamine receptor. Semantic Scholar. [Link]
  • Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers. [Link]
  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists.
  • Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitiz
  • Biochemistry, Dopamine Receptors. NCBI Bookshelf - NIH. [Link]
  • D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]
  • Dopamine receptor. Wikipedia. [Link]
  • Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I. PubMed Central. [Link]
  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. [Link]
  • D2/D3 Dopamine Receptor Heterodimers Exhibit Unique Functional Properties. Journal of Biological Chemistry. [Link]
  • The physiological relevance of functional selectivity in dopamine signalling. PMC - NIH. [Link]
  • Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI. [Link]
  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. NCBI. [Link]
  • Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. PubMed Central. [Link]
  • Dazzled by the dominions of dopamine: clinical roles of D3, D2, and D1 receptors. CNS Spectrums | Cambridge Core. [Link]
  • Selective blockade of dopamine D3 receptors enhances while D2 receptor antagonism impairs social novelty discrimination and novel object recognition in rats: a key role for the prefrontal cortex. PubMed. [Link]
  • Advances and Challenges in the Search for D2 and D3 Dopamine Receptor-Selective Compounds. PMC - NIH. [Link]

Sources

The Self-Validating Synthesis: A Guide to Reproducible Results

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis, particularly within drug discovery and development, the reproducibility of a protocol is its most valuable attribute. A novel transformation or a multi-step synthesis is of little practical value if it cannot be reliably repeated by others or when scaled. This guide provides a framework for validating a synthesis protocol to ensure its reproducibility, comparing different validation strategies and offering actionable, step-by-step methodologies. We will explore the core principles of protocol validation, delve into robustness testing, and compare intra- and inter-laboratory validation approaches, providing the tools to build a self-validating system.

The Foundation: Why Protocol Validation is Non-Negotiable

The objective of validating a synthesis protocol is to demonstrate that it is suitable for its intended purpose.[1] This means consistently delivering the desired product in the expected yield and purity. Irreproducibility in scientific results can stem from various sources, including deliberate data falsification, incorrect data publication, or valid results that are simply difficult to replicate.[2] While deliberate falsification is rare, subtle, often unreported, variations in experimental parameters are a common cause of failed reproductions.[3][4] A validated protocol mitigates these risks, providing confidence in the scalability and transferability of the synthesis.

Core Principles of a Self-Validating Protocol

A truly robust synthesis protocol should be designed from the outset to be a self-validating system. This involves a deep understanding of the reaction mechanism and the impact of key parameters on the outcome. The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures, and many of these principles can be adapted to synthesis protocols.[5][6][7] Key characteristics to consider include:

  • Specificity: The ability of the protocol to yield the desired product without significant formation of byproducts.[1]

  • Robustness: The capacity of the protocol to remain unaffected by small, deliberate variations in method parameters.[8]

  • Repeatability: The precision of the protocol when repeated multiple times within the same laboratory over a short interval.[9]

  • Intermediate Precision: The precision of the protocol within a single laboratory, but with variations such as different analysts, equipment, or days.

  • Reproducibility: The precision of the protocol when it is performed in different laboratories.[10]

Comparative Validation Strategies: A Head-to-Head Look

Validation Strategy Primary Objective Advantages Disadvantages Best Suited For
Intra-Laboratory Validation To establish the initial reliability and robustness of the protocol within a single lab.Cost-effective, rapid feedback, allows for iterative optimization.Limited scope, may not uncover all potential sources of variability, risk of "lab bias".Early-stage protocol development, initial proof-of-concept.
Inter-Laboratory Validation (Round Robin) To assess the transferability and reproducibility of the protocol across different labs.Gold standard for demonstrating reproducibility, uncovers hidden variables, builds widespread confidence.Time-consuming, expensive, requires significant coordination.Late-stage protocol finalization, methods intended for widespread adoption or regulatory submission.
Robustness Screening To proactively identify critical parameters that are sensitive to small variations.Provides a deep understanding of the reaction's limits, enables the definition of a reliable operating space.Can be resource-intensive if many parameters are screened.Any protocol intended for routine use or scale-up.

Visualizing the Validation Workflow

ValidationWorkflow cluster_0 Protocol Development cluster_1 Intra-Laboratory Validation cluster_2 Inter-Laboratory Validation cluster_3 Finalized Protocol Dev Initial Synthesis Protocol Robustness Robustness Screening Dev->Robustness Identify Critical Parameters Repeatability Repeatability Testing Robustness->Repeatability Define Control Strategy InterLab Inter-Laboratory Comparison Repeatability->InterLab Assess Transferability Final Validated & Reproducible Protocol InterLab->Final Confirm Reproducibility

Caption: Workflow for comprehensive synthesis protocol validation.

Experimental Protocols: Putting Theory into Practice

Protocol 1: Robustness Screening (A "Stress Test" for Your Synthesis)

This protocol provides a rapid method for evaluating the tolerance of a given set of reaction conditions to a wide range of variations.[11][12]

Objective: To identify critical process parameters that significantly impact the reaction yield and purity.

Methodology:

  • Parameter Identification: Identify all potential variables in the reaction, including:

    • Chemical Factors: Reagent stoichiometry, catalyst loading, solvent purity, starting material purity.[13]

    • Physical Factors: Reaction temperature, stirring rate, reaction time, heating/cooling rates.[14]

  • Experimental Design: Employ a factorial design to test multiple parameters simultaneously.[8] A common approach is to vary each parameter to a "high" and "low" level around the standard condition.

  • Execution:

    • Prepare a stock solution of all common reagents to minimize weighing errors.

    • Set up a series of parallel reactions in small vials or a multi-well plate.

    • Systematically vary one parameter at a time, keeping others at their standard values. Also, include reactions with combined variations.

  • Analysis:

    • Analyze the outcome of each reaction (e.g., by LC-MS or GC) to determine yield and purity.

    • Use statistical analysis to identify which parameters have the most significant effect.[15]

  • Interpretation: The results will highlight the "weak points" of the protocol, allowing for tighter control over critical parameters in the final, validated procedure.

RobustnessScreening Start Identify Potential Variables Design Design Factorial Experiment Start->Design Execute Run Parallel Reactions Design->Execute Analyze Analyze Yield & Purity Execute->Analyze Interpret Identify Critical Parameters Analyze->Interpret End Refined Control Strategy Interpret->End

Caption: The process of conducting a robustness screen.

Protocol 2: Inter-Laboratory Comparison (The Ultimate Test of Reproducibility)

An inter-laboratory comparison, or round-robin test, is the gold standard for demonstrating the reproducibility of a method.[10]

Objective: To determine the variability of the synthesis protocol when performed by different analysts in different laboratories.

Methodology:

  • Protocol Finalization: A detailed, unambiguous Standard Operating Procedure (SOP) is essential.[16] The journal Organic Syntheses provides an excellent model for the level of detail required, as they independently check each submitted procedure.[17]

  • Participant Recruitment: Select a minimum of three to five participating laboratories with the necessary equipment and expertise.

  • Sample Distribution: Provide all participating laboratories with a single, homogenous batch of all critical starting materials and reagents.[18][19][20][21] This minimizes variability from raw material sources.

  • Execution: Each laboratory follows the SOP precisely and reports their results, including yield, purity, and any deviations or observations.

  • Statistical Analysis: The results are statistically analyzed to determine the inter-laboratory reproducibility.[22] Key metrics include the mean, standard deviation, and coefficient of variation of the yield and purity across all labs.

Data Presentation: A Tale of Two Protocols

The following tables illustrate the kind of data generated during validation and highlight the difference between a non-validated and a validated protocol.

Table 1: Robustness Screening of a Fictional Amide Coupling Reaction

ParameterVariationYield (%)Purity (%)
Standard Conditions - 95 99
Temperature+5 °C9499
-5 °C8598
Stirring Rate+100 RPM9599
-100 RPM9098
Reagent A Purity98% (vs. 99.5%)7592
Reaction Time+1 hour9599
-1 hour9299

This data clearly indicates that the reaction is sensitive to lower temperatures and, most critically, to the purity of Reagent A.

Table 2: Inter-Laboratory Comparison of a Validated Protocol

LaboratoryYield (%)Purity (%)
Lab A94.599.2
Lab B95.299.5
Lab C93.899.1
Lab D95.599.4
Mean 94.8 99.3
Standard Deviation 0.75 0.18
Coefficient of Variation 0.79% 0.18%

The low coefficient of variation demonstrates the excellent reproducibility of the validated protocol.

Conclusion: Building a Culture of Reproducibility

Validating a synthesis protocol is not merely a final checkbox; it is an integral part of the scientific process. By embracing a systematic approach that includes robustness screening and, where appropriate, inter-laboratory comparisons, researchers can develop protocols that are not only successful in their own hands but are also reliable and reproducible assets for the entire scientific community. This commitment to rigorous validation is fundamental to accelerating scientific discovery and ensuring the integrity of chemical research.[23]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
  • Quality Guidelines - ICH. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing). [Link]
  • Application of a robustness screen for the evaluation of synthetic organic methodology - PubMed. [Link]
  • Reproducibility in Chemical Research - ChemistryViews. [Link]
  • A robustness screen for the rapid assessment of chemical reactions - PubMed. [Link]
  • Reproducibility in Chemical Research - ResearchG
  • Reproducibility in Chemical Research - DSpace@MIT. [Link]
  • A robustness screen for the rapid assessment of chemical reactions - Semantic Scholar. [Link]
  • Full Control in Cathode Active Materials Synthesis for Battery R&D – enabling scalable, reproducible results. [Link]
  • What Are Common Mistakes In Chemistry Synthesis Reactions? - YouTube. [Link]
  • Organic Letters - Author Guidelines - American Chemical Society. [Link]
  • Reproducible, High-Throughput Synthesis of Colloidal Nanocrystals for Optimization in Multidimensional Parameter Space | Nano Letters - ACS Public
  • Changing the reproducibility rulebook | Opinion - Chemistry World. [Link]
  • Reproducibility in chemistry research - PMC - PubMed Central - NIH. [Link]
  • Instructions for Articles - Organic Syntheses. [Link]
  • A robustness screen for the rapid assessment of chemical reactions - ResearchG
  • Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis | The Journal of Organic Chemistry - ACS Public
  • Reproducible, high-throughput synthesis of colloidal nanocrystals for optimization in multidimensional parameter space - PubMed. [Link]
  • Can Reproducibility in Chemical Research be Fixed? - Enago Academy. [Link]
  • [The application of statistical methods in chemical experiments] - PubMed. [Link]
  • Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances - IPQpubs. [Link]
  • Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager Magazine. [Link]
  • Reproducibility In Organic Chemistry. [Link]
  • Assay Operations: Keeping your Assays Robust and Reproducible - YouTube. [Link]
  • 14.
  • Starting Materials and Source M
  • Validation, ILC and validation report - OECD TG/GD Process Mentor. [Link]
  • Drug Substance Starting Material Selection | Pharmaceutical Technology. [Link]
  • Starting material: Significance and symbolism. [Link]
  • Generating reliable and reproducible data for reusable quantum chemical reaction free-energy profiles | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
  • Reproducibility in Nanocrystal Synthesis? Watch Out for Impurities!
  • Repeatability and Reproducibility in Analytical Chemistry - YouTube. [Link]
  • What is everyone's opinion on reproducibility? : r/chemistry - Reddit. [Link]
  • What is an inter labor
  • Assessing intra-lab precision and inter-lab repeatability of outgrowth assays of HIV-1 latent reservoir size - PubMed Central. [Link]
  • Inter laboratory method comparison | Download Scientific Diagram - ResearchG
  • Interpretation of interlaboratory comparison results to evaluate labor

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(4-Chlorophenyl)piperidine Detection

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For compounds like 4-(4-Chlorophenyl)piperidine (4-CPP), an important synthetic intermediate, ensuring the accuracy and precision of its quantification is a critical step. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the detection of 4-CPP. More importantly, it outlines a framework for the cross-validation of these methods, a process that demonstrates the consistency and reliability of results between different analytical procedures.[1][2]

The principles outlined herein are grounded in the latest regulatory guidance from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies are scientifically sound and suitable for their intended purpose.[3][4][5][6][7]

The Imperative of Method Validation

Before any analytical method is implemented for routine use, it must undergo a rigorous validation process to demonstrate its fitness for purpose.[5][8] This involves evaluating several key performance characteristics to ensure the data generated is reliable, reproducible, and accurate.[9][10][11] The core parameters of method validation include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components.[9][10]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11][12] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9][11]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9][11] This is usually expressed at three levels: repeatability (intra-assay precision), intermediate precision, and reproducibility.[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11][12]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]

Featured Analytical Methods for 4-CPP Detection

This guide will focus on two widely used analytical techniques for the quantification of organic compounds like 4-CPP: HPLC-UV and GC-MS.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds. For 4-CPP, a reversed-phase HPLC method is suitable, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. Detection by UV absorbance is a robust and straightforward approach, leveraging the chromophoric nature of the chlorophenyl group in the 4-CPP molecule.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. This technique is particularly useful for volatile and thermally stable compounds. While 4-CPP can be analyzed directly, derivatization may sometimes be employed to improve its chromatographic properties and sensitivity. GC-MS provides not only quantitative data but also structural information, which is invaluable for peak identification and purity assessment.[13]

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 4-CPP using HPLC-UV and GC-MS. These protocols are designed to be self-validating, with system suitability tests integrated to ensure the system is performing correctly before sample analysis.

Protocol 1: HPLC-UV Method for 4-CPP Quantification

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 50 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 220 nm.[14]
  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 4-CPP reference standard in the mobile phase to prepare a 1 mg/mL stock solution.
  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
  • Sample Preparation: Dissolve the sample containing 4-CPP in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. System Suitability Test (SST):

  • Before sample analysis, inject a mid-range standard solution (e.g., 50 µg/mL) five times.
  • The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

4. Analysis:

  • Construct a calibration curve by injecting the calibration standards in duplicate.
  • Inject the prepared samples for analysis.
  • Quantify the amount of 4-CPP in the samples by comparing their peak areas to the calibration curve.
Protocol 2: GC-MS Method for 4-CPP Quantification

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for 4-CPP (e.g., m/z 195, 197, 125).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 4-CPP reference standard in a suitable solvent like methanol to prepare a 1 mg/mL stock solution.
  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
  • Internal Standard (IS): Prepare a solution of a suitable internal standard (e.g., a deuterated analog of 4-CPP or a structurally similar compound with a different retention time) at a fixed concentration. Add a consistent amount of IS to all standards and samples.
  • Sample Preparation: Dissolve the sample containing 4-CPP in methanol to achieve a final concentration within the calibration range. Add the internal standard.

3. System Suitability Test (SST):

  • Before analysis, inject a mid-range standard solution five times.
  • The system is deemed suitable if the RSD of the peak area ratio (analyte/IS) is ≤ 5.0%.

4. Analysis:

  • Construct a calibration curve by plotting the peak area ratio of 4-CPP to the internal standard against the concentration of the calibration standards.
  • Inject the prepared samples.
  • Quantify the amount of 4-CPP in the samples using the calibration curve.

Cross-Validation: Bridging the Methodological Gap

When two different analytical methods are used to measure the same analyte, especially across different laboratories or in different stages of a drug development program, a cross-validation study is essential to ensure the comparability of the data.[1][2][15] The ICH M10 guideline emphasizes the importance of cross-validation for data consistency, although it does not specify acceptance criteria, leaving it to a science and risk-based approach.[1]

The objective of this cross-validation is to demonstrate that the HPLC-UV and GC-MS methods provide equivalent results for the quantification of 4-CPP.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_comparison Comparison and Evaluation Sample_Set Prepare a Set of Samples (e.g., n=10) with Varying Concentrations of 4-CPP HPLC_Analysis Analyze with Validated HPLC-UV Method Sample_Set->HPLC_Analysis GCMS_Analysis Analyze with Validated GC-MS Method Sample_Set->GCMS_Analysis HPLC_Results Quantify 4-CPP Concentrations (HPLC) HPLC_Analysis->HPLC_Results GCMS_Results Quantify 4-CPP Concentrations (GC-MS) GCMS_Analysis->GCMS_Results Comparison Statistical Comparison of Results (e.g., Paired t-test, Bland-Altman plot) HPLC_Results->Comparison GCMS_Results->Comparison Conclusion Assess Comparability and Bias Comparison->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Cross-Validation Procedure
  • Sample Selection: Prepare a set of at least 10 samples with 4-CPP concentrations spanning the analytical range of both methods. These can be spiked placebo samples or actual process samples.

  • Analysis: Analyze each sample using both the validated HPLC-UV and GC-MS methods.

  • Data Comparison: For each sample, compare the concentration of 4-CPP obtained from the HPLC-UV method with the concentration obtained from the GC-MS method.

  • Statistical Evaluation: Calculate the percent difference for each sample. A common acceptance criterion is that the percent difference should not exceed ±20% for at least 67% of the samples. More rigorous statistical tests like a paired t-test can also be applied to check for a statistically significant difference between the means of the two methods.

Performance Comparison

The following table summarizes the expected performance characteristics of the HPLC-UV and GC-MS methods for the analysis of 4-CPP. These are typical values and should be confirmed during method validation.

Parameter HPLC-UV GC-MS (SIM Mode) Rationale for Performance
Specificity GoodExcellentGC-MS provides mass-to-charge ratio information, which is highly specific and can distinguish 4-CPP from co-eluting impurities with different masses.
Linearity (R²) > 0.999> 0.998Both techniques offer excellent linearity over their respective ranges when properly optimized.
Range (µg/mL) 1 - 1000.1 - 20HPLC-UV is generally less sensitive than GC-MS in SIM mode, resulting in a higher working range.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods can achieve high accuracy. The use of an internal standard in GC-MS helps to correct for variations in sample preparation and injection.
Precision (% RSD) < 2.0%< 5.0%HPLC systems typically offer slightly better injection precision than GC systems.
LOD (µg/mL) ~0.3~0.03The high sensitivity of the mass spectrometer in SIM mode allows for a much lower limit of detection compared to UV detection.
LOQ (µg/mL) ~1.0~0.1Consistent with the LOD, the limit of quantitation is significantly lower for the GC-MS method.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and highly precise method that is well-suited for routine quality control testing where high sample throughput is needed and the expected concentrations of 4-CPP are well within the µg/mL range.

  • GC-MS offers superior specificity and sensitivity, making it the method of choice for trace analysis, impurity profiling, and when definitive identification of the analyte is required.

A successful cross-validation study, as outlined in this guide, provides documented evidence that both methods can be used interchangeably or to support each other in a comprehensive analytical strategy. This ensures data integrity and consistency throughout the lifecycle of a pharmaceutical product, reinforcing the trustworthiness of the analytical results that underpin critical decisions in drug development.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Jadhav, S. et al. (n.d.). Analytical method validation: A brief review.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2(R2)
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • Element Lab Solutions. (n.d.).
  • Lab Manager Magazine. (2025).
  • International Journal of Research and Review. (2025).
  • YouTube. (2024).
  • Lavanya Chowdary G, et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7.
  • Fang, J., Baker, G. B., & Coutts, R. T. (1996). Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection.
  • Higashi, Y., & Fujii, Y. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]
  • Islam, R., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(15), 949-955.
  • ResearchGate. (2025). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP)
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • European Bioanalysis Forum. (2017).
  • Skorniakova, A. B., & Lazarian, D. S. (2009). [Chemical toxicological analysis of haloperidol metabolite 4-(4-chlorophenyl)-4-hydroxypipiridine in urine by high-performance liquid chromatography]. Sudebno-meditsinskaia ekspertiza, 52(1), 45–48.
  • Cheméo. (n.d.). 4-(para-Chlorophenyl)-4-hydroxypiperidine. [Link]
  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. [Link]
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183–1193.
  • Wiley Science Solutions. (n.d.). (4S)-4-(4-chlorophenyl)-1-methyl-3-propyl-piperidine - Optional[MS (GC)] - Spectrum. [Link]
  • United Nations Office on Drugs and Crime. (n.d.).
  • Environmental Sciences. (2013).
  • RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]
  • ResearchGate. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. [Link]
  • Human Metabolome Database. (2013). Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902). [Link]HMDB0060902)

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 4-(4-Chlorophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 4-(4-chlorophenyl)piperidine scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, a primary one being metabolic instability. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body or produce unwanted side effects.[1] This guide, written from the perspective of a seasoned application scientist, provides a comprehensive overview of the principles and practicalities of assessing the metabolic stability of novel this compound derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to illuminate the structure-metabolism relationships that govern the fate of these compounds in the body.

The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[2] This property is a key determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Early assessment of metabolic stability allows for the timely identification and optimization of compounds with favorable pharmacokinetic properties, thereby reducing the likelihood of costly late-stage failures.[1][3]

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) superfamily of enzymes plays a central role in the biotransformation of a vast array of xenobiotics.[4] For piperidine-containing compounds, common metabolic pathways include N-dealkylation, C-hydroxylation of the piperidine ring, and oxidation of substituents.[5][6][7] The specific metabolic fate of a this compound derivative is intricately linked to its chemical structure, with even minor modifications capable of producing significant shifts in metabolic stability.

Experimental Design for Assessing Metabolic Stability

The in vitro assessment of metabolic stability typically involves incubating the test compound with a source of drug-metabolizing enzymes and monitoring its disappearance over time. The two most widely used in vitro systems are liver microsomes and hepatocytes.[3][8]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the endoplasmic reticulum from homogenized liver cells.[4][9] They are a rich source of Phase I metabolic enzymes, particularly CYPs.[9] The microsomal stability assay is a cost-effective and high-throughput method for the initial screening of compounds.[4][10]

The core principle of this assay is to incubate the test compound with liver microsomes in the presence of necessary cofactors, most notably NADPH, which is essential for CYP enzyme activity.[11] The concentration of the parent compound is measured at various time points to determine its rate of metabolism.

Hepatocyte Stability Assay

Hepatocytes are the primary functional cells of the liver and are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment.[3][12][13] Hepatocyte assays can provide a more comprehensive picture of a compound's metabolic fate, including the contributions of conjugation reactions (Phase II metabolism).[12][14]

The experimental workflow for a hepatocyte stability assay is similar to the microsomal assay, involving the incubation of the test compound with a suspension of cryopreserved or fresh hepatocytes.

Visualizing the Experimental Workflow

To provide a clear understanding of the process, the following diagram illustrates a typical workflow for an in vitro metabolic stability study.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation TestCompound Test Compound Stock (e.g., in DMSO) IncubationMix Incubation at 37°C TestCompound->IncubationMix EnzymeSource Enzyme Source (Microsomes or Hepatocytes) EnzymeSource->IncubationMix Cofactors Cofactor Solution (e.g., NADPH for microsomes) Cofactors->IncubationMix TimePoints Aliquots taken at 0, 5, 15, 30, 60 min IncubationMix->TimePoints Time Course Quenching Reaction Quenched (e.g., with cold acetonitrile) TimePoints->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation LCMS LC-MS/MS Analysis of Supernatant Centrifugation->LCMS DataAnalysis Calculate % Remaining vs. Time LCMS->DataAnalysis PK_Params Determine t½ and CLint DataAnalysis->PK_Params

Caption: Generalized workflow for in vitro metabolic stability assessment.

Comparative Analysis of this compound Derivatives

To illustrate the impact of structural modifications on metabolic stability, we will consider a hypothetical series of this compound derivatives. The following table presents representative data that one might obtain from a human liver microsomal stability assay.

Compound IDR-Group (at N-1 position)t½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
CPD-1 -H> 60< 10High
CPD-2 -CH₃4525Moderate
CPD-3 -CH₂CH₃3040Moderate
CPD-4 -CH(CH₃)₂1580Low
CPD-5 -CH₂-Ph8150Low

This is an illustrative dataset based on established structure-metabolism principles.

Interpreting the Data: Structure-Metabolism Relationships

The data in the table above reveals a clear trend: as the size and lipophilicity of the N-alkyl substituent increase, the metabolic stability of the this compound derivative decreases.

  • CPD-1 , the parent compound with a secondary amine, exhibits high metabolic stability. The absence of an N-alkyl group removes a primary site for N-dealkylation, a common metabolic pathway for tertiary amines.[7]

  • CPD-2 and CPD-3 , with small N-methyl and N-ethyl groups respectively, show moderate stability. These small alkyl groups are susceptible to N-dealkylation by CYP enzymes, but to a lesser extent than larger, more complex substituents.[7][15]

  • CPD-4 , with a bulky isopropyl group, demonstrates lower metabolic stability. The increased steric bulk can influence binding to the active site of metabolizing enzymes, and in this case, appears to make it a better substrate for metabolism.

  • CPD-5 , with an N-benzyl group, is the least stable compound in this series. The benzyl group provides a readily accessible site for benzylic hydroxylation, a rapid metabolic pathway, in addition to N-dealkylation.

These illustrative results underscore the importance of carefully considering the nature of substituents on the piperidine nitrogen to modulate the metabolic stability of this class of compounds.

Detailed Experimental Protocols

For researchers looking to implement these assays, the following are detailed, step-by-step methodologies.

Protocol 1: Liver Microsomal Stability Assay

1. Reagent Preparation:

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
  • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer).

2. Incubation Procedure:

  • In a microcentrifuge tube, pre-warm the liver microsomes (e.g., human liver microsomes at a final concentration of 0.5 mg/mL) in the phosphate buffer at 37°C for 5 minutes.
  • Add the test compound to the microsomal suspension to achieve the desired final concentration (e.g., 1 µM).
  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
  • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

3. Reaction Termination and Sample Preparation:

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard.
  • Vortex the mixture to precipitate the microsomal proteins.
  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

4. LC-MS/MS Analysis:

  • Transfer the supernatant to a new plate or vial for analysis.
  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[16][17]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.
  • The slope of the linear regression of this plot gives the rate constant of elimination (k).
  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Protocol 2: Hepatocyte Stability Assay

The protocol for the hepatocyte stability assay is similar to the microsomal assay with a few key differences:

  • Enzyme Source: Use cryopreserved or fresh hepatocytes (e.g., at a final concentration of 1 million cells/mL) in an appropriate incubation medium (e.g., Williams' Medium E).

  • Cofactors: No external cofactors are needed as intact hepatocytes contain all necessary cofactors.[12]

  • Incubation: The incubation is typically performed in suspension in a shaking water bath or on an orbital shaker to keep the hepatocytes suspended.

  • Data Analysis: The calculation of CLint is adjusted for the number of hepatocytes used in the incubation: CLint = (0.693 / t½) / (million cells/mL).

Visualizing Metabolic Pathways

The primary metabolic pathways for many N-substituted piperidine derivatives are N-dealkylation and C-hydroxylation, primarily mediated by CYP enzymes, with CYP3A4 often being a major contributor.[7][15][18]

G cluster_pathways Primary Metabolic Pathways (CYP-mediated) cluster_metabolites Resulting Metabolites Parent Parent Compound (4-(4-Chlorophenyl)-N-R-piperidine) N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP3A4, etc. C_Hydroxylation C-Hydroxylation (Piperidine Ring) Parent->C_Hydroxylation CYP Enzymes Metabolite1 This compound N_Dealkylation->Metabolite1 Metabolite2 Hydroxylated Parent Compound C_Hydroxylation->Metabolite2

Sources

A Comparative Guide to the Central Nervous System Effects of Halogenated vs. Non-Halogenated Analogs: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Halogenation in CNS Drug Discovery

The development of drugs targeting the Central Nervous System (CNS) is one of the most formidable challenges in modern medicine.[1][2][3] A primary obstacle is the blood-brain barrier (BBB), a highly selective border of endothelial cells that protects the brain from xenobiotics.[1][4] For a therapeutic agent to be effective, it must first reach its target within the brain. Medicinal chemists employ various strategies to shepherd molecules across this barrier, and among the most powerful and versatile is halogenation—the strategic substitution of a hydrogen atom with a halogen (typically fluorine, chlorine, or bromine).

Halogenation profoundly alters a molecule's physicochemical properties. It can increase lipophilicity, a key factor for passive diffusion across the BBB, enhance binding affinity to target receptors through unique non-covalent interactions, and block sites of metabolism to increase a drug's half-life and brain exposure.[5][6][7] However, these benefits are not without potential trade-offs, including altered selectivity and unforeseen toxicities.

This guide provides a comparative framework for evaluating the CNS effects of halogenated versus non-halogenated analogs. It is designed not as a rigid template, but as a logical workflow, grounding key concepts in authoritative experimental protocols. We will dissect the journey of a CNS drug candidate—from crossing the BBB to target engagement and eventual in vivo functional outcome—providing the rationale and methodology to empower researchers in their decision-making process.

Section 1: Crossing the Gatekeeper — The Blood-Brain Barrier (BBB)

The ability of a compound to penetrate the BBB is a critical first hurdle.[4] Passive diffusion, the primary route for many small-molecule CNS drugs, is heavily influenced by lipophilicity.[8][9] Halogenation, particularly with fluorine or chlorine, is a common strategy to increase a molecule's lipophilicity, thereby enhancing its ability to partition into the lipid-rich membranes of the BBB endothelial cells.[5][7][10] However, an overly lipophilic compound may suffer from poor solubility, increased binding to plasma proteins, or rapid metabolism, creating a parabolic relationship between lipophilicity and brain penetration.[11][12]

To assess this crucial property in vitro, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput first screen.[13][14] It measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane, providing a reliable prediction of passive BBB permeability.[13][15]

Data Presentation: Predicted BBB Permeability

The table below illustrates hypothetical data from a PAMPA-BBB assay comparing a parent compound (Lead-H) with its fluorinated analog (Lead-F).

Compound IDLogP (Calculated)Permeability (Pₑ, 10⁻⁶ cm/s)Predicted BBB Penetration
Lead-H2.11.8Low to Moderate
Lead-F2.65.2High
Verapamil3.50.9Low (P-gp Substrate)
Caffeine-0.074.5High

Caption: The fluorinated analog (Lead-F) shows a higher permeability coefficient (Pₑ) than its non-halogenated parent (Lead-H), suggesting enhanced capacity for passive BBB penetration.

Experimental Protocol: PAMPA-BBB Assay

This protocol outlines the essential steps for conducting a PAMPA-BBB assay.[13][14][15][16][17]

Objective: To determine the effective permeability (Pₑ) of test compounds across an artificial lipid membrane simulating the BBB.

Materials:

  • 96-well filter plate (Donor plate) with PVDF membrane

  • 96-well acceptor plate

  • BBB-specific lipid solution (e.g., porcine brain lipid extract in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and controls dissolved in DMSO

  • LC-MS/MS or UV-Vis plate reader for quantification

Procedure:

  • Membrane Coating: Carefully pipette 5 µL of the BBB lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate completely (approx. 20 minutes), leaving a stable lipid layer.[14][15]

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Donor Solutions: Prepare the test compounds and controls (high and low permeability) in PBS at a final concentration of ~500 µM from a DMSO stock. The final DMSO concentration should be kept low (<5%) to maintain membrane integrity.[16][17]

  • Assay Start: Add 200 µL of the donor solution to the corresponding wells of the coated donor plate.[17] Carefully place the donor plate into the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate sandwich at room temperature with gentle shaking for 4-18 hours.[17] This period allows for the passive diffusion of the compounds from the donor to the acceptor wells.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a validated analytical method like LC-MS/MS. An equilibrium standard for each compound must also be run to calculate permeability.[17]

  • Calculation of Permeability (Pₑ): The effective permeability is calculated using established formulas that account for the volume of the wells, the surface area of the membrane, and the incubation time.

Self-Validation: The inclusion of well-characterized high-permeability (e.g., Caffeine) and low-permeability (e.g., Verapamil, an efflux pump substrate) compounds is critical to validate the assay performance and ensure the integrity of the artificial membrane.

Section 2: Target Engagement & Receptor Binding Affinity

Once across the BBB, a drug must effectively bind to its intended molecular target. Halogenation can significantly enhance this binding affinity through a specific, directional non-covalent interaction known as halogen bonding .[18][19][20] Unlike simple hydrophobic interactions, a halogen bond forms between an electropositive region on the halogen atom (the σ-hole) and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) on the receptor.[21][22] This interaction is highly directional and its strength increases with the size of the halogen (I > Br > Cl).[7]

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[23][24][25] These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound, allowing for the determination of the inhibitory constant (Ki), a direct measure of binding affinity.

Visualization: Halogen Bonding at the Receptor Site

The following diagram illustrates how a halogenated analog can form an additional, affinity-enhancing halogen bond within a receptor's binding pocket compared to its non-halogenated counterpart.

HalogenBonding cluster_0 Non-Halogenated Analog cluster_1 Halogenated Analog Receptor_A Receptor Pocket Analog_H Analog-H H_Bond_A H-Bond Analog_H->H_Bond_A H_Bond_A->Receptor_A Receptor_B Receptor Pocket Analog_X Analog-Cl H_Bond_B H-Bond Analog_X->H_Bond_B Halogen_Bond Halogen Bond Analog_X->Halogen_Bond H_Bond_B->Receptor_B Halogen_Bond->Receptor_B

Caption: Halogenation can introduce an additional halogen bond, enhancing ligand-receptor affinity.

Data Presentation: Comparative Binding Affinities
Compound IDTarget ReceptorKi (nM)Fold Improvement
Lead-HDopamine D215.8-
Lead-FDopamine D29.21.7x
Lead-ClDopamine D23.15.1x

Caption: The chlorinated analog (Lead-Cl) demonstrates a significantly lower Ki value, indicating higher binding affinity for the Dopamine D2 receptor, likely due to a favorable halogen bond.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a standard filtration-based competitive binding assay.[23][26][27]

Objective: To determine the binding affinity (Ki) of test compounds by measuring their ability to compete with a radioligand for a specific receptor target.

Materials:

  • Receptor source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand (e.g., ³H-Spiperone for D2 receptors) at a concentration near its Kd.

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Unlabeled test compounds (halogenated and non-halogenated analogs).

  • Non-specific binding agent (a high concentration of an unlabeled ligand, e.g., Haloperidol).

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Plate Setup: Design a 96-well plate map including wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + varying concentrations of test compound).

  • Reagent Addition: In each well, add the components in the following order:

    • Assay buffer.

    • Test compound (or vehicle/non-specific agent).

    • Receptor membrane preparation (typically 50-120 µg of protein).[26]

    • Radioligand. The final volume is typically 250 µL.[26]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[26] Gentle agitation is recommended.

  • Harvesting: Terminate the incubation by rapid vacuum filtration through a glass fiber filter using a cell harvester.[26] This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[26]

Section 3: Metabolism and Pharmacokinetics

A drug's journey doesn't end at the receptor. Its metabolic stability dictates its half-life and duration of action in the CNS. The liver is the primary site of drug metabolism, where cytochrome P450 (CYP) enzymes oxidize molecules to facilitate their excretion.[28]

Halogenation, especially with fluorine, is a cornerstone of metabolic engineering. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage. Replacing a metabolically vulnerable C-H bond with a C-F bond can effectively block a major metabolic pathway, thereby increasing the compound's half-life and systemic exposure.[6][29]

In vitro metabolic stability assays using liver microsomes—vesicles of the endoplasmic reticulum containing high concentrations of CYP enzymes—are a standard method for evaluating a compound's susceptibility to Phase I metabolism.[28][30][31][32]

Data Presentation: In Vitro Metabolic Stability
Compound IDIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Metabolic Stability
Lead-H1257.8Low
Lead-F5512.6High
Verapamil886.6Low (Control)

Caption: Strategic fluorination of Lead-H to create Lead-F resulted in a >4-fold increase in metabolic half-life, indicating that the modification successfully blocked a key site of metabolism.

Experimental Protocol: Liver Microsome Stability Assay

This protocol outlines the procedure for assessing metabolic stability.[28][30][33]

Objective: To determine the rate at which a compound is metabolized by liver microsomal enzymes.

Materials:

  • Pooled liver microsomes (human or other species).

  • Phosphate buffer (pH 7.4).

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase to ensure a constant supply of the CYP cofactor, NADPH).[30]

  • Test compounds and positive control (e.g., Verapamil).

  • Ice-cold "stop solution" (e.g., acetonitrile with an internal standard for LC-MS/MS analysis).

Procedure:

  • Preparation: Thaw microsomes on ice. Prepare a master mix containing buffer and the NADPH regenerating system.

  • Pre-incubation: Add the test compound (final concentration typically 1-2 µM) to the microsomal solution and pre-incubate for 5 minutes at 37°C to allow temperature equilibration.[30]

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.[30]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a well containing ice-cold stop solution.[33] This terminates the reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

Section 4: In Vivo Functional Outcomes

Ultimately, the molecular and pharmacokinetic properties of a drug must translate into a measurable physiological effect in a living system. Behavioral models in rodents are indispensable for assessing the functional CNS outcomes of drug candidates, such as anxiolytic, sedative, or antidepressant effects.[34][35]

The Elevated Plus Maze (EPM) is a widely used and validated assay for measuring anxiety-like behavior.[34][36][37][38] The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[37] Anxiolytic compounds, which reduce anxiety, typically increase the time the animal spends in the open arms of the maze.

Visualization: Comparative CNS Drug Testing Workflow

This diagram outlines the logical flow from analog synthesis to a definitive in vivo comparison.

Workflow cluster_invitro In Vitro Screening Cascade cluster_invivo In Vivo Functional Assay Start Lead Compound (Lead-H) Synthesis Synthesize Halogenated Analog (Lead-X) Start->Synthesis PAMPA PAMPA-BBB Assay (Assess Permeability) Start->PAMPA Synthesis->PAMPA Binding Radioligand Binding (Assess Affinity) Metabolism Microsomal Stability (Assess Half-Life) Decision Candidate Selection (Improved Properties?) Metabolism->Decision Decision->Start No (Re-design) EPM Elevated Plus Maze (Assess Anxiety) Decision->EPM Yes Result Comparative Data Analysis (Efficacy & Side Effects) EPM->Result

Caption: A logical workflow for the comparative evaluation of novel CNS analogs.

Experimental Protocol: Elevated Plus Maze (EPM) Assay

This protocol provides a standardized method for the EPM test.[34][35][36][37]

Objective: To assess the anxiolytic or anxiogenic effects of test compounds in rodents.

Apparatus: A plus-shaped maze elevated ~50 cm from the floor, consisting of two open arms and two perpendicular closed arms with high walls.[36][37]

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 45-60 minutes before the experiment to reduce stress from handling and novel environments.[34][38]

  • Drug Administration: Administer the test compounds (Lead-H, Lead-X) and a vehicle control to different groups of animals via the intended clinical route (e.g., intraperitoneal injection). Allow for an appropriate pre-treatment time based on the compound's pharmacokinetics.

  • Test Initiation: Place a single animal in the center of the maze, facing a closed arm.[34] Immediately start a video recording and tracking software.

  • Exploration Period: Allow the animal to freely explore the maze for a 5-minute session.[35][36] The experimenter should be absent from the room to avoid influencing the animal's behavior.

  • Data Collection: An automated tracking system records key parameters, including:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (a measure of general locomotor activity).

  • Inter-trial Procedure: Thoroughly clean the maze between each animal to remove olfactory cues.[35]

  • Data Analysis: The primary measure of anxiety is the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters relative to the vehicle control indicates an anxiolytic effect. Total distance traveled is analyzed to rule out confounding effects of sedation or hyperactivity.

Conclusion

The strategic halogenation of a non-halogenated lead compound is a powerful, multifaceted tool in CNS drug discovery. It can be leveraged to systematically enhance BBB penetration, target affinity, and metabolic stability. However, this guide underscores that each modification must be validated through a rigorous and logical cascade of experiments. By employing a comparative framework that integrates in vitro predictive assays like PAMPA with gold-standard receptor binding and metabolic stability studies, researchers can build a comprehensive profile of their analogs. This data-driven approach allows for the rational selection of candidates for advancement into more complex in vivo functional assays, ultimately increasing the probability of identifying a safe and effective CNS therapeutic. The interplay between halogenation and biological effect is complex, and only through systematic, comparative study can its full potential be harnessed.

References

  • Banks, W. A. (2009). Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. PubMed.
  • Protocol Exchange. (2023). Elevated plus maze protocol. Nature.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(15).
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • protocols.io. (2023). Elevated plus maze protocol.
  • Pharma Focus America. (n.d.). Modern CNS Drug Development | Challenges and Opportunities.
  • Lajtha, A., & Reith, M. E. (2002). Permeability of the Blood-Brain Barrier: Molecular Mechanism of Transport of Drugs and Physiologically Important Compounds. PubMed.
  • Waterhouse, R. N. (2003). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. PubMed.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
  • R Discovery. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • Lu, Y., et al. (2018). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC - NIH.
  • ACS Publications. (2013). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.
  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.
  • Simbec-Orion. (2024). Challenges and Opportunities in CNS Drug Development.
  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. PubMed.
  • Smusz, S., et al. (2017). Different roles of halogen substituents in ligand-receptor interactions – a class A GPCRs case study. ResearchGate.
  • ResearchGate. (n.d.). The Role of Fluorine in the Discovery and Optimization of CNS Agents.
  • Precision for Medicine. (n.d.). Navigating the Challenges of Central Nervous System Disease Research.
  • Cavallo, G., et al. (2018). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. NIH.
  • Accured. (2025). What are the challenges of developing CNS-active drugs?.
  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot.
  • SlideShare. (n.d.). PAMPA permeability assay.
  • Proventa International. (n.d.). Challenges of CNS Drug Delivery.
  • Kurczab, R., et al. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. PubMed Central.
  • Waterhouse, R. N. (2003). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. ResearchGate.
  • European Journal of Medicinal Chemistry. (2024). Fluorine in drug discovery: Role, design and case studies.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Kurczab, R., & Bojarski, A. J. (2018). The significance of halogen bonding in ligand-receptor interactions - the lesson learned from Molecular Dynamic simulations of D4 receptor. F1000Research.
  • ResearchGate. (n.d.). Basic physicochemical properties of the halogenated ethers.
  • ACS Publications. (2020). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Bentham Science. (n.d.). Fluorinated Molecules as Drugs and Imaging Agents in the CNS.
  • PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes.
  • Eger, E. I., et al. (1989). Halogenation and anesthetic potency. PubMed.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Anesthesia Key. (2017). Pharmacology of Inhaled Anesthetics.
  • ResearchGate. (n.d.). Physical and chemical properties of inhalation anesthetics.
  • Targ, A. G., et al. (1989). Halogenation and Anesthetic Potency. Anesthesia & Analgesia.
  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.

Sources

A Comparative Guide to the Validation of a GC-MS Method for the Forensic Analysis of 4-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of forensic drug analysis, the positive identification and quantification of novel psychoactive substances (NPS) and their precursors are paramount to upholding justice and ensuring public safety. One such compound of interest is 4-(4-Chlorophenyl)piperidine, a known precursor and potential impurity in the synthesis of certain fentanyl analogs and other designer drugs. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique in forensic laboratories due to its robust nature, high sensitivity, and specificity.[1] This guide provides an in-depth, experience-driven approach to the validation of a GC-MS method for the qualitative and quantitative analysis of this compound in seized materials, while also offering a comparative perspective on alternative analytical strategies.

The fundamental purpose of method validation is to provide objective evidence that a method is fit for its intended use, ensuring the reliability and defensibility of laboratory results.[2][3] This principle is a core tenet of international standards such as ISO/IEC 17025 and is strongly emphasized by forensic science working groups like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).[4][5]

The Analytical Workflow: A Visual Overview

The journey from sample receipt to a judicially defensible report is a meticulous process. The following diagram illustrates the typical workflow for the analysis of a seized substance suspected to contain this compound.

Analytical Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample Receipt Sample Receipt Documentation & Chain of Custody Documentation & Chain of Custody Sample Receipt->Documentation & Chain of Custody Homogenization & Sampling Homogenization & Sampling Documentation & Chain of Custody->Homogenization & Sampling Sample Preparation Sample Preparation Homogenization & Sampling->Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Data Review & Interpretation Data Review & Interpretation Data Processing->Data Review & Interpretation Reporting Reporting Data Review & Interpretation->Reporting Case File Archiving Case File Archiving Reporting->Case File Archiving

Caption: High-level workflow for forensic analysis.

A Robust GC-MS Method for this compound

The development of a reliable analytical method is the first step. For this compound, a compound with a piperidine ring and a chlorinated phenyl group, GC-MS is an excellent choice due to its volatility and thermal stability. The following is a proposed method, grounded in common practices for similar analytes.[6]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh 10 mg of the homogenized seized material.

    • Dissolve in 10 mL of methanol.

    • Vortex for 2 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

    • Prepare a 1:100 dilution by taking 100 µL of the filtrate and adding it to 9.9 mL of methanol for an initial screening run. Further dilutions may be necessary based on the concentration.

  • Instrumentation:

    • A standard gas chromatograph coupled with a single quadrupole mass spectrometer is suitable.[7]

  • GC-MS Parameters:

ParameterSettingRationale
GC Column 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms)A non-polar column providing good separation for a wide range of compounds.
Inlet Temperature 280 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Volume 1 µL (Splitless mode)Maximizes sensitivity for trace analysis.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program Initial 100 °C for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 minA temperature ramp that allows for the separation of the analyte from potential cutting agents and impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230 °COptimizes ionization efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible mass spectra for library matching.
MS Scan Range 40-500 m/zCovers the expected mass range of the analyte and its fragments.

The Cornerstone of Defensibility: Method Validation

A thorough validation process is non-negotiable in forensic science.[8][9] It ensures that the analytical method is reliable, reproducible, and fit for its intended purpose. The validation plan for the proposed GC-MS method for this compound should encompass the following key parameters, as recommended by SWGDRUG and other international bodies.[4][10]

Method Validation Process Method Development Method Development Validation Plan Validation Plan Method Development->Validation Plan Selectivity Selectivity Validation Plan->Selectivity LOD_LOQ LOD & LOQ Validation Plan->LOD_LOQ Linearity Linearity Validation Plan->Linearity Accuracy Accuracy Validation Plan->Accuracy Precision Precision Validation Plan->Precision Robustness Robustness Validation Plan->Robustness Stability Stability Validation Plan->Stability Validation Report Validation Report Selectivity->Validation Report LOD_LOQ->Validation Report Linearity->Validation Report Accuracy->Validation Report Precision->Validation Report Robustness->Validation Report Stability->Validation Report Implementation Implementation Validation Report->Implementation

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison for the Analysis of 4-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Consistency

4-(4-Chlorophenyl)piperidine is a key building block and potential impurity in the synthesis of various pharmaceutical agents. Its structural similarity to active pharmaceutical ingredients (APIs) and other intermediates necessitates precise and accurate quantification to ensure product quality, safety, and efficacy. As drug development and manufacturing processes increasingly span multiple sites—including internal R&D labs, quality control (QC) units, and external contract research organizations (CROs)—the need for analytical methods that produce consistent results, regardless of the laboratory, becomes paramount.

An inter-laboratory comparison, or proficiency test, is the ultimate validation of an analytical method's robustness and transferability. It provides documented evidence that a method, when performed by different analysts in different locations with different equipment, will yield equivalent and reliable data.[1][2] This guide presents a framework for conducting such a comparison for this compound, comparing two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into interpreting the comparative data.

Chapter 1: Designing a Robust Inter-Laboratory Study

The primary objective of an inter-laboratory study is to assess the reproducibility of an analytical method.[3] This process is not merely about sending a sample to multiple labs; it requires a meticulously planned protocol to ensure that the only significant variable is the laboratory itself.

Key Pillars of the Study Design:

  • Homogeneous Test Material: A single, large batch of a representative sample matrix (e.g., a final API or a late-stage intermediate) should be carefully prepared and homogenized. This material should be spiked with a known concentration of this compound. The stability of the analyte in this matrix must be confirmed prior to distribution.

  • Certified Reference Standard: All participating laboratories must use the same, centrally sourced, and characterized reference standard of this compound.[4] This eliminates variability stemming from differences in standard purity or characterization.

  • A Unified Protocol: A highly detailed analytical procedure must be distributed to all participants. This document should be unambiguous, specifying all critical parameters such as instrument conditions, reagent grades, sample preparation steps, and data processing methods.

  • Defined Acceptance Criteria: Before the study begins, clear statistical criteria for success must be established. This typically involves setting limits for inter-laboratory precision, often expressed as the Relative Standard Deviation (%RSD) or variance, based on guidelines from the International Conference on Harmonisation (ICH).[3][5]

The following diagram illustrates the logical workflow for conducting the inter-laboratory comparison study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation P1 Source Certified Reference Standard P2 Prepare & Homogenize Spiked Test Material P1->P2 P3 Develop & Validate Analytical Protocol P2->P3 P4 Establish Acceptance Criteria (e.g., ICH Q2) P3->P4 E1 Distribute Samples, Standard, & Protocol to Labs P4->E1 E2 Participating Labs Perform Analysis E1->E2 E3 Labs Report Results to Coordinating Body E2->E3 A1 Centralized Statistical Analysis of Data E3->A1 A2 Assess Reproducibility (Inter-Lab %RSD) A1->A2 A3 Identify Outliers & Systematic Bias A2->A3 A4 Final Report & Method Validation A3->A4

Caption: Workflow for an Inter-Laboratory Comparison Study.

Chapter 2: A Comparative Look at Analytical Methodologies

The choice between HPLC and GC-MS depends on factors like the required sensitivity, the complexity of the sample matrix, and the intended application (e.g., routine QC vs. impurity identification).[6]

  • High-Performance Liquid Chromatography (HPLC-UV): This is often the workhorse of QC laboratories. It is robust, reliable, and well-suited for quantifying analytes in various matrices.[7][8] For this compound, the presence of the chlorophenyl group provides a strong chromophore, making UV detection a straightforward and effective choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers superior specificity due to mass-based detection and is often more sensitive than HPLC-UV.[9] However, piperidines can exhibit poor peak shape on standard GC columns due to their basicity. This often necessitates a derivatization step to block the active amine group, improving volatility and chromatographic performance.[10]

The following table summarizes the expected performance characteristics of well-validated HPLC-UV and GC-MS methods for a related compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, which serves as a strong proxy for our analyte.

ParameterHPLC-UV Method[7][8]GC-MS Method (with Derivatization)[10]Causality & Field Insights
Principle Separation based on polarity on a C18 column.Separation based on volatility; requires derivatization.HPLC is generally more robust for polar, non-volatile compounds. GC requires the analyte to be volatile and thermally stable.
Linearity Range 2 - 500 ng/mLNot specified, but typically in the low ng/mL range.Both methods offer excellent linearity, suitable for quantifying trace impurities.
Limit of Detection (LOD) 1 ng/mLSub-ng/mL (expected)GC-MS typically provides lower detection limits due to the high sensitivity of the mass spectrometer.
Precision (%RSD) < 13.2% (Inter-day)"Reproducible" (qualitative)HPLC precision is well-documented. The multi-step derivatization in the GC method can introduce additional variability if not carefully controlled.
Sample Preparation Liquid-liquid extraction.Liquid-liquid extraction followed by chemical derivatization.The additional derivatization step for GC-MS adds time and complexity, increasing the potential for error.
Best Application Routine quality control, purity assays.Trace-level impurity identification, structural confirmation.HPLC's simplicity makes it ideal for high-throughput QC. GC-MS's specificity is invaluable for investigational and forensic work.[11]

Chapter 3: Detailed Experimental Protocol: HPLC-UV Method

This protocol describes a validated, robust HPLC-UV method adapted from established procedures for closely related piperidine compounds.[7][8] It is designed for reliability and ease of transfer between laboratories.

Reagents and Materials
  • This compound Certified Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Monobasic (ACS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Phosphoric Acid (for pH adjustment)

  • Methanol (HPLC Grade)

Preparation of Solutions
  • Mobile Phase: Prepare a 50 mM potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in ultrapure water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 75:25 (v/v) ratio. Filter and degas before use.

    • Causality: The buffered mobile phase at a slightly acidic pH ensures consistent protonation of the piperidine's secondary amine, leading to sharp, symmetrical peaks and reproducible retention times. The C18 column provides excellent hydrophobic retention for the phenyl group.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards (1 - 100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the mobile phase.

Sample Preparation
  • Accurately weigh a sample amount expected to contain this compound into a suitable vessel.

  • Add a defined volume of methanol to dissolve the sample.

  • Vortex for 2 minutes and sonicate for 10 minutes to ensure complete extraction.

  • Centrifuge at 4,000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • Trustworthiness: This straightforward extraction protocol minimizes sample manipulation. Filtering is a critical step to prevent particulates from damaging the HPLC column and system, ensuring method longevity and reliability.

Instrumentation and Conditions
  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 225 nm.

    • Causality: 225 nm is chosen as it provides a high response for the chlorophenyl chromophore while minimizing interference from many common solvents and excipients. Maintaining a constant column temperature is crucial for stable retention times.

System Suitability Test (SST)

Before analyzing samples, inject a mid-range calibration standard five times. The system is deemed ready for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Area: ≤ 2.0%

    • Trustworthiness: The SST is a self-validating check that ensures the chromatographic system is performing correctly on the day of analysis, providing confidence in the generated data.[3]

The workflow for this specific protocol is visualized below.

G cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis HPLC Analysis S1 Prepare Mobile Phase (ACN:Buffer) S2 Prepare Standard Stock (100 µg/mL) S3 Prepare Calibration Curve Standards (1-100 µg/mL) S2->S3 A2 Inject Standards & Build Calibration Curve S3->A2 P1 Weigh Sample P2 Add Methanol, Vortex & Sonicate P1->P2 P3 Centrifuge P2->P3 P4 Filter Supernatant into HPLC Vial P3->P4 A3 Inject Samples P4->A3 A1 Perform System Suitability Test (SST) A1->A2 A2->A3 A4 Quantify Analyte Against Curve A3->A4

Caption: HPLC-UV Sample Preparation and Analysis Workflow.

Chapter 4: Interpreting Inter-Laboratory Results

After all participating laboratories have submitted their data, a central statistical analysis is performed. The goal is to evaluate the level of agreement between the different sets of results.

  • Outlier Analysis: Before calculating summary statistics, data should be screened for outliers using established statistical tests like Cochran's C test (for variances) and Grubbs' test (for means). Any laboratory identified as a statistical outlier may indicate a significant deviation in their implementation of the protocol, which requires investigation.

  • Calculating Reproducibility: The key performance indicator is the inter-laboratory reproducibility, calculated as the Relative Standard Deviation (%RSD) of all valid reported mean values.

  • Acceptance Criteria: The calculated %RSD is compared against the pre-defined acceptance criteria. For impurity analysis, the ICH Q2(R1) guideline suggests that reproducibility should be evaluated, but does not provide a universal limit. A common industry practice for an impurity at the 0.1% level might be an inter-laboratory %RSD of ≤ 20%.

A successful inter-laboratory comparison demonstrates that the analytical method is robust, reliable, and transferable. It provides a high degree of assurance that measurements of this compound will be consistent across the entire product lifecycle, safeguarding product quality and regulatory compliance.

References

  • Title: Validation of Impurity Methods, Part II Source: LCGC North America URL
  • Title: Validation Of Analytical Methods For Pharmaceutical Analysis Source: EC UNDP URL
  • Title: Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine...
  • Title: Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine...
  • Title: 4-(4-Chlorophenyl)
  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: Proclinical URL
  • Title: Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP)...
  • Title: Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP)...
  • Title: Analytical method validation: A brief review Source: ResearchGate URL
  • Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL
  • Title: 4-(4-Chlorophenyl)
  • Title: 4-(para-Chlorophenyl)-4-hydroxypiperidine Source: Cheméo URL:[Link]
  • Title: 4-(4-Chlorophenyl)
  • Title: 4-(4-Chlorophenyl)
  • Title: Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophenyl-2-pyridinylmethanol Source: BenchChem URL
  • Title: Quality Assurance of forensic investigations in toxicology and traffic safety Source: Semantic Scholar URL
  • Source: gtfch.
  • Title: QA/QC in Evidence Gathering and Lab Analysis Source: Gossman Forensics URL
  • Title: Proficiency test for pyrrolizidine alkaloidsin food matrices: EURLPT-MP07 (2022)
  • Title: A Comparative Guide to HPLC and GC-MS Method Validation for the Analysis of 4-(2-Chlorophenyl)

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(4-Chlorophenyl)piperidine. As a chlorinated heterocyclic compound, its disposal requires a meticulous approach grounded in regulatory compliance and a deep understanding of its chemical properties. This guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring that laboratory professionals can manage this chemical waste stream with confidence and scientific integrity.

Part 1: Hazard Assessment and Essential Protective Measures

Before handling for disposal, a thorough understanding of the risks associated with this compound is paramount. While comprehensive toxicological data for this specific molecule is limited, its structural components—a chlorinated phenyl group and a piperidine ring—necessitate a conservative approach that assumes significant hazard potential.[1]

The primary known hazards are significant skin and eye irritation.[2][3][4] Structurally related compounds, such as piperidine itself, are known to be flammable and corrosive, while chlorinated aromatic compounds can be toxic and environmentally persistent.[1] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

Body Area Required Personal Protective Equipment (PPE) Specification and Rationale
Eyes/Face Chemical safety goggles and a face shieldProvides maximum protection from potential splashes of solid or dissolved material. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[5][6]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use to ensure integrity.[1]
Body Flame-resistant laboratory coatProtects skin from accidental contact. Should be kept fully fastened during all handling procedures.[1]
Respiratory Use within a certified chemical fume hoodAll handling of this compound, especially the solid form, should occur in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust or aerosols.[1][5][6]

Part 2: The Regulatory Framework: Classification as Halogenated Organic Waste

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Laboratories generating chemical waste are subject to these regulations and must manage waste from its point of generation to its final disposal—a concept known as "cradle to grave" responsibility.[7]

A critical first step in compliance is the correct classification of the waste stream. This compound is categorized as a halogenated organic compound due to the presence of a carbon-chlorine bond.[9][10] This classification is fundamentally important for two reasons:

  • Prohibition from Land Disposal : Many halogenated organic compounds (HOCs) are restricted from land disposal unless they meet specific treatment standards.[10]

  • Specific Treatment Requirements : The disposal of halogenated waste typically requires high-temperature incineration in a specialized facility equipped with flue gas scrubbing technology.[5][11] This is necessary to neutralize the corrosive and toxic hydrogen chloride (HCl) gas that is generated upon combustion, protecting both equipment and the environment.

For these reasons, it is imperative that halogenated waste is never mixed with non-halogenated waste streams.[12]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection, storage, and disposal of this compound waste, ensuring safety and regulatory adherence at each stage.

Step 1: Waste Collection and Segregation

Immediately upon generation, all waste materials associated with this compound must be collected as hazardous waste. This includes:

  • Unused or expired pure chemical.

  • Contaminated consumables (e.g., weighing papers, pipette tips, gloves).

  • Spill cleanup materials.[13]

This waste must be collected in a dedicated container for halogenated organic solids or halogenated organic liquids , depending on its form.

Step 2: Waste Container Selection

The integrity of the waste stream begins with the proper container.

  • Compatibility : The container must be constructed of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice for solid waste.

  • Condition : Containers must be in good condition, free from leaks or cracks, and possess a securely sealing, threaded cap.[12]

  • Best Practice : Whenever possible, using the original manufacturer's container is an excellent option, provided it is in good condition.[14] Food-grade containers are strictly prohibited for hazardous waste storage.[14]

Step 3: Accurate and Compliant Labeling

Proper labeling is a critical EPA requirement.[15] Before any waste is added, the container must be labeled with the following information:

  • The words "Hazardous Waste" .

  • The full chemical name: "Waste this compound" . Chemical formulas or abbreviations are not acceptable.[12]

  • A clear indication of the hazards (e.g., "Irritant," "Toxic").

  • A complete list of all components if it is a mixed waste stream.[9]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Designated SAAs are the primary locations for collecting waste at or near its point of generation.[14][16]

  • Location : The SAA must be under the direct control of laboratory personnel.[16]

  • Segregation : Within the SAA, ensure the container of this compound waste is stored separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.[14][17]

  • Container Status : The waste container must be kept securely closed at all times, except when actively adding waste.[12][14]

Step 5: Arranging for Professional Disposal

Hazardous waste must be removed from the laboratory by trained professionals.

  • Contact : Coordinate with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][13]

  • Documentation : Maintain meticulous records of the waste generated. This documentation is essential for tracking the waste from the laboratory to the final Treatment, Storage, and Disposal Facility (TSDF).[7]

Part 4: Emergency Procedures for Spills

In the event of a spill, all cleanup materials must be treated as halogenated hazardous waste.[13]

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Control : Prevent the spill from spreading or entering drains using an inert absorbent material like vermiculite or sand.[18]

  • Collect : Wearing appropriate PPE, carefully sweep up or collect the absorbed material and place it into a designated, properly labeled hazardous waste container.[17][18]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent or decontamination solution, collecting all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of this compound.

G start Waste Generated (e.g., unused product, contaminated labware) identify Step 1: Identify as Hazardous Waste (Halogenated Organic Compound) start->identify container Step 2: Select Compatible, Sealable Container identify->container label Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Information container->label store Step 4: Store in Designated SAA - Segregate from Incompatibles - Keep Container Closed label->store spill Spill Occurs store->spill disposal Step 5: Arrange Pickup by Licensed Waste Contractor store->disposal cleanup Follow Emergency Spill Protocol (Contain, Collect, Decontaminate) spill->cleanup cleanup->container All cleanup materials are hazardous waste

Caption: Logical workflow for the disposal of this compound.

References

  • 4-[2-(4-CHLOROPHENYL)ETHYL]PIPERIDINE HYDROCHLORIDE Safety Data Sheet. (n.d.).
  • 4,4-BIS(4-CHLOROPHENYL)PIPERIDINE SDS, 40421-34-9 Safety Data Sheets. (n.d.). ECHEMI.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET - Piperidine. (2025). Sigma-Aldrich.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Laboratory.
  • Essential Safety and Disposal Plan for 1-(4-Chlorophenylazo)piperidine. (n.d.). BenchChem.
  • SAFETY DATA SHEET - Piperidine (another source). (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-(p-Chlorophenyl)piperidin-4-ol. (2025). Fisher Scientific.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Safety Data Sheet - 4-(4-Chlorophenoxy)piperidine hydrochloride. (2023). CymitQuimica.
  • Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. (n.d.). Cole-Parmer.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency (EPA).
  • Proper Disposal of 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE: A Step-by-Step Guide. (n.d.). BenchChem.
  • Hazardous Waste Segregation. (2016). Bucknell University.
  • This compound. (n.d.). PubChem, National Center for Biotechnology Information.
  • This compound Safety Data Sheet. (2025). TCI EUROPE N.V.
  • 26905-02-2 this compound. (2024). Echemi.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Electronic Code of Federal Regulations (eCFR).
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.

Sources

Personal protective equipment for handling 4-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 4-(4-Chlorophenyl)piperidine

As a Senior Application Scientist, my primary objective is to ensure that your work with our chemical reagents is not only successful but, more importantly, safe. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to handle this compound. The protocols herein are designed as a self-validating system, grounded in established safety principles, to protect you, your colleagues, and your research.

At-a-Glance Hazard Profile

This compound is a substituted piperidine derivative that demands careful handling. While comprehensive toxicological data is limited, the available Safety Data Sheets (SDS) for this compound and its close analogs establish a clear hazard profile.

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon direct contact.[1][2][3][4]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][4][5]

  • Harmful if Swallowed: Ingestion can be harmful.[2][4][6]

The physical form, typically a powder or crystalline solid, means that the primary routes of exposure are through inhalation of dust and direct contact with skin or eyes.[6][7]

The Hierarchy of Controls: A Foundational Approach

Before we discuss Personal Protective Equipment (PPE), it's crucial to contextualize its role. PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure potential.

Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE PPE (Least Effective)

Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on personal protection.

For this compound, this means:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood or a glove box to contain dust and vapors.[5][8][9] Ensure that safety showers and eyewash stations are readily accessible and tested.[6]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this chemical. Ensure all personnel are trained on the specific hazards and handling procedures.

Mandatory PPE Protocol for this compound

Only after implementing engineering and administrative controls should you select your PPE. The following table summarizes the required equipment.

Protection Type Specific Requirement Rationale & Causality
Respiratory NIOSH-approved N95 dust mask (minimum) or a full-face respirator.[5][8]The compound is a powder; handling can generate airborne dust that causes respiratory irritation. A full-face respirator is required if irritation symptoms occur.[8][10]
Eye & Face Tightly-fitting chemical safety goggles with side shields.[6][8]Prevents airborne particles from causing serious eye irritation. Standard safety glasses are insufficient.
Hand Chemical-resistant gloves (e.g., Nitrile).Protects against direct skin contact, which is known to cause irritation.[1][11] Contaminated gloves must be disposed of properly.[9]
Body A fully-buttoned laboratory coat and impervious clothing.[8][11]Protects skin on the arms and body from accidental spills and dust settlement.

Operational Guide: Step-by-Step Safety Procedures

A. Pre-Handling & Preparation

  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, containers, waste bags) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the containment area.

  • Inspect PPE: Check all PPE for defects (e.g., cracks in goggles, tears in gloves).

  • Don PPE: Put on your lab coat, followed by safety goggles, respiratory protection, and finally, gloves. Ensure gloves overlap the cuffs of your lab coat.

B. During Handling

  • Work Within Containment: Keep the sash of the fume hood at the lowest practical height. All handling of the solid chemical must occur deep within the hood.

  • Avoid Dust Generation: Use smooth, deliberate motions when transferring the powder. Avoid dropping or creating puffs of dust. If possible, use a spatula rather than pouring directly from the bottle.

  • Immediate Cleanup: Address any minor spills within the hood immediately using dry cleanup procedures.[5]

  • No Personal Items: Do not eat, drink, smoke, or handle personal items like phones in the laboratory.[2][6]

C. Post-Handling: Decontamination & Doffing The sequence for removing, or "doffing," PPE is critical to prevent self-contamination.

cluster_1 PPE Doffing Sequence Gloves Step 1: Remove Gloves (Most Contaminated) Coat Step 2: Remove Lab Coat (Turn inside out) Gloves->Coat Goggles Step 3: Remove Goggles/Face Shield (Handle by straps) Coat->Goggles Respirator Step 4: Remove Respirator (Outside of lab area) Goggles->Respirator Wash Step 5: Wash Hands Thoroughly (Critical Final Step) Respirator->Wash cluster_routes Route of Exposure cluster_actions Immediate Action Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to fresh air. Keep comfortable for breathing. Inhalation->FreshAir WashSkin Remove contaminated clothing. Wash skin with soap & water for 15 minutes. Skin->WashSkin RinseEyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses if possible. Eye->RinseEyes RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth Medical Seek Immediate Medical Attention. Show SDS to Doctor. FreshAir->Medical WashSkin->Medical RinseEyes->Medical RinseMouth->Medical

Caption: Emergency first aid workflow following an exposure event.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide respiratory support. [1][7][12]* Skin Contact: Immediately remove all contaminated clothing. [8]Wash the affected skin area with plenty of soap and water for at least 15 minutes. [2][6]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. [6][7]Remove contact lenses if it is safe to do so. [7]* Ingestion: Rinse the mouth thoroughly with water. [8]Do NOT induce vomiting. [12]Call a Poison Control Center or doctor immediately. [8] In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet to the medical personnel. [1]

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

  • Collect Waste: Place all contaminated solids (e.g., used gloves, weigh boats, spill cleanup materials) into a clearly labeled, sealed container. [5][9]2. Consult Professionals: Arrange for disposal with a licensed professional waste disposal service. [9]3. Follow Regulations: Adhere to all local, state, and federal regulations for chemical waste disposal. [6][13]Do not let the chemical enter drains or the environment. [8][9]

References

  • 4-(P-CHLORO-PHENYL)-4-HYDROXY- PIPERIDINE MSDS. Loba Chemie. [Link]
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]
  • This compound | C11H14ClN | CID 1203613. PubChem. [Link]
  • 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282. PubChem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)piperidine
Reactant of Route 2
4-(4-Chlorophenyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.